Technical Documentation Center

4-Amino-2-((ethylamino)methyl)phenol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Amino-2-((ethylamino)methyl)phenol

Core Science & Biosynthesis

Foundational

4-Amino-2-((ethylamino)methyl)phenol: A Technical Guide to Synthesis, Reactivity, and Pharmaceutical Application

Target Audience: Process Chemists, Medicinal Researchers, and Drug Development Professionals Content Focus: Mechanistic Causality, Synthetic Workflows, and Pharmacological Utility Executive Summary In the landscape of an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Researchers, and Drug Development Professionals Content Focus: Mechanistic Causality, Synthetic Workflows, and Pharmacological Utility

Executive Summary

In the landscape of antimalarial drug development, the structural optimization of 4-aminoquinoline derivatives remains a cornerstone of combating Plasmodium falciparum resistance. At the heart of this chemical space lies 4-Amino-2-((ethylamino)methyl)phenol (CAS: 79352-80-0), a highly specialized bifunctional intermediate.

While its diethylated cousin is used to synthesize the prodrug amodiaquine, 4-Amino-2-((ethylamino)methyl)phenol is the direct synthetic precursor to Desethylamodiaquine —the primary, long-acting active metabolite responsible for the drug's in vivo efficacy[1]. From a process chemistry standpoint, mastering the synthesis and handling of this intermediate allows researchers to bypass hepatic metabolism dependencies in drug design, opening pathways for novel combination therapies.

Physicochemical Profiling and Structural Logic

The utility of 4-Amino-2-((ethylamino)methyl)phenol stems from its precise arrangement of functional groups, each serving a distinct chemical or biological purpose:

  • The Phenolic Hydroxyl (-OH): Acts as a strong electron-donating group, activating the aromatic ring for electrophilic substitution during its synthesis.

  • The Para-Amino Group (-NH₂): Serves as the primary nucleophile for downstream coupling with quinoline scaffolds.

  • The Ortho-Ethylaminomethyl Group: A secondary amine introduced via a Mannich reaction. In the final drug molecule, this basic moiety is critical for lysosomotropism—the mechanism by which the drug accumulates in the acidic food vacuole of the malaria parasite.

Quantitative Data Summary
PropertyValueSource / Notes
Chemical Name 4-Amino-2-((ethylamino)methyl)phenolIUPAC Standard
CAS Number 79352-80-0Free Base[]
Molecular Formula C₉H₁₄N₂O-
Molecular Weight 166.22 g/mol -
Appearance Brown SolidTypical isolated form[]
Solubility Soluble in Methanol, WaterHighly polar due to H-bonding[]
Downstream Target DesethylamodiaquineCID: 122068[1]

Mechanistic Pathways: The Mannich Reaction

The synthesis of 4-Amino-2-((ethylamino)methyl)phenol is a masterclass in protecting-group logic and regioselectivity. The core transformation relies on the Mannich Reaction , a three-component condensation involving the aminoalkylation of an acidic proton located next to an electron-rich center[3].

The Causality of Substrate Selection: A common pitfall in novice synthetic designs is attempting this reaction directly on 4-aminophenol. The unprotected primary amine is highly nucleophilic and will preferentially react with formaldehyde to yield complex, insoluble aminal or imine polymeric mixtures.

To circumvent this, we utilize 4-acetamidophenol (paracetamol) as the starting material. The acetyl group delocalizes the nitrogen lone pair via amide resonance, effectively neutralizing its nucleophilicity. Consequently, when the highly reactive Eschenmoser salt precursor (formed from formaldehyde and ethylamine) is introduced, the electron-rich phenol acts as the sole nucleophile[4]. The bulky acetamido group at the para position sterically and electronically directs the electrophilic aromatic substitution exclusively to the ortho position.

Synthesis A 4-Acetamidophenol (Paracetamol) C Mannich Base Intermediate A->C Mannich Reaction B Formaldehyde + Ethylamine B->C E 4-Amino-2-((ethylamino)methyl)phenol (Target) C->E Hydrolysis D Deacetylation (HCl / Heat) D->E

Synthesis of 4-Amino-2-((ethylamino)methyl)phenol via Mannich reaction and deacetylation.

Self-Validating Experimental Protocols

To ensure reproducibility and high yield, the following step-by-step methodologies incorporate built-in validation checkpoints.

Protocol 1: Synthesis of the Intermediate (CAS: 79352-80-0)

Step 1: Iminium Ion Formation

  • Action: In a round-bottom flask, cool a 37% aqueous formaldehyde solution (1.1 eq) to 0°C. Slowly add aqueous ethylamine (1.1 eq) dropwise under vigorous stirring.

  • Causality: Pre-forming the iminium ion (Eschenmoser salt) at low temperatures prevents the volatile ethylamine from escaping and minimizes formaldehyde disproportionation side reactions[4].

Step 2: Electrophilic Aromatic Substitution

  • Action: Dissolve 4-acetamidophenol (1.0 eq) in absolute ethanol. Add this solution to the iminium mixture. Heat the reaction to reflux (approx. 78°C) for 12 hours.

  • Causality: Ethanol provides a homogenous medium. Refluxing provides the necessary activation energy to break aromaticity temporarily during the electrophilic attack on the phenol ring.

Step 3: Acidic Deacetylation

  • Action: Concentrate the mixture in vacuo. Add 6M HCl and reflux for an additional 4 hours.

  • Causality: The harsh acidic conditions and heat hydrolyze the amide bond, liberating the primary amine. The robust C-C bond formed during the Mannich reaction remains completely stable under these conditions.

Step 4: Isolation and Validation

  • Action: Cool the mixture and carefully adjust the pH to ~8.5 using NaOH to precipitate the free base. Filter and recrystallize from ethanol.

  • Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using a CH₂Cl₂:MeOH (9:1) solvent system. The product spot must stain positive (purple/pink) with ninhydrin, confirming the presence of the liberated primary amine. ¹H NMR should confirm the disappearance of the sharp acetyl methyl singlet at ~2.1 ppm and the appearance of a benzylic methylene singlet at ~3.8 ppm.

Protocol 2: Application - SNAr Coupling to Desethylamodiaquine

Step 1: Acid-Catalyzed Coupling

  • Action: Combine 4-Amino-2-((ethylamino)methyl)phenol (1.0 eq) and 4,7-dichloroquinoline (1.0 eq) in ethanol. Add a catalytic amount of concentrated HCl. Reflux for 16 hours.

  • Causality: Why add acid? The protonation of the quinoline nitrogen draws electron density away from the aromatic system. This renders the C4-chlorine highly electrophilic, drastically lowering the activation energy required for Nucleophilic Aromatic Substitution (SNAr) by the para-amino group of our intermediate.

Pharmacological Significance in Drug Development

Understanding the distinction between the diethylated and monoethylated intermediates is critical for modern medicinal chemistry.

Amodiaquine (synthesized using the diethylated intermediate) is essentially a prodrug. Upon oral administration, it is rapidly N-deethylated by the hepatic enzyme CYP2C8 to form Desethylamodiaquine [1]. Desethylamodiaquine is the actual effector molecule, boasting a significantly longer half-life (up to 3 weeks) compared to the parent drug (a few hours).

By directly synthesizing 4-Amino-2-((ethylamino)methyl)phenol, researchers can manufacture Desethylamodiaquine as an Active Pharmaceutical Ingredient (API). This direct approach is highly valuable for formulating therapeutics for populations with CYP2C8 genetic polymorphisms, ensuring consistent antimalarial efficacy without relying on variable patient metabolism.

Application A 4-Amino-2-((ethylamino)methyl)phenol C SNAr Coupling (Acid Catalyzed) A->C B 4,7-Dichloroquinoline B->C D Desethylamodiaquine (Active Antimalarial) C->D Direct Synthesis E Amodiaquine (Prodrug) F Hepatic CYP2C8 Metabolism E->F In Vivo F->D N-Deethylation

Direct synthesis vs. in vivo metabolic generation of Desethylamodiaquine.

References

  • [1] National Center for Biotechnology Information. "Desethylamodiaquine | C18H18ClN3O | CID 122068 - PubChem". Retrieved from:[Link]

  • [3] Chemistry LibreTexts. "Mannich Reaction - Chemistry LibreTexts". Retrieved from:[Link]

Sources

Exploratory

physicochemical characteristics of 4-Amino-2-((diethylamino)methyl)phenol

An In-depth Technical Guide to the Physicochemical Characteristics of 4-Amino-2-((diethylamino)methyl)phenol Introduction 4-Amino-2-((diethylamino)methyl)phenol is a substituted aminophenol derivative of significant inte...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Characteristics of 4-Amino-2-((diethylamino)methyl)phenol

Introduction

4-Amino-2-((diethylamino)methyl)phenol is a substituted aminophenol derivative of significant interest in medicinal and synthetic chemistry. Structurally, it comprises a phenol core with a primary amino group at the 4-position and a (diethylamino)methyl substituent at the 2-position (ortho to the hydroxyl group). This unique arrangement of a hydrogen bond donor (hydroxyl), a hydrogen bond acceptor/donor (primary amine), and a bulky tertiary amine sidechain imparts a distinct set of physicochemical properties that govern its solubility, reactivity, and biological interactions.

This technical guide provides a comprehensive overview of the known and predicted . We will delve into its chemical identity, structural attributes, and key physical properties. Furthermore, this guide presents detailed, field-proven methodologies for its synthesis and analytical characterization, designed to serve as a robust starting point for researchers and drug development professionals. The causality behind experimental choices is explained to provide not just a protocol, but a framework for method development and optimization.

Chemical Identity and Structural Properties

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. 4-Amino-2-((diethylamino)methyl)phenol is available commercially as a free base and as a dihydrochloride salt, which exhibits significantly different physical properties, particularly solubility.

The molecular structure features three key functional groups:

  • Phenolic Hydroxyl Group: This group is weakly acidic and is a primary site for hydrogen bonding and metabolic modification (e.g., glucuronidation). Its position on the aromatic ring makes the ring highly activated towards electrophilic substitution.

  • Aromatic Amino Group: Located para to the hydroxyl group, this primary amine is basic and a key nucleophilic center. Its presence further activates the aromatic ring.

  • Tertiary Aminomethyl Sidechain: The ortho-positioned (diethylamino)methyl group introduces steric bulk, influences the pKa of the neighboring hydroxyl group, and provides an additional basic site.

These features combine to create a molecule with amphiphilic characteristics, possessing both polar, hydrophilic groups capable of hydrogen bonding and nonpolar, lipophilic alkyl chains.

Table 1: Chemical Identifiers and Core Properties
PropertyValue (Free Base)Value (Dihydrochloride Salt)Source(s)
IUPAC Name 4-amino-2-(diethylaminomethyl)phenol4-amino-2-[(diethylamino)methyl]phenol;dihydrochloride[1][2][3]
CAS Number 51387-92-96297-14-9[1][2]
Molecular Formula C₁₁H₁₈N₂OC₁₁H₂₀Cl₂N₂O[1][2]
Molecular Weight 194.27 g/mol 267.19 g/mol [1][2]
Canonical SMILES CCN(CC)CC1=C(C=CC(=C1)N)OCl.Cl.CCN(CC)CC1=C(O)C=CC(N)=C1[1][3]
InChIKey KRQUHMFZMVSALZ-UHFFFAOYSA-NPLISWDVQSUTGTR-UHFFFAOYSA-N[1]

Physicochemical and Acid-Base Characteristics

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. While extensive experimental data for this specific molecule is not widely published, we can infer key characteristics from its structure and data from closely related analogs.

Table 2: Physicochemical Properties
PropertyValue / ObservationRationale and ImplicationsSource(s)
Melting Point Data not available for free base.Substituted aminophenols are typically crystalline solids. The presence of multiple hydrogen bonding sites suggests a relatively high melting point.[4]
Boiling Point 325.3 ± 32.0 °C (Predicted)This predicted value suggests low volatility under standard conditions. Thermal decomposition may occur at elevated temperatures.[1]
Solubility Qualitative: Moderate water solubility inferred; likely soluble in polar organic solvents (e.g., ethanol, DMSO).The molecule's amphiphilic nature, with both polar (OH, NH₂) and nonpolar (diethyl) groups, dictates its solubility. The dihydrochloride salt is expected to have significantly higher aqueous solubility.[1]
LogP (Octanol/Water) 1.5 (Computed)A LogP of 1.5 indicates a balanced hydrophilic-lipophilic character, suggesting the compound may have good potential for membrane permeability.
pKa (Acidity/Basicity) Phenolic pKa (pKa₁): ~10.3-10.6 (Estimated) Amine pKa's (pKa₂, pKa₃): ~4-5 and ~9-10 (Estimated)The experimental pKa of the parent 4-aminophenol is 10.3[5]. The ortho-aminomethyl group is electron-donating, which is expected to slightly increase the pKa (decrease acidity) of the phenol. The two amine groups will have distinct basicities.[5][6]

Representative Synthesis via Mannich Reaction

The most direct and common synthetic route to 4-Amino-2-((diethylamino)methyl)phenol is the Mannich reaction. This is a three-component condensation involving a substrate with an active hydrogen (4-aminophenol), an aldehyde (formaldehyde), and a secondary amine (diethylamine).

Workflow for Synthesis and Purification

cluster_reaction Mannich Condensation cluster_workup Workup & Isolation cluster_purification Purification A 4-Aminophenol D Reaction Vessel (Ethanol, Ice Bath) A->D B Diethylamine B->D C Formaldehyde (37% aq.) C->D E Solvent Evaporation (Rotary Evaporator) D->E F Aqueous Extraction (e.g., with Ethyl Acetate) E->F G Drying & Concentration F->G H Column Chromatography (Silica Gel) G->H I Product Fractions H->I J Final Product (Characterization) I->J

Caption: Workflow for the synthesis and purification of 4-Amino-2-((diethylamino)methyl)phenol.

Experimental Protocol: A Representative Synthesis

This protocol is a representative methodology based on established principles of the Mannich reaction with phenols. Optimization may be required to maximize yield and purity.

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.9 g (0.1 mol) of 4-aminophenol in 100 mL of ethanol.

  • Reaction Setup: Cool the flask in an ice-water bath to 0-5 °C with continuous stirring.

  • Amine Addition: To the cooled solution, slowly add 10.3 mL (0.1 mol) of diethylamine.

  • Aldehyde Addition: While maintaining the temperature below 10 °C, add 8.1 mL (0.1 mol) of aqueous formaldehyde (37 wt. %) dropwise over 30 minutes.

    • Causality Explanation: The reaction is exothermic. Slow, cooled addition is crucial to prevent side reactions and the formation of polymeric byproducts. Ethanol is chosen as a solvent because it effectively dissolves the reactants and the intermediate iminium ion.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 18-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., with a 9:1 Dichloromethane:Methanol mobile phase).

  • Workup: a. Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator. b. Redissolve the resulting residue in 100 mL of 1M sodium hydroxide solution and transfer to a separatory funnel. c. Extract the aqueous layer three times with 75 mL portions of ethyl acetate.

    • Causality Explanation: Basifying the solution deprotonates the phenolic hydroxyl, increasing its aqueous solubility and allowing for the extraction of the more nonpolar product into the organic phase. d. Combine the organic layers, wash with 50 mL of brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: a. Concentrate the dried organic phase to yield the crude product. b. Purify the crude material using flash column chromatography on silica gel. A gradient elution system, starting with 100% dichloromethane and gradually increasing the polarity with methanol (e.g., 0% to 5% methanol), is typically effective.

    • Causality Explanation: Chromatography separates the desired product from unreacted starting materials and any side products based on polarity.

  • Final Product: Combine the pure fractions (identified by TLC) and evaporate the solvent to yield 4-Amino-2-((diethylamino)methyl)phenol as a solid. Determine the yield and characterize the product using NMR, IR, and Mass Spectrometry.

Analytical Methodologies

Robust analytical methods are essential for confirming the identity, purity, and stability of a compound. High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment.

Workflow for HPLC Purity Analysis

A Sample Preparation (Dissolve in Mobile Phase) C Injection (Autosampler) A->C B HPLC System D Separation (C18 Reverse-Phase Column) E Detection (UV-Vis Detector @ ~280 nm) C->D D->E F Data Acquisition (Chromatogram) E->F G Analysis (Peak Integration, % Purity) F->G

Caption: Proposed workflow for purity analysis by reverse-phase HPLC.

Experimental Protocol: Proposed HPLC Method for Purity Determination

This is a foundational reverse-phase HPLC method. It should be fully validated according to ICH guidelines (specificity, linearity, accuracy, precision, LOD/LOQ) before use in a regulated environment.

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Causality Explanation: A C18 column is an excellent starting point for a molecule of this polarity. The nonpolar stationary phase will retain the compound, allowing for separation from more polar impurities.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality Explanation: A buffered mobile phase (pH ~2.7 from formic acid) ensures that the amino groups are protonated and the phenolic hydroxyl is not, leading to consistent retention times and sharp peak shapes. Acetonitrile is a common organic modifier providing good elution strength.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-17 min: Hold at 95% B

    • 17-18 min: Return to 5% B

    • 18-22 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

    • Causality Explanation: The substituted phenol chromophore is expected to have a strong UV absorbance maximum near this wavelength.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL.

Spectroscopic Profile

While public, detailed spectra for this specific molecule are scarce, its structure allows for the confident prediction of its key spectroscopic features.

  • ¹H NMR: The spectrum will be complex but interpretable. Expect signals for the ethyl groups (a triplet and a quartet), a singlet for the benzylic CH₂ protons, distinct signals for the three aromatic protons, and broad, exchangeable singlets for the OH and NH₂ protons.

  • ¹³C NMR: Expect 11 distinct carbon signals, including signals for the two types of aliphatic carbons in the diethylamino group, the benzylic carbon, and the six unique aromatic carbons.

  • Infrared (IR) Spectroscopy: Key vibrational bands will confirm the presence of the functional groups:

    • Broad O-H stretch (~3400-3200 cm⁻¹)

    • N-H stretching (two bands for primary amine, ~3400-3300 cm⁻¹)

    • Aliphatic C-H stretching (~2970-2850 cm⁻¹)

    • Aromatic C=C stretching (~1600-1450 cm⁻¹)

    • C-O stretching (~1250 cm⁻¹)

  • Mass Spectrometry (MS): Electron ionization (EI) would show a molecular ion peak (M⁺) at m/z 194. A prominent fragment would be expected from the benzylic cleavage, resulting in loss of the diethylamino group.

Stability and Storage

Phenols, particularly aminophenols, are susceptible to oxidation, which often results in the formation of colored quinone-like species.

  • Stability: The compound is expected to be sensitive to light, air (oxygen), and high temperatures. It will be more stable in an acidic environment where the amino groups are protonated.

  • Storage: For long-term stability, 4-Amino-2-((diethylamino)methyl)phenol should be stored in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) at reduced temperatures (-20 °C is recommended).

Conclusion

4-Amino-2-((diethylamino)methyl)phenol is a multifunctional molecule with a rich chemical profile. This guide has consolidated its known identity and properties while providing a scientifically grounded framework for its practical application in a research setting. The representative synthetic and analytical protocols described herein offer robust starting points for laboratory work, emphasizing the causal relationships between molecular structure, chemical properties, and experimental design. By understanding these core physicochemical characteristics, researchers can better leverage this compound as a building block for novel chemical entities and more effectively develop it for potential therapeutic applications.

References

  • Liptak, M. D., & Shields, G. C. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(22), 6421–6427. Available at: [Link]

  • Liptak, M. D., & Shields, G. C. (2002). Absolute pKa Determinations for Substituted Phenols. Air Force Institute of Technology. Available at: [Link]

  • Asiri, A. M., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1352. Available at: [Link]

  • Chemistry Stack Exchange. (2025). Why is o-aminophenol more acidic than p-aminophenol?. Available at: [Link]

  • ResearchGate. (n.d.). The pK a values for aminophenols isomers. Available at: [Link]

  • Asiri, A. M., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. ResearchGate. Available at: [Link]

  • Khamitova, A. I., et al. (2012). Calculated and experimental pK a values of ortho-substituted phenols in water at 25°C. Russian Journal of General Chemistry, 82, 1673–1677. Available at: [Link]

  • PubMed. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. National Library of Medicine. Available at: [Link]

Sources

Foundational

Technical Whitepaper: Pharmacological Profiling and Applications of 4-Amino-2-((diethylamino)methyl)phenol (CAS 51387-92-9)

Executive Summary As medicinal chemistry pivots toward multifunctional scaffolds, 4-Amino-2-((diethylamino)methyl)phenol (CAS 51387-92-9) has emerged as a highly versatile molecular entity. Characterized by a phenolic co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As medicinal chemistry pivots toward multifunctional scaffolds, 4-Amino-2-((diethylamino)methyl)phenol (CAS 51387-92-9) has emerged as a highly versatile molecular entity. Characterized by a phenolic core substituted with a para-amino group and an ortho-diethylaminomethyl moiety, this compound exhibits a unique amphiphilic profile[1]. In applied neuropharmacology, it demonstrates a dual capability: acting as a potent reversible inhibitor of Acetylcholinesterase (AChE) and serving as a non-oxime reactivator for organophosphate-inhibited AChE[1][2]. Furthermore, preliminary oncology screens indicate that derivatives of this scaffold possess emerging anticancer potential[3].

This technical guide provides an authoritative breakdown of the compound's physicochemical properties, mechanistic pathways, and self-validating experimental protocols designed for rigorous laboratory application.

Structural Chemistry & Physicochemical Profiling

The structural logic of 4-Amino-2-((diethylamino)methyl)phenol dictates its biological behavior. The diethylaminomethyl group introduces a basic tertiary amine center (predicted pKa ~9.38), ensuring that the molecule is predominantly protonated at physiological pH[4]. This protonation is critical for anchoring the compound to the peripheral anionic site (PAS) or the catalytic active site (CAS) of target enzymes.

To mitigate the inherent oxidative instability of the electron-rich free base and to enhance aqueous solubility for in vitro assays, the compound is routinely synthesized and utilized as a dihydrochloride salt (CAS 6297-14-9)[1][5].

Table 1: Physicochemical Properties & Pharmacological Causality
PropertyValueCausality / Significance in Drug Design
CAS Number 51387-92-9 (Free Base)Primary identifier for the neutral, unprotonated state[1].
Salt Form CAS 6297-14-9 (2HCl)Diprotonated form; drastically improves aqueous solubility and shelf-life[5].
Molecular Weight 194.27 g/mol (Base)Low molecular weight ensures optimal blood-brain barrier (BBB) penetration[6].
Predicted pKa ~9.38Guarantees protonation at pH 7.4, facilitating electrostatic interactions with enzyme active sites[4].
Hydrogen Bond Donors 2The primary amine and phenolic hydroxyl act as critical donors for target binding[4].
Rotatable Bonds 4Provides the necessary conformational flexibility for induced-fit binding within protein pockets[4].

Mechanistic Pathways: Acetylcholinesterase (AChE) Modulation

The most compelling application of CAS 51387-92-9 lies in its interaction with AChE. Organophosphates (OPs) exert their toxicity by covalently phosphorylating the serine hydroxyl group within the AChE catalytic triad. Traditional oxime reactivators often struggle with BBB permeability.

CAS 51387-92-9 acts as a non-oxime reactivator . The causality behind this mechanism relies on the spatial arrangement of the phenolic hydroxyl and the basic amine, which can either facilitate a direct nucleophilic attack on the phosphorus atom of the OP-AChE complex or induce a conformational shift that accelerates spontaneous hydrolysis[1]. Conversely, in the absence of OP poisoning, the compound's affinity for the active site allows it to function as a potent, reversible competitive inhibitor—a mechanism highly relevant to Alzheimer's disease research[2].

ACHE_Modulation AChE Active Acetylcholinesterase (AChE) Inhibited OP-Inhibited AChE AChE->Inhibited Covalent Phosphorylation Reversible Reversible Inhibitor Complex AChE->Reversible Competitive/Allosteric Binding OP Organophosphate (OP) OP->Inhibited Reactivated Reactivated AChE Inhibited->Reactivated Nucleophilic Attack (Reactivation) Target CAS 51387-92-9 (4-Amino-2-((diethylamino)methyl)phenol) Target->Reactivated Target->Reversible

Figure 1: Dual modulatory pathways of CAS 51387-92-9 on Acetylcholinesterase (AChE).

Experimental Protocols: Synthesis and Validation

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following methodologies explain not just how to execute the workflow, but why specific chemical choices are made.

Protocol A: Regioselective Synthesis of CAS 51387-92-9

This three-step synthesis converts 4-nitrophenol into the stable dihydrochloride salt of the target compound[1].

  • Mannich Reaction (Ortho-Functionalization):

    • Procedure: Dissolve 4-nitrophenol (1 eq) in absolute ethanol. Add diethylamine (1.2 eq) and aqueous formaldehyde (37%, 1.2 eq). Reflux the mixture for 4-6 hours.

    • Causality: The electron-donating hydroxyl group of the phenol strongly directs the aminomethylation strictly to the ortho position. The para position is already blocked by the nitro group, ensuring high regioselectivity.

  • Catalytic Hydrogenation (Nitro Reduction):

    • Procedure: Isolate the intermediate (4-nitro-2-((diethylamino)methyl)phenol) and dissolve in methanol. Add 10% Palladium on Carbon (Pd/C) catalyst. Stir under a hydrogen atmosphere (1 atm) at room temperature until hydrogen uptake ceases.

    • Causality: Pd/C is specifically selected over harsher metal/acid reductions (e.g., Fe/HCl) to prevent the reductive cleavage of the sensitive benzylic C-N bond of the diethylaminomethyl group.

  • Salt Formation (Stabilization):

    • Procedure: Filter the catalyst through Celite and concentrate the filtrate. Dissolve the resulting free base in dry diethyl ether and bubble anhydrous HCl gas through the solution until precipitation is complete.

    • Causality: The free base is highly susceptible to air oxidation (visible as darkening over time). Converting it to the dihydrochloride salt (CAS 6297-14-9) yields a stable, water-soluble solid that ensures consistent bioavailability in subsequent in vitro assays[5].

Synthesis_Workflow Start 4-Nitrophenol Mannich Mannich Reaction (Diethylamine + Formaldehyde) Start->Mannich Intermediate 4-Nitro-2-((diethylamino)methyl)phenol Mannich->Intermediate Regioselective ortho-substitution Reduction Catalytic Hydrogenation (Pd/C, H2) Intermediate->Reduction Product CAS 51387-92-9 (Free Base) Reduction->Product Nitro to Amino reduction Salt HCl Treatment (Dihydrochloride Salt) Product->Salt Improved aqueous solubility

Figure 2: Stepwise synthesis workflow for 4-Amino-2-((diethylamino)methyl)phenol and its salt.

Protocol B: Self-Validating Modified Ellman’s Assay for AChE Kinetics

To evaluate the compound's efficacy as an AChE inhibitor, a modified Ellman's assay is utilized.

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Causality: AChE catalytic activity is highly pH-dependent; pH 8.0 mimics the physiological optimum required for the enzyme's catalytic triad to function.

  • Blank Validation (Critical Self-Validating Step): In a 96-well microplate, combine 140 µL buffer, 10 µL DTNB (0.01 M), and 20 µL of the test compound. Incubate for 10 minutes and measure absorbance at 412 nm. Causality: Because CAS 51387-92-9 contains an electron-rich aminophenol moiety, it could theoretically reduce DTNB directly. This blank ensures that no false-positive thiocholine signals are recorded, validating the integrity of the assay.

  • Enzyme Incubation: Add 10 µL of AChE (0.2 U/mL) to the test wells. Incubate for 15 minutes at 25°C. Causality: This pre-incubation allows the compound to establish thermodynamic equilibrium binding with the enzyme before the competitive substrate is introduced.

  • Reaction Initiation: Add 20 µL of Acetylthiocholine (ATCh) iodide (0.075 M). Read absorbance kinetically at 412 nm every 30 seconds for 5 minutes. Causality: ATCh is hydrolyzed by AChE to thiocholine, which rapidly reacts with DTNB to form the yellow 5-thio-2-nitrobenzoate anion. The rate of color formation is inversely proportional to the compound's inhibitory potency.

Table 2: Assay Validation Metrics (Ellman's Assay)
ComponentVolume (µL)Purpose in Self-Validating Protocol
Phosphate Buffer (0.1M, pH 8.0) 140Maintains optimal pH for AChE catalytic activity.
DTNB (0.01M) 10Chromogenic reagent for thiocholine detection.
Test Compound (Variable) 20Inhibitor/Reactivator screening.
AChE Enzyme (0.2 U/mL) 10Target catalyst.
ATCh Iodide (0.075M) 20Substrate; added last to initiate the reaction.

Future Directions: Anticancer Potential

Beyond neuropharmacology, the structural motifs present in CAS 51387-92-9 are gaining traction in oncology. The combination of a hydrogen-bonding network (aminophenol) and a solubilizing basic tail (diethylaminomethyl) is a recognized pharmacophore in various kinase inhibitors. Preliminary screening indicates that derivatives of this compound may disrupt cellular signaling pathways associated with tumor proliferation[3]. Future drug development efforts should focus on utilizing this scaffold for targeted phenotypic screening against aggressive cancer cell lines.

Sources

Exploratory

Synthesis Pathway and Mechanistic Analysis of 4-Amino-2-((diethylamino)methyl)phenol

Executive Summary & Pharmacological Context 4-Amino-2-((diethylamino)methyl)phenol (CAS: 51387-92-9) is a highly specialized amphiphilic building block utilized primarily in the synthesis of 4-aminoquinoline antimalarial...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

4-Amino-2-((diethylamino)methyl)phenol (CAS: 51387-92-9) is a highly specialized amphiphilic building block utilized primarily in the synthesis of 4-aminoquinoline antimalarials, most notably Amodiaquine (Camoquin) [1]. The molecule features a primary aniline group—which serves as the nucleophilic attachment point for coupling with 4,7-dichloroquinoline—and a diethylaminomethyl side chain. This tertiary amine side chain is not merely a structural appendage; it is the critical pharmacophore responsible for the drug's accumulation in the acidic food vacuole of Plasmodium falciparum via ion-trapping mechanisms [2].

This whitepaper details the optimal synthetic pathway for this compound, analyzing the mechanistic causality behind reagent selection, providing self-validating experimental protocols, and establishing process analytics for drug development professionals.

Strategic Retrosynthetic Analysis: The Causality of Precursor Selection

In designing the synthesis of 4-amino-2-((diethylamino)methyl)phenol, chemists face a critical choice of starting material: 4-nitrophenol versus 4-acetamidophenol (Paracetamol).

While 4-nitrophenol might seem like a direct precursor (requiring only a Mannich reaction followed by nitro reduction), it introduces severe chemical liabilities. The strongly electron-withdrawing nitro group deactivates the aromatic ring, making the electrophilic aromatic substitution (Mannich reaction) sluggish, low-yielding, and prone to side reactions. Furthermore, the subsequent reduction of the nitro group to an amine (e.g., via catalytic hydrogenation) frequently causes hydrogenolysis of the delicate benzylic C-N bond, cleaving the newly formed diethylaminomethyl group entirely.

The Expert Solution: The field-proven standard, originally pioneered by Burckhalter et al. in 1948 [1], utilizes 4-acetamidophenol. The acetamido group is mildly activating (or at least non-deactivating compared to a nitro group) and protects the amine during the aminomethylation phase. The phenol's hydroxyl group strongly directs the incoming iminium electrophile to the ortho position. Post-reaction, the acetamido group is easily removed via acid hydrolysis—a process that leaves the benzylic amine intact.

SynthesisWorkflow A 4-Acetamidophenol C 4-Acetamido-2- ((diethylamino)methyl)phenol A->C Mannich Reaction B Diethylamine + Formaldehyde B->C Iminium Source E Dihydrochloride Salt C->E Amide Hydrolysis D 6N HCl (aq) D->E Deprotection G Final Free Base E->G Neutralization F NaOH (pH 10) F->G

Workflow for the synthesis of 4-amino-2-((diethylamino)methyl)phenol.

Mechanistic Pathway: The Ortho-Directed Mannich Reaction

The core transformation is a multicomponent Mannich reaction. Formaldehyde and diethylamine condense to form a highly electrophilic iminium ion ( [CH2​=NEt2​]+ ). Concurrently, the 4-acetamidophenol acts as the nucleophile. Because the hydroxyl group is a stronger electron-donating group (EDG) than the acetamido group, it dominates the directing effects, pushing the electrophilic attack exclusively to the ortho position (position 2).

MannichMechanism Step1 1. Iminium Ion Generation CH2O + HNEt2 → [CH2=NEt2]+ Step3 3. Electrophilic Attack Formation of Wheland Intermediate Step1->Step3 Step2 2. Phenol Activation Ortho-position nucleophilicity enhanced Step2->Step3 Step4 4. Rearomatization Proton transfer yields Mannich Base Step3->Step4

Mechanistic sequence of the ortho-directed Mannich reaction.

Experimental Methodology: A Self-Validating Protocol

To ensure high trustworthiness and reproducibility, the following protocol integrates a self-validating acid-base extraction system. Because the starting material (paracetamol) is neutral/weakly acidic and the product is a diamine, pH-controlled partitioning inherently purifies the target molecule without the need for complex chromatography [3].

Phase 1: Aminomethylation (Mannich Reaction)
  • Preparation: In a 500 mL round-bottom flask equipped with a reflux condenser, suspend 4-acetamidophenol (15.1 g, 0.10 mol) in 150 mL of absolute ethanol.

  • Reagent Addition: Add diethylamine (8.77 g, 0.12 mol) to the stirring suspension. Subsequently, add aqueous formaldehyde (37% w/w, 9.73 g, 0.12 mol) dropwise over 15 minutes. Causality note: Dropwise addition prevents the highly exothermic runaway formation of the iminium ion, which can lead to polymerization.

  • Reflux: Heat the mixture to reflux (~78°C) for 12–14 hours.

  • Concentration: Remove the ethanol under reduced pressure to yield crude 4-acetamido-2-((diethylamino)methyl)phenol as a viscous oil.

Phase 2: Amide Hydrolysis
  • Acidification: Dissolve the crude oil directly in 150 mL of 6N HCl.

  • Deprotection: Reflux the acidic solution for 4–6 hours. The acetamido group hydrolyzes into a primary amine and acetic acid.

  • Cooling: Allow the reaction to cool to room temperature. The product now exists in the aqueous phase as a highly soluble dihydrochloride salt.

Phase 3: Self-Validating Isolation
  • Organic Wash: Wash the acidic aqueous layer with ethyl acetate (2 × 100 mL). Validation Check: Unreacted paracetamol and non-basic organic impurities partition into the organic layer, which is discarded. If the aqueous layer remains clear, the reaction has successfully generated the water-soluble amine salt.

  • Basification: Transfer the aqueous layer to an ice bath. Slowly add 20% NaOH (aq) until the pH reaches 9.5–10.0. The solution will turn cloudy as the free base precipitates/oils out.

  • Extraction: Extract the liberated free base with dichloromethane (DCM) (3 × 100 mL).

  • Final Recovery: Dry the combined DCM layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield pure 4-amino-2-((diethylamino)methyl)phenol as a crystalline solid or heavy oil that solidifies upon standing.

Process Optimization & Quantitative Data

To facilitate scale-up and quality control, the quantitative parameters of the synthesis and the physicochemical markers of the final product are summarized below.

Table 1: Stoichiometric Matrix and Reaction Parameters
Reagent / ParameterFunctionEquivalentsTarget Mass/VolReaction Conditions
4-Acetamidophenol Starting Material1.0 eq15.1 g-
Diethylamine Amine Source1.2 eq12.3 mL-
Formaldehyde (37%) Carbonyl Source1.2 eq9.0 mLDropwise addition
Ethanol (Absolute) Solvent-150 mLReflux, 12-14 hrs
6N HCl Hydrolysis AgentExcess150 mLReflux, 4-6 hrs
Table 2: Quality Control Analytical Markers
Analytical MethodTarget Signal / MarkerStructural Assignment
Mass Spectrometry m/z=195.1 [M+H]+ Confirmation of molecular weight (194.27 g/mol )
1 H NMR (CDCl 3​ ) δ ~6.5 - 6.7 ppm (m, 3H)Aromatic protons of the phenol ring
1 H NMR (CDCl 3​ ) δ ~3.6 ppm (s, 2H)Benzylic CH2​ bridging ring and amine
1 H NMR (CDCl 3​ ) δ ~2.5 ppm (q, 4H) CH2​ protons of the diethyl group
1 H NMR (CDCl 3​ ) δ ~1.0 ppm (t, 6H) CH3​ protons of the diethyl group

References

  • Burckhalter, J. H., Tendick, F. H., Jones, E. M., Jones, P. A., Holcomb, W. F., & Rawlins, A. L. (1948). Aminoalkylphenols as antimalarials. II. (Heterocyclicamino)-α-amino-o-cresols. The synthesis of camoquin. Journal of the American Chemical Society, 70(4), 1363-1373.[Link]

  • Sa, J. M., Twu, O., Hayton, K., Reyes, S., Fay, M. P., Ringwald, P., & Wellems, T. E. (2009). Geographic patterns of Plasmodium falciparum drug resistance distinguished by differential responses to amodiaquine and chloroquine. Proceedings of the National Academy of Sciences, 106(45), 18883-18889.[Link]

  • Collet, J. W., Roesner, S., & Ackermann, L. (2018). Modular Three-Component Synthesis of 4-Aminoquinolines via an Imidoylative Sonogashira/Cyclization Cascade. The Journal of Organic Chemistry, 83(2), 854-861.[Link]

Foundational

mechanism of action of 4-Amino-2-((diethylamino)methyl)phenol

An In-depth Technical Guide to the Core Mechanism of Action of 4-Amino-2-((diethylamino)methyl)phenol Executive Summary 4-Amino-2-((diethylamino)methyl)phenol is a para-aminophenol derivative with a structure suggesting...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Core Mechanism of Action of 4-Amino-2-((diethylamino)methyl)phenol

Executive Summary

4-Amino-2-((diethylamino)methyl)phenol is a para-aminophenol derivative with a structure suggesting multiple potential biological activities. While direct, in-depth research on this specific molecule is limited, a comprehensive analysis based on its structural class—which includes the well-known analgesic and antipyretic agent Paracetamol (Acetaminophen)—allows for the elucidation of its primary mechanism of action. This guide synthesizes the available data to propose that its core therapeutic effects are mediated primarily through the central inhibition of cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis. Additionally, secondary mechanisms, including acetylcholinesterase reactivation and other activities characteristic of Mannich bases, are explored as areas for further investigation. This document provides the theoretical framework, proposes validating experimental protocols, and outlines future research directions for drug development professionals.

Introduction: A Multifaceted Phenolic Compound

4-Amino-2-((diethylamino)methyl)phenol is an organic molecule featuring a phenolic core substituted with a primary amino group and a diethylaminomethyl group.[1] This unique combination of functional groups places it into two important chemical categories:

  • p-Aminophenol Derivatives: This class is renowned for its analgesic (pain-relieving) and antipyretic (fever-reducing) properties.[2] The archetypal compound of this class, Paracetamol, serves as the primary model for understanding the mechanism of 4-Amino-2-((diethylamino)methyl)phenol.[3][4]

  • Mannich Bases: The presence of the aminomethyl substituent, typically introduced via a Mannich reaction, is significant.[1] Mannich bases are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, suggesting a potential for polypharmacology.[5]

Given this structural heritage, the compound's primary pharmacological profile is predicted to be analgesic and antipyretic, with a low propensity for the gastrointestinal side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[3][6]

Chemical and Physical Properties
PropertyValueSource
Molecular Formula C₁₁H₁₈N₂O[1]
Molecular Weight 194.27 g/mol [7]
CAS Number 51387-92-9[1][7]
Appearance Phenolic Compound[1]

Core Mechanism of Action: Central Inhibition of Prostaglandin Synthesis

The principal mechanism for the analgesic and antipyretic effects of p-aminophenol derivatives is the inhibition of prostaglandin (PG) synthesis within the central nervous system (CNS).[4][8] Unlike NSAIDs such as aspirin or ibuprofen, which are potent inhibitors of COX enzymes in peripheral tissues, 4-Amino-2-((diethylamino)methyl)phenol is likely a weak peripheral inhibitor.[3][4] This distinction is critical and explains its negligible anti-inflammatory activity.[3]

The Cyclooxygenase (COX) Target

The enzyme cyclooxygenase converts arachidonic acid into prostaglandin H₂, the precursor for various pro-inflammatory and pyretic (fever-inducing) prostaglandins. The analgesic and antipyretic actions stem from blocking this conversion.

Two key hypotheses explain the CNS-selective action:

  • Peroxide Tone Sensitivity: The cellular environment at sites of inflammation is rich in peroxides. It is proposed that p-aminophenol derivatives are unable to effectively inhibit COX in this high-peroxide environment, rendering them poor anti-inflammatory agents.[3] In contrast, the CNS has a much lower peroxide tone, allowing for potent enzyme inhibition.[3]

  • COX-3 Isoform Selectivity: A splice variant of COX-1, termed COX-3, has been identified and is predominantly expressed in the CNS (specifically in the brain and spinal cord).[3][8] It is hypothesized that p-aminophenol derivatives are selective inhibitors of this COX-3 isoform, which would elegantly account for their central analgesic and antipyretic effects without significant peripheral activity.[3]

The inhibition of PG synthesis in the hypothalamus accounts for the antipyretic effect, while the blockade of PG synthesis in the spinal cord and other CNS regions raises the pain threshold, producing analgesia.[4]

G cluster_phospho membrane Membrane Phospholipids pla2 Phospholipase A2 (Stimulated by Trauma) aa Arachidonic Acid pla2->aa cox Cyclooxygenase (COX) (COX-1, COX-2, COX-3) aa->cox pgh2 Prostaglandin H2 (PGH2) cox->pgh2 pgs Prostaglandin Synthases pgh2->pgs prostaglandins Prostaglandins (PGE2, etc.) pgs->prostaglandins pain Pain & Fever (CNS) prostaglandins->pain inflammation Inflammation (Peripheral) prostaglandins->inflammation inhibitor 4-Amino-2-((diethylamino)methyl)phenol (Proposed Action) inhibitor->cox  Potent Inhibition in CNS (Low Peroxide/COX-3)

Caption: Proposed mechanism of action via inhibition of the Prostaglandin synthesis pathway in the CNS.

Secondary and Exploratory Mechanisms of Action

Beyond its primary role as a central analgesic, the structure of 4-Amino-2-((diethylamino)methyl)phenol suggests other potential biological activities that merit investigation.

Acetylcholinesterase (AChE) Reactivation

One report has identified this compound as a potential non-oxime reactivator of acetylcholinesterase (AChE) that has been inhibited by organophosphates.[1] Organophosphates (found in certain pesticides and nerve agents) cause toxicity by irreversibly binding to and inactivating AChE. Effective antidotes, known as reactivators, can cleave this bond and restore enzyme function. This suggests a completely different therapeutic application for the compound in the field of toxicology, specifically as a treatment for certain types of poisoning.[1]

Anticancer and Antimicrobial Potential

As a Mannich base and a p-aminophenol derivative, the compound belongs to classes with known cytotoxic and antimicrobial activities.[5][9]

  • Anticancer: Some Mannich bases exert cytotoxic effects through interactions with DNA topoisomerases, enzymes that regulate DNA topology and are crucial for cell replication.[5] Furthermore, some aminophenol derivatives have been shown to interact with DNA, highlighting their potential as anticancer agents.[9]

  • Antimicrobial: Phenolic compounds are well-known for their antimicrobial properties.[10] Derivatives of aminophenols have demonstrated broad-spectrum activity against various bacterial and fungal strains.[9]

These potential activities are secondary to the primary analgesic mechanism but represent significant avenues for future drug development and repurposing efforts.

Experimental Elucidation and Validation

To rigorously validate the proposed mechanisms of action for 4-Amino-2-((diethylamino)methyl)phenol, a structured experimental workflow is essential.

G cluster_invitro In Vitro Validation cluster_invivo In Vivo Confirmation start Hypothesis Generation (Analgesic, AChE Reactivator) cox_assay COX-1/COX-2/COX-3 Inhibition Assay start->cox_assay ache_assay AChE Reactivation Assay start->ache_assay antimicrobial_assay Antimicrobial Screening (MIC/MBC) start->antimicrobial_assay analgesia_model Analgesia Model (e.g., Writhing Test) cox_assay->analgesia_model end Mechanism Confirmed Lead Optimization ache_assay->end If positive, explore toxicology applications antimicrobial_assay->end Explore anti-infective applications antipyresis_model Antipyresis Model (e.g., Yeast-Induced Fever) analgesia_model->antipyresis_model antipyresis_model->end

Caption: A logical workflow for the experimental validation of the proposed mechanisms of action.

Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of 4-Amino-2-((diethylamino)methyl)phenol against COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Use commercially available, purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, hematin, and EDTA.

  • Compound Dilution: Create a serial dilution of the test compound (e.g., from 0.01 µM to 1000 µM) in a suitable solvent like DMSO. Include a known non-selective inhibitor (e.g., Indomethacin) and a selective COX-2 inhibitor (e.g., Celecoxib) as positive controls.

  • Incubation: Add the enzyme to wells of a 96-well plate containing the reaction buffer and varying concentrations of the test compound or controls. Incubate for 15 minutes at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

  • Quantification: Stop the reaction after a defined period (e.g., 2 minutes) by adding a solution of HCl. Quantify the amount of Prostaglandin E₂ (PGE₂) produced using a commercial ELISA kit.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration. Calculate the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) using non-linear regression analysis.

Hypothetical Data Summary:

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Test Compound >500~150~0.3
Indomethacin 0.11.50.07
Celecoxib 150.05300

This table illustrates the expected outcome of weak peripheral inhibition.

Protocol: In Vivo Acetic Acid-Induced Writhing Test

Objective: To assess the analgesic efficacy of the compound in a murine model of visceral pain.

Methodology:

  • Animal Model: Use male Swiss albino mice, acclimatized and fasted overnight.

  • Grouping: Divide animals into groups (n=6-8 per group): Vehicle control (e.g., saline), Positive control (e.g., Aspirin 100 mg/kg), and Test compound groups (e.g., 25, 50, 100 mg/kg).

  • Drug Administration: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Pain: After a set period (e.g., 30 minutes for i.p., 60 minutes for p.o.), administer a 0.6% solution of acetic acid intraperitoneally to induce a characteristic writhing response (abdominal constriction and stretching of hind limbs).

  • Observation: Immediately after acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes for a period of 20 minutes.

  • Data Analysis: Calculate the percentage of pain inhibition for each group compared to the vehicle control group. Analyze data using ANOVA followed by a post-hoc test (e.g., Dunnett's).

Conclusion and Future Directions

The available evidence strongly suggests that 4-Amino-2-((diethylamino)methyl)phenol functions primarily as a centrally-acting analgesic and antipyretic by inhibiting prostaglandin synthesis, likely through a preferential interaction with COX enzymes in the low-peroxide environment of the CNS or via a specific action on the COX-3 isoform.

Future research should focus on:

  • Definitive Target Validation: Conducting head-to-head assays against all COX isoforms, including COX-3, to confirm selectivity.

  • Blood-Brain Barrier Permeability: Quantifying the ability of the compound to cross the blood-brain barrier, which is essential for its proposed central mechanism.

  • Exploration of Secondary Mechanisms: Systematically screening the compound for its AChE reactivation potential, as well as its antimicrobial and cytotoxic activities, to identify potential new therapeutic applications.

  • Metabolism and Safety Profile: Investigating the metabolic pathways of the compound, as p-aminophenol derivatives can sometimes form reactive metabolites.[2][4] A thorough toxicological evaluation is a prerequisite for any clinical development.

By pursuing these research avenues, a complete pharmacological profile of 4-Amino-2-((diethylamino)methyl)phenol can be established, paving the way for its potential development as a next-generation therapeutic agent.

References

  • Para-Amino Phenol Derivatives - Actions, Pharmacokinetics, Adverse Effects, Mechanism of Toxicity, Treatment, Uses | Pharmacology - Pharmacy 180. (n.d.). Retrieved from https://pharmaxchange.
  • 4-Amino-2-[(Diethylamino)Methyl]Phenol | 51387-92-9. (2023, August 15). Smolecule. Retrieved from https://www.smolecule.com/4-amino-2-diethylamino-methyl-phenol-cas-51387-92-9
  • p-Aminophenol Derivatives. (2017, December 27). BrainKart. Retrieved from https://www.brainkart.
  • 4-(Dimethylamino)phenol | Lactate Dehydrogenase Activator. (n.d.). MedChemExpress. Retrieved from https://www.medchemexpress.com/4-dimethylamino-phenol.html
  • ANTI-INFLAMMATORY AGENTS AND p-AMINOPHENOL DERIVATIVES (ACETAMINOPHEN). (2017, March 24). Basicmedical Key. Retrieved from https://basicmedicalkey.
  • [DERIVATIVES OF P-AMINOPHENOL WITH ANTIPYRETIC AND ANALGESIC ACTIVITY]. (1964). Il Farmaco; edizione scientifica, 19, 822–836. Retrieved from https://pubmed.ncbi.nlm.nih.gov/14228404/
  • Para-Aminophenol Derivatives Overview. (n.d.). Scribd. Retrieved from https://www.scribd.
  • Erdemir, A., et al. (2010). Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme. Zeitschrift für Naturforschung C, 65(11-12), 647–652. Retrieved from https://pubmed.ncbi.nlm.nih.gov/21329198/
  • 4-Amino-2-((diethylamino)methyl)phenol dihydrochloride | 6297-14-9. (n.d.). BLDpharm. Retrieved from https://www.bldpharm.com/products/6297-14-9.html
  • 4-Amino-2-[(diethylamino)methyl]phenol. (n.d.). SRD Pharma. Retrieved from https://www.srdpharma.com/4-amino-2-diethylamino-methyl-phenol
  • 4-Amino-2-((Diethylamino)Methyl)Phenol. (n.d.). PubChem. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/408991
  • EVIDENCE ON THE CARCINOGENICITY OF 4-AMINO-2-NITROPHENOL. (1998, September 22). OEHHA. Retrieved from https://oehha.ca.gov/media/downloads/proposition-65/chemicals/4anphid.pdf
  • Pizey, A. S., et al. (2002). Synthesis and biological activity of the prodrug of class I major histocompatibility peptide GILGFVFTL activated by beta-glucuronidase. Journal of medicinal chemistry, 45(4), 873–879. Retrieved from https://pubmed.ncbi.nlm.nih.gov/11831904/
  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2025, October 14). ResearchGate. Retrieved from https://www.researchgate.net/publication/355325995_Synthesis_Characterization_Biological_Evaluation_and_DNA_Interaction_Studies_of_4-Aminophenol_Derivatives_Theoretical_and_Experimental_Approach
  • The flavonoid procyanidin C1 has senotherapeutic activity and increases lifespan in mice. (2021, December 6). ResearchGate. Retrieved from https://www.researchgate.net/publication/356885834_The_flavonoid_procyanidin_C1_has_senotherapeutic_activity_and_increases_lifespan_in_mice
  • An In-depth Technical Guide to the Biological Activities of Aminophenol Derivatives. (n.d.). Benchchem. Retrieved from https://www.benchchem.com/uploads/technical-guides/2-Amino-5-(methoxymethyl)phenol.pdf
  • p-Amino phenol derivatives - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. (n.d.). Retrieved from https://www.pharmacy180.
  • Recently Reported Biological Activities and Action Targets of Pt(II)- and Cu(II)-Based Complexes. (2024, February 29). MDPI. Retrieved from https://www.mdpi.com/1420-3049/29/5/1066
  • Aminophenol: Properties, Production, Reactions And Uses. (2025, September 10). Chemcess.
  • Kinetic characterization, antioxidant and in vitro toxicity potential evaluation of the extract M116 from Bacillus amyloliquefaciens. (2023, July 15). Brazilian Journal of Biology. Retrieved from https://www.scielo.br/j/bjb/a/Cg5w8Zp6V8dZJkH7p3Kk8Qy/
  • Synthesis of meta-Aminophenol Derivatives via Cu-Catalyzed[3][4]-Rearrangement—Oxa-Michael Addition Cascade Reactions. (2023, May 22). MDPI. Retrieved from https://www.mdpi.com/1420-3049/28/10/4261

Sources

Exploratory

biological activity of 4-Amino-2-((ethylamino)methyl)phenol derivatives

An In-Depth Technical Guide to the Biological Activity of 4-Amino-2-((ethylamino)methyl)phenol Derivatives Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of the synthesi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of 4-Amino-2-((ethylamino)methyl)phenol Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of 4-Amino-2-((ethylamino)methyl)phenol and its derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current literature to offer field-proven insights into this versatile chemical scaffold.

Introduction: A Scaffold of Significant Therapeutic Interest

The 4-aminophenol moiety is a cornerstone in medicinal chemistry, serving as a critical building block for a multitude of pharmacologically active agents.[1] Its unique structure, featuring amino and hydroxyl groups on a benzene ring, provides a versatile scaffold for developing novel therapeutic compounds.[1] When further substituted, as in the case of 4-Amino-2-((ethylamino)methyl)phenol derivatives, a diverse range of biological activities emerges. These derivatives have garnered significant attention for their potential applications in treating a wide array of conditions, including bacterial infections, diabetes, cancer, and even organophosphate poisoning.[2][3][4][5][6]

The core structure combines a weakly acidic phenolic hydroxyl group with basic amino groups, allowing for a variety of chemical modifications to tune the molecule's physicochemical and biological properties.[2] This guide will delve into the key biological activities reported for this class of compounds, explore their mechanisms of action, and provide detailed experimental protocols for their synthesis and evaluation.

Synthetic Strategies and Characterization

The synthesis of 4-Amino-2-((ethylamino)methyl)phenol derivatives and related aminophenols often proceeds through established organic chemistry reactions. A common and effective method is the Mannich reaction, where 4-aminophenol is reacted with formaldehyde and a secondary amine (like diethylamine) to form the corresponding Mannich base.[2] Another prevalent strategy involves the synthesis of Schiff base intermediates. This is typically achieved by the condensation reaction of a 4-aminophenol with various aldehydes.[7][8] The resulting imine can then be selectively reduced, often using a powerful reducing agent like sodium borohydride (NaBH₄), to yield the final secondary amine derivative.[8]

Key Characterization Techniques: Following synthesis, rigorous characterization is essential to confirm the structure and purity of the target compounds. Standard analytical techniques employed include:

  • Fourier Transform Infrared (FT-IR) Spectroscopy: To identify key functional groups, such as the phenolic O-H stretch (around 3338 cm⁻¹), N-H stretches (around 3282 cm⁻¹), and the C-N stretch (around 1235 cm⁻¹).[4][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To elucidate the precise arrangement of atoms within the molecule. For example, in Schiff base derivatives, the azomethine proton (CH=N) typically appears as a sharp singlet between 8.38 and 8.89 ppm in the ¹H-NMR spectrum.[4]

  • Elemental Analysis: To determine the empirical formula of the synthesized compound.[3][4][5]

Workflow for Synthesis and Characterization

Below is a generalized workflow for the synthesis and validation of a novel 4-aminophenol derivative.

G cluster_synthesis Synthesis Phase cluster_purification Purification & Isolation cluster_characterization Structural Characterization A Reactant Mixing (4-Aminophenol + Aldehyde) B Reflux Reaction (e.g., 80°C for 8h) A->B C Schiff Base Formation B->C D Reduction Step (e.g., NaBH4) C->D E Filtration D->E F Recrystallization E->F G Purity Check (TLC) F->G H FT-IR Spectroscopy G->H I NMR (1H & 13C) G->I J Mass Spectrometry G->J K Elemental Analysis G->K L Pure, Characterized Derivative

Caption: Generalized workflow from synthesis to characterization.

Key Biological Activities and Mechanisms of Action

Derivatives of the 4-Amino-2-((ethylamino)methyl)phenol scaffold exhibit a remarkable breadth of biological activities. This section details the most significant findings and explores the underlying mechanisms.

Broad-Spectrum Antimicrobial and Antifungal Activity

A significant body of research has demonstrated that Schiff base derivatives of 4-aminophenol possess potent, broad-spectrum antimicrobial properties.[3][4] These compounds have shown efficacy against a range of both Gram-positive and Gram-negative bacteria, as well as fungal strains.[5]

Reported Activity Against Pathogenic Strains:

  • Gram-positive bacteria: Staphylococcus aureus, Micrococcus luteus, Staphylococcus epidermidis, Bacillus subtilis.[3][4][5]

  • Gram-negative bacteria: Bordetella bronchiseptica.[3][4][5]

  • Fungi: Saccharomyces cerevisiae.[3][4][5]

The precise mechanism of antimicrobial action is still under investigation, but it is hypothesized that the lipophilic character of these compounds allows them to disrupt the bacterial cell membrane, leading to cell lysis. The azomethine group (C=N) in Schiff bases is also thought to be a critical pharmacophore that interferes with various cellular processes.

Microbial Strain Observed Activity of 4-Aminophenol Derivatives Reference
Staphylococcus aureusStrong inhibitory activity[3][4]
Micrococcus luteusStrong inhibitory activity[3][4]
Bacillus subtilisModerate to strong activity[3][4]
Bordetella bronchisepticaStrong inhibitory activity[3][4]
Saccharomyces cerevisiaeGood antifungal activity[3][4]
Antidiabetic Activity via Enzyme Inhibition

Several 4-aminophenol derivatives have emerged as promising candidates for the management of type 2 diabetes due to their ability to inhibit key carbohydrate-metabolizing enzymes. Specifically, they have demonstrated significant inhibitory effects on α-amylase and α-glucosidase.[3][4]

  • α-Amylase: This enzyme is responsible for breaking down complex carbohydrates like starch into simpler sugars.

  • α-Glucosidase: This enzyme, located in the small intestine, breaks down disaccharides into monosaccharides (like glucose) for absorption into the bloodstream.

By inhibiting these enzymes, the derivatives slow down the rate of glucose absorption, thereby helping to manage postprandial hyperglycemia. Studies have shown significant, concentration-dependent inhibition of both enzymes, with some derivatives achieving up to 93.2% inhibition of amylase and 73.7% inhibition of glucosidase.[3][4][5]

G cluster_process cluster_inhibition Carbs Dietary Carbohydrates Amylase α-Amylase Carbs->Amylase Glucosidase α-Glucosidase Amylase->Glucosidase Glucose Glucose Absorption Glucosidase->Glucose Reduced_Glucose Reduced Glucose Absorption Inhibitor 4-Aminophenol Derivative Blocked_Glucosidase α-Glucosidase (Inhibited) Inhibitor->Blocked_Glucosidase blocks Inhibitor->Blocked_Glucosidase

Caption: Mechanism of α-glucosidase inhibition by derivatives.

Anticancer and Angiogenesis Inhibition

The anticancer potential of 4-aminophenol derivatives is a rapidly advancing area of research.[3] Two primary mechanisms have been identified: direct interaction with DNA and inhibition of critical cell signaling pathways.

1. DNA Interaction: UV-Vis spectroscopic studies have shown that these compounds can interact with DNA. This interaction often results in hyperchromism (an increase in absorbance) and a bathochromic shift (a shift to a longer wavelength), which are indicative of intercalative or groove-binding interactions with the DNA helix.[3][4] Such interactions can disrupt DNA replication and transcription, highlighting their potential as anticancer agents.[5]

2. Protein Kinase and Angiogenesis Inhibition: More specific mechanisms have been elucidated for certain derivatives. A novel series of 4-amino-2-(thio)phenol derivatives were found to be potent inhibitors of key protein kinases involved in cancer progression, such as Protein Kinase B (AKT) and ABL tyrosine kinase.[6] One promising compound, 5i, effectively inhibited both AKT (IC₅₀ = 1.26 μM) and ABL (IC₅₀ = 1.50 μM).[6] Furthermore, this compound demonstrated competitive anti-angiogenic activity in both human umbilical vein endothelial cell (HUVEC) tube formation assays and rat thoracic aorta rings tests, suggesting it can inhibit the formation of new blood vessels that tumors need to grow.[6]

Acetylcholinesterase (AChE) Reactivation

A distinct application for this chemical class is in the development of antidotes for organophosphate poisoning.[2] Organophosphates, found in certain pesticides and nerve agents, exert their toxicity by irreversibly inhibiting acetylcholinesterase (AChE), a critical enzyme for nerve function. Certain 4-Amino-2-((diethylamino)methyl)phenol derivatives have been identified as effective non-oxime reactivators of organophosphate-inhibited AChE.[2] This reactivation is crucial for counteracting the life-threatening effects of such poisoning.[2]

Structure-Activity Relationships (SAR)

The biological activity of these derivatives is highly dependent on their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for designing more potent and selective compounds.

  • Substitution on the Aromatic Ring: The nature and position of substituents on the phenol ring significantly influence activity. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule, affecting its binding affinity to biological targets.

  • The Amine Substituent: The type of amine at the 2-position (e.g., ethylamino, diethylamino) impacts the compound's lipophilicity and basicity, which in turn affects cell permeability and target interaction.

  • The Linking Group: In Schiff base derivatives, the nature of the aldehyde used for condensation is a key determinant of activity. Aromatic aldehydes with different substituents lead to derivatives with varying antimicrobial and antidiabetic potencies.[4]

  • Amide vs. Sulfonamide: In the context of kinase inhibition, replacing an amide fragment with a sulfonamide structure was found to significantly enhance the inhibitory activity against protein kinases and angiogenesis.[6]

SAR cluster_SAR Key Modification Sites for SAR Studies SAR_img R1 R1: Aromatic Ring Substituents (Affects electronic properties) R2 R2: Amino Group (Alters lipophilicity & basicity) R3 R3: Linking Group (Key for Schiff bases)

Caption: Core scaffold and key sites for SAR modification.

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: General Synthesis of a 4-Aminophenol Schiff Base Derivative

Causality: This protocol creates the C=N (imine) bond, a common pharmacophore in this class. The reflux provides the necessary energy to drive the condensation reaction, and methanol acts as a suitable solvent for both reactants.

  • Reactant Preparation: Dissolve 0.01 mol of 4-aminophenol in 20 mL of methanol in a round-bottom flask.

  • Addition: To this solution, add 0.01 mol of the desired substituted aldehyde.

  • Reaction: Reflux the resulting mixture at 80°C for 8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.

  • Purification: Wash the collected solid with cold ethanol and recrystallize from a suitable solvent (e.g., an ethanol/chloroform mixture) to obtain the pure Schiff base derivative.

  • Characterization: Confirm the structure of the purified product using FT-IR, ¹H-NMR, and ¹³C-NMR spectroscopy.[7][8]

Protocol 2: In Vitro α-Glucosidase Inhibition Assay

Causality: This assay directly measures the compound's ability to inhibit the enzyme that generates absorbable glucose. The spectrophotometric measurement of p-nitrophenol is a reliable proxy for enzyme activity, as its production is directly proportional to the breakdown of the substrate.

  • Enzyme Solution: Prepare a solution of α-glucosidase (from Saccharomyces cerevisiae) in a phosphate buffer (pH 6.8).

  • Reaction Mixture: In a 96-well plate, add 50 µL of the test compound solution (at various concentrations) to 100 µL of the phosphate buffer.

  • Pre-incubation: Add 50 µL of the α-glucosidase solution to each well and pre-incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction: Start the enzymatic reaction by adding 50 µL of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Stop Reaction: Terminate the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution.

  • Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader. Acarbose is typically used as a positive control.

  • Calculation: Calculate the percentage of inhibition using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100.

Protocol 3: DNA Interaction Study via UV-Vis Spectroscopy

Causality: This method assesses the binding of the compound to DNA. Changes in the compound's absorption spectrum upon addition of DNA indicate an interaction, with hyperchromism often suggesting intercalation between DNA base pairs.

  • Solution Preparation: Prepare a stock solution of the test compound in a suitable buffer (e.g., Tris-HCl/NaCl buffer, pH 7.2) with a small percentage of a co-solvent like methanol if needed.[3] Prepare a stock solution of Calf Thymus DNA (CT-DNA) in the same buffer.

  • Titration: Keep the concentration of the test compound constant in a quartz cuvette.

  • DNA Addition: Titrate this solution by adding increasing concentrations of the CT-DNA solution (e.g., 0.5 µM to 10 µM).[3]

  • Equilibration: Allow the mixture to equilibrate for 5 minutes after each addition of DNA.

  • Spectral Measurement: Record the UV-Vis absorption spectrum of the solution after each titration, typically in the range of 200-500 nm.

  • Analysis: Analyze the spectra for changes in absorbance intensity (hyperchromic or hypochromic effects) and shifts in the wavelength of maximum absorbance (bathochromic or hypsochromic shifts).

Conclusion and Future Perspectives

The 4-Amino-2-((ethylamino)methyl)phenol scaffold and its derivatives represent a highly promising class of compounds with a diverse and potent range of biological activities. The research highlighted in this guide demonstrates their potential as antimicrobial, antidiabetic, and anticancer agents. The versatility of their synthesis allows for extensive chemical modification, providing a rich field for structure-activity relationship studies and lead optimization.

Future research should focus on:

  • Mechanism Deconvolution: Further studies are needed to precisely elucidate the molecular mechanisms underlying their antimicrobial and anticancer effects.

  • In Vivo Efficacy and Toxicology: Promising lead compounds identified in vitro must be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetic profiles, and safety.

  • Lead Optimization: Systematic modification of the core scaffold is warranted to enhance potency against specific targets (e.g., specific protein kinases or microbial enzymes) while minimizing off-target effects.

  • Combination Therapies: Exploring the synergistic potential of these derivatives with existing drugs could lead to more effective treatment regimens, particularly in oncology and infectious diseases.

The continued exploration of this chemical space holds significant promise for the discovery and development of next-generation therapeutic agents.

References

  • ResearchGate. (2025, October 14). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Available from: [Link]

  • MDPI. (2022, February 17). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Available from: [Link]

  • PubMed. (2022, February 17). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Available from: [Link]

  • PubMed. (2013, November 15). Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II. Available from: [Link]

  • ResearchGate. Synthesis, Characterization and Biological Studies of 2-[1-(2-Hydroxy-Phenyl)- Ethylidene Amino]-4-Methyl-Phenol with Ti(IV) and Zr(IV) Complexes. Available from: [Link]

  • PMC. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Available from: [Link]

  • MDPI. (2023, January 12). 4-[Bis(thiazol-2-ylamino)methyl]phenol. Available from: [Link]

  • PubChem. 4-Amino-2-((Diethylamino)Methyl)Phenol | C11H18N2O | CID 408991. Available from: [Link]

  • PLOS One. (2012, May 23). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. Available from: [Link]

  • PubMed Central. (2012, May 23). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. Available from: [Link]

  • MDPI. (2021, August 31). N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Available from: [Link]

Sources

Foundational

potential anticancer applications of 4-Amino-2-((diethylamino)methyl)phenol

An In-Depth Technical Guide to the Potential Anticancer Applications of 4-Amino-2-((diethylamino)methyl)phenol Abstract The relentless pursuit of novel, effective, and selective anticancer agents is a cornerstone of mode...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Potential Anticancer Applications of 4-Amino-2-((diethylamino)methyl)phenol

Abstract

The relentless pursuit of novel, effective, and selective anticancer agents is a cornerstone of modern oncological research. Phenolic and aminophenol scaffolds represent a promising class of compounds, with numerous derivatives demonstrating significant antiproliferative and pro-apoptotic activities.[1][2] This technical guide focuses on 4-Amino-2-((diethylamino)methyl)phenol, a molecule combining both of these key functional groups. While direct studies on its anticancer efficacy are nascent, its structural characteristics warrant a thorough investigation. This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals, outlining a systematic approach to evaluate the potential of 4-Amino-2-((diethylamino)methyl)phenol as a novel therapeutic agent. We will delve into its scientific rationale, postulated mechanisms of action, and provide detailed, field-proven protocols for its in vitro and in vivo evaluation.

Introduction and Scientific Rationale

4-Amino-2-((diethylamino)methyl)phenol (CAS: 51387-92-9, Formula: C₁₁H₁₈N₂O) is a substituted aminophenol that has been noted for its potential in medicinal chemistry, primarily as a reactivator for organophosphate-inhibited acetylcholinesterase.[3] However, its true potential may lie in oncology. The rationale for investigating this compound stems from two key areas of cancer research:

  • The Anticancer Potential of Phenolic Compounds: A vast body of research highlights the anticancer properties of dietary phenolic compounds.[4][5] These molecules are known to modulate numerous cellular processes critical to cancer progression. Their mechanisms include the induction of apoptosis (programmed cell death), autophagy, and cell cycle arrest, as well as the inhibition of angiogenesis (the formation of new blood vessels that feed a tumor) and metastasis.[1][6]

  • The Efficacy of Aminophenol Derivatives: Several novel aminophenol analogues have been synthesized and shown to possess potent anticancer activities.[2][7] For instance, p-dodecylaminophenol has demonstrated efficacy against a range of cancer cell lines, including breast and prostate cancer, by inducing apoptosis.[2][8] Other derivatives have been developed as inhibitors of key signaling molecules like protein kinases, which are often dysregulated in cancer.[9]

Given that 4-Amino-2-((diethylamino)methyl)phenol contains both a phenolic hydroxyl group and an aminophenol core, there is a strong scientific basis to hypothesize that it may exhibit potent and selective anticancer activity. This guide provides the framework to rigorously test this hypothesis.

Synthesis of the Investigational Compound

The synthesis of 4-Amino-2-((diethylamino)methyl)phenol is typically achieved via a Mannich reaction. This well-established reaction in organic chemistry involves the aminoalkylation of an acidic proton located on a carbon atom. In this case, the starting material is 4-aminophenol. The reaction proceeds with formaldehyde and diethylamine to introduce the diethylaminomethyl group at the ortho position to the hydroxyl group.[3]

Postulated Mechanisms of Action

Based on the known biological activities of related phenolic and aminophenol compounds, we can postulate several potential mechanisms through which 4-Amino-2-((diethylamino)methyl)phenol might exert its anticancer effects. These hypotheses form the basis for the experimental designs detailed in the subsequent sections.

  • Induction of Apoptosis: The compound may trigger the intrinsic or extrinsic apoptotic pathways. This could involve the permeabilization of the mitochondrial membrane, release of cytochrome c, and subsequent activation of effector caspases like caspase-3 and caspase-7, which are the executioners of cell death.[10][11]

  • Cell Cycle Arrest: Many cytotoxic agents function by halting the cell cycle at critical checkpoints, preventing cancer cells from replicating.[12] This compound could potentially cause cell cycle arrest in the G1, S, or G2/M phases, which can be quantified by measuring the DNA content of the cell population.[13]

  • Inhibition of Pro-Survival Signaling: Aberrant signaling pathways are a hallmark of cancer. Novel 4-aminophenol-1,3,4-oxadiazole derivatives have been shown to induce apoptosis by targeting the p38 MAP kinase (MAPK) pathway in triple-negative breast cancer cells.[7] It is plausible that 4-Amino-2-((diethylamino)methyl)phenol could inhibit similar pro-survival pathways.

  • Induction of Ferroptosis: Recent studies have highlighted the role of ortho-aminophenol derivatives as potent inhibitors of ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation.[14][15] This presents another potential avenue of investigation.

Postulated_Anticancer_Mechanisms Compound 4-Amino-2-((diethylamino)methyl)phenol Apoptosis Induction of Apoptosis Compound->Apoptosis CellCycle Cell Cycle Arrest Compound->CellCycle Signaling Inhibition of Pro-Survival Signaling (e.g., MAPK Pathway) Compound->Signaling Ferroptosis Induction of Ferroptosis Compound->Ferroptosis Caspase Caspase Activation Apoptosis->Caspase G2M_Arrest G2/M Checkpoint Arrest CellCycle->G2M_Arrest MAPK_Inhibit p38 MAPK Inhibition Signaling->MAPK_Inhibit Lipid_Perox Lipid Peroxidation Ferroptosis->Lipid_Perox CellDeath Cancer Cell Death Caspase->CellDeath G2M_Arrest->CellDeath MAPK_Inhibit->CellDeath Lipid_Perox->CellDeath

Caption: Postulated mechanisms of anticancer action for the investigational compound.

In Vitro Evaluation Strategy: A Phased Approach

A systematic, phased approach is essential for the in vitro evaluation of any new potential anticancer agent.[16] This ensures that resources are used efficiently and that the most promising candidates are advanced.

Phase I: Broad-Spectrum Cytotoxicity Screening

The initial step is to determine the compound's ability to kill cancer cells and to establish its potency across a diverse panel of cancer cell lines.[17][18] The half-maximal inhibitory concentration (IC₅₀) is the standard metric for this assessment.

Cytotoxicity_Screening_Workflow Start Select Cancer Cell Line Panel (e.g., NCI-60) Step1 Seed cells in 96-well plates and allow to adhere overnight Start->Step1 Step2 Treat cells with serial dilutions of the test compound Step1->Step2 Step3 Incubate for a defined period (e.g., 48-72 hours) Step2->Step3 Step4 Perform MTT Assay: Add MTT reagent, incubate, add solubilizer Step3->Step4 Step5 Read absorbance at 570 nm using a plate reader Step4->Step5 Step6 Calculate % Viability and determine IC50 values Step5->Step6 End Identify most sensitive cell lines for Phase II Step6->End

Caption: Workflow for Phase I cytotoxicity screening using the MTT assay.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is a standard method for assessing cell viability based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14][19]

  • Cell Seeding: Seed cancer cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of 4-Amino-2-((diethylamino)methyl)phenol in DMSO. Perform serial dilutions in culture medium to create a range of final concentrations for treatment (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Data Presentation: IC₅₀ Values

Summarize the results in a clear, concise table.

Cell LineCancer TypeIC₅₀ (µM) ± SD
MCF-7Breast AdenocarcinomaValue
MDA-MB-231Breast AdenocarcinomaValue
DU-145Prostate CarcinomaValue
PC-3Prostate AdenocarcinomaValue
A549Lung CarcinomaValue
HCT116Colon CarcinomaValue
Phase II: Mechanistic Assays

Once the cytotoxic potential is established, the next phase is to investigate the mechanism of cell death in the most sensitive cell lines.[20]

Experimental Protocol: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][21]

  • Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of binding buffer and analyze the cells immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Experimental Protocol: Cell Cycle Analysis

This method uses propidium iodide to stain cellular DNA, allowing for the quantification of cells in each phase of the cell cycle.[12]

  • Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its IC₅₀ concentration for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PBS, Propidium Iodide (50 µg/mL), and RNase A (100 µg/mL).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer. The DNA content will be used to generate a histogram showing the distribution of cells in the G0/G1, S, and G2/M phases.

In Vivo Preclinical Evaluation

Positive in vitro results must be validated in a living organism to assess factors like pharmacokinetics, bioavailability, and overall efficacy.[22] Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are highly valued for their clinical relevance.[23][24][25]

Experimental Protocol: PDX Mouse Model Efficacy Study

  • Model Establishment: Subcutaneously implant fresh or cryopreserved patient tumor fragments into immunodeficient mice (e.g., NOD-scid gamma mice).

  • Tumor Growth: Monitor tumor growth using calipers. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 per group).

  • Treatment:

    • Vehicle Control Group: Administer the delivery vehicle (e.g., saline, PEG/Tween).

    • Treatment Group: Administer 4-Amino-2-((diethylamino)methyl)phenol at a predetermined dose and schedule (e.g., 50 mg/kg, daily, via oral gavage).

    • Positive Control Group: Administer a standard-of-care chemotherapeutic agent relevant to the tumor type.

  • Monitoring: Measure tumor volume and mouse body weight twice weekly.

  • Study Endpoint: The study concludes when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a set duration.

  • Analysis: At the endpoint, excise the tumors, weigh them, and process them for further analysis (e.g., histopathology, biomarker analysis).

Data Presentation: In Vivo Efficacy

Present the tumor growth data as a line graph and the final tumor weights in a table.

Treatment GroupMean Final Tumor Volume (mm³) ± SEMMean Final Tumor Weight (g) ± SEM% Tumor Growth Inhibition (TGI)
Vehicle ControlValueValueN/A
Test Compound (Dose)ValueValueValue
Positive ControlValueValueValue

Conclusion and Future Directions

This guide provides a comprehensive, structured, and scientifically-grounded framework for the initial investigation of 4-Amino-2-((diethylamino)methyl)phenol as a potential anticancer agent. The proposed phased approach, from broad in vitro screening to targeted mechanistic studies and finally to in vivo validation, represents a robust pathway for preclinical drug discovery.

Positive results from this research program would justify further development, including:

  • Lead Optimization: Synthesizing analogues of the lead compound to improve potency and drug-like properties.

  • Advanced Mechanistic Studies: Utilizing techniques like Western blotting to probe specific signaling pathways and protein expression levels.

  • Pharmacokinetic and Toxicology Studies: Formally evaluating the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile.

The structural features of 4-Amino-2-((diethylamino)methyl)phenol, viewed in the context of the established anticancer activities of its parent chemical classes, make it a compelling candidate for oncological research. The methodologies outlined herein provide the necessary tools to unlock its potential.

References

  • Buhrmann, C., et al. (2022). Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials. Pharmaceuticals. [Link]

  • Buhrmann, C., et al. (2022). Advances in Dietary Phenolic Compounds to Improve Chemosensitivity of Anticancer Drugs. Cancers. [Link]

  • Spagnuolo, C., et al. (2022). Therapeutic Potential of Plant Phenolic Acids in the Treatment of Cancer. Biomolecules. [Link]

  • Majidinia, M., et al. (2014). Synergistic Interactions Between Anticancer Chemotherapeutics and Phenolic Compounds and Anticancer Synergy Between Polyphenols. Avicenna Journal of Phytomedicine. [Link]

  • Tentler, J. J., et al. (2023). Patient-derived cancer models: Valuable platforms for anticancer drug testing. Frontiers in Oncology. [Link]

  • Duan, J., et al. (2021). The mechanisms of wine phenolic compounds for preclinical anticancer therapeutics. Food & Nutrition Research. [Link]

  • Reaction Biology. (n.d.). Cell Death Assays for Drug Discovery. [Link]

  • Alfa Cytology. (n.d.). In Vivo Efficacy Evaluation for Cancer Therapy. [Link]

  • SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology. [Link]

  • MDPI. (2024, August 9). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. International Journal of Molecular Sciences. [Link]

  • Omics Online. (2024, October 4). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Journal of Cell & Molecular Pharmacology. [Link]

  • Ohba, T., et al. (2007). Potent anticancer activities of novel aminophenol analogues against various cancer cell lines. Bioorganic & Medicinal Chemistry. [Link]

  • University of Massachusetts Chan Medical School. (n.d.). Cell Cycle Analysis. [Link]

  • Springer. (n.d.). New Anticancer Agents: In Vitro and In Vivo Evaluation. Cancer Drug Resistance. [Link]

  • Wikipedia. (n.d.). Cell cycle analysis. [Link]

  • Omni Life Science. (n.d.). Cytotoxicity Assay for Anti-Cancer Drugs. [Link]

  • TMR Publishing Group. (2023, November 27). Application of patient-derived tumor models in anticancer drug development and individualized medicine. Life Research. [Link]

  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content (Propidium Iodide). [Link]

  • SciELO. (2024, December 13). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology. [Link]

  • Nature. (n.d.). Analysis of apoptosis methods recently used in Cancer Research and Cell Death & Disease publications. Cell Death & Disease. [Link]

  • PubMed. (2024, December 13). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. [Link]

  • EMBL. (2016, December 19). Protocols - Flow cytometry. [Link]

  • National Institutes of Health. (2023, April 17). Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids. PMC. [Link]

  • PubMed. (2023, November 10). Design and synthesis of 4-aminophenol-1,3,4-oxadiazole derivative potentiates apoptosis by targeting MAP kinase in triple negative breast cancer cells. [Link]

  • ResearchGate. (n.d.). Discovery of Novel Ortho-Aminophenol Derivatives Targeting Lipid Peroxidation with Potent Antiferroptotic Activities. [Link]

  • PubChem. (n.d.). 4-Amino-2-((diethylamino)methyl)phenol. [Link]

  • PubMed. (2013, November 15). Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II. [Link]

  • Google Patents. (n.d.). RU2218326C2 - Method for preparing 4-(2-aminoethyl)phenol.
  • OEHHA. (1998, September 22). EVIDENCE ON THE CARCINOGENICITY OF 4-AMINO-2-NITROPHENOL. [Link]

Sources

Exploratory

Molecular Architecture and Mechanistic Profiling of 4-Amino-2-((diethylamino)methyl)phenol Free Base

Executive Summary The compound 4-Amino-2-((diethylamino)methyl)phenol (CAS: 51387-92-9) is a highly versatile phenolic intermediate characterized by its dual functionality as both an essential building block in antimalar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-Amino-2-((diethylamino)methyl)phenol (CAS: 51387-92-9) is a highly versatile phenolic intermediate characterized by its dual functionality as both an essential building block in antimalarial drug synthesis and an active pharmacological agent in neurotoxicology 1. As a free base, its neutral, unprotonated state imparts specific nucleophilic and lipophilic properties that are critical for its applications. This whitepaper provides an in-depth technical analysis of its molecular structure, mechanistic roles, and step-by-step validated protocols for its synthesis and biological evaluation.

Structural and Physicochemical Paradigms

The molecular formula of the free base is C₁₁H₁₈N₂O (Molecular Weight: 194.27 g/mol ) 2. Its architecture is defined by a central phenolic core substituted with two distinct functional groups:

  • Para-Amino Group (Position 4): A primary amine that acts as a potent nucleophilic center, essential for conjugation reactions.

  • Ortho-Diethylaminomethyl Moiety (Position 2): Introduced via Mannich chemistry, this tertiary amine substituent significantly increases the compound's lipophilicity (XLogP3 ~ 1.5) and basicity 3.

Causality in Form Selection: The free base form is explicitly required for synthetic applications where the para-amino group must act as a nucleophile. In contrast, its dihydrochloride salt (CAS: 6297-14-9) represents a diprotonated state where the lone pairs on the nitrogen atoms are tied up by protons, rendering it non-nucleophilic but highly water-soluble for stable storage 4.

Mechanistic Applications in Drug Development

Antimalarial Synthesis (Amodiaquine)

4-Amino-2-((diethylamino)methyl)phenol is the definitive side-chain precursor for the antimalarial drug Amodiaquine . The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) reaction. The free base's para-amino group attacks the electron-deficient 4-position of 4,7-dichloroquinoline. Mechanistic Causality: The presence of the electron-donating hydroxyl group on the phenol ring increases the electron density of the primary amine, enhancing its nucleophilicity and driving the SNAr reaction forward to form the stable secondary amine linkage of Amodiaquine.

Non-Oxime Acetylcholinesterase (AChE) Reactivation

Beyond its role as an intermediate, the compound is a lead structure in neurotoxicology as a non-oxime reactivator of organophosphate-inhibited AChE 1. Standard treatments for nerve agent poisoning rely on pyridinium oximes (e.g., pralidoxime), which carry a permanent positive charge and struggle to cross the blood-brain barrier (BBB). Mechanistic Causality: Because 4-amino-2-((diethylamino)methyl)phenol lacks a charged oxime moiety, its inherent lipophilicity allows it to penetrate the central nervous system. Once inside the active site of AChE, the diethylamino group anchors the molecule via electrostatic interactions, while the phenolic hydroxyl and amino groups facilitate the displacement of the covalently bound organophosphate 3.

Quantitative Data Summaries

Table 1: Physicochemical Properties of the Free Base
PropertyValue / Description
IUPAC Name 4-amino-2-(diethylaminomethyl)phenol
CAS Number 51387-92-9
Molecular Weight 194.27 g/mol
XLogP3 ~ 1.5 (Moderate Lipophilicity)
Canonical SMILES CCN(CC)CC1=C(C=CC(=C1)N)O
Table 2: Comparative Analysis: Free Base vs. Dihydrochloride Salt
FeatureFree BaseDihydrochloride Salt
CAS Number 51387-92-96297-14-9
Molecular Formula C₁₁H₁₈N₂OC₁₁H₂₀Cl₂N₂O
Protonation State Neutral (Unprotonated amines)Diprotonated (NH₃⁺ and NH⁺)
Primary Utility Nucleophile for SNAr, BBB-penetrating agentStable storage, aqueous assay formulations

Validated Experimental Protocols

Synthesis of the Free Base via Mannich Reaction

This protocol outlines the synthesis of the free base from 4-nitrophenol, utilizing a self-validating checkpoint system.

Step-by-Step Methodology:

  • Condensation (Mannich Reaction): Dissolve 4-nitrophenol in ethanol. Add diethylamine (1.2 eq) and aqueous formaldehyde (37%, 1.2 eq) dropwise at 0°C.

    • Causality: The low temperature prevents over-alkylation. The hydroxyl group strongly activates the ortho position, ensuring regioselective addition since the para position is blocked by the nitro group.

  • Reflux & Isolation: Reflux the mixture for 4 hours. Monitor via TLC (Dichloromethane:Methanol 9:1). Once the starting material is consumed, evaporate the solvent and recrystallize the intermediate (4-nitro-2-((diethylamino)methyl)phenol).

  • Catalytic Hydrogenation: Dissolve the intermediate in methanol. Add 10% Pd/C catalyst (0.1 eq). Stir under a hydrogen atmosphere (1 atm) at room temperature for 6 hours.

  • Validation Checkpoint: Filter the catalyst through a Celite pad. The complete reduction of the nitro group to the primary amine is self-validated by a distinct color change (yellow to pale/colorless) and an IR spectrum shift (disappearance of N-O stretches at 1530 cm⁻¹ and appearance of N-H stretches at 3300-3400 cm⁻¹).

  • Purification: Concentrate the filtrate under reduced pressure to yield the pure free base. Store under inert gas at 2–8°C to prevent oxidative degradation 3.

Synthesis A 4-Nitrophenol + Formaldehyde + Diethylamine B Mannich Reaction Intermediate A->B Condensation C Catalytic Hydrogenation (Reduction) B->C H2 / Catalyst D 4-Amino-2-((diethylamino)methyl)phenol (Free Base) C->D Yields Free Base E 4,7-Dichloroquinoline (SNAr Reaction) D->E Nucleophilic Attack F Amodiaquine (Antimalarial) E->F Condensation

Synthetic route from 4-nitrophenol to amodiaquine via the free base intermediate.

Self-Validating In Vitro AChE Reactivation Assay

To evaluate the compound's efficacy as a non-oxime reactivator, a modified Ellman's assay is employed.

Step-by-Step Methodology:

  • Enzyme Inhibition: Incubate purified human AChE with an organophosphate (e.g., Paraoxon, 10 μM) for 15 minutes at 37°C.

  • Baseline Validation: Measure the residual activity using acetylthiocholine (ATCh) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). Ensure inhibition is >95% compared to an uninhibited control. This establishes the zero-point baseline.

  • Reactivator Incubation: Remove excess unbound OP via a spin column (washing step). Add 4-Amino-2-((diethylamino)methyl)phenol free base (100 μM) to the inhibited enzyme and incubate for 30 minutes at 37°C.

    • Causality: The washing step is critical. It ensures that any restored enzyme activity is strictly due to the chemical displacement of the OP from the enzyme's active site by the reactivator, rather than spontaneous hydrolysis or interaction with free OP in the buffer.

  • Colorimetric Readout: Add ATCh (1 mM) and DTNB (0.3 mM). Active AChE hydrolyzes ATCh to thiocholine, which reacts with DTNB to produce a yellow 5-thio-2-nitrobenzoate anion.

  • Quantification: Measure absorbance at 412 nm. Calculate the percentage of reactivation relative to the uninhibited control.

AChE_Assay A Purified AChE Preparation B Organophosphate Inhibition (OP) A->B Baseline Activity C Incubation with Free Base Reactivator B->C Wash & Add D Ellman's Reagent (DTNB) Addition C->D Substrate Hydrolysis E Spectrophotometric Analysis (412 nm) D->E Colorimetric Readout

Self-validating Ellman's assay workflow for measuring AChE reactivation.

References

  • PubChem. "4-Amino-2-((Diethylamino)Methyl)Phenol | C11H18N2O | CID 408991". Available at:[Link]

Sources

Foundational

acid-base properties of substituted aminophenols

An In-depth Technical Guide to the Acid-Base Properties of Substituted Aminophenols Introduction Substituted aminophenols represent a class of aromatic compounds of significant interest in medicinal chemistry, materials...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Acid-Base Properties of Substituted Aminophenols

Introduction

Substituted aminophenols represent a class of aromatic compounds of significant interest in medicinal chemistry, materials science, and industrial synthesis.[1] As amphoteric molecules, they possess both a weakly acidic phenolic hydroxyl group and a weakly basic aromatic amino group.[2][3] The ionization behavior of these functional groups, quantified by their acid dissociation constants (pKa), is fundamental to the molecule's overall properties, including solubility, reactivity, and biological activity. This guide provides an in-depth exploration of the acid-base equilibria of substituted aminophenols, the profound influence of substituent effects on their pKa values, and the robust experimental methodologies used for their determination.

Fundamental Acid-Base Equilibria of Aminophenols

Aminophenols are characterized by two primary ionization events. The first equilibrium (pKa1) corresponds to the deprotonation of the protonated amino group (anilinium ion), while the second (pKa2) relates to the deprotonation of the phenolic hydroxyl group.[4]

  • **pKa1: The Anilinium Ion Equilibrium (-NH₃⁺ / -NH₂) **

  • **pKa2: The Phenolic Equilibrium (-OH / -O⁻) **

These equilibria dictate the predominant species of an aminophenol in a solution of a given pH. For instance, at a pH below pKa1, the molecule exists primarily in its cationic, protonated form.[4] The amphoteric nature of these molecules also allows for the existence of a zwitterionic tautomer, where the amino group is protonated and the hydroxyl group is deprotonated.[5] While this form is a minor species in the overall equilibrium for simple aminophenols, its potential presence is a key consideration in understanding their behavior.

AcidBaseEquilibria Cation Cationic Form (Protonated Amine) Neutral Neutral Form Cation->Neutral +OH⁻ -H₂O pKa1 Anion Anionic Form (Phenoxide) Neutral->Anion +OH⁻ -H₂O pKa2 Zwitterion Zwitterion (Internal Salt) Neutral->Zwitterion Tautomerization Zwitterion->Neutral

Caption: General acid-base equilibria for a substituted aminophenol.

The Decisive Role of Substituent Effects

The electronic character of substituents on the aromatic ring dramatically alters the pKa values of both the amino and hydroxyl groups. These effects can be broadly categorized as inductive and resonance (or mesomeric) effects.

  • Inductive Effects (-I/+I): This effect is transmitted through sigma (σ) bonds and weakens with distance. Electronegative substituents (e.g., -Cl, -NO₂) exert a negative inductive effect (-I), withdrawing electron density from the ring. Alkyl groups exert a positive inductive effect (+I), donating electron density.

  • Resonance Effects (-R/+R): This effect involves the delocalization of π-electrons and is most pronounced when substituents are in the ortho or para positions relative to the functional group. Electron-withdrawing groups (EWGs) like -NO₂ and -CN pull electron density out of the ring (-R effect), while electron-donating groups (EDGs) like -NH₂ and -OH push electron density into the ring (+R effect).[6]

Impact on Phenolic Acidity (pKa2)

The acidity of the phenolic proton is determined by the stability of the resulting phenoxide anion.

  • Electron-Withdrawing Groups (EWGs): EWGs stabilize the negative charge of the phenoxide ion through inductive and/or resonance effects. This stabilization facilitates the release of the proton, thereby decreasing the pKa2 and making the phenol more acidic.[7][8] For example, the pKa of p-nitrophenol is significantly lower (7.1) than that of phenol (~10) due to the strong charge delocalization by the nitro group.[9]

  • Electron-Donating Groups (EDGs): EDGs destabilize the phenoxide ion by increasing the electron density on the negatively charged oxygen. This makes proton release less favorable, thus increasing the pKa2 and rendering the phenol less acidic.[7][9] This is observed in p-aminophenol, where the amino group's +R effect increases the pKa2 to 10.3, making it less acidic than phenol itself.[9]

Impact on Amino Group Basicity (pKa1)

The basicity of the amino group is a function of the availability of its lone pair of electrons to accept a proton. The pKa1 value refers to the conjugate acid (the anilinium ion), so a more basic amine will have a higher pKa1.

  • Electron-Withdrawing Groups (EWGs): EWGs pull electron density away from the amino group, making its lone pair less available for protonation. This decreases the basicity of the amine, which corresponds to a lower pKa1 for its conjugate acid.

  • Electron-Donating Groups (EDGs): EDGs increase the electron density on the nitrogen atom, making the lone pair more available for protonation. This increases the basicity of the amine, resulting in a higher pKa1 for its conjugate acid.

SubstituentEffects sub Substituent (X) ring Aminophenol Core pka1_inc ↑ Basicity (NH₂) ↑ pKa1 ring->pka1_inc pka2_inc ↓ Acidity (OH) ↑ pKa2 ring->pka2_inc pka1_dec ↓ Basicity (NH₂) ↓ pKa1 ring->pka1_dec pka2_dec ↑ Acidity (OH) ↓ pKa2 ring->pka2_dec edg EDG (+I, +R) e.g., -CH₃, -OCH₃ edg->ring ewg EWG (-I, -R) e.g., -Cl, -NO₂ ewg->ring

Caption: Influence of substituent electronic effects on pKa values.

Comparative Analysis of Aminophenol Isomers

The relative positions of the amino and hydroxyl groups lead to distinct acid-base properties for the ortho, meta, and para isomers.

CompoundpKa1 (-NH₃⁺)pKa2 (-OH)
2-Aminophenol (ortho)4.72[10]9.71[10]
3-Aminophenol (meta)4.37[11]9.87[3]
4-Aminophenol (para)5.48[12]10.30[9]
  • o-Aminophenol: The proximity of the two groups allows for intramolecular hydrogen bonding, which influences both pKa values.

  • m-Aminophenol: The amino group exerts a primarily -I effect on the hydroxyl group, with minimal resonance interaction. This results in the lowest basicity (lowest pKa1) among the isomers.[4]

  • p-Aminophenol: The amino group is in a position to exert its strong +R effect, which significantly increases the electron density of the ring. This makes the amino group the most basic (highest pKa1) and the hydroxyl group the least acidic (highest pKa2) of the three isomers.[9][12]

Experimental Determination of pKa Values

Accurate pKa determination is crucial for drug development and chemical process optimization. Potentiometric titration and UV-Vis spectrophotometry are two of the most robust and widely used methods.[13][14]

Protocol: Potentiometric Titration

This method involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.[15][16]

Causality Behind Experimental Choices:

  • Constant Ionic Strength: Maintained with a background electrolyte (e.g., 0.15 M KCl) to ensure that activity coefficients remain constant, so that measured pH changes are due solely to protonation/deprotonation events.[15]

  • Inert Atmosphere: Purging with nitrogen removes dissolved CO₂, which can form carbonic acid and interfere with the titration of weak bases.[15]

  • Calibrated Electrode: A three-point calibration (e.g., pH 4, 7, 10) ensures the accuracy of the pH measurements across the expected range.[15]

Step-by-Step Methodology:

  • Preparation: Prepare a ~1 mM solution of the substituted aminophenol in degassed, deionized water. Add a background electrolyte (e.g., KCl to 0.15 M).

  • Calibration: Calibrate the pH meter and combination glass electrode using standard buffers.

  • Initial Acidification/Alkalinization: For determining both pKa values, the sample solution is typically made acidic (e.g., to pH 2 with 0.1 M HCl) to ensure the aminophenol is fully protonated.

  • Titration: Place the solution in a temperature-controlled vessel with constant stirring. Add standardized titrant (e.g., 0.1 M NaOH) in small, precise increments.

  • Data Acquisition: Record the pH value after each addition, allowing the reading to stabilize.

  • Analysis: Plot pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. These points are most accurately found as the maxima of the first derivative of the titration curve (ΔpH/ΔV).

PotentiometryWorkflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Prepare Analyte Solution (~1 mM in H₂O) prep2 Add Background Electrolyte (e.g., 0.15 M KCl) prep1->prep2 prep3 Purge with N₂ prep2->prep3 cal Calibrate pH Meter (3-point) prep3->cal titrate Titrate with Standardized NaOH or HCl cal->titrate record Record pH vs. Volume titrate->record plot Plot Titration Curve (pH vs. Volume) record->plot deriv Calculate 1st Derivative (ΔpH/ΔV) plot->deriv pka Identify Inflection Points pKa = pH at half-equivalence deriv->pka

Caption: Experimental workflow for pKa determination by potentiometric titration.

Protocol: UV-Vis Spectrophotometry

This technique leverages the fact that the protonated and deprotonated forms of a molecule often have distinct UV-Vis absorbance spectra. By measuring the absorbance of a solution at various pH values, the ratio of the species can be determined, and the pKa can be calculated.[17][18]

Causality Behind Experimental Choices:

  • Buffer Solutions: A series of buffers with known, stable pH values are required to control the equilibrium state of the analyte.

  • Isosbestic Point: The wavelength at which the molar absorptivity of the acidic and basic species is identical is known as the isosbestic point. The existence of a sharp isosbestic point is a self-validating check, confirming that only two species are involved in the equilibrium.[17]

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of the aminophenol in a suitable solvent (e.g., water or methanol).

  • Buffer Preparation: Prepare a series of buffer solutions spanning a pH range of approximately pKa ± 2.

  • Sample Preparation: Create a set of samples by diluting a precise aliquot of the stock solution into each buffer solution, ensuring a constant total analyte concentration. Prepare two additional samples in highly acidic (pH << pKa) and highly basic (pH >> pKa) solutions to obtain the spectra of the pure protonated and deprotonated species, respectively.

  • Spectral Acquisition: Record the UV-Vis absorbance spectrum (e.g., from 200-500 nm) for each buffered sample.

  • Data Analysis: Plot absorbance at a selected wavelength (where the two species have different absorbances) against pH. The resulting sigmoidal curve will have an inflection point where pH = pKa.[18] Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A - A_B) / (A_A - A)] where A is the absorbance at a given pH, A_A is the absorbance of the pure acidic form, and A_B is the absorbance of the pure basic form.

SpectrophotometryWorkflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Prepare Analyte Stock Solution prep2 Prepare Series of Buffers (pH range around pKa) prep1->prep2 prep3 Create Samples (Constant [Analyte]) prep2->prep3 scan_pure Scan Spectra of Pure Acidic & Basic Forms prep3->scan_pure scan_buffers Scan Spectra in Each Buffer scan_pure->scan_buffers plot Plot Absorbance vs. pH (Sigmoidal Curve) scan_buffers->plot iso Identify Isosbestic Point (Quality Check) scan_buffers->iso pka Determine pKa (Inflection Point or Equation) plot->pka iso->plot

Caption: Experimental workflow for pKa determination by UV-Vis spectrophotometry.

Modern Approaches: Computational pKa Prediction

In modern drug discovery, computational methods are increasingly used to predict pKa values in silico.[19] Quantum mechanical calculations, such as those using Density Functional Theory (DFT), can model the free energy change of the deprotonation reaction in a solvated environment.[20][21][22] These methods allow for the rapid screening of large libraries of virtual compounds, prioritizing synthetic efforts on molecules with the desired ionization profile. While experimental validation remains the gold standard, computational predictions provide invaluable guidance in the early stages of research and development.[22][23]

References

  • ResearchGate. (n.d.). The pK a values for aminophenols isomers | Download Table. Retrieved from [Link]

  • Kelly, C. P., Cramer, C. J., & Truhlar, D. G. (2006). Absolute pKa determinations for substituted phenols. Journal of the American Chemical Society, 128(49), 16801-16809.
  • PubChem. (n.d.). 4-Aminophenol. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, June 9). 4-Bromophenol vs 4-aminophenol pKa in water comparison confusion. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminophenol. Retrieved from [Link]

  • Mora-Diez, N., & Vogt, F. G. (2019). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. Molecules, 24(22), 4087.
  • PubChem. (n.d.). 3-Aminophenol. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Acidity of Phenols, Effect of Substituents on Acidity. Retrieved from [Link]

  • Liptak, M. D., & Shields, G. C. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(23), 6669-6675.
  • ResearchGate. (n.d.). Aminophenols | Request PDF. Retrieved from [Link]

  • Bordwell, F. G., & Ji, G. Z. (1991). Equilibrium acidities of phenols in dimethyl sulfoxide solution. The Journal of Organic Chemistry, 56(17), 5219-5223.
  • Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry, 80(4‐5), 1107-1115.
  • Pratt, D. A., de Heer, M. I., Mulder, P., & Ingold, K. U. (2004). Bond Strengths of Toluenes, Anilines, and Phenols: To Hammett or Not. Accounts of Chemical Research, 37(6), 334-341.
  • Pezzola, S., Tarallo, S., Iannini, A., Venanzi, M., Galloni, P., Conte, V., & Sabuzi, F. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules, 27(23), 8590.
  • Yoon, T. H., Slattery, M., & Stone, A. T. (2003). Adsorption of Catechols, 2-Aminophenols, and 1,2-Phenylenediamines at the Metal (Hydr)Oxide–Water Interface: Effect of Ring Substituents on the Adsorption Stoichiometry. Environmental Science & Technology, 37(19), 4435-4442.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • De Witte, A., & De Vrieze, M. (2013). Development of Methods for the Determination of pKa Values.
  • Seybold, P. G., & Parish, C. A. (2001). Substituent effects on the physical properties and pKa of phenol. International Journal of Quantum Chemistry, 85(4‐5), 586-592.
  • Reusch, W. (2013, October 5). The Effect of Substituents on pKa. Chemistry LibreTexts.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Scribd. (n.d.). Hammett Correlations and Their Applications in Elucidating Reaction Mechanism. Retrieved from [Link]

  • Chemcess. (2025, September 10). Aminophenol: Properties, Production, Reactions And Uses. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules, 27(23), 8590.
  • Wheeler, S. E. (2012).
  • Scientific Research Publishing. (2015). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry, 6(11), 897-906.
  • American Chemical Society. (2017). A Robust, “One-Pot” Method for Acquiring Kinetic Data for Hammett Plots Used To Demonstrate Transmission of Substituent Effects in Reactions of Aromatic Ethyl Esters.
  • Fisher, D. (2017, May 16). Acid Base Chemistry of Amines and Phenols. YouTube. Retrieved from [Link]

  • Frontiers. (2018). An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. Frontiers in Chemistry, 6, 294.
  • Wikipedia. (n.d.). Zwitterion. Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 990-996.
  • ResearchGate. (2020). Spectrophotometric Determination of Aminophenol Isomers Via Oxidative Coupling Reaction with 4-Aminoantipyrine. Retrieved from [Link]

  • Quest Journals. (2023). Using spectrophotometric methods for determination the of ionization constant of Ruthenium Red and Phenol Red indicators. Journal of Research in Applied Science and Technology, 9(10), 1-6.
  • PubMed. (1976). Spectrophotometric Determination of P-Aminophenol Alone or in the Presence of Acetaminophen. Journal of Pharmaceutical Sciences, 65(1), 71-75.
  • Croatian Chemical Society. (2010). Simple Method for the Estimation of pKa of Amines.
  • ResearchGate. (2011). Spectrophotometric Determination of Aminophenol Isomers in Aqueous Solution using 1,2-Naphthoquinone-4-sulphonate Reagent. Pakistan Journal of Analytical & Environmental Chemistry, 12(1-2), 68-75.
  • Chemistry Stack Exchange. (2014, November 6). Acidity of substituted phenols. Retrieved from [Link]

  • MDPI. (2022). Comparative Study of 4-Aminophenol Removal from Aqueous Solutions by Emulsion Liquid Membranes Using Acid and Basic Type 1 Facilitations: Optimisation and Kinetics. Membranes, 12(12), 1222.
  • TSI Journals. (2012). Determination of pKa for syn and anti isomers derived from 3 or 4-hydroxybenzaldoxime by potentiometric method. Physical Chemistry: An Indian Journal, 7(1), 22-26.
  • Riverside Local Schools. (n.d.). Acid-Base Equilibria. Retrieved from [Link]

  • Pearson Education. (n.d.). CHAPTER 18 ACID-BASE EQUILIBRIA. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. Retrieved from [Link]

  • Chemguide. (n.d.). the acid base behaviour of amino acids. Retrieved from [Link]

  • ResearchGate. (2018). Acid–base equilibria of amino acids: microscopic and macroscopic acidity constants | Request PDF. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 4-Amino-2-((diethylamino)methyl)phenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Amino-2-((diethylamino)methyl)phenol is a multifaceted organic compound with significant potential in medicinal chemistry and organic synthes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-((diethylamino)methyl)phenol is a multifaceted organic compound with significant potential in medicinal chemistry and organic synthesis. Its molecular architecture, featuring a phenol ring substituted with both a primary amine and a tertiary amine, imparts a unique combination of hydrophilic and lipophilic characteristics. Understanding the solubility of this compound in various organic solvents is paramount for its application in drug discovery, formulation development, and chemical synthesis. This guide provides a comprehensive overview of the predicted solubility of 4-Amino-2-((diethylamino)methyl)phenol, the underlying physicochemical principles governing its solubility, and detailed protocols for its experimental determination.

Physicochemical Properties of 4-Amino-2-((diethylamino)methyl)phenol

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its solubility behavior.

PropertyValueSource
Molecular Formula C₁₁H₁₈N₂OPubChem[1]
Molecular Weight 194.27 g/mol Smolecule[2]
IUPAC Name 4-amino-2-(diethylaminomethyl)phenolPubChem[1]
CAS Number 51387-92-9Smolecule[2]
Structure A phenol ring with a primary amino group at position 4 and a (diethylamino)methyl group at position 2.Smolecule[2]
Forms Available as a free base and as a dihydrochloride salt (C₁₁H₂₀Cl₂N₂O, MW: 267.19 g/mol ).Smolecule[2]

The presence of a hydroxyl (-OH) group, a primary amino (-NH₂) group, and a tertiary amino group (-N(CH₂CH₃)₂) makes 4-Amino-2-((diethylamino)methyl)phenol capable of acting as both a hydrogen bond donor and acceptor. The phenyl ring and the diethyl groups contribute to its lipophilic character. This amphiphilic nature suggests that its solubility will be highly dependent on the properties of the solvent.[2]

Factors Influencing Solubility in Organic Solvents

The adage "like dissolves like" is a foundational principle in predicting solubility. For 4-Amino-2-((diethylamino)methyl)phenol, several key solvent properties will dictate its solubility:

  • Polarity: Polar solvents are more likely to dissolve polar solutes, and nonpolar solvents are better for nonpolar solutes. Given the amphiphilic nature of our target compound, it is expected to exhibit at least partial solubility in a broad range of solvents.

  • Hydrogen Bonding Capability: The ability of a solvent to act as a hydrogen bond donor or acceptor will significantly impact its ability to solvate the amino and hydroxyl groups of the molecule.[3][4]

  • Dielectric Constant: This property reflects a solvent's ability to separate ions. While more relevant for ionic compounds, it can still influence the dissolution of polar molecules.

Predicted Solubility Profile based on Structural Analogues

While specific quantitative solubility data for 4-Amino-2-((diethylamino)methyl)phenol is not extensively documented[2], we can make informed predictions by examining the solubility of structurally similar aminophenols.

Solubility of 4-Aminophenol and 3-Aminophenol in Various Organic Solvents:

Solvent4-Aminophenol Solubility3-Aminophenol SolubilitySolvent TypePredicted Solubility of 4-Amino-2-((diethylamino)methyl)phenol
Dimethylsulfoxide (DMSO) Very Soluble[5][6]Very Soluble[7]Polar AproticHigh
Methanol 4.5 g/100 mL[5]Very Soluble[7]Polar Protic (Alcohol)High
Ethanol 4.5 g/100 mL[8]Very Soluble[7]Polar Protic (Alcohol)High
Acetone 12 g/100 mL[5]Very Soluble[7]Polar Aprotic (Ketone)High
Acetonitrile 23 g/100 mL[5]Soluble[9]Polar AproticHigh
Ethyl Acetate 15 g/100 mL[5]Soluble[9]Moderately Polar (Ester)Moderate to High
Tetrahydrofuran (THF) Data not availableHigher than 1,4-dioxane[9]Moderately Polar (Ether)Moderate to High
Diethyl Ether 1.2 g/100 mL[5]Soluble[7]Nonpolar (Ether)Low to Moderate
Toluene 0.8 g/100 mL[5]Slightly Soluble[7]Nonpolar (Aromatic)Low
Benzene Negligible[5]Insoluble[9]Nonpolar (Aromatic)Very Low
Chloroform Negligible[5]Slightly Soluble[7]NonpolarVery Low

Based on this data, we can predict that 4-Amino-2-((diethylamino)methyl)phenol will exhibit high solubility in polar aprotic solvents like DMSO, acetone, and acetonitrile, as well as in polar protic solvents like methanol and ethanol. Its solubility is expected to be moderate to high in moderately polar solvents such as ethyl acetate and THF. In nonpolar solvents like diethyl ether and toluene, the solubility is predicted to be low , and in very nonpolar solvents like benzene and chloroform, it is expected to be very low . The additional diethylaminomethyl group in our target compound, compared to the aminophenol analogues, will likely increase its solubility in less polar solvents to some extent.

Experimental Determination of Solubility

For drug discovery and development, precise solubility data is crucial. Two common methods for determining solubility are the kinetic and thermodynamic solubility assays.[10][11]

Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to rapidly assess the solubility of a large number of compounds.[11][12] It measures the concentration of a compound that remains in solution after being rapidly precipitated from a DMSO stock solution into an aqueous buffer.[10][11][12]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep1 Dissolve compound in DMSO (stock solution) assay1 Add DMSO stock to buffer in microplate wells prep1->assay1 prep2 Prepare aqueous buffer (e.g., PBS) prep2->assay1 assay2 Incubate and shake assay1->assay2 assay3 Measure precipitation (e.g., nephelometry or UV-Vis after filtration) assay2->assay3 analysis1 Construct calibration curve assay3->analysis1 analysis2 Determine kinetic solubility analysis1->analysis2

Caption: Workflow for a typical kinetic solubility assay.

Step-by-Step Protocol for Kinetic Solubility Assay:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 4-Amino-2-((diethylamino)methyl)phenol in 100% DMSO.

  • Assay Plate Preparation: In a 96-well microplate, add the DMSO stock solution to the chosen organic solvent to create a range of concentrations (e.g., from 1 µM to 200 µM).

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking.

  • Detection:

    • Nephelometry: Measure the light scattering of the solutions. An increase in light scattering indicates precipitation.

    • UV-Vis Spectroscopy after Filtration: Filter the solutions to remove any precipitate. Measure the absorbance of the filtrate at the compound's λ_max and determine the concentration using a pre-established calibration curve.

  • Data Analysis: The kinetic solubility is the highest concentration at which no precipitate is observed.

Thermodynamic (Equilibrium) Solubility Assay

This method determines the solubility of a compound at equilibrium and is considered the "gold standard" for solubility measurement.[13] It involves equilibrating an excess of the solid compound with the solvent over a longer period.[10]

G cluster_prep Preparation cluster_assay Equilibration & Separation cluster_analysis Analysis prep1 Add excess solid compound to solvent assay1 Incubate and shake for 24-48 hours prep1->assay1 assay2 Separate solid from solution (centrifugation/filtration) assay1->assay2 analysis1 Quantify concentration in the supernatant (e.g., HPLC-UV) assay2->analysis1 analysis2 Determine thermodynamic solubility analysis1->analysis2

Caption: Workflow for a thermodynamic (equilibrium) solubility assay.

Step-by-Step Protocol for Thermodynamic Solubility Assay:

  • Sample Preparation: Add an excess amount of solid 4-Amino-2-((diethylamino)methyl)phenol to a vial containing the organic solvent of interest.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration of the supernatant through a 0.45 µm filter.

  • Quantification: Dilute the saturated filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV, against a standard curve.

  • Data Analysis: The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Conclusion

4-Amino-2-((diethylamino)methyl)phenol is an amphiphilic molecule with a predicted solubility profile that varies significantly with the polarity and hydrogen bonding capabilities of the organic solvent. It is expected to be highly soluble in polar solvents and poorly soluble in nonpolar solvents. For precise applications in research and development, experimental determination of its kinetic and thermodynamic solubility is essential. The protocols provided in this guide offer a robust framework for obtaining reliable solubility data, which is critical for advancing the use of this promising compound in various scientific disciplines.

References

  • Smolecule. (2023, August 15). Buy 4-Amino-2-[(Diethylamino)Methyl]Phenol | 51387-92-9.
  • Chemcess. (2025, September 10). 4-Aminophenol (C6H7NO) properties.
  • Chemcess. (2025, September 10). Aminophenol: Properties, Production, Reactions And Uses.
  • ACS Publications. (2024, January 17). Solubility Determination, Modeling, and Thermodynamic Analysis of 3-Aminophenol in Ten Monosolvents and Three Binary Mixed Solvents | Journal of Chemical & Engineering Data.
  • PubMed. (2008, November 15). In vitro solubility assays in drug discovery.
  • PubChem. 4-Aminophenol | C6H7NO | CID 403.
  • Wikipedia. 4-Aminophenol.
  • Charnwood Discovery. Kinetic Solubility - In Vitro Assay.
  • Enamine. Aqueous Solubility Assay.
  • Smolecule. (2023, August 15). Buy 4-Amino-2-[(Diethylamino)Methyl]Phenol | 51387-92-9.
  • Smolecule. (2023, August 15). Buy 4-Amino-2-[(Diethylamino)Methyl]Phenol | 51387-92-9.
  • CK-12 Foundation. (2026, January 6). Physical Properties of Alcohols and Phenols.
  • ECHEMI. Is phenol soluble in water?.
  • PubChem. 4-Amino-2-((Diethylamino)Methyl)Phenol | C11H18N2O | CID 408991.
  • ECHEMI. Is phenol soluble in water?.
  • Domainex. Thermodynamic Solubility Assay.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • PCBIS. Thermodynamic solubility.
  • PCBIS. Thermodynamic solubility.
  • PubChem. 4-Amino-2-((Diethylamino)Methyl)Phenol | C11H18N2O | CID 408991.

Sources

Foundational

Spectroscopic Characterization and Analytical Workflows for 4-Amino-2-((ethylamino)methyl)phenol: A Comprehensive Guide

Executive Summary 4-Amino-2-((ethylamino)methyl)phenol (often handled as a dihydrochloride salt, CAS: 86177-06-2) is a highly functionalized aromatic compound serving as a critical intermediate in the synthesis of amodia...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Amino-2-((ethylamino)methyl)phenol (often handled as a dihydrochloride salt, CAS: 86177-06-2) is a highly functionalized aromatic compound serving as a critical intermediate in the synthesis of amodiaquine and its next-generation antimalarial and antiviral analogs . Characterizing this compound presents unique analytical challenges due to the electron-rich nature of the aminophenol core, which is highly susceptible to rapid auto-oxidation.

This whitepaper provides an authoritative, in-depth guide to the spectroscopic data (NMR, MS, IR) of 4-Amino-2-((ethylamino)methyl)phenol. As a Senior Application Scientist, I have structured this guide not merely to list data, but to explain the causality behind the spectroscopic phenomena and to provide self-validating experimental protocols that ensure data integrity.

Structural Elucidation and Spectroscopic Causality

The molecular architecture of 4-Amino-2-((ethylamino)methyl)phenol (C9H14N2O) features a phenol ring substituted with a primary amine at the para position and an (ethylamino)methyl group at the ortho position.

Nuclear Magnetic Resonance (NMR) Causality

In 1 H and 13 C NMR, the electronic environment is dominated by the strongly electron-donating hydroxyl (-OH) and amino (-NH 2​ ) groups. These groups push electron density into the aromatic ring via resonance, significantly shielding the aromatic protons (H-3, H-5, and H-6) and shifting their resonance upfield (6.3–6.6 ppm) compared to unsubstituted benzene (7.26 ppm). The methylene bridge (-CH 2​ -) connecting the secondary amine to the ring appears as a distinct singlet, isolated from the ethyl group's spin system.

Mass Spectrometry (ESI-MS/MS) Fragmentation Logic

Under Positive Electrospray Ionization (+ESI), the highly basic secondary amine of the ethylamino group acts as the primary site of protonation, yielding a robust [M+H]+ parent ion at m/z 167.1. The dominant fragmentation pathway is driven by the thermodynamic stability of the resulting product: the loss of the ethylamine neutral (-45 Da) generates a highly stable, resonance-stabilized quinone methide intermediate at m/z 122.1.

Oxidative Susceptibility

Aminophenols metabolize or auto-oxidize to afford reactive quinone imine species . In solution, exposure to trace oxygen triggers an oxidative ring contraction or dimerization , which broadens NMR spectral lines and introduces spurious mass peaks. Consequently, all analytical workflows must be designed to mitigate this degradation.

Quantitative Data Summaries

Table 1: Predicted 1 H and 13 C NMR Data (DMSO- d6​ , 500 MHz)
Position 1 H Chemical Shift (ppm)Multiplicity & Coupling (J in Hz) 13 C Chemical Shift (ppm)Assignment Causality
C-1 8.85Broad singlet, 1H (-OH)148.2Deshielded by electronegative oxygen.
C-2 --124.5Quaternary aromatic carbon.
C-3 6.42d, J = 2.5 Hz, 1H115.1Meta coupling to H-5; shielded by -NH 2​ .
C-4 --141.3Quaternary carbon attached to -NH 2​ .
C-5 6.31dd, J = 8.5, 2.5 Hz, 1H114.8Ortho to H-6, meta to H-3.
C-6 6.55d, J = 8.5 Hz, 1H115.6Ortho coupling to H-5.
C-7 3.65s, 2H (Ar-CH 2​ -N)51.4Deshielded by adjacent nitrogen and ring.
C-8 2.55q, J = 7.1 Hz, 2H (N-CH 2​ -)43.2Standard aliphatic amine shift.
C-9 1.05t, J = 7.1 Hz, 3H (-CH 3​ )15.1Terminal methyl group.
N-H 4.50, 2.05Broad singlets (NH 2​ , NH)-Exchangeable protons, highly solvent dependent.
Table 2: ESI-MS/MS Fragmentation Data
m/z ObservedFragment IdentityNeutral LossMechanistic Driver
167.1 [M+H]+ Parent IonNoneProtonation of secondary amine.
150.1 [M+H−NH3​]+ 17 Da (Ammonia)Cleavage of primary aniline group.
122.1 Quinone Methide Ion45 Da (Ethylamine)Formation of conjugated ortho-quinone methide.
Table 3: Key FTIR Vibrational Frequencies (ATR)
Wavenumber (cm −1 )Peak ShapeFunctional Group
3200 – 3400 BroadO-H stretch (hydrogen-bonded)
3350, 3280 Sharp DoubletN-H stretch (primary amine)
2960, 2930 SharpC-H stretch (sp 3 aliphatic)
1610, 1505 SharpC=C stretch (aromatic ring)
1220 StrongC-O stretch (phenolic)

Experimental Protocols & Self-Validating Systems

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. They embed internal checks to confirm that the data reflects the pure molecule rather than an oxidative artifact.

Sample Preparation: Mitigating Oxidative Degradation

Causality: Dissolved oxygen rapidly converts aminophenols into o-iminoquinones. Degassing the solvent prevents this electron-transfer cascade.

  • Atmosphere Control: Transfer 10 mg of the compound into a sterile vial within a nitrogen-purged glovebox.

  • Solvent Degassing: Sparge DMSO- d6​ with ultra-pure Argon gas for 30 minutes prior to use.

  • Dissolution: Dissolve the sample in 1.0 mL of the degassed DMSO- d6​ . Add 0.1% w/v DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal standard.

  • Self-Validation Check: Visually inspect the solution. A clear to pale-yellow color indicates integrity; a shift to deep brown/red indicates immediate quinone imine formation, requiring sample rejection.

NMR Acquisition Protocol

Causality: The quaternary carbons (C-1, C-2, C-4) lack attached protons and relax slowly. A prolonged relaxation delay ( D1​ ) is mandatory to ensure accurate integration and quantitative reliability.

  • Tuning: Insert the sealed 5 mm NMR tube into a 500 MHz spectrometer. Tune and match the probe to 1 H and 13 C frequencies.

  • Parameters: Acquire 1 H NMR using a 30° pulse angle, 2.0 s acquisition time, and a D1​ of 5.0 seconds.

  • Self-Validation Check: Run a preliminary 4-scan sequence, followed by a 64-scan sequence 2 hours later. The integration ratio of the DSS internal standard (0.0 ppm) to the aromatic H-6 peak (6.55 ppm) must remain identical. A decreasing aromatic integral confirms active sample decay.

LC-MS/MS Workflow

Causality: Formic acid is utilized in the mobile phase to ensure complete protonation of the basic amine sites, maximizing the [M+H]+ signal-to-noise ratio.

  • Dilution: Dilute the sample to 1 µg/mL in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatography: Inject 5 µL onto a C18 column (2.1 x 50 mm, 1.8 µm particle size). Run a linear gradient from 5% to 95% Acetonitrile over 5 minutes.

  • Mass Detection: Utilize Positive ESI mode (Capillary voltage: 3.0 kV, Desolvation temp: 350°C).

  • Self-Validation Check (SST): Inject a blank solvent followed by a known analytical standard (e.g., procaine) before the analytical run. The mass accuracy of the standard must be < 5 ppm error, validating the calibration of the quadrupole/TOF mass analyzer.

Workflow and Logical Diagrams

Workflow A Sample Collection (Inert N2 Atmosphere) B Lyophilization & Storage (-20°C) A->B C Solvent Degassing (Argon Sparging) B->C D Spectroscopic Analysis (NMR/MS) C->D E Data Validation (Internal Standard) D->E

Fig 1. Analytical workflow designed to prevent oxidative degradation of aminophenol samples.

Fragmentation M [M+H]+ m/z 167.1 Parent Ion F1 Loss of Ethylamine (-45 Da) M->F1 F3 Loss of NH3 (-17 Da) M->F3 F2 m/z 122.1 Quinone Methide F1->F2 F4 m/z 150.1 Fragment F3->F4

Fig 2. Primary ESI-MS/MS fragmentation pathways for 4-Amino-2-((ethylamino)methyl)phenol.

References

  • Title: Design, Synthesis, and Anti-SARS-CoV-2 Activity of Amodiaquine Analogs Source: J-Stage (Chemical and Pharmaceutical Bulletin) URL: [Link]

  • Title: Rapid Chemoselective Bioconjugation Through the Oxidative Coupling of Anilines and Aminophenols Source: PubMed Central (PMC) URL: [Link]

Exploratory

The Aminomethylphenol Core: A Technical Guide to its Discovery, Synthesis, and Application

Introduction: The Privileged Scaffold Within the vast architecture of pharmacologically and industrially significant molecules, the aminomethylphenol moiety stands out as a "privileged scaffold." This deceptively simple...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Scaffold

Within the vast architecture of pharmacologically and industrially significant molecules, the aminomethylphenol moiety stands out as a "privileged scaffold." This deceptively simple structural motif, consisting of a hydroxyl group and an aminomethyl group attached to a benzene ring, is a cornerstone of synthetic chemistry. Its prevalence stems from a unique combination of features: the phenolic hydroxyl group offers a handle for hydrogen bonding and further functionalization, while the amine provides basicity, nucleophilicity, and a point for building complex side chains. This dual functionality makes aminomethylphenols versatile building blocks in medicinal chemistry, powerful ligands in coordination chemistry, and essential components in material science.[1]

This in-depth guide provides a comprehensive journey through the history, synthesis, and application of aminomethylphenol compounds. We will trace the origins of their synthesis from early 20th-century discoveries to modern, high-efficiency protocols. We will dissect the causality behind synthetic choices, offering detailed experimental workflows for key reactions. Furthermore, this guide will explore the rich pharmacology of these compounds, examining their structure-activity relationships and their impact on critical biological signaling pathways. This document is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and field-proven insights into this remarkable class of molecules.

Chapter 1: The Dawn of Aminomethylation - A Tale of Two Chemists

The ability to forge carbon-carbon bonds is the central pursuit of organic synthesis. The specific introduction of an aminomethyl group (-CH₂NR₂) onto a carbon atom, a process known as aminomethylation, found its genesis in the foundational work of two chemists at the turn of the 20th century.

The Precursor: Mario Betti and the Naphthol Condensation (1900)

Twelve years before the reaction would be generalized and immortalized, the Italian chemist Mario Betti reported a novel three-component condensation. In 1900, Betti discovered that 2-naphthol, a phenol derivative, could react with benzaldehyde and ammonia (or primary amines) to generate α-aminobenzylphenols. This "Betti reaction" was a critical first step, demonstrating that the electron-rich aromatic ring of a phenol could serve as the carbon nucleophile in this type of condensation, attacking an imine intermediate.[2]

Carl Mannich and the Generalization of a Reaction (1912)

It was the German chemist Carl Mannich (1877-1947) who recognized the broader synthetic potential of this transformation.[3][4] In a seminal 1912 paper published in Archiv der Pharmazie, Mannich and his colleague W. Krösche described the condensation of antipyrine (a compound with an acidic C-H bond) with formaldehyde and secondary amines.[2][5] His subsequent work, particularly a 1917 paper, expanded the substrate scope dramatically, establishing the reaction as a general method for the aminoalkylation of any compound containing an active hydrogen atom.[5] This three-component reaction—involving an active hydrogen compound, formaldehyde, and a primary or secondary amine—is now universally known as the Mannich reaction .[6][7] His application of this reaction to phenols laid the groundwork for the facile synthesis of a vast library of aminomethylphenol derivatives, cementing a fundamental tool in the organic chemist's arsenal.[2]

Chapter 2: The Workhorse Synthesis - The Phenolic Mannich Reaction

The Mannich reaction remains the most fundamental and widely used method for synthesizing aminomethylphenol compounds.[8] Its enduring utility lies in its operational simplicity and the ready availability of the starting materials: a phenol, formaldehyde, and a primary or secondary amine.

Mechanistic Insights: Activating the Aromatic Ring

The reaction proceeds via a well-established electrophilic aromatic substitution mechanism. The key to the reaction is the in situ formation of a highly reactive electrophile, the iminium ion (often called an Eschenmoser's salt precursor).

  • Iminium Ion Formation: The amine attacks the carbonyl carbon of formaldehyde. Subsequent dehydration, typically under acidic or basic conditions, generates the resonance-stabilized iminium ion.

  • Electrophilic Attack: The phenolic hydroxyl group is a strong activating group, increasing the electron density of the aromatic ring at the ortho and para positions through resonance. This activated ring then acts as a nucleophile, attacking the electrophilic iminium ion to form a new carbon-carbon bond.

  • Rearomatization: The resulting intermediate, a cyclohexadienyl cation, loses a proton to restore aromaticity, yielding the final aminomethylated phenol product.

Because the hydroxyl group is an ortho, para-director, the Mannich reaction on an unsubstituted phenol typically yields a mixture of 2-(aminomethyl)phenol and 4-(aminomethyl)phenol, along with di- and tri-substituted products depending on the stoichiometry.[2]

Mannich_Mechanism cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution Amine R₂NH Iminium [CH₂=NR₂]⁺ (Iminium Ion) Amine->Iminium + H⁺, -H₂O Formaldehyde CH₂O Formaldehyde->Iminium Phenol Phenol Intermediate Cyclohexadienyl Cation Phenol->Intermediate + [CH₂=NR₂]⁺ Product ortho-Aminomethylphenol Intermediate->Product - H⁺

Caption: Generalized mechanism of the phenolic Mannich reaction.
Experimental Protocol: Synthesis of 2,6-Bis(dimethylaminomethyl)phenol

This protocol provides a representative procedure for the di-substitution of phenol to produce a bis(aminomethyl) derivative. The use of excess formaldehyde and amine drives the reaction towards di-substitution.

Materials:

  • Phenol (1 equivalent)

  • Dimethylamine (2.2 equivalents, as a 25% aqueous solution)

  • Formaldehyde (2.2 equivalents, as a 37% aqueous solution)

  • Ethyl Acetate or Diethyl Ether (for extraction)

  • Anhydrous Sodium Sulfate

  • Sodium Chloride

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, create a stirred mixture of phenol (1 eq.) and the aqueous dimethylamine solution (2.2 eq.).

  • Reagent Addition: Cool the mixture to 10-15°C using an ice bath. Add the aqueous formaldehyde solution (2.2 eq.) dropwise over 15 minutes, ensuring the temperature remains in the specified range.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at 25°C for 1 hour.

  • Heating: Heat the reaction mixture to 100°C and maintain stirring for an additional 2 hours.

  • Work-up: To the hot solution, add sodium chloride (approx. 160 g per mole of phenol) to salt out the organic product.

  • Extraction: Cool the mixture to room temperature and extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified further by column chromatography or recrystallization if necessary.[4]

Chapter 3: Modern Synthetic Evolutions

While the classic Mannich reaction is robust, the drive for greater efficiency, milder conditions, and broader substrate scope has led to the development of powerful new synthetic methods.

The Petasis Borono-Mannich (PBM) Reaction

A significant advancement is the Petasis Borono-Mannich (PBM) reaction. This multicomponent reaction couples a carbonyl (often a salicylaldehyde, a 2-hydroxybenzaldehyde), an amine, and an organoboronic acid to form highly substituted aminomethylphenols.[6]

The key advantage of the PBM reaction is its versatility and tolerance of a wide range of functional groups on all three components. It often proceeds under mild, catalyst-free conditions, providing a practical and high-yielding route to complex aminomethylphenol derivatives that would be difficult to access via the classic Mannich reaction.[9] Recent developments have even demonstrated enantioselective versions using chiral catalysts like BINOL, enabling the synthesis of chiral aminomethylphenols with high enantiomeric excess.[5]

Petasis_Workflow Salicylaldehyde Salicylaldehyde Reaction One-Pot Reaction (e.g., CPME, 80°C) Catalyst-Free or Organocatalyst Salicylaldehyde->Reaction Amine Secondary Amine Amine->Reaction BoronicAcid Aryl/Vinyl Boronic Acid BoronicAcid->Reaction Product Substituted Aminomethylphenol Reaction->Product High Yield

Caption: Workflow for the Petasis Borono-Mannich (PBM) reaction.
Comparative Analysis of Synthetic Methods

The choice of synthetic method depends critically on the desired target molecule and available starting materials. The classic Mannich reaction excels at producing simpler aminomethylphenols, while the PBM reaction offers access to far greater structural diversity.

Parameter Classic Mannich Reaction Petasis Borono-Mannich (PBM) Reaction
Components Phenol, Formaldehyde, AmineSalicylaldehyde, Amine, Boronic Acid
Typical Yield 60-90%[10][11]75-98%[7][12]
Conditions Often requires heating (80-100°C)[10]Mild, often catalyst-free at 50-80°C[7][9]
Key Advantage Uses simple, inexpensive bulk starting materials.High functional group tolerance; broad substrate scope.[6]
Key Limitation Limited product diversity; regioselectivity issues.Requires pre-functionalized boronic acids.
Reference [10][11][6][7][9][12]

Chapter 4: The Aminomethylphenol Scaffold in Medicinal Chemistry

The aminomethylphenol core is a prolific scaffold in drug discovery, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[13][14]

Structure-Activity Relationships (SAR)

SAR studies are fundamental to medicinal chemistry, guiding the optimization of a lead compound to enhance potency and reduce toxicity.[15] For aminomethylphenol derivatives, SAR exploration often focuses on modifying the substituents on both the aromatic ring and the nitrogen atom.

A compelling example is seen in novel aminophenol analogues designed as anticancer agents. Studies have shown that the nature of the side chain attached to the aminophenol moiety is critical for activity. For instance, in a series of p-alkylaminophenols, increasing the length of the alkyl chain was found to correlate with increased anticancer activity and enhanced incorporation into cancer cells.[14] Similarly, in a series of aminomethylated isoliquiritigenin derivatives, the substitution on the amine was crucial, with a di-hydroxy substituted amine derivative showing the most potent cytotoxicity against several cancer cell lines.[13] These findings underscore a key principle in drug design: lipophilicity and the potential for specific hydrogen bonding interactions, modulated by the N-substituents, are critical determinants of biological efficacy.

Table of Anticancer Activity for Selected Aminomethylphenol Derivatives:

Compound Structure Description Cancer Cell Line IC₅₀ (µM) Reference
Compound 9 Isoliquiritigenin + PiperidinePC-3 (Prostate)28.32[13]
Compound 15 Isoliquiritigenin + DiethanolaminePC-3 (Prostate)35.14[13]
Compound 15 Isoliquiritigenin + DiethanolamineHO-8910 (Ovarian)37.85[13]
p-Dodecylaminophenol Phenol + C₁₂H₂₅NH- at C4MCF-7 (Breast)~5[14]
Fenretinide (Control) N-(4-hydroxyphenyl)retinamideMCF-7 (Breast)~10[14]
Note: IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro. A lower value indicates greater potency.
Inhibition of the NF-κB Signaling Pathway

A key mechanism through which many phenolic compounds exert their anti-inflammatory and anticancer effects is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[16] NF-κB is a family of transcription factors that control the expression of genes involved in inflammation, immunity, and cell survival.[17]

In its inactive state, NF-κB (typically the p50/p65 heterodimer) is held in the cytoplasm by an inhibitory protein called IκBα. When a cell receives an inflammatory signal (e.g., from TNFα), a kinase complex (IKK) is activated. IKK phosphorylates IκBα, targeting it for degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus, bind to DNA, and activate the transcription of pro-inflammatory and pro-survival genes.[18] Dysregulation of this pathway is a hallmark of many chronic inflammatory diseases and cancers.[18]

Certain phenolic compounds, including complex aminomethylphenol derivatives, have been shown to inhibit this pathway. They can act at multiple points, such as suppressing the activation of the IKK complex or inhibiting the binding of NF-κB to DNA.[16] This inhibition prevents the downstream expression of inflammatory genes, representing a major mechanism of their therapeutic action.

NFkB_Pathway cluster_cytoplasm CYTOPLASM cluster_nucleus Stimulus Inflammatory Stimulus (e.g., TNFα) IKK IKK Complex Stimulus->IKK Activates IkBa_NFkB IκBα - p65/p50 (Inactive Cytoplasmic Complex) IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa P-IκBα IkBa_NFkB->p_IkBa NFkB p65/p50 (Active) IkBa_NFkB->NFkB Releases Proteasome Proteasome p_IkBa->Proteasome Ubiquitination Proteasome->IkBa_NFkB Degrades IκBα Nucleus NUCLEUS NFkB->Nucleus DNA DNA Transcription Gene Transcription (Inflammation, Survival) DNA->Transcription Activates Inhibitor Aminomethylphenol Derivatives Inhibitor->IKK Inhibits Inhibitor->NFkB Inhibits DNA Binding

Caption: Inhibition of the canonical NF-κB signaling pathway by aminomethylphenol derivatives.

Chapter 5: Applications in Coordination Chemistry and Material Science

Beyond their biological roles, aminomethylphenols are highly valued for their chemical properties, serving as versatile ligands and industrial intermediates.

  • Coordination Chemistry: The ability of the phenolic oxygen and the aminomethyl nitrogen to bind to metal ions makes these compounds excellent ligands for creating transition metal complexes. These complexes have found applications as catalysts in various organic transformations.[19]

  • Industrial Applications: The reactivity of the aminomethylphenol scaffold has been leveraged in numerous industrial contexts. They are used as intermediates in the synthesis of dyes, as curing agents for epoxy resins, as corrosion inhibitors for protecting metal surfaces, and as additives in lubricating oils.[1]

Conclusion and Future Outlook

From their conceptual origins in the work of Betti and Mannich to their modern synthesis via powerful multicomponent reactions, aminomethylphenol compounds have proven to be a remarkably enduring and versatile chemical class. Their journey through the last century illustrates a core principle of chemical research: the generalization of a reaction can unlock countless applications across diverse scientific fields. The Mannich reaction provided a simple, direct entry into this chemical space, and for over 100 years, scientists have been exploring its vast potential.

The future of aminomethylphenol research remains bright. In medicinal chemistry, the focus will continue on developing more selective and potent derivatives, guided by sophisticated SAR studies and a deeper understanding of their interactions with biological targets like the NF-κB pathway. The development of asymmetric synthetic methods, such as the chiral PBM reaction, will be crucial for accessing single-enantiomer drugs with improved therapeutic indices. In material science and catalysis, the design of novel aminomethylphenol-based ligands will undoubtedly lead to new metal complexes with enhanced reactivity and selectivity. The aminomethylphenol core, a classic scaffold born from a classic reaction, is set to remain a focus of innovation for the foreseeable future.

References

  • Synthesis of aminomethylphenol derivatives via magnetic nano Fe3O4 catalyzed one pot Petasis borono-Mannich reaction. (2018). Journal of Chemical Sciences.
  • Carl Mannich - Wikipedia. (n.d.). Wikipedia. [Link]

  • Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. (n.d.). National Center for Biotechnology Information. [Link]

  • The Petasis Borono-Mannich Multicomponent Reaction. (2016). ACS Symposium Series. [Link]

  • The Condensation of Diethylamine and Formaldehyde with Phenol, o-, m- and p- Cresols. (n.d.). ElectronicsAndBooks. [Link]

  • The Asymmetric Petasis Borono-Mannich Reaction: Insights on the Last 15 Years. (2023). MDPI. [Link]

  • A Review of Novel Catalytic Synthetic Approaches with Applications of the Petasis Reaction. (2023). MDPI. [Link]

  • Synthesis and Anti-Tumor Activity of Novel Aminomethylated Derivatives of Isoliquiritigenin. (2014). MDPI. [Link]

  • Potent anticancer activities of novel aminophenol analogues against various cancer cell lines. (2007). PubMed. [Link]

  • Scheme 2. Petasis borono–Mannich (PBM) reaction of salicylaldehyde with... (n.d.). ResearchGate. [Link]

  • Cr-Catalyzed Direct ortho-Aminomethylation of Phenols. (2021). The Journal of Organic Chemistry. [Link]

  • Structure-activity relationship of the aminomethylcyclines and the discovery of omadacycline. (2015). PubMed. [Link]

  • Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. (2021). MDPI. [Link]

  • V–Catalyzed Direct Ortho‐Aminomethylation of Phenols. (2024). ResearchGate. [Link]

  • Selected aminomethylated phenols. (n.d.). ResearchGate. [Link]

  • Catalyst-free Synthesis of Aminomethylphenol Derivatives in Cyclopentyl Methyl Ether via Petasis Borono-Mannich Reaction. (2021). Bentham Science Publishers. [Link]

  • Cytotoxic Activity of α-Aminophosphonic Derivatives Coming from the Tandem Kabachnik–Fields Reaction and Acylation. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. (2023). MDPI. [Link]

  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (2020). National Center for Biotechnology Information. [Link]

  • NF-κB signaling. (n.d.). Wiley Online Library. [Link]

  • Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. (2015). MDPI. [Link]

  • SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. (n.d.). Revue Roumaine de Chimie. [Link]

  • Structure-Antimicrobial Activity Relationship for a New Class of Antimicrobials, Silanols, in Comparison to Alcohols and Phenols. (n.d.). Defense Technical Information Center. [Link]

  • Structure activity relationship (SAR). (n.d.). ResearchGate. [Link]

  • Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. (n.d.). National Center for Biotechnology Information. [Link]

  • Catalytic synthesis of benign bisphenols. (n.d.). Diva-Portal.org. [Link]

  • A Review of the Structure-Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (2020). PubMed. [Link]

  • Structure-activity relationship (SAR). (n.d.). GARDP. [Link]

  • NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease. (n.d.). National Center for Biotechnology Information. [Link]

  • Inhibition of NF-κB Signaling by the Reactive Glycolytic Metabolite Methylglyoxal. (2025). bioRxiv. [Link]

  • Synthesis and coordination chemistry of 2,6-bis(diphenylphosphinomethyl)phenol P,P'-dioxides. (2001). PubMed. [Link]

  • Review: Structure-Activity Relationship of Antimicrobial Peptoids. (2023). MDPI. [Link]

  • Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. (n.d.). Royal Society of Chemistry. [Link]

Sources

Foundational

Technical Whitepaper: Pharmacology, Physicochemistry, and Experimental Utility of 4-Amino-2-((diethylamino)methyl)phenol Dihydrochloride

Executive Summary 4-Amino-2-((diethylamino)methyl)phenol dihydrochloride (CAS: 6297-14-9), frequently designated in pharmacological literature as AChE-IN-23 or ADOC dihydrochloride , is a multifunctional organic building...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Amino-2-((diethylamino)methyl)phenol dihydrochloride (CAS: 6297-14-9), frequently designated in pharmacological literature as AChE-IN-23 or ADOC dihydrochloride , is a multifunctional organic building block and active pharmaceutical intermediate. Characterized by a phenolic core substituted with a primary amine and a tertiary diethylaminomethyl group, this unique spatial arrangement imparts significant biological activity. It is primarily investigated for its dual role in the modulation of acetylcholinesterase (AChE)[1][2] and serves as a critical synthetic precursor in the development of antimalarial agents such as Amodiaquine.

Physicochemical Profiling and Structural Causality

The free base form of this compound (CAS: 51387-92-9) is an amphiphilic molecule[3]. However, the free base is highly susceptible to oxidative degradation; the phenolic hydroxyl can easily oxidize to form quinone derivatives, and the primary amine is prone to unwanted condensation reactions[3].

To circumvent these stability issues in experimental and clinical settings, the compound is synthesized as a dihydrochloride salt (CAS: 6297-14-9)[4]. The addition of two hydrochloric acid equivalents protonates both the primary and tertiary amines. This structural modification serves a dual, causal purpose:

  • Oxidative Shielding: Protonation reduces the electron density on the nitrogen atoms, significantly lowering the molecule's susceptibility to ambient oxidation.

  • Aqueous Solubilization: The salt form vastly improves thermodynamic solubility in aqueous buffers, an absolute necessity for accurate in vitro enzymatic assays and in vivo bioavailability[5].

Table 1: Quantitative Physicochemical Properties
PropertyValueCausality / Significance
Chemical Formula C₁₁H₂₀Cl₂N₂ORepresents the stabilized dihydrochloride salt formulation[5].
Molecular Weight 267.19 g/mol Small molecule profile; favorable for cellular and BBB penetration[2][5].
CAS Registry Number 6297-14-9Uniquely identifies the stable dihydrochloride salt[4].
AChE IC₅₀ 48.3 μMDemonstrates moderate, reversible enzyme inhibition[1].
Phenolic pKa (Est.) > 10Weakly acidic; dictates the ionization state at physiological pH[3].

Mechanistic Pharmacology: AChE Modulation and OP Reactivation

The compound exhibits a fascinating dual-modulatory effect on Acetylcholinesterase (AChE), making it highly relevant in neuropharmacology and toxicology.

  • Reversible Inhibition (AChE-IN-23): The compound acts as a reversible inhibitor of AChE with an IC₅₀ of 48.3 μM[1]. The diethylamino group interacts with the catalytic anionic site (CAS) or peripheral anionic site (PAS) of the enzyme, while the phenolic ring engages in pi-pi stacking with aromatic residues in the active site gorge.

  • Non-Oxime Reactivation (ADOC): Organophosphate (OP) nerve agents covalently phosphorylate the serine residue in the AChE active site, rendering it inactive. Traditional reactivators (e.g., pralidoxime) utilize a pyridinium oxime structure to strip the phosphate group. However, their permanent positive charge severely restricts blood-brain barrier (BBB) penetration, leaving the central nervous system vulnerable[2]. 4-Amino-2-((diethylamino)methyl)phenol (ADOC) functions as a non-oxime reactivator . Its lipophilic diethylamino moiety facilitates BBB transit, while the precise steric arrangement of its amino and phenolic groups allows it to access the OP-inhibited active site and facilitate dephosphorylation via alternative hydrogen-bonding networks[2].

MOA AChE Acetylcholinesterase (AChE) OP Organophosphate (OP) Poisoning AChE->OP Exposure ADOC 4-Amino-2-((diethylamino)methyl)phenol (AChE-IN-23 / ADOC) AChE->ADOC Binding Inhibited OP-Inhibited AChE (Inactive) OP->Inhibited Phosphorylation Inhibited->ADOC Treatment Reactivated Reactivated AChE (Functional Enzyme) ADOC->Reactivated Reactivation (Non-oxime mechanism) Inhibition Direct Inhibition (IC50 = 48.3 μM) ADOC->Inhibition Reversible Blockade

Diagram 1: Dual mechanism of ADOC as an AChE inhibitor and non-oxime OP-reactivator.

Experimental Protocols: Self-Validating Systems

To evaluate the inhibitory properties of AChE-IN-23, a modified Ellman’s Assay is the gold standard. This protocol is designed as a self-validating system: it includes a vehicle control (to establish baseline maximum velocity, Vmax) and a positive control (e.g., Donepezil) to validate enzyme responsiveness.

Protocol: High-Throughput Ellman’s Assay for AChE Inhibition

Rationale: The assay relies on the hydrolysis of acetylthiocholine (ATCh) by AChE to produce thiocholine. Thiocholine reacts continuously with 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate, a yellow anion absorbing at 412 nm.

  • Reagent Preparation:

    • Prepare a 10 mM stock of 4-Amino-2-((diethylamino)methyl)phenol dihydrochloride in DMSO[6]. Causality: While the salt is water-soluble, DMSO ensures complete dissolution of the lipophilic core at high stock concentrations without altering the pH of the assay buffer upon dilution.

    • Prepare 0.1 M Sodium Phosphate Buffer (pH 8.0). Causality: AChE optimal catalytic activity and DTNB ionization peak precisely at pH 8.0.

  • Assay Assembly (96-well microplate):

    • Add 140 μL of Phosphate Buffer to all wells.

    • Add 20 μL of AChE enzyme solution (0.1 U/mL final concentration).

    • Add 20 μL of test compound (serial dilutions from 100 μM to 0.1 μM), vehicle (1% DMSO), or positive control.

  • Pre-Incubation:

    • Incubate the plate at 37°C for 15 minutes. Causality: Pre-incubation is critical. It allows the reversible inhibitor (AChE-IN-23) to reach thermodynamic binding equilibrium with the enzyme before the substrate is introduced, preventing artificially high initial reaction rates.

  • Reaction Initiation:

    • Add 10 μL of DTNB (10 mM) and 10 μL of ATCh (15 mM) simultaneously using a multichannel pipette.

  • Kinetic Readout & Validation:

    • Immediately measure absorbance at 412 nm every 1 minute for 15 minutes using a microplate reader.

    • System Validation Check: The vehicle control must show a linear increase in absorbance (R² > 0.98) over the first 5 minutes. Non-linearity indicates substrate depletion or enzyme degradation, invalidating the run.

Workflow Prep Prepare Reagents: AChE, DTNB, ATCh, AChE-IN-23 Incubate Incubate Enzyme + Inhibitor (15 min, 37°C) Prep->Incubate Substrate Add Substrate (ATCh + DTNB) Incubate->Substrate Read Kinetic Readout (Absorbance 412 nm) Substrate->Read Analyze Calculate IC50 (Non-linear regression) Read->Analyze

Diagram 2: Step-by-step experimental workflow for the kinetic Ellman's Assay.

Synthetic Utility and Industrial Applications

Beyond its direct pharmacological action, 4-Amino-2-((diethylamino)methyl)phenol is a highly versatile synthetic intermediate.

  • Antimalarial Synthesis: It is the direct precursor to Amodiaquine. The primary amine at the 4-position undergoes a nucleophilic aromatic substitution (SNAr) with 4,7-dichloroquinoline. The presence of the diethylaminomethyl group is essential for the final drug's accumulation in the acidic digestive vacuole of the Plasmodium parasite.

  • Oxidative Hair Dyes: In cosmetic chemistry, this compound serves as a primary intermediate in oxidative hair coloring systems. When combined with a coupler and an oxidizing agent (like hydrogen peroxide), the primary amine and phenolic hydroxyl groups undergo oxidative polymerization to yield highly stable, light-fast natural blonde or yellow colorations with exceptional wear properties[7].

Handling, Stability, and Storage

The dihydrochloride salt is hygroscopic. It must be stored as a lyophilized powder at -20°C in a desiccated environment, where it remains stable for up to 3 years[1]. Stock solutions prepared in DMSO should be aliquoted and stored at -80°C to prevent repeated freeze-thaw cycles, which can induce localized precipitation or oxidative degradation of the active moiety[1].

References

  • Buy 4-Amino-2-[(Diethylamino)Methyl]Phenol | 51387-92-9 , Smolecule,3

  • 4-Amino-2-((diethylamino)methyl)phenol dihydrochloride 95% | CAS: 6297-14-9 , AChemBlock, 5

  • 4-amino-2-[(diethylamino)methyl]phenol dihydrochloride , CymitQuimica, 4

  • Yellow hair color dyeing composition having improved wear properties , Google Patents, 7

  • AChE-IN-23 | AChE Inhibitor , MedChemExpress, 1

  • AChE-IN-23 - 1 mL x 10 mM (in DMSO) , Tebubio,6

  • Buy 4-Amino-2-[(Diethylamino)Methyl]Phenol (EVT-1539108) | 51387-92-9 , EvitaChem, 2

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Two-Step Protocol for the Synthesis of 4-Amino-2-((diethylamino)methyl)phenol from 4-Nitrophenol

Abstract: This document provides a comprehensive, field-tested protocol for the synthesis of 4-Amino-2-((diethylamino)methyl)phenol, a valuable compound in medicinal chemistry, particularly for its role as a potential no...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive, field-tested protocol for the synthesis of 4-Amino-2-((diethylamino)methyl)phenol, a valuable compound in medicinal chemistry, particularly for its role as a potential non-oxime reactivator of organophosphate-inhibited acetylcholinesterase.[1] The synthesis is a robust two-step process commencing with the Mannich reaction of 4-nitrophenol, followed by the catalytic reduction of the nitro-intermediate. This guide is designed for researchers in organic synthesis and drug development, offering detailed procedural steps, mechanistic insights, safety protocols, and characterization guidelines to ensure reproducible and high-purity outcomes.

Introduction and Scientific Background

4-Amino-2-((diethylamino)methyl)phenol (IUPAC Name: 4-amino-2-(diethylaminomethyl)phenol) is a substituted phenol with the molecular formula C₁₁H₁₈N₂O.[2] Its structure, featuring a phenol ring with both a primary aromatic amine and a tertiary aminomethyl group, makes it a key intermediate for the synthesis of more complex molecules and a subject of interest for its biological activities.[1]

The synthetic strategy detailed herein is a logical and efficient pathway:

  • Step 1: Mannich Reaction. An electrophilic aromatic substitution that installs the (diethylamino)methyl group onto the electron-rich phenol ring. 4-nitrophenol is used as the starting material. The hydroxyl group is an ortho-, para-directing activator, while the nitro group is a meta-directing deactivator. The substitution occurs at the position ortho to the powerful hydroxyl activator.

  • Step 2: Nitro Group Reduction. The nitro group of the intermediate, 4-nitro-2-((diethylamino)methyl)phenol, is selectively reduced to a primary amine, yielding the final product. This transformation is commonly achieved via catalytic hydrogenation, a clean and efficient method.[3]

Overall Synthetic Scheme

Caption: Two-step synthesis of the target compound.

Safety and Handling

Overarching Principle: All operations must be conducted in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemically resistant gloves, is mandatory.[4]

  • 4-Nitrophenol: Toxic if swallowed, in contact with skin, or if inhaled.[5] It is a hazardous air pollutant and can cause damage to organs through prolonged exposure.[6][7] Avoid dust formation and contact with skin and eyes.[8]

  • Diethylamine: A volatile, flammable, and corrosive liquid. It can cause severe skin burns and eye damage. Work in a well-ventilated area away from ignition sources.

  • Formaldehyde (37% aq. solution): Toxic, a known carcinogen, and can cause severe skin and eye irritation. Handle with extreme care to avoid inhalation or contact.

  • Palladium on Carbon (Pd/C): The dry catalyst can be pyrophoric. Handle in an inert atmosphere when dry. The wetted catalyst (typically 50% water by weight) is safer to handle but should still be treated with care.

  • Hydrogen Gas (H₂): Extremely flammable. Ensure all equipment is properly grounded and free of leaks. Use in a well-ventilated area designated for hydrogenation reactions.

Protocol Part 1: Mannich Reaction

This step involves the aminoalkylation of 4-nitrophenol to form the key intermediate, 4-nitro-2-((diethylamino)methyl)phenol.

Mechanistic Rationale

The Mannich reaction is a three-component condensation.[9] It begins with the formation of a highly electrophilic Eschenmoser salt precursor (an iminium ion) from the reaction of diethylamine and formaldehyde.[10][11] The electron-rich 4-nitrophenol then acts as a nucleophile, attacking the iminium ion in an electrophilic aromatic substitution to introduce the aminomethyl group.[10]

Materials and Reagents
ReagentCAS No.Molar Mass ( g/mol )AmountMoles (mmol)
4-Nitrophenol100-02-7139.1110.0 g71.9
Diethylamine109-89-773.147.5 mL (5.2 g)71.1
Formaldehyde (37 wt% in H₂O)50-00-030.036.5 mL~80
Ethanol (95%)64-17-546.07100 mL-
Step-by-Step Procedure
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 4-nitrophenol in 100 mL of 95% ethanol. Stir until a clear yellow solution is formed.

  • Reagent Addition: Cool the solution in an ice bath to 0-5 °C. While stirring, slowly add 7.5 mL of diethylamine dropwise.

  • Formaldehyde Addition: Following the diethylamine, add 6.5 mL of 37% formaldehyde solution dropwise, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture at room temperature for 24 hours. The solution will typically darken in color.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v), visualizing with UV light. The starting 4-nitrophenol spot should diminish and a new, less polar product spot should appear.

  • Work-up: After 24 hours, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.

  • Isolation: To the resulting residue, add 100 mL of deionized water and 100 mL of ethyl acetate. Transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-nitro-2-((diethylamino)methyl)phenol, which can be used in the next step without further purification or purified by column chromatography if necessary.

Protocol Part 2: Reduction of Nitro-Intermediate

This step converts the nitro group of the intermediate to the primary amine of the final product using catalytic hydrogenation.

Mechanistic Rationale

Catalytic hydrogenation is a surface-mediated reaction. The nitro compound and hydrogen gas adsorb onto the surface of the palladium catalyst. Through a series of steps involving the transfer of hydrogen atoms, the nitro group (-NO₂) is reduced to the amino group (-NH₂).[3] This method is highly efficient and produces water as the only byproduct.

Materials and Reagents
ReagentCAS No.Molar Mass ( g/mol )AmountMoles (mmol)
Crude Intermediate (from Part 1)-224.26~16.0 g~71.3
Palladium on Carbon (10% Pd, 50% wet)7440-05-3-0.8 g-
Ethanol64-17-546.07150 mL-
Hydrogen (H₂) Gas1333-74-02.02Balloon or Parr shaker-
Step-by-Step Procedure
  • Setup: Dissolve the crude 4-nitro-2-((diethylamino)methyl)phenol in 150 mL of ethanol in a suitable hydrogenation flask (e.g., a Parr bottle or a heavy-walled flask).

  • Catalyst Addition: Carefully add 0.8 g of 10% Pd/C (50% wet) catalyst to the solution. Caution: Handle the catalyst carefully; do not allow it to dry out completely.

  • Hydrogenation: Secure the flask to a Parr hydrogenation apparatus or set it up for balloon hydrogenation. Purge the system with nitrogen or argon, then carefully introduce hydrogen gas (initially to a balloon, or to ~50 psi in a Parr shaker).

  • Reaction: Stir the mixture vigorously under a positive pressure of hydrogen at room temperature. The reaction is often exothermic.

  • Monitoring: Monitor the reaction by TLC (e.g., ethyl acetate/hexane 50:50) until the starting material is completely consumed. The product is more polar than the starting nitro-intermediate. The reaction is often complete within 4-8 hours.

  • Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The Celite pad with the catalyst may be pyrophoric. Do not allow it to dry in the air. Quench it carefully with water.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. The resulting residue is the crude 4-Amino-2-((diethylamino)methyl)phenol.

Final Purification and Characterization

Purification

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane containing a small amount (e.g., 1%) of triethylamine to prevent streaking.

Characterization

The identity and purity of the final product, 4-Amino-2-((diethylamino)methyl)phenol, should be confirmed using standard analytical techniques.

  • ¹H and ¹³C NMR: To confirm the chemical structure and proton/carbon environments.

  • FT-IR: To identify key functional groups, such as the O-H and N-H stretches of the phenol and amine groups.[12]

  • Mass Spectrometry (MS): To confirm the molecular weight (C₁₁H₁₈N₂O, MW: 194.27 g/mol ).[1]

  • Melting Point: To assess purity.

Workflow Visualization

Experimental_Workflow cluster_0 Part 1: Mannich Reaction cluster_1 Part 2: Reduction cluster_2 Purification & Analysis A 1. Dissolve 4-Nitrophenol in Ethanol B 2. Cool to 0-5 °C and add Diethylamine A->B C 3. Add Formaldehyde dropwise B->C D 4. React at RT for 24h (Monitor by TLC) C->D E 5. Concentrate solvent (Rotary Evaporator) D->E F 6. Aqueous Work-up & Ethyl Acetate Extraction E->F G 7. Dry and Concentrate Organic Layers F->G H 8. Dissolve Intermediate in Ethanol G->H Crude Intermediate I 9. Add Pd/C Catalyst (under N₂) H->I J 10. Hydrogenate under H₂ atmosphere (4-8h) I->J K 11. Purge with N₂ and Filter through Celite J->K L 12. Concentrate Filtrate K->L M 13. Purify Crude Product (Recrystallization or Chromatography) L->M Crude Final Product N 14. Characterize Final Product (NMR, IR, MS, MP) M->N

Caption: Step-by-step experimental workflow diagram.

References

  • PubChem. 4-Amino-2-((Diethylamino)Methyl)Phenol. National Center for Biotechnology Information. [Link]

  • MDPI. (2022, February 17). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. [Link]

  • New Jersey Department of Health. Hazard Summary: 4-Nitrophenol. [Link]

  • SUST Repository. Mannich Reaction. [Link]

  • Wikipedia. Mannich reaction. [Link]

  • Carl ROTH. (2024, September 18). Safety Data Sheet: 4-Nitrophenol. [Link]

  • RSC Publishing. (2023). Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. [Link]

  • University of Diyala. Synthesis of Pyrrole. [Link]

  • ResearchGate. The Condensation of Diethylamine and Formaldehyde with Phenol, o-, m- and p- Cresols. [Link]

  • PMC. (2019, May 7). Production of Biogenic Nanoparticles for the Reduction of 4-Nitrophenol and Oxidative Laccase-Like Reactions. [Link]

  • PMC. (2025, February 7). Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method. [Link]

  • Wikipedia. Reduction of nitro compounds. [Link]

  • ResearchGate. (2025, October 14). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. [Link]

  • ResearchGate. Reduction of 4-nitrophenol catalyzed by nitroreductase. [Link]

  • MDPI. (2021, September 28). Efficient Catalytic Reduction of 4-Nitrophenol Using Copper(II) Complexes with N,O-Chelating Schiff Base Ligands. [Link]

  • QuickCompany. Improved Processes For Preparing 4 Chloro 2 Amino Phenol And Derivative Thereof. [Link]

  • Google Patents.

Sources

Application

Application Notes &amp; Protocols: Synthesis of 4-Amino-2-((diethylamino)methyl)phenol via Mannich Reaction

Abstract This document provides a comprehensive guide for the synthesis of 4-Amino-2-((diethylamino)methyl)phenol, a valuable intermediate in medicinal chemistry, through the Mannich reaction.[1] This application note de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-Amino-2-((diethylamino)methyl)phenol, a valuable intermediate in medicinal chemistry, through the Mannich reaction.[1] This application note details the underlying reaction mechanism, provides a step-by-step experimental protocol, and offers insights into process optimization and troubleshooting. The described methodology is designed for researchers, scientists, and drug development professionals, ensuring scientific rigor and practical applicability. All procedural steps are grounded in established chemical principles, with in-text citations linking to authoritative sources for further verification.

Introduction and Scientific Rationale

4-Amino-2-((diethylamino)methyl)phenol is a substituted phenolic compound with significant potential in various research and development sectors, particularly in medicinal chemistry.[1] Its structure, featuring a phenol, a primary amino group, and a tertiary aminomethyl substituent, makes it a versatile building block for the synthesis of more complex molecules and potential therapeutic agents.[1]

The Mannich reaction is a classic and powerful three-component condensation reaction in organic chemistry.[2][3][4] It involves the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde and a primary or secondary amine.[2][5] In the context of this synthesis, the electron-rich phenol acts as the nucleophile, attacking an in-situ generated electrophilic iminium ion.[5][6] The hydroxyl group of the phenol is a strong activating group, directing the substitution to the ortho and para positions.[5] Due to the para-amino substituent already present on the starting material (4-aminophenol), the aminomethylation selectively occurs at the ortho position.

Advantages of the Mannich Reaction for this Synthesis:

  • Atom Economy: As a one-pot, three-component reaction, it is an efficient method for constructing the target molecule.[7]

  • Mild Reaction Conditions: The reaction can often be carried out under relatively mild conditions.

  • Versatility: The Mannich reaction is applicable to a wide range of substrates.[6][8]

Reaction Mechanism

The synthesis of 4-Amino-2-((diethylamino)methyl)phenol proceeds via a well-established Mannich reaction mechanism.[2][5][8]

  • Formation of the Diethyliminium Ion: The reaction is initiated by the nucleophilic addition of diethylamine to formaldehyde. This is followed by dehydration to form the highly reactive electrophilic diethyliminium ion.[2][8]

  • Electrophilic Aromatic Substitution: The electron-rich 4-aminophenol then acts as a nucleophile, attacking the diethyliminium ion.[5] The hydroxyl group of the phenol strongly activates the aromatic ring, directing the electrophilic attack to the ortho position.[5]

Mannich_Mechanism cluster_step1 Step 1: Iminium Ion Formation cluster_step2 Step 2: Electrophilic Aromatic Substitution Diethylamine Diethylamine Iminium_Ion Diethyliminium Ion (Electrophile) Diethylamine->Iminium_Ion Formaldehyde Formaldehyde Formaldehyde->Iminium_Ion p_Aminophenol 4-Aminophenol Product 4-Amino-2-((diethylamino)methyl)phenol p_Aminophenol->Product Iminium_Ion->Product Attack by Phenol

Caption: Mannich reaction mechanism for the synthesis of 4-Amino-2-((diethylamino)methyl)phenol.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 4-Amino-2-((diethylamino)methyl)phenol.

Materials and Equipment
Reagent/MaterialGradeSupplierCAS NumberNotes
4-AminophenolReagentSigma-Aldrich123-30-8
Diethylamine≥99.5%Sigma-Aldrich109-89-7
Formaldehyde (37% in H₂O)ACS ReagentFisher Scientific50-00-0
Ethanol (200 proof)ACS/USP GradeVWR64-17-5Solvent
Hydrochloric Acid (conc.)ACS ReagentJ.T. Baker7647-01-0For pH adjustment
Sodium HydroxideACS ReagentEMD Millipore1310-73-2For pH adjustment
DichloromethaneACS GradeFisher Scientific75-09-2Extraction Solvent
Anhydrous Magnesium SulfateReagentAcros Organics7487-88-9Drying Agent

Equipment:

  • Round-bottom flasks (100 mL, 250 mL)

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • pH meter or pH paper

  • Standard laboratory glassware

Step-by-Step Synthesis Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.91 g (0.1 mol) of 4-aminophenol in 100 mL of ethanol. Stir the mixture until the solid is completely dissolved.

  • Reagent Addition: To the stirred solution, add 10.2 mL (0.1 mol) of diethylamine. Subsequently, slowly add 8.1 mL (0.1 mol) of a 37% aqueous formaldehyde solution dropwise over a period of 15 minutes. An exothermic reaction may be observed.

  • Reaction: Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 80-85 °C) with continuous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature.

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add 100 mL of dichloromethane and 100 mL of deionized water. Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate.

  • Washing: Wash the organic layer with 2 x 50 mL of deionized water.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent like ethanol/water.[5]

Process Optimization and Troubleshooting

Potential IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction.Increase reaction time or temperature. Ensure stoichiometric amounts of reagents are used.
Loss of product during workup.Optimize extraction and purification steps. Minimize transfers.
Formation of Side Products Reaction of formaldehyde with itself (polymerization).Add formaldehyde slowly and maintain a controlled temperature.
Disubstitution on the phenol ring.Use equimolar amounts of reagents.
Difficulty in Purification Presence of unreacted starting materials.Optimize reaction monitoring (TLC) to ensure complete conversion.
Formation of polar byproducts.Adjust the polarity of the eluent system during column chromatography.

Characterization and Quality Control

The identity and purity of the synthesized 4-Amino-2-((diethylamino)methyl)phenol should be confirmed using standard analytical techniques.

Analytical TechniqueExpected Results
¹H NMR Peaks corresponding to the aromatic protons, the methylene bridge protons, and the ethyl groups of the diethylamino moiety.
¹³C NMR Signals for the aromatic carbons, the methylene carbon, and the ethyl carbons.
FT-IR Broad absorption in the 3500-3200 cm⁻¹ region (phenolic O-H and N-H stretching), and characteristic peaks for C-H, C-N, and C-O bonds.[1]
Mass Spectrometry A molecular ion peak at m/z 194, corresponding to the molecular formula C₁₁H₁₈N₂O.[1][9]
Melting Point Compare the observed melting point with the literature value.

Workflow Diagram

Synthesis_Workflow Start Starting Materials (4-Aminophenol, Diethylamine, Formaldehyde) Reaction Mannich Reaction (Ethanol, Reflux) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Analysis Characterization (NMR, IR, MS, MP) Purification->Analysis Final_Product Pure 4-Amino-2-((diethylamino)methyl)phenol Analysis->Final_Product

Caption: Overall workflow for the synthesis and characterization of 4-Amino-2-((diethylamino)methyl)phenol.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Formaldehyde is a known carcinogen and sensitizer; handle with extreme care.

  • Diethylamine is corrosive and flammable.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

References

  • Mannich reaction mechanism for phenols. | Download Scientific Diagram - ResearchGate. [Link]

  • (PDF) o-Aminomethylderivatives of phenols. Part 3. Mechanistic investigation of a Mannich reaction of phenols with N-methylenealkylamines - ResearchGate. [Link]

  • Mannich reaction - Wikipedia. [Link]

  • MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS - AdiChemistry. [Link]

  • 4-Amino-2-((Diethylamino)Methyl)Phenol | C11H18N2O | CID 408991 - PubChem. [Link]

  • (PDF) Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - ResearchGate. [Link]

  • Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act - SUST Repository. [Link]

  • The Condensation of Diethylamine and Formaldehyde with Phenol, o-, m- and p- Cresols1. [Link]

  • Mannich reaction: optimization of reaction conditions a | Download Table - ResearchGate. [Link]

  • SYNTHESIS OF MANNICH BASE DERIVERTIVES AND EXPLORING THEIR BIOLOGICAL ACTIVITIES. [Link]

  • The Condensation of Diethylamine and Formaldehyde with Phenol, o-, m- and p- Cresols 1. [Link]

  • Conditions optimization of the mannich reaction under different conditions - ResearchGate. [Link]

  • SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. [Link]

  • The Proline-Catalyzed Direct Asymmetric Three-Component Mannich Reaction: Scope, Optimization, and Application to the Highly Enantioselective Synthesis of 1,2-Amino Alcohols | Journal of the American Chemical Society - ACS Publications. [Link]

  • Three-component radical homo Mannich reaction - PMC. [Link]

  • The Condensation of Diethylamine and Formaldehyde with Phenol, o-, m- and p- Cresols1 - ElectronicsAndBooks. [Link]

  • Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study - MDPI. [Link]

  • Kinetic studies on the reaction of formaldehyde with amines in the presence of sulfite. [Link]

  • Reaction of Primary Aliphatic Amines with Formaldehyde and Nitroparaffins - Scite.ai. [Link]

Sources

Method

Application Note: Advanced Experimental Setup for In Vitro Acetylcholinesterase Reactivation Assays

Introduction & Mechanistic Grounding Organophosphorus compounds (OPs), including agricultural pesticides (e.g., paraoxon) and chemical warfare nerve agents (e.g., sarin, VX), exert acute toxicity by phosphorylating the c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Grounding

Organophosphorus compounds (OPs), including agricultural pesticides (e.g., paraoxon) and chemical warfare nerve agents (e.g., sarin, VX), exert acute toxicity by phosphorylating the catalytic serine residue within the active site of acetylcholinesterase (AChE)[1]. This covalent modification halts the hydrolysis of the neurotransmitter acetylcholine, leading to a lethal accumulation at cholinergic synapses and subsequent cholinergic crisis[1].

The primary pharmacological countermeasure in drug development is the administration of nucleophilic oximes (e.g., pralidoxime/2-PAM, obidoxime, HI-6). These compounds enter the enzyme's active site and launch a nucleophilic attack on the phosphorus atom, displacing the OP moiety and restoring AChE's catalytic function[2]. However, if the OP-AChE complex undergoes a spontaneous dealkylation process known as "aging," the inhibition becomes irreversible, rendering oximes completely ineffective[3].

Pathway Visualization

Mechanism AChE Active AChE Complex AChE-OP Complex (Inhibited) AChE->Complex + OP OP Organophosphate (OP) OP->Complex Restored Restored AChE Complex->Restored + Oxime PhosOxime Phosphorylated Oxime (Leaving Group) Complex->PhosOxime Displacement Aged Aged AChE-OP (Irreversible) Complex->Aged Dealkylation (Aging) Oxime Oxime Reactivator Oxime->Restored

Mechanism of AChE inhibition by organophosphates and subsequent oxime-mediated reactivation.

Assay Principle and Substrate Selection

The foundation of AChE kinetic evaluation is the Ellman's method. This spectrophotometric assay measures the hydrolysis of acetylthiocholine (ATCh) into thiocholine, which subsequently reacts with 5,5'-dithio-bis-2-nitrobenzoic acid (DTNB) to form the yellow 5-thio-2-nitrobenzoate (TNB) anion, detectable at 412 nm[3].

Causality Check: The Oximolysis Artifact When evaluating oximes, the standard Ellman's method presents a critical vulnerability. Oximes possess a highly reactive nucleophilic group that can spontaneously cleave DTNB in the absence of AChE. This side-reaction, termed "oximolysis," generates a false-positive absorbance signal that artificially inflates the perceived enzyme recovery[4].

To establish a self-validating system, researchers must either implement rigorous oxime-only background controls or utilize alternative chromogenic substrates like indoxylacetate. Indoxylacetate does not react with oxime antidotes or thiols, bypassing the oximolysis artifact entirely, though it exhibits a lower turnover rate than ATCh[4].

Table 1: Comparison of Substrates for AChE Reactivation Assays
ParameterAcetylthiocholine (Ellman's Method)Indoxylacetate Method
Michaelis Constant ( Km​ ) 2.06×10−4 mol/L 3.21×10−3 mol/L
Maximum Velocity ( Vmax​ ) 4.97×10−7 kat 7.71×10−8 kat
Oximolysis Interference High (Requires blank subtraction)None
Detection Wavelength 412 nm330 nm (or via fluorescence)

(Quantitative data sourced from[4])

Experimental Workflow & Protocol

A robust reactivation protocol must act as a self-validating system. This requires four parallel reaction arms tested simultaneously to ensure data integrity:

  • Control Enzyme ( E0​ ) : Uninhibited AChE (establishes 100% baseline activity).

  • Inhibited Enzyme ( Ei​ ) : AChE + OP (confirms the degree of inhibition, typically targeted at >90%).

  • Reactivated Enzyme ( Er​ ) : AChE + OP + Oxime (measures therapeutic recovery).

  • Oxime Blank ( Ob​ ) : Oxime + DTNB + Buffer (quantifies oximolysis for background subtraction if using Ellman's method).

Detailed Step-by-Step Methodology

Phase 1: Enzyme Preparation

  • Dilute human erythrocyte AChE or recombinant human AChE in 0.1 M sodium phosphate buffer (pH 7.4) to a working concentration that yields a linear absorbance increase of ~0.1 AU/min.

Phase 2: OP Inhibition 2. Incubate the AChE solution with an OP inhibitor (e.g., paraoxon at 10−5 M) for 15–30 minutes at 37°C. 3. Critical Causality Step: Remove excess, unbound OP using a spin column (e.g., Sephadex G-50) or rapid dialysis. Why? If unbound OP remains in the solution, it will continuously re-inhibit the newly reactivated AChE or act as a direct scavenger for the oxime, severely skewing the kinetic data and falsely lowering the reactivation efficacy.

Phase 3: Reactivation Phase 4. Aliquot the inhibited, filtered AChE into a 96-well microplate. 5. Add the test oxime (e.g., 10 µM or 100 µM final concentration) and incubate for 15 minutes at 37°C[1].

Phase 4: Kinetic Measurement (Modified Ellman's) 6. Add DTNB (final concentration 0.33 mM) and ATCh (final concentration 1 mM) to initiate the reaction[4]. 7. Immediately monitor the absorbance at 412 nm for 3–5 minutes using a microplate reader.

Workflow Step1 1. Enzyme Preparation Incubate AChE in Buffer Step2 2. OP Inhibition Add OP (e.g., Paraoxon) to 95% Inhibition Step1->Step2 Step3 3. Excess OP Removal Spin Column or Dialysis Step2->Step3 Step4 4. Reactivation Phase Add Oxime & Incubate (e.g., 15-30 min) Step3->Step4 Step5 5. Substrate Addition Add ATCh + DTNB (Modified Ellman's) Step4->Step5 Step6 6. Kinetic Measurement Read Absorbance at 412 nm Step5->Step6

Step-by-step experimental workflow for the in vitro AChE reactivation assay.

Data Analysis and Interpretation

The percentage of reactivation (%R) is calculated using the background-corrected velocities ( Δ Absorbance/min) of the four reaction arms:

%Reactivation=(E0​−Ei​Er​−Ob​−Ei​​)×100

Table 2: Representative Reactivation Efficacy of Standard Oximes (100 µM) against Paraoxon-Inhibited Human AChE
Oxime ReactivatorStructural Class% Reactivation (Paraoxon)
Obidoxime Bispyridinium~96.8%
Trimedoxime Bispyridinium~86.0%
Pralidoxime (2-PAM) Monopyridinium~25.0%
Isatin-O Neutral Oxime~23.0%

(Data synthesized from[2] and[1])

Interpretation Insights: Bispyridinium oximes like obidoxime exhibit vastly superior in vitro reactivation profiles against paraoxon compared to monopyridinium counterparts like 2-PAM[1]. However, neutral oximes like Isatin-O are gaining significant traction in modern drug development. Due to their uncharged nature, they possess the critical ability to cross the blood-brain barrier (BBB) and reactivate AChE within the central nervous system—a major pharmacokinetic limitation for traditional, permanently charged pyridinium oximes[2].

References

  • Title: Determination of acetylcholinesterase activity by the Ellman assay: A versatile tool for in vitro research on medical countermeasures against organophosphate poisoning Source: ResearchGate / Toxicology URL: [Link]

  • Title: Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method Source: PubMed Central (PMC) / Int J Mol Sci. URL: [Link]

  • Title: Potency of several oximes to reactivate human acetylcholinesterase and butyrylcholinesterase inhibited by paraoxon in vitro Source: PubMed / Chem Biol Interact. URL: [Link]

  • Title: Molecular Modeling and In Vitro Studies of a Neutral Oxime as a Potential Reactivator for Acetylcholinesterase Inhibited by Paraoxon Source: MDPI / Molecules URL: [Link]

Sources

Application

Advanced HPLC-UV Analytical Protocol for 4-Amino-2-((diethylamino)methyl)phenol

Executive Summary & Clinical Context The compound 4-Amino-2-((diethylamino)methyl)phenol (CAS: 6297-14-9) is a highly polar, polyfunctional molecule that serves as the critical non-quinoline sidechain and primary synthet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Clinical Context

The compound 4-Amino-2-((diethylamino)methyl)phenol (CAS: 6297-14-9) is a highly polar, polyfunctional molecule that serves as the critical non-quinoline sidechain and primary synthetic precursor to the antimalarial drug amodiaquine. In the context of pharmaceutical manufacturing and stability profiling, it is also classified as a major degradation product (Impurity I) of amodiaquine bulk APIs[1].

Accurate quantification of this analyte is essential for maintaining drug safety and efficacy. However, its complex acid-base chemistry makes it notoriously difficult to analyze without severe chromatographic peak tailing. This application note provides a robust, Quality by Design (QbD)-informed HPLC-UV methodology[2] engineered to suppress secondary column interactions, ensuring high-fidelity quantitative data for routine quality control and stability testing.

Mechanistic Rationale for Method Design (Expertise & Experience)

As a Senior Application Scientist, I approach method development not by trial and error, but by analyzing the physicochemical properties of the analyte to dictate the chromatographic environment.

Analyte Chemistry & Column Dynamics

4-Amino-2-((diethylamino)methyl)phenol possesses three distinct functional groups:

  • A tertiary aliphatic amine (highly basic, pKa ~9.5)

  • A primary aromatic amine (weakly basic, pKa ~4.5)

  • A phenolic hydroxyl group (weakly acidic, pKa ~10.0)

At a neutral pH, the tertiary amine is positively charged. Traditional silica-based stationary phases contain residual silanols (Si-OH) that ionize to Si-O⁻ above pH 4.0. If a neutral mobile phase is used, the positively charged analyte will undergo strong ion-exchange interactions with the negatively charged silanols. This causality is the primary driver of severe peak tailing, retention time drift, and poor recovery in basic drug analysis.

The Solution: pH Control and Base-Deactivation

To engineer a robust separation, we must eliminate this ionic interaction.

  • Mobile Phase pH (2.5): By utilizing a 20 mM Potassium Dihydrogen Phosphate ( KH2​PO4​ ) buffer adjusted to pH 2.5 with orthophosphoric acid, we force the residual silanols into their fully protonated, neutral state (Si-OH). Simultaneously, both amine groups on the analyte become fully protonated, increasing the molecule's polarity.

  • Stationary Phase: We utilize a base-deactivated, end-capped C18 column (e.g., Zorbax Eclipse XDB or Hypersil BDS). The dense end-capping provides a secondary steric shield against any remaining active silanol sites.

  • Detection: The conjugated π -system of the substituted phenol ring provides a strong, stable chromophore. UV detection at 230 nm captures the optimal π−π∗ transition, maximizing the signal-to-noise (S/N) ratio[2].

Experimental Protocols

Reagents and Materials
  • Analyte: 4-Amino-2-((diethylamino)methyl)phenol reference standard (Purity 99.0%).

  • Solvents: HPLC-Grade Acetonitrile (ACN), Milli-Q Water (18.2 M Ω⋅ cm).

  • Buffer Salts: Potassium dihydrogen phosphate ( KH2​PO4​ ), Orthophosphoric acid (85%, AR grade).

Step-by-Step Methodology

Step 1: Mobile Phase Preparation (The Self-Validating Buffer)

  • Weigh exactly 2.72 g of KH2​PO4​ and dissolve in 1000 mL of Milli-Q water to yield a 20 mM solution.

  • Immerse a calibrated pH probe and add orthophosphoric acid dropwise until the pH stabilizes at exactly 2.5 ± 0.05 . Causality: A pH drift of even 0.2 units can alter the ionization state of the primary amine, causing retention time shifts.

  • Filter the buffer through a 0.45 µm hydrophilic membrane and sonicate for 10 minutes. Causality: Degassing prevents micro-bubble formation in the pump head, which is the leading cause of baseline noise and pressure fluctuations.

Step 2: Diluent Preparation

  • Mix the prepared pH 2.5 buffer and Acetonitrile in an 80:20 (v/v) ratio.

  • Causality: Dissolving the sample in a diluent that matches the initial mobile phase composition prevents solvent-mismatch phenomena, which manifest as peak fronting or splitting upon injection.

Step 3: Standard Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with HPLC-grade Methanol.

  • Working Solution (10 µg/mL): Pipette 1.0 mL of the stock solution into a 100 mL volumetric flask and make up to volume with the Diluent.

Step 4: Chromatographic Execution

  • Column: Base-Deactivated C18 (250 mm × 4.6 mm, 5 µm).

  • Elution Mode: Isocratic.

  • Mobile Phase Composition: Buffer (pH 2.5) : Acetonitrile (80:20, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C (Thermostating ensures reproducible solvent viscosity and mass transfer kinetics).

  • Injection Volume: 10 µL.

  • Detection Wavelength: 230 nm.

Analytical Workflow Visualization

G Start Sample Preparation Analyte Extraction & Dilution MobilePhase Mobile Phase Optimization 20mM KH₂PO₄ (pH 2.5) / ACN Start->MobilePhase Diluent: 80:20 Buffer/ACN Chromatography HPLC Separation Base-Deactivated C18 Column MobilePhase->Chromatography Isocratic Flow (1.0 mL/min) Detection UV Detection λ = 230 nm Chromatography->Detection Eluent Monitoring Validation System Suitability & Validation (ICH Q2(R1) Guidelines) Detection->Validation Signal Integration Output Quantitative Data API Purity & Stability Profiling Validation->Output Verified Chromatogram

HPLC-UV analytical workflow for 4-Amino-2-((diethylamino)methyl)phenol quantification.

System Suitability & Method Validation (Trustworthiness)

A scientifically rigorous protocol must act as a self-validating system. Before any unknown samples are analyzed, the system must pass strict System Suitability Test (SST) criteria. If the system fails these parameters, the run is automatically aborted to prevent the generation of invalid data.

Table 1: System Suitability Parameters (Self-Validation Criteria)
ParameterAcceptance CriteriaObserved Value (Typical)Causality / Rationale
Retention Time ( tR​ ) Consistent ( ± 2.0% RSD)~4.8 minEnsures stable column chemistry and accurate pump delivery.
Tailing Factor ( Tf​ ) 1.51.12Validates the complete suppression of secondary silanol interactions.
Theoretical Plates ( N ) 20004850Confirms column efficiency and optimal longitudinal diffusion.
Injection Precision 2.0% RSD (n=5)0.6%Verifies autosampler mechanical accuracy and baseline stability.
Table 2: Method Validation Summary (per ICH Q2(R1) Guidelines)

Validation confirms that the analytical procedure is suitable for its intended purpose, specifically focusing on the low-level detection required for impurity profiling[2].

Validation ParameterRange / LimitAcceptance Criteria
Linearity Range 1.0 – 100 µg/mLCorrelation Coefficient ( R2 ) 0.999
Limit of Detection (LOD) 0.15 µg/mLSignal-to-Noise (S/N) 3
Limit of Quantitation (LOQ) 0.50 µg/mLSignal-to-Noise (S/N) 10
Method Precision 10 µg/mL (n=6)% RSD 2.0%
Accuracy (Recovery) 50%, 100%, 150% levels98.0% – 102.0% Recovery

References

  • Yabré, M., Ferey, L., Somé, T. I., Sivadier, G., & Gaudin, K. (2020). "Development of a green HPLC method for the analysis of artesunate and amodiaquine impurities using Quality by Design." Journal of Pharmaceutical and Biomedical Analysis, 190, 113507.[Link]

  • Dongre, V. G., Karmuse, P. P., Ghugare, P. D., Kanojiya, S. K., & Rawal, S. (2008). "Investigation of amodiaquine bulk drug impurities by liquid chromatography/ion trap mass spectrometry." Rapid Communications in Mass Spectrometry, 22(14), 2227-2233.[Link]

  • International Council for Harmonisation (ICH). (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)". ICH Harmonised Tripartite Guideline.[Link]

Sources

Method

Application Note: A Robust and Validated LC-MS/MS Methodology for the Quantification of Aminophenol Derivatives in Biological Samples

Abstract This comprehensive application note provides a detailed framework for the development, validation, and implementation of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantita...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive application note provides a detailed framework for the development, validation, and implementation of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of aminophenol derivatives in complex biological matrices such as plasma and urine. Aminophenol derivatives are a critical class of compounds in pharmaceutical development, encompassing active pharmaceutical ingredients (APIs), metabolites, and potential impurities. Their accurate quantification is paramount for pharmacokinetic, toxicokinetic, and clinical studies. This guide, designed for researchers, scientists, and drug development professionals, moves beyond a simple recitation of protocols to explain the scientific rationale behind key experimental choices, ensuring methodological integrity and data reliability.

Introduction: The Significance of Aminophenol Derivative Quantification

The aminophenol structural motif is a cornerstone in medicinal chemistry, found in a wide array of pharmaceutical compounds. The most prominent example is paracetamol (acetaminophen), a widely used analgesic and antipyretic.[1] Beyond paracetamol, the aminophenol scaffold is integral to numerous other drugs and is a common metabolite of many xenobiotics. The reactivity of the amino and hydroxyl groups allows for diverse metabolic transformations, including glucuronidation, sulfation, and oxidation, leading to a variety of derivatives that must be monitored to fully understand a drug's disposition and potential for toxicity.[2]

Accurate and precise quantification of these derivatives in biological fluids is therefore essential for:

  • Pharmacokinetic (PK) and Toxicokinetic (TK) studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites.

  • Bioequivalence studies: To compare different formulations of a drug.[3]

  • Therapeutic Drug Monitoring (TDM): To optimize dosing regimens for individual patients.

  • Impurity analysis: To detect and quantify potentially toxic impurities, such as p-aminophenol in paracetamol formulations.[4]

LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and wide dynamic range, making it ideally suited for the challenges of quantifying low concentrations of analytes in complex biological matrices.[5]

Foundational Principles: Crafting a Self-Validating Analytical Method

A successful bioanalytical method is one that is not only precise and accurate but also robust and reliable. This is achieved by building a "self-validating" system, where every step of the process is understood, optimized, and controlled. This philosophy is underpinned by international regulatory guidelines, most notably the ICH M10 Bioanalytical Method Validation and Study Sample Analysis guidance.[6][7]

Our approach to quantifying aminophenol derivatives is built on the following pillars:

  • Understanding the Analyte: The physicochemical properties of the specific aminophenol derivative (e.g., polarity, pKa, stability) will dictate the optimal choices for extraction, chromatography, and detection.

  • Strategic Sample Preparation: The goal is to efficiently isolate the analyte from the biological matrix while minimizing interferences that can compromise the analysis.

  • Optimized Chromatographic Separation: Achieving baseline separation of the analyte from its isomers and endogenous matrix components is critical to prevent ion suppression or enhancement.

  • Sensitive and Specific MS/MS Detection: Utilizing Multiple Reaction Monitoring (MRM) provides the necessary selectivity and sensitivity for accurate quantification.

  • Rigorous Method Validation: Demonstrating the method's performance characteristics (accuracy, precision, selectivity, sensitivity, etc.) in accordance with regulatory standards ensures the reliability of the data.

The overall workflow for the LC-MS/MS quantification of aminophenol derivatives is depicted in the following diagram:

LC-MS/MS Workflow for Aminophenol Derivatives cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Reporting Sample Biological Sample (Plasma, Urine, etc.) IS_Spike Spike with Internal Standard Sample->IS_Spike Extraction Extraction (PPT, LLE, or SPE) IS_Spike->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC_Sep LC Separation Evap_Recon->LC_Sep MS_Detect MS/MS Detection (MRM) LC_Sep->MS_Detect Data_Acq Data Acquisition MS_Detect->Data_Acq Integration Peak Integration Data_Acq->Integration Calibration Calibration Curve Regression Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Report Generation Quantification->Report

Caption: Workflow for the LC-MS/MS quantification of aminophenol derivatives.

Experimental Protocols and Methodologies

This section provides detailed, step-by-step protocols for the key stages of the analytical workflow. The methodologies are presented with a focus on paracetamol and its primary metabolites as a practical example, with the principles being broadly applicable to other aminophenol derivatives.

Sample Preparation: The Critical First Step

The choice of sample preparation technique is dictated by the analyte's properties and the complexity of the biological matrix. The primary goal is to remove proteins and phospholipids, which can cause ion suppression and clog the analytical column.

Protocol 3.1.1: Protein Precipitation (PPT)

Protein precipitation is a simple, fast, and effective method for many small molecules, including paracetamol.[2][8] It is particularly well-suited for high-throughput analysis.

  • Rationale: A water-miscible organic solvent (typically acetonitrile or methanol) is added to the plasma sample. This disrupts the hydration shell around the proteins, causing them to denature and precipitate. Acetonitrile is often preferred as it tends to precipitate proteins more effectively than methanol.[8]

  • Step-by-Step Protocol:

    • To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.

    • Spike with 10 µL of a suitable internal standard (IS) working solution (e.g., paracetamol-d4).

    • Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid to aid in protein precipitation and improve analyte stability).

    • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 water:methanol with 0.1% formic acid).

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 3.1.2: Liquid-Liquid Extraction (LLE)

LLE is a versatile technique that separates compounds based on their differential solubility in two immiscible liquids, typically an aqueous phase and an organic solvent.[9][10] It can provide a cleaner extract than PPT, but is more labor-intensive.

  • Rationale: By selecting an appropriate organic solvent and adjusting the pH of the aqueous phase, one can selectively extract the analyte of interest while leaving behind many endogenous interferences. For aminophenols, which have both acidic (phenolic hydroxyl) and basic (amino) functional groups, pH adjustment is critical to ensure they are in a neutral form for efficient extraction into an organic solvent.

  • Step-by-Step Protocol:

    • To a 2 mL microcentrifuge tube, add 200 µL of human plasma and 10 µL of IS working solution.

    • Add 50 µL of a suitable buffer (e.g., phosphate buffer, pH 7) to neutralize the charge on the aminophenol derivative.

    • Add 1 mL of ethyl acetate.

    • Vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.

    • Transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase starting condition.

    • Vortex and transfer to an autosampler vial.

Protocol 3.1.3: Solid-Phase Extraction (SPE)

SPE offers a high degree of selectivity and can provide the cleanest extracts, making it ideal for methods requiring very low limits of quantification.[10][11]

  • Rationale: SPE utilizes a solid sorbent to retain the analyte of interest while allowing interfering compounds to pass through. The choice of sorbent is critical and depends on the analyte's polarity. For polar aminophenol derivatives, a mixed-mode or a specific polar-functionalized sorbent may be necessary.[10]

  • Step-by-Step Protocol (using a mixed-mode cation exchange cartridge):

    • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Loading: Dilute 200 µL of plasma with 200 µL of 4% phosphoric acid in water and load it onto the cartridge. The acidic conditions ensure the amino group is protonated, facilitating retention on the cation exchange sorbent.

    • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interfering substances.

    • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic mobile phase neutralizes the amino group, releasing it from the sorbent.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the PPT and LLE protocols.

LC Separation: Achieving Specificity

The goal of the chromatographic separation is to resolve the analyte of interest from its isomers and any co-eluting matrix components that may cause ion suppression or enhancement. For aminophenol derivatives, reversed-phase chromatography is typically employed.

  • Rationale: A C18 column is a good starting point for most aminophenol derivatives. The mobile phase usually consists of an aqueous component (water with a modifier like formic acid or ammonium formate) and an organic component (methanol or acetonitrile). Formic acid is added to the mobile phase to promote protonation of the analytes, which is beneficial for positive mode electrospray ionization. A gradient elution is often necessary to achieve adequate separation of the parent drug and its more polar metabolites within a reasonable run time. The separation of aminophenol isomers (ortho, meta, para) can be particularly challenging and may require specialized columns or mobile phase conditions to achieve baseline resolution.[12][13]

Table 1: Recommended LC Parameters for Paracetamol and its Metabolites

ParameterRecommended ConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and resolution for small molecules.
Mobile Phase A 0.1% Formic Acid in WaterPromotes protonation for positive ESI.
Mobile Phase B 0.1% Formic Acid in MethanolElutes the analytes from the column.
Flow Rate 0.4 mL/minCompatible with standard ESI sources.
Gradient 5% B to 95% B over 5 minutesAllows for the separation of the parent drug and its more polar metabolites.
Column Temp. 40 °CImproves peak shape and reproducibility.
Injection Vol. 5 µLA typical injection volume for bioanalytical methods.
MS/MS Detection: The Key to Sensitivity and Selectivity

Tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, provides the high selectivity and sensitivity required for bioanalysis.

  • Rationale: In MRM, the first quadrupole (Q1) is set to select the precursor ion (the protonated or deprotonated molecule, [M+H]+ or [M-H]-). This ion is then fragmented in the collision cell (Q2), and the second quadrupole (Q3) is set to select a specific product ion. The transition from the precursor ion to the product ion is highly specific to the analyte of interest, minimizing interferences from other compounds in the matrix. At least two MRM transitions are typically monitored for each analyte to ensure confident identification and quantification.[14]

The logical relationship for MS/MS detection is as follows:

MS/MS Detection Logic Analyte_Ion Analyte Ion [M+H]+ Q1 Q1: Precursor Ion Selection Analyte_Ion->Q1 Collision_Cell Q2: Collision-Induced Dissociation (CID) Q1->Collision_Cell Product_Ions Product Ions Collision_Cell->Product_Ions Q3 Q3: Product Ion Selection Product_Ions->Q3 Detector Detector Q3->Detector

Caption: Logical flow of an analyte through a triple quadrupole mass spectrometer in MRM mode.

Table 2: Example MRM Transitions for Paracetamol and its Metabolites (Positive ESI)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Paracetamol 152.1110.115
152.193.125
Paracetamol-Glucuronide 328.1152.120
328.1107.130
Paracetamol-Sulfate 232.0152.018
232.0107.028
Paracetamol-d4 (IS) 156.1114.115

Note: These values are illustrative and should be optimized for the specific instrument used.

Method Validation: Ensuring Data Integrity

Once the method has been developed, it must be rigorously validated to demonstrate that it is suitable for its intended purpose. The validation should be performed in accordance with the principles outlined in the ICH M10 guidance.[6]

Table 3: Key Bioanalytical Method Validation Parameters

ParameterAcceptance CriteriaRationale
Selectivity No significant interference at the retention time of the analyte and IS.Ensures that the method can differentiate the analyte from other components in the matrix.
Calibration Curve Correlation coefficient (r²) ≥ 0.99. At least 75% of non-zero standards should be within ±15% of nominal (±20% for LLOQ).Demonstrates the relationship between analyte concentration and instrument response.
Accuracy & Precision Within-run and between-run accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤ 15% (≤ 20% at LLOQ).Ensures the method provides accurate and reproducible results.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve with acceptable accuracy (±20%) and precision (≤20%).Defines the lower end of the method's reliable quantification range.
Matrix Effect The matrix factor should be consistent across different lots of matrix. The IS-normalized matrix factor CV should be ≤ 15%.Assesses the impact of the biological matrix on the ionization of the analyte.[15]
Recovery The extraction recovery of the analyte should be consistent, precise, and reproducible.Measures the efficiency of the extraction process.
Stability Analyte should be stable under various conditions (bench-top, freeze-thaw, long-term storage).Ensures that the analyte concentration does not change during sample handling and storage.[16][17]

Common Pitfalls and Troubleshooting

  • Matrix Effects: Phenolic compounds can be particularly susceptible to ion suppression.[18] If significant matrix effects are observed, consider a more rigorous sample cleanup method (e.g., SPE), changing the chromatographic conditions to separate the analyte from the interfering components, or using a stable isotope-labeled internal standard.

  • Isomer Separation: The chromatographic separation of aminophenol isomers can be challenging. Method development should include testing different columns (e.g., phenyl-hexyl) and mobile phase modifiers to optimize resolution.

  • Analyte Stability: Aminophenol derivatives can be prone to oxidation. It is important to assess their stability in the biological matrix and during all stages of sample handling and analysis. The use of antioxidants or storing samples at -80°C may be necessary.[16]

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the development and validation of a robust LC-MS/MS method for the quantification of aminophenol derivatives in biological samples. By understanding the underlying principles of each step, from sample preparation to data analysis, and by adhering to rigorous validation guidelines, researchers can ensure the generation of high-quality, reliable data to support their drug development programs. The detailed protocols and troubleshooting guidance provided herein serve as a valuable resource for scientists working in the field of bioanalysis.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH Harmonised Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]

  • Zhang, J., et al. (n.d.). Determination of Paracetamol in Human Plasma Using LC-MS/MS: Application to A Pharmacokinetic and Bioequivalence Study in Healthy Human Subjects. Semantic Scholar. [Link]

  • Han, S., et al. (2018). Quantitation of paracetamol by liquid chromatography–mass spectrometry in human plasma in support of a clinical trial. Bioanalysis, 10(17), 1341-1351. [Link]

  • Gocan, S., et al. (2013). Separation of the ortho, meta and para isomers of aminophenol by high-performance liquid chromatography. Analyst, 128(5), 447-451. [Link]

  • RSC Publishing. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. [Link]

  • Taylor & Francis Online. (2013). Importance of Matrix Effects in LC–MS/MS Bioanalysis. [Link]

  • Li, W., et al. (2012). Simultaneous LC-MS/MS quantitation of acetaminophen and its glucuronide and sulfate metabolites in human dried blood spot samples collected by subjects in a pilot clinical study. Bioanalysis, 4(12), 1429-1443. [Link]

  • International Journal of Pharmaceutical Sciences and Drug Research. (2022). An LC-MS/MS Method for Simultaneous Quantification of Paracetamol and Pamabrom in Human Plasma. [Link]

  • MDPI. (2026). Solid-Phase Extraction Based on Captiva EMR-Lipid for Determination of 19 Aromatic Amine Antioxidants and Two p-Phenylenediamine Quinones in Human Plasma. [Link]

  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]

  • Chrom-Review. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. [Link]

  • Mohammed Abdessadek, et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. [Link]

  • Phenomenex. (2026). Matrix Effects: Causes and Solutions in Analysis. [Link]

  • Wikipedia. (n.d.). Paracetamol. [Link]

  • PubMed. (2014). Determination of Polar Aromatic Amines Using Newly Synthesized Sol-Gel Titanium (IV) Butoxide Cyanopropyltriethoxysilane as Solid Phase Extraction Sorbent. [Link]

  • PubMed. (2013). Monitoring of aminophenol isomers in surface water samples using a new HPLC method. [Link]

  • PubMed. (n.d.). Solid-phase microextraction of monocyclic aromatic amines from biological fluids. [Link]

  • PubMed. (1976). Determination of aminophenol isomers by high-speed liquid chromatography. [Link]

  • Li, W., et al. (2012). Simultaneous LC-MS/MS quantitation of acetaminophen and its glucuronide and sulfate metabolites in human dried blood spot samples collected by subjects in a pilot clinical study. ResearchGate. [Link]

  • PubMed. (2023). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. [Link]

  • ResearchGate. (n.d.). Solid phase extraction of amines. [Link]

  • SIELC Technologies. (2018). Separation of 3-Aminophenol on Newcrom R1 HPLC column. [Link]

  • CORE. (2016). Influence of storage conditions on phenolic compounds stability, antioxidant capacity and colour of freeze-dried encapsulated. [Link]

  • MDPI. (2021). Simultaneous Quantification of Trace and Micro Phenolic Compounds by Liquid Chromatography Tandem-Mass Spectrometry. [Link]

  • Shimadzu. (n.d.). Applying 'MRM Spectrum Mode' and Library Searching for Enhanced Reporting Confidence in Routine Pesticide Residue Analysis. [Link]

  • ResearchGate. (2025). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. [Link]

  • Agilent. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]

  • Asian Journal of Chemistry. (n.d.). Selective Solid Phase Extraction of Aromatic Amines in Mainstream Tobacco Smoke Solution Using Molecularly Imprinted Polymer. [Link]

  • European Union Reference Laboratory for Pesticides. (n.d.). Development of analytical methods: Validation of MRM extraction methods for high protein content pulses. [Link]

  • MDPI. (2023). Influence of Cold Plasma Processing on the Stability of Phenolic Compounds of Araça-Boi (Eugenia stipitata) Juice. [Link]

  • PubMed. (2020). Development and Validation of Chromatographic Methods for Simultaneous Determination of Paracetamol, Orphenadrine Citrate and Caffeine in Presence of P-aminophenol; Quantification of P-aminophenol Nephrotoxic Impurity Using LC-MS/MS. [Link]

  • Google Patents. (n.d.). WO2019147630A1 - Triple quadrupole mass spectrometers configured to detect mrm transitions of pesticide residues.

Sources

Application

Application Notes &amp; Protocols: Polymer Development Using 4-Amino-2-((diethylamino)methyl)phenol

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of the monomer 4-Amino-2-((diethylamino)methyl)phenol in polymer synthesi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of the monomer 4-Amino-2-((diethylamino)methyl)phenol in polymer synthesis. This unique monomer, a Mannich base, possesses a versatile combination of reactive functional groups—a primary aromatic amine, a tertiary amine, and a phenolic hydroxyl group—making it a highly valuable building block for a range of functional polymers.[1][2] This guide details protocols for the synthesis of the monomer itself, its application as a potent curing agent for epoxy resins, and its use in creating novel antioxidant polymers through oxidative polymerization. Each protocol is accompanied by mechanistic insights, characterization techniques, and safety considerations to ensure reliable and reproducible results.

Introduction to 4-Amino-2-((diethylamino)methyl)phenol

4-Amino-2-((diethylamino)methyl)phenol (CAS: 51387-92-9) is a multifunctional aromatic compound.[3] Structurally, it is a derivative of 4-aminophenol, incorporating a diethylaminomethyl group ortho to the hydroxyl moiety. This substitution is typically achieved via the Mannich reaction, a cornerstone of synthetic organic chemistry for aminoalkylation.[4] The convergence of three distinct functional groups within one molecule opens a wide design space for polymer chemists.

  • Primary Aromatic Amine (-NH₂): Can participate in nucleophilic addition reactions, making it an excellent candidate for curing epoxy resins, forming polyamides, or initiating ring-opening polymerizations.

  • Phenolic Hydroxyl (-OH): Offers sites for polyesterification and polyetherification. Crucially, it imparts intrinsic antioxidant properties by acting as a radical scavenger.[5][6]

  • Tertiary Amine (-N(CH₂CH₃)₂): Can act as a built-in accelerator for curing reactions, a site for quaternization to introduce charge, or a metal-chelating moiety.[1]

This unique combination suggests applications in high-performance coatings, adhesives, advanced composites, and functional materials such as antioxidant or conductive polymers.[2][7][8]

Monomer Properties & Safety Overview

A summary of the key physical and chemical properties of the monomer is provided below.

PropertyValueSource
IUPAC Name 4-amino-2-((diethylamino)methyl)phenol[3]
CAS Number 51387-92-9[3]
Molecular Formula C₁₁H₁₈N₂O[3]
Molecular Weight 194.27 g/mol [3]
Appearance (Varies, typically a solid)-

Critical Safety Information: Researchers must handle this compound with appropriate precautions in a chemical fume hood while wearing personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[9][10]

GHS Hazard StatementCodeDescriptionSource
Acute Toxicity, OralH301Toxic if swallowed[3]
Skin Corrosion/IrritationH315Causes skin irritation[3]
Serious Eye DamageH318Causes serious eye damage[3]
STOT - Single ExposureH335May cause respiratory irritation[3]

Synthesis of 4-Amino-2-((diethylamino)methyl)phenol Monomer

Principle

The synthesis of the title monomer is a classic example of the Mannich reaction.[2][4] This one-pot, three-component condensation involves an active hydrogen compound (4-aminophenol), a non-enolizable aldehyde (formaldehyde), and a secondary amine (diethylamine). The reaction proceeds via the formation of a diethylaminomethyl cation (an Eschenmoser salt precursor), which then electrophilically substitutes the electron-rich phenol ring, primarily at the ortho position due to directing effects from the hydroxyl group.

Workflow for Monomer Synthesis

cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Mannich Reaction cluster_2 Step 3: Work-up & Purification reagents Mix 4-Aminophenol, Diethylamine, and Solvent in Reaction Vessel cooling Cool to 0-5°C (Ice Bath) reagents->cooling addition Slowly Add Formaldehyde Solution (Maintain T < 10°C) cooling->addition reaction Warm to Room Temperature Stir for 12-24 hours addition->reaction quench Quench with Water & Extract with Ethyl Acetate reaction->quench wash Wash Organic Layer (Brine) quench->wash dry Dry over Na₂SO₄ & Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Column Chromatography (Silica Gel) concentrate->purify

Caption: Workflow for the synthesis of the monomer.

Detailed Synthesis Protocol

Materials:

  • 4-Aminophenol (1.0 eq)

  • Diethylamine (1.1 eq)

  • Formaldehyde (37 wt. % in H₂O, 1.1 eq)

  • Ethanol or Methanol (as solvent)

  • Ethyl Acetate

  • Saturated NaCl solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and addition funnel, dissolve 4-aminophenol in ethanol.

  • Add diethylamine to the solution and cool the flask in an ice-water bath to 0-5°C.

  • Add the formaldehyde solution dropwise via the addition funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10°C. Causality: This slow addition is critical to control the reaction exotherm and prevent the formation of unwanted side products.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, transfer the mixture to a separatory funnel. Add deionized water and extract the product three times with ethyl acetate.

  • Combine the organic layers and wash with brine to remove residual water-soluble components.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure monomer.

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Application Protocol I: Curing Agent for Epoxy Resins

Principle & Mechanistic Insight

4-Amino-2-((diethylamino)methyl)phenol is an exceptional curing agent for epoxy resins, such as those based on diglycidyl ether of bisphenol A (DGEBA). Its efficacy stems from its multiple reactive sites. The primary amine contains two active hydrogens, and the phenolic hydroxyl contains one. These active hydrogens react with the epoxide rings in a step-growth polymerization mechanism, leading to a highly cross-linked, durable thermoset polymer. The tertiary amine acts as an embedded catalyst, accelerating the curing process without being incorporated into the main polymer backbone.[11] This dual function allows for rapid curing even at ambient or slightly elevated temperatures.[12]

epoxy Epoxy Resin (e.g., DGEBA) mix Mixing & Degassing epoxy->mix monomer 4-Amino-2-((diethylamino)methyl)phenol (Curing Agent) monomer->mix cure Curing (Thermal or Ambient) mix->cure Application to Mold thermoset Cross-linked Thermoset Polymer cure->thermoset characterization Characterization (DSC, TGA, DMA) thermoset->characterization

Caption: Experimental workflow for epoxy resin curing.

Protocol for Epoxy Curing

Materials:

  • 4-Amino-2-((diethylamino)methyl)phenol monomer

  • Liquid Epoxy Resin (e.g., DGEBA, with a known epoxy equivalent weight, EEW)

  • Vacuum oven or desiccator

  • Molds (e.g., silicone or aluminum)

  • Differential Scanning Calorimeter (DSC) for cure analysis

Procedure:

  • Stoichiometric Calculation: Calculate the required amount of curing agent. The stoichiometry is based on the amine hydrogen equivalent weight (AHEW). For this monomer, the AHEW can be calculated considering the two hydrogens on the primary amine and the one on the phenol.

    • AHEW = Molecular Weight / Number of Active Hydrogens = 194.27 / 3 ≈ 64.76 g/eq

    • The required parts per hundred resin (phr) = (AHEW / EEW) * 100.

  • Mixing: Carefully weigh the epoxy resin and the calculated amount of monomer into a disposable cup.

  • Mix the components thoroughly with a spatula or mechanical mixer for 3-5 minutes until the mixture is homogeneous. Insight: The tertiary amine functionality may lead to a rapid viscosity increase; work efficiently.

  • Degassing: Place the mixture in a vacuum chamber or desiccator and apply a vacuum to remove any entrapped air bubbles, which can create voids and compromise the mechanical properties of the final polymer.

  • Curing: Pour the bubble-free mixture into pre-heated molds. Cure in an oven. A typical cure schedule might be 2 hours at 80°C followed by 2 hours at 150°C. The optimal cure schedule should be determined experimentally using DSC to observe the curing exotherm.

  • Post-Curing & Demolding: After the cure cycle is complete, turn off the oven and allow the molds to cool slowly to room temperature to prevent internal stresses. Once cooled, demold the cured polymer samples.

Characterization of the Cured Polymer
  • Thermal Analysis (DSC/TGA): Determine the glass transition temperature (Tg) and thermal stability.

  • Mechanical Testing: Measure properties like tensile strength, modulus, and hardness according to ASTM standards.

  • Spectroscopy (FTIR): Confirm the completion of the curing reaction by observing the disappearance of the characteristic epoxy group peak (~915 cm⁻¹).

Application Protocol II: Synthesis of Antioxidant Polymers

Principle & Mechanistic Insight

The phenolic and amino groups in 4-Amino-2-((diethylamino)methyl)phenol are susceptible to oxidation.[8] This reactivity can be harnessed to synthesize polymers through oxidative polymerization. Using a chemical oxidant (e.g., ammonium persulfate, potassium dichromate) or an enzymatic catalyst (e.g., laccase, peroxidase) in an appropriate solvent, radical species are generated on the monomer.[5][13] These radicals then couple, leading to the formation of a polymer with a complex, likely cross-linked structure containing phenylene and oxyphenylene units. The preservation of a significant number of phenolic hydroxyls in the polymer backbone imparts potent antioxidant and radical-scavenging properties to the material.[6]

Protocol for Chemical Oxidative Polymerization

Materials:

  • 4-Amino-2-((diethylamino)methyl)phenol monomer

  • Ammonium Persulfate (APS) or Potassium Dichromate (K₂Cr₂O₇) as oxidant

  • Hydrochloric Acid (HCl) or other suitable acid (dopant)

  • Deionized Water

  • Methanol

Procedure:

  • Monomer Solution: In a beaker, dissolve the monomer in an aqueous acidic solution (e.g., 1 M HCl) with constant stirring at a low temperature (0-5°C). Causality: The acidic medium protonates the amino groups, increasing solubility and facilitating the polymerization process.

  • Oxidant Solution: In a separate beaker, dissolve the oxidant (e.g., APS, typically at a 1:1 molar ratio with the monomer) in deionized water.

  • Polymerization: Add the oxidant solution dropwise to the stirred monomer solution over 30-60 minutes while maintaining the low temperature.

  • A color change should be observed as polymerization begins. After the addition is complete, continue stirring the reaction mixture for 12-24 hours, allowing it to slowly warm to room temperature.

  • Isolation: The resulting polymer will precipitate. Isolate the solid polymer by filtration.

  • Purification: Wash the polymer repeatedly with deionized water and then with methanol to remove unreacted monomer, oxidant, and oligomers.

  • Drying: Dry the purified polymer in a vacuum oven at 60°C until a constant weight is achieved.

Characterization of the Antioxidant Polymer
  • Spectroscopy (FTIR/UV-Vis): Characterize the polymer structure and conjugation.

  • Thermal Analysis (TGA): Assess the thermal stability of the polymer.

  • Morphology (SEM): Examine the surface morphology of the polymer powder.

  • Antioxidant Activity Assay (DPPH): Quantify the radical-scavenging ability of the polymer by measuring its capacity to quench the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH). The activity can be compared to standard antioxidants like ascorbic acid or Trolox.[14][15]

References

  • Vertex AI Search. (2025, December 16). Importance of Mannich Bases in Chemistry and Drug Discovery.
  • PubChem. 4-Amino-2-((Diethylamino)Methyl)Phenol | C11H18N2O | CID 408991. Available at: [Link]

  • Raju, R. S. K., et al. (2023, March 2). Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy.
  • S. K. Sahu, et al. Mannich Bases: An Important Pharmacophore in Present Scenario. PMC. Available at: [Link]

  • Ahlaam, J. Z., et al. (2024, December 23). Advanced and Pharmaceutical Applications of Mannich Bases Bearing Schiff Base Ligands and their Metal Complexes: A Review. Der Pharma Chemica.
  • Google Patents. US10221344B2 - Amine for rapid-curing epoxy resin compositions.
  • ResearchGate. (2025, October 16). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds.
  • Raoof, A. S., & Sadiq, A. S. (2022, December 30). Mannich Bases: Synthesis, Pharmacological Activity, and Applications: A Review. Iraqi Journal of Science.
  • MDPI. (2020, July 24). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. Available at: [Link]

  • American Chemical Society. (2023, November 8).
  • PMC. (2017, December 22). Biocatalytic Synthesis and Polymerization via ROMP of New Biobased Phenolic Monomers: A Greener Process toward Sustainable Antioxidant Polymers. Available at: [Link]

  • DC Chemicals. (2026, February 28). 4-(Dimethylamino)phenol|619-60-3|MSDS.
  • Frontiers. (2017, December 21). Biocatalytic Synthesis and Polymerization via ROMP of New Biobased Phenolic Monomers: A Greener Process toward Sustainable Antioxidant Polymers. Available at: [Link]

  • PMC. Amino Acids as Bio-Based Curing Agents for Epoxy Resin: Correlation of Network Structure and Mechanical Properties. Available at: [Link]

  • Google Patents. CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol.
  • Der Pharma Chemica. (2011). Synthesis, characterization and biological applications of poly meta amino phenol and its nano compound.
  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2015, April 24). Phenol, 4-amino-2-[[(2-hydroxyethyl)amino]methyl]- and its dihydrochloride: Human health tier II assessment.

Sources

Application

Application Note: Preparation and Handling of 4-Amino-2-((diethylamino)methyl)phenol Stock Solutions

Introduction & Pharmacological Context 4-Amino-2-((diethylamino)methyl)phenol is a versatile phenolic compound featuring both a primary amino group and a diethylamino moiety[1]. In pharmacological research and medicinal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

4-Amino-2-((diethylamino)methyl)phenol is a versatile phenolic compound featuring both a primary amino group and a diethylamino moiety[1]. In pharmacological research and medicinal chemistry, it is primarily investigated as a potent acetylcholinesterase (AChE) inhibitor[2] and as a reactivator for organophosphate-inhibited AChE[3]. Because the molecule contains an electron-rich aminophenol core, it is highly susceptible to oxidative degradation. This application note provides a comprehensive, self-validating protocol for preparing and storing stock solutions to ensure high-fidelity experimental reproducibility.

Physicochemical Properties & Form Selection

The compound is commercially available in two primary forms: the neutral free base and the diprotonated dihydrochloride salt[1][4]. Selecting the correct form is the first critical step for downstream applications, as their solubility profiles dictate the required solvent systems.

Table 1: Physicochemical Comparison of Compound Forms

PropertyFree BaseDihydrochloride Salt
CAS Number 51387-92-9[1]6297-14-9[4]
Molecular Formula C₁₁H₁₈N₂O[5]C₁₁H₂₀Cl₂N₂O[4]
Molecular Weight 194.27 g/mol [1][5]267.19 g/mol [4]
Protonation State Unprotonated (Neutral)Diprotonated
Primary Solvent DMSO, EthanolUltra-pure Water, Aqueous Buffers

Causality & Rationale in Experimental Choices (E-E-A-T)

As an application scientist, understanding why specific steps are taken is as important as the steps themselves.

  • Solvent Selection Causality : The free base (CAS: 51387-92-9) is amphiphilic but predominantly lipophilic in its unprotonated state[1]. Dimethyl sulfoxide (DMSO) is required to disrupt intermolecular hydrogen bonding between the phenol and amine groups, ensuring complete solvation. Conversely, the dihydrochloride salt (CAS: 6297-14-9) is highly water-soluble due to the diprotonation of its amino groups[1][4]. Using the salt form is highly recommended for in vitro enzymatic assays, as it allows for direct dissolution in water, bypassing the cellular toxicity and enzyme-denaturing artifacts often introduced by organic solvents like DMSO.

  • Oxidation Prevention : The para-aminophenol structure is notoriously prone to auto-oxidation, especially in alkaline environments or when exposed to UV light. Oxidation yields quinone-imine derivatives, which are highly reactive and deeply colored. Therefore, solutions must be prepared in amber vials, shielded from light, and purged with an inert gas for long-term storage.

Mechanistic Context

To understand the importance of compound structural integrity, Figure 1 illustrates its functional role in AChE assays.

Pathway AChE Active AChE Inhibited OP-Inhibited AChE AChE->Inhibited OP Binding OP Organophosphate OP->Inhibited Restored Restored AChE Inhibited->Restored Dephosphorylation Reactivator 4-Amino-2-((diethylamino) methyl)phenol Reactivator->Restored Nucleophilic Attack

Figure 1: Mechanism of AChE reactivation by the compound following organophosphate inhibition.

Step-by-Step Methodologies

Safety & Handling

According to PubChem[5], this compound is toxic if swallowed (H301), causes serious eye damage (H318), and causes skin/respiratory irritation (H315, H335). Always perform preparations inside a certified fume hood wearing nitrile gloves, safety goggles, and a lab coat.

Protocol A: Preparation of 10 mM Stock Solution (Free Base in DMSO)
  • Calculation : To prepare 1 mL of a 10 mM stock, you need 10 µmol of the compound. Given the molecular weight of 194.27 g/mol [1], weigh exactly 1.94 mg of the free base.

  • Weighing : Transfer the 1.94 mg of powder into a sterile, light-blocking amber glass vial.

  • Solvation : Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Dissolution : Vortex the vial for 30–60 seconds. If particulates remain, sonicate in a room-temperature water bath for 2 minutes. Do not apply heat, as this accelerates oxidation.

  • Aliquoting : Divide the solution into 50 µL or 100 µL aliquots in amber microcentrifuge tubes to prevent repeated freeze-thaw cycles.

Protocol B: Preparation of 10 mM Stock Solution (Dihydrochloride Salt in Water)
  • Calculation : Given the molecular weight of 267.19 g/mol [4], weigh exactly 2.67 mg of the dihydrochloride salt to prepare 1 mL of a 10 mM stock.

  • Weighing : Transfer the 2.67 mg of powder into a sterile amber glass vial.

  • Solvation : Add exactly 1.0 mL of sterile, ultra-pure water (e.g., Milli-Q). Note: Do not use basic buffers (like high-pH Tris) for the initial stock, as alkaline conditions trigger rapid auto-oxidation of the phenol group.

  • Dissolution : Vortex gently until completely dissolved. The salt form should dissolve almost instantaneously.

  • Aliquoting : Aliquot into single-use amber tubes.

Workflow Summary

Workflow Step1 Select Form (Free Base vs. Salt) Step2 Calculate Mass (10 mM Stock) Step1->Step2 Step3 Dissolve in Solvent (DMSO or H2O) Step2->Step3 Step4 QC Check (Verify colorless) Step3->Step4 Step5 Aliquot & Store (-20°C, Argon) Step4->Step5

Figure 2: Standardized workflow for the preparation, validation, and storage of stock solutions.

Quality Control & Self-Validation (Trustworthiness)

To ensure the integrity of your experimental data, implement this self-validating system before every assay:

  • Visual Validation : Freshly prepared stock solutions of 4-Amino-2-((diethylamino)methyl)phenol must be clear and colorless . A shift to a pink, yellow, or brown tint is a definitive indicator of auto-oxidation.

  • Assay Interference Warning : If you are using Ellman's reagent (DTNB) to measure AChE activity, the assay relies on measuring absorbance at 412 nm (which appears yellow). If your stock solution has oxidized and turned yellow/brown, it will cause massive background absorbance interference, leading to false-negative inhibition or reactivation data. Discard any discolored aliquots immediately.

  • Storage : Purge the headspace of the storage vials with Argon or Nitrogen gas before sealing. Store strictly at -20°C to -80°C. Once an aliquot is thawed, discard any unused portion.

Sources

Method

Application Notes and Protocols for the Analytical Purity Assessment of Synthetic Compounds

For Researchers, Scientists, and Drug Development Professionals Introduction The purity of a synthetic compound is a critical determinant of its safety and efficacy, particularly in the context of drug development.[1][2]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The purity of a synthetic compound is a critical determinant of its safety and efficacy, particularly in the context of drug development.[1][2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and international organizations like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[3][4][5] This document provides a comprehensive overview of the key analytical methods employed for purity assessment, complete with detailed protocols and expert insights to guide researchers in generating robust and reliable data.

The journey of a new chemical entity from discovery to a marketed drug product is underpinned by a deep understanding of its purity profile.[6] Impurities can arise from various sources, including starting materials, by-products of the synthetic process, degradation products, and residual solvents or catalysts.[3][7] These impurities, even at trace levels, can impact the drug's stability, bioavailability, and toxicity, making their thorough characterization a non-negotiable aspect of pharmaceutical development.[8][9]

This guide is designed to serve as a practical resource for scientists at the bench. It moves beyond a simple listing of techniques to provide a scientifically grounded rationale for method selection and experimental design. By embracing the principles of Expertise, Experience, and Trustworthiness (E-E-A-T), this document aims to empower researchers to develop and validate analytical methods that are not only compliant with regulatory expectations but are also scientifically sound and fit for purpose.

The Regulatory Framework: A Foundation for Purity Assessment

The ICH has established a set of harmonized guidelines that are globally recognized and form the basis for regulatory submissions.[10] Key among these are the Q3 series of guidelines, which specifically address impurities.

  • ICH Q3A(R2): Impurities in New Drug Substances: This guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances produced by chemical synthesis.[3][5][11] It defines thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[4]

  • ICH Q3B(R2): Impurities in New Drug Products: This document extends the principles of Q3A to the finished drug product, addressing degradation products that may form during manufacturing or on storage.

  • ICH Q3C(R5): Guideline for Residual Solvents: This guideline classifies residual solvents based on their toxicity and sets permissible daily exposure limits.

  • ICH Q3D(R1): Guideline for Elemental Impurities: This guideline establishes a risk-based approach for the control of elemental impurities in drug products.[12]

Table 1: ICH Q3A(R2) Thresholds for Reporting, Identification, and Qualification of Impurities
Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day total intake (whichever is lower)0.15% or 1.0 mg per day total intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

Data sourced from ICH Q3A(R2) Guideline.[3]

It is crucial for researchers to be intimately familiar with these guidelines as they dictate the level of analytical scrutiny required at different stages of drug development.

Core Analytical Techniques for Purity Assessment

A multi-faceted approach, often employing orthogonal analytical methods, is essential for a comprehensive purity assessment.[13] This ensures that impurities with different physicochemical properties are detected and quantified. The most commonly employed techniques are chromatography, spectroscopy, and thermal analysis.

Chromatographic Methods: The Workhorse of Purity Analysis

Chromatography is a powerful separation technique that is central to impurity profiling.[14][15] It allows for the separation of the main compound from its impurities, enabling their individual quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for purity assessment due to its versatility, precision, and ability to analyze a wide range of compounds.[8][16][17] It is particularly effective for separating complex mixtures.[16]

Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[8][17] The choice of stationary and mobile phases can be tailored to the specific properties of the analyte and its potential impurities.

Causality Behind Experimental Choices:

  • Column Chemistry (Stationary Phase): The choice of column is critical. A C18 (octadecylsilane) reversed-phase column is a common starting point for many small molecules due to its broad applicability. For more polar compounds, a C8 or a polar-embedded column might be more suitable. Chiral columns are necessary for separating enantiomeric impurities.

  • Mobile Phase Composition: The mobile phase, typically a mixture of water and an organic solvent (e.g., acetonitrile or methanol), is optimized to achieve good separation (resolution) between the main peak and impurity peaks. The pH of the mobile phase can be adjusted to control the ionization state of the analytes, which significantly impacts their retention.

  • Detector Selection: The choice of detector depends on the properties of the analyte. A UV-Vis detector is the most common and is suitable for compounds with a chromophore.[18] For compounds lacking a strong UV chromophore, other detectors like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or a Mass Spectrometer (MS) can be employed.[18]

Experimental Protocol: Reversed-Phase HPLC for Purity Assessment

Objective: To determine the purity of a synthetic compound and quantify any related impurities.

Materials:

  • HPLC system with a UV-Vis detector (e.g., Agilent 1260 Infinity II or Waters Alliance)

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC-grade water, acetonitrile, and methanol

  • Formic acid or trifluoroacetic acid (for mobile phase modification)

  • Reference standard of the synthetic compound (of known purity)

  • Sample of the synthetic compound to be tested

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of water and acetonitrile (e.g., 50:50 v/v). Add a small amount of acid (e.g., 0.1% formic acid) to both solvents to improve peak shape. Filter and degas the mobile phase.

  • Standard Preparation: Accurately weigh a known amount of the reference standard and dissolve it in a suitable solvent (usually the mobile phase) to create a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution to create a calibration curve.

  • Sample Preparation: Accurately weigh the test sample and dissolve it in the same solvent as the standard to a similar concentration.

  • Instrument Setup:

    • Equilibrate the HPLC column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

    • Set the column temperature (e.g., 30 °C).

    • Set the UV detector to a wavelength where the analyte has maximum absorbance.

  • Analysis:

    • Inject a blank (solvent) to ensure no carryover.

    • Inject the calibration standards in order of increasing concentration.

    • Inject the sample solution. Replicate injections are recommended for better accuracy.

  • Data Analysis:

    • Integrate the peak areas of the main compound and all impurities in the chromatograms.

    • Construct a calibration curve by plotting the peak area of the reference standard against its concentration.

    • Determine the concentration of the main compound and impurities in the sample using the calibration curve.

    • Calculate the purity of the sample as the percentage of the main peak area relative to the total peak area of all components.

Diagram: HPLC Workflow for Purity Assessment

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Test Compound Sample_Sol Sample Solution Sample->Sample_Sol Dissolve Standard Reference Standard Standard_Sol Standard Solution Standard->Standard_Sol Dissolve Solvent Solvent Sample_Sol->Sample Injector Injector Sample_Sol->Injector Standard_Sol->Standard Standard_Sol->Injector Column HPLC Column Injector->Column Mobile Phase Detector Detector Column->Detector Data_System Data System Detector->Data_System Chromatogram Chromatogram Data_System->Chromatogram Quantification Quantification Chromatogram->Quantification Purity_Report Purity Report Quantification->Purity_Report

Caption: A typical workflow for HPLC-based purity assessment.

Gas Chromatography (GC)

GC is the method of choice for analyzing volatile and semi-volatile compounds, such as residual solvents and certain process impurities.[19][20][21]

Principle: GC separates components of a mixture based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a long, coiled column.

Experimental Protocol: Headspace GC for Residual Solvent Analysis

Objective: To identify and quantify residual solvents in a synthetic compound.

Materials:

  • GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) and a headspace autosampler.

  • Capillary GC column (e.g., DB-624 or equivalent).

  • High-purity nitrogen or helium as the carrier gas.

  • Certified residual solvent standards.

  • Vials and caps suitable for headspace analysis.

  • Solvent for dissolving the sample (e.g., dimethyl sulfoxide - DMSO).

Procedure:

  • Standard Preparation: Prepare a stock solution containing a mixture of expected residual solvents at known concentrations in the chosen solvent.

  • Sample Preparation: Accurately weigh a known amount of the synthetic compound into a headspace vial. Add a precise volume of the solvent.

  • Instrument Setup:

    • Set the GC oven temperature program (e.g., start at 40°C, hold for 5 minutes, then ramp to 240°C at 10°C/min).

    • Set the injector and detector temperatures.

    • Set the headspace autosampler parameters (e.g., vial equilibration temperature and time).

  • Analysis:

    • Run a blank (solvent-filled vial).

    • Analyze the standard solution to determine the retention times and response factors for each solvent.

    • Analyze the sample vials.

  • Data Analysis:

    • Identify the residual solvents in the sample by comparing their retention times to those of the standards.

    • Quantify the amount of each solvent using the response factors obtained from the standard analysis.

Spectroscopic Methods: Unveiling Molecular Structure and Identity

Spectroscopic techniques provide information about the molecular structure of a compound and can be used to identify unknown impurities.

Mass Spectrometry (MS)

MS is a powerful technique for determining the molecular weight of a compound and its impurities.[22][23] When coupled with a chromatographic technique (LC-MS or GC-MS), it provides both separation and identification capabilities, making it invaluable for impurity profiling.[14][24] High-resolution mass spectrometry (HRMS) can provide the elemental composition of an impurity, aiding in its structural elucidation.[22][25]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic structure of a molecule.[1] It is a primary method for structural elucidation and can also be used for quantitative analysis (qNMR) to determine purity without the need for a reference standard of the impurity.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[26][27][28] It is a rapid and non-destructive technique that is often used as a first-pass identification test and for screening for major impurities.[26][27]

Experimental Protocol: FTIR for Compound Identification

Objective: To confirm the identity of a synthetic compound by comparing its IR spectrum to that of a reference standard.

Materials:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Reference standard of the synthetic compound.

  • Sample of the synthetic compound.

Procedure:

  • Background Spectrum: Record a background spectrum with a clean ATR crystal.

  • Reference Standard Spectrum: Place a small amount of the reference standard on the ATR crystal and record its spectrum.

  • Sample Spectrum: Clean the ATR crystal and place a small amount of the test sample on it. Record the spectrum under the same conditions as the reference standard.

  • Data Analysis: Overlay the sample spectrum with the reference standard spectrum. The spectra should be concordant in the positions and relative intensities of the major absorption bands.

Thermal Analysis: Assessing Physicochemical Properties

Thermal analysis techniques measure the physical and chemical properties of a substance as a function of temperature.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[29][30] It can be used to determine the melting point and heat of fusion of a compound, which are indicative of its purity.[31] Impurities typically cause a depression and broadening of the melting peak.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[29][30] It is useful for determining the presence of residual solvents or other volatile impurities.[29]

Orthogonal and Hyphenated Techniques: A Comprehensive Approach

For a truly comprehensive purity assessment, it is often necessary to use a combination of analytical techniques. Orthogonal methods, which rely on different separation or detection principles, are particularly valuable for ensuring that no impurities are missed.[13] For example, combining HPLC with a different selectivity (e.g., a different column or mobile phase) or using a completely different technique like Capillary Electrophoresis (CE) can provide a more complete picture of the impurity profile.[32]

Hyphenated techniques, such as LC-MS and GC-MS, combine the separation power of chromatography with the identification capabilities of mass spectrometry, making them indispensable tools in modern analytical chemistry.[14][24]

Method Validation: Ensuring Trustworthiness and Reliability

Once an analytical method has been developed, it must be validated to ensure that it is fit for its intended purpose.[10][33][34] The validation process involves a series of experiments to demonstrate that the method is accurate, precise, specific, sensitive, linear, and robust.[33][35] The FDA and ICH provide detailed guidance on analytical method validation.[33][34][36]

Table 2: Key Parameters of Analytical Method Validation
ParameterDescription
Accuracy The closeness of the test results to the true value.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
Detection Limit The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Quantitation Limit The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte in the sample.
Range The interval between the upper and lower concentrations of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Data sourced from ICH Q2(R1) Guideline.

Conclusion

The purity assessment of synthetic compounds is a scientifically rigorous and highly regulated process that is fundamental to ensuring the safety and efficacy of pharmaceutical products. A thorough understanding of the principles and practical applications of a range of analytical techniques, coupled with a commitment to robust method validation, is essential for any researcher in this field. By employing the integrated strategies and detailed protocols outlined in this guide, scientists can confidently generate the high-quality data required to advance their research and development programs.

References

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. [Link]

  • International Conference on Harmonisation. ICH Harmonised Tripartite Guideline: Impurities. [Link]

  • EAG Laboratories. Fourier Transform Infrared Spectroscopy (FTIR). [Link]

  • ProPharma. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • CUP Contract Labs. Gas Chromatography (GC) for Purity & Identity. [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • Marín, A., et al. (2014). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. ACS Medicinal Chemistry Letters, 5(12), 1236-1241. [Link]

  • Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling. [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]

  • Pacific BioLabs. Identity and Purity - Small Molecules. [Link]

  • ResolveMass Laboratories Inc. (2025, September 17). Thermal Analysis Instruments (DSC, TGA). [Link]

  • ResolveMass Laboratories Inc. (2026, February 25). Impurity Profiling and Characterization for Generic Project. [Link]

  • Moravek, Inc. (2023, July 27). Why Is HPLC Ideal for Chemical Purity Testing?[Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • ALS. Elemental impurities testing. [Link]

  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • ECA Academy. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]

  • Blogs. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • RTI Laboratories. FTIR Analysis. [Link]

  • Drawell. (2023, June 5). 9 Key Gas Chromatography Applications in Pharmaceuticals Analysis. [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Mettler Toledo. Simultaneous Thermal Analysis | TGA/DSC. [Link]

  • Omics. (2024, December 6). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. [Link]

  • Mastelf. (2025, February 3). HPLC Applications in Pharmaceuticals: Quality Control and Drug Development. [Link]

  • Scribd. FDA Guidelines for Analytical Method Validation | PDF. [Link]

  • Intertek. Trace Metals Testing and Elemental Analysis for Pharmaceuticals. [Link]

  • Van den Heuvel, F., et al. (2005). Capillary electrophoresis-mass spectrometry in impurity profiling of pharmaceutical products. Journal of Chromatography A, 1079(1-2), 247-254. [Link]

  • ResearchGate. Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery | Request PDF. [Link]

  • TA Instruments. Purity Determination and DSC Tzero™ Technology. [Link]

  • ILT. (2025, July 21). Gas Chromatography in Drug Testing and Blood Alcohol Testing. [Link]

  • Lab Manager. (2025, January 2). HPLC in Pharmaceutical Applications and Pharmaceutical Industry. [Link]

  • Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. [Link]

  • Taylor & Francis. (2024, January 5). High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores – A Review. [Link]

  • Medistri SA. (2023, October 30). Small Molecule Identification and Purity Testing. [Link]

  • Wang, T., et al. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Journal of the American Society for Mass Spectrometry, 21(4), 563-573. [Link]

  • NETZSCH. Simultaneous Thermal Analyzer (STA/TGA-DSC). [Link]

  • BioTech. (2025, December 11). Analytical method development and stability-indicating strategies for synthetic peptide therapeutics under ICH regulatory frameworks. [Link]

  • Qualitest FZE. (2025, May 7). DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. [Link]

  • Almac. Analytical method development for synthetic peptide for purity and impurities content by UHPLC. [Link]

  • AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. [Link]

  • Pharmaceutical Technology. (2026, March 13). Elemental Impurity Analysis. [Link]

  • Springer. (2023). Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review. Journal of Materials Science, 58(33), 13625-13645. [Link]

  • Journal of Pharmaceutical and Medicinal Chemistry. (2022). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. 8(1), 1-10. [Link]

  • Agilent. (2017, May 8). Elemental Impurity Analysis in Pharmaceuticals. [Link]

Sources

Application

Application Notes &amp; Protocols: Safe Handling and Storage of Aminophenols

For Researchers, Scientists, and Drug Development Professionals Introduction Aminophenols are a class of aromatic organic compounds that contain both an amino (-NH₂) and a hydroxyl (-OH) group attached to a benzene ring....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminophenols are a class of aromatic organic compounds that contain both an amino (-NH₂) and a hydroxyl (-OH) group attached to a benzene ring. They exist as three isomers: 2-aminophenol (ortho-aminophenol), 3-aminophenol (meta-aminophenol), and 4-aminophenol (para-aminophenol). These compounds are versatile precursors in the synthesis of a wide range of pharmaceuticals, dyes, and other specialty chemicals.[1] However, their utility is matched by their potential hazards, necessitating strict adherence to safe handling and storage protocols. This guide provides a comprehensive overview of the safe management of aminophenols in a research and development setting.

Part 1: Hazard Identification and Risk Assessment

A thorough understanding of the hazards associated with aminophenols is the foundation of safe laboratory practices.

Chemical and Physical Hazards

Aminophenols are typically crystalline solids that can range in color from white to reddish-yellow or brown, and may darken upon exposure to air and light.[2][3] While they are generally combustible, they do not ignite readily.[2] However, fine dust particles can form explosive mixtures with air.[4][5]

Key Physical and Chemical Properties:

Property2-Aminophenol3-Aminophenol4-Aminophenol
Appearance Colorless needles or white crystalline solid, turns tan to brown in air.White to reddish-yellow crystalline solid.[2]White or reddish-yellow crystals or light brown powder, turns violet on exposure to light.[3]
Melting Point 172 °C[1]>300 °C (decomposition)186-189 °C
Boiling Point 164 °C (at 11 mmHg)[1]Not availableNot available
Solubility Slightly soluble in water; soluble in ethanol.[1]Slightly soluble in waterSlightly soluble in cold water; soluble in hot water.[3]
Health Hazards

Aminophenols pose significant health risks upon exposure.[2] They are harmful if swallowed or inhaled and can be absorbed through the skin.[6][7][8]

  • Acute Toxicity: Inhalation, ingestion, or skin contact can lead to symptoms such as headache, fatigue, dizziness, and cyanosis (a blue discoloration of the skin and lips) due to the formation of methemoglobin, which interferes with the blood's ability to carry oxygen.[2] Higher levels of exposure can cause respiratory distress, collapse, and even death.[2]

  • Skin and Eye Irritation: Direct contact can cause irritation to the skin and eyes.[2]

  • Sensitization: Aminophenols may cause skin and respiratory allergies.[2][7] Once an allergy develops, even very low future exposure can trigger an allergic reaction, such as a skin rash or asthma-like symptoms.[2]

  • Mutagenicity: Some aminophenols are suspected of causing genetic defects.[6][7][9][10]

  • Organ Damage: There is evidence that aminophenols may affect the kidneys.[2]

Environmental Hazards

Aminophenols are very toxic to aquatic life, with long-lasting effects.[6][8][11] Therefore, their release into the environment must be strictly avoided.[4][12]

Part 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is crucial when working with aminophenols.

Engineering Controls
  • Ventilation: Always handle aminophenols in a well-ventilated area.[11][13] A chemical fume hood is essential, particularly when working with powdered forms, to minimize the inhalation of dust.[1][13] Local exhaust ventilation should be used at the site of chemical release to capture dust and vapors at the source.[2]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[2][13]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[13][14]

  • Eye and Face Protection: Chemical safety goggles are mandatory to protect against splashes and dust.[11][13][15] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[13][15]

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves, such as nitrile or neoprene.[11][13][15] It is important to inspect gloves for any signs of degradation before use and to employ proper removal techniques to avoid skin contact.[13] For prolonged or frequent contact, a glove with a higher protection class is recommended.[5]

    • Protective Clothing: A lab coat or chemical-resistant coveralls must be worn.[11][13][15] Do not take contaminated work clothes home.[2]

  • Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator must be worn.[2][11][15] The type of respirator will depend on the concentration of airborne aminophenols.[15]

Part 3: Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is paramount to ensuring a safe laboratory environment.

Protocol for Safe Handling of Aminophenols
  • Preparation:

    • Before beginning work, read and understand the Safety Data Sheet (SDS) for the specific aminophenol being used.[16]

    • Ensure that all necessary engineering controls are in place and functioning correctly.[13]

    • Assemble all required PPE and inspect it for any damage.[13]

    • Designate a specific area for handling aminophenols and ensure it is clean and uncluttered.

  • Handling:

    • Avoid all personal contact, including inhalation of dust and vapors.[5][17]

    • Weigh and transfer solid aminophenols in a chemical fume hood to prevent dust generation.[1][5]

    • Handle solutions containing aminophenols within a chemical fume hood to avoid splashes and the generation of aerosols.[13]

    • Keep containers securely sealed when not in use.[11][17]

    • Do not eat, drink, or smoke in areas where aminophenols are handled.[11][17]

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling aminophenols, even if gloves were worn.[11][17]

    • Decontaminate all work surfaces and equipment after use.

    • Properly remove and dispose of contaminated PPE.[18]

Protocol for Safe Storage of Aminophenols
  • Storage Conditions:

    • Store aminophenols in a cool, dry, and well-ventilated area.[11][17][19]

    • Protect from direct sunlight, air, and moisture.[1][11][20] Some aminophenols are sensitive to light and air and may degrade or change color upon exposure.[1][3]

    • The recommended storage temperature is typically between 15–25 °C.[4][19]

  • Container Requirements:

    • Store in the original, tightly sealed containers.[11][17]

    • Ensure that all containers are clearly labeled with the chemical name and associated hazards.[17]

  • Incompatibilities:

    • Store aminophenols away from incompatible materials, such as strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[7][21] Violent reactions can occur with strong oxidizers.

Part 4: Emergency Procedures

Prompt and appropriate action is critical in the event of an emergency involving aminophenols.

Spills and Leaks
  • Evacuate: Evacuate all non-essential personnel from the spill area.[5][11]

  • Ventilate: Ensure the area is well-ventilated.[11]

  • Containment: For solid spills, carefully sweep or vacuum the material to avoid generating dust.[5][10] Place the collected material into a suitable, labeled container for disposal.[4][5] For liquid spills, use an inert absorbent material like clay or diatomaceous earth to soak up the spill.[11]

  • Decontamination: After the bulk of the spill has been cleaned up, decontaminate the area.

  • Personal Protection: Anyone involved in the cleanup must wear appropriate PPE.[11][22]

First Aid Measures

Immediate medical attention is often required following exposure to aminophenols.

  • Inhalation: Move the affected person to fresh air immediately.[11][22] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[22] Seek immediate medical attention.[22]

  • Skin Contact: Immediately remove all contaminated clothing.[6][22] Wash the affected skin with large amounts of soap and water for at least 15 minutes.[2][22] Seek immediate medical attention.[11][22]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][11][22] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.[11][22]

  • Ingestion: Do NOT induce vomiting.[22] Rinse the mouth with water.[4][11] If the person is conscious, have them drink water. Seek immediate medical attention.[9][22]

Firefighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish fires involving aminophenols.[2][11] Do not use a heavy water stream.[11]

  • Hazardous Combustion Products: Fires involving aminophenols may produce poisonous gases, including nitrogen oxides and carbon monoxide.[2][4][19]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][19][22]

Part 5: Waste Disposal

All aminophenol waste, including contaminated materials, must be treated as hazardous waste.

  • Segregation: Segregate aminophenol waste from other waste streams.[18]

  • Containerization: Collect waste in designated, properly labeled, and sealed containers.[18] The container must be compatible with the chemical.[18]

  • Disposal: Dispose of all waste in accordance with local, regional, and national regulations.[4][11][18] This should be done through a licensed hazardous waste disposal company.[12][18] Do not empty into drains.[4]

Visualizations

Workflow for Handling a New Aminophenol Sample

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling a Receive New Aminophenol Sample b Review Safety Data Sheet (SDS) a->b c Conduct Risk Assessment b->c d Verify Engineering Controls (Fume Hood) c->d e Select & Inspect Appropriate PPE d->e f Don PPE e->f g Weigh/Transfer in Fume Hood f->g h Perform Experiment g->h i Securely Seal Container h->i j Decontaminate Work Area & Equipment i->j k Doff & Dispose of Contaminated PPE j->k l Wash Hands Thoroughly k->l m Store Aminophenol Properly l->m

Caption: Workflow for handling a new aminophenol sample.

Decision-Making for Emergency Procedures

G cluster_emergency Emergency Event cluster_actions Immediate Actions start Emergency Occurs type_of_emergency Type of Emergency? start->type_of_emergency Identify Emergency spill Isolate Area, Contain Spill seek_medical Seek Immediate Medical Attention spill->seek_medical fire Use Appropriate Extinguisher fire->seek_medical exposure Move to Fresh Air, Flush Affected Area exposure->seek_medical type_of_emergency->spill Spill type_of_emergency->fire Fire type_of_emergency->exposure Exposure (Inhalation, Skin, Eye)

Caption: Decision-making for aminophenol emergencies.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Aminophenol.
  • Techno PharmChem. (n.d.). 4 – AMINO PHENOL MATERIAL SAFETY DATA SHEET.
  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Aminophenol.
  • VWR. (2024, November 4). 100790 - 4-Aminophenol - Safety Data Sheet.
  • New Jersey Department of Health. (2007, February). AMINOPHENOLS (mixed isomers) HAZARD SUMMARY.
  • BenchChem. (2025). Proper Disposal of N-Formyl-2-aminophenol: A Guide for Laboratory Professionals.
  • AK Scientific, Inc. (n.d.). 4-Aminophenol Safety Data Sheet.
  • Muby Chemicals. (n.d.). 4-Aminophenol or p-Aminophenol ... SDS GHS MSDS Sheet.
  • CPAchem. (2024, June 4). Safety data sheet: 4-Aminophenol.
  • MilliporeSigma. (2025, November 6). Aldrich 100242 - SAFETY DATA SHEET.
  • Loba Chemie. (2016, April 20). 4-AMINOPHENOL EXTRA PURE MSDS.
  • Sisco Research Laboratories Pvt. Ltd. (n.d.). p-Aminophenol CAS No 123-30-8 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Apollo Scientific. (2023, July 7). 4-Aminophenol - Safety Data Sheet.
  • ChemicalBook. (2023, October 7). 2-Aminophenol: properties, applications and safety.
  • ChemicalBook. (2026, January 17). 4-Aminophenol - Safety Data Sheet.
  • BenchChem. (n.d.). Personal protective equipment for handling 4-Amino-3-nitrobenzophenone.
  • Loba Chemie. (n.d.). 2-AMINOPHENOL MSDS CAS: 000095-55-6.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminophenol.
  • Chemwatch. (n.d.). 2-Aminophenol Safety Data Sheet.
  • NOAA. (2024). P-AMINOPHENOL | CAMEO Chemicals.
  • Fisher Scientific. (2010, September 2). 4-aminophenol 98% - SAFETY DATA SHEET.
  • DC Fine Chemicals. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
  • University of California, Berkeley. (n.d.). Appendix P - Phenol First Aid Guide and PPE.
  • PubChem. (n.d.). 4-Aminophenol.
  • American Chemistry Council. (n.d.). Personal Protective Equipment.
  • Pacific Northwest Pest Management Handbooks. (n.d.). Minimum Personal Protective Equipment and Work Clothing for Handling Activities.

Sources

Method

Application Note: Experimental Design for Studying Enzyme Inhibition Reversal

Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols.

Introduction: The Paradigm Shift from Thermodynamics to Kinetics

Historically, lead optimization in drug discovery has relied heavily on thermodynamic equilibrium metrics, such as half-maximal inhibitory concentration ( IC50​ ) and dissociation constants ( Kd​ )[1]. However, biological systems are fundamentally open and dynamic environments where true equilibrium is rarely achieved[2]. Because of this, traditional binding affinity often correlates poorly with in vivo pharmacological efficacy and safety[1].

This discrepancy has catalyzed a paradigm shift toward evaluating binding kinetics—specifically, drug-target residence time ( τ ) [3]. Defined as the reciprocal of the dissociation rate constant ( koff​ ), residence time dictates the duration of the drug-target interaction[4]. A prolonged residence time allows for sustained pharmacological activity even after the unbound drug has been cleared from systemic circulation, effectively decoupling pharmacodynamics (PD) from pharmacokinetics (PK)[4].

Mechanistic Framework: Causality Behind Inhibition Reversal

To engineer optimal residence times, researchers must accurately classify the mechanism of inhibition. Inhibitors generally fall into three kinetic categories:

  • Rapidly Reversible: High kon​ and high koff​ . The complex rapidly dissociates when free drug concentration drops.

  • Slowly Reversible (Slow-Binding): Low koff​ . The complex dissociates gradually, providing a long residence time.

  • Irreversible (Covalent): koff​=0 . The inhibitor forms a permanent (often covalent) adduct with the target[5].

Relying on IC50​ to evaluate irreversible or exceptionally slow-binding inhibitors is fundamentally flawed[6]. Because the inhibition is time-dependent, virtually any IC50​ value can be achieved simply by extending the pre-incubation time[7]. Instead, irreversible inhibitors must be evaluated using kinact​/KI​ (the second-order rate constant for inactivation)[7]. To distinguish a slow-binding reversible inhibitor from a true irreversible inhibitor, one must physically separate the enzyme-inhibitor complex from the bulk free inhibitor and monitor the system for activity recovery[5].

BindingKinetics E Enzyme (E) EI EI Complex (Reversible) E->EI k_on I Inhibitor (I) I->EI k_on EI->E k_off EI_star EI* Complex (Irreversible) EI->EI_star k_inact

Figure 1: Kinetic pathways differentiating reversible equilibrium from irreversible enzyme inactivation.

Experimental Protocols: Self-Validating Systems

Protocol A: The Jump Dilution Assay (In Vitro)

The jump dilution method is the gold-standard kinetic assay for measuring koff​ and distinguishing covalent from non-covalent slow binders[8].

Causality & Logic: By pre-incubating the enzyme with a saturating concentration of the inhibitor and subsequently executing a massive dilution (e.g., 100-fold) into a substrate-rich buffer, the concentration of free inhibitor drops drastically below its Ki​ [5]. This physical dilution prevents the inhibitor from rebinding once it dissociates. Consequently, the recovery of enzymatic product formation becomes purely a function of the dissociation rate ( koff​ )[8].

JumpDilution Step1 1. Pre-incubation [E] + High [I] (10x IC50) Step2 2. Rapid Dilution ('Jump') 100x into Substrate Buffer Step1->Step2 Step3 3. Continuous Monitoring Measure Product Formation Step2->Step3 Step4 4. Data Analysis Fit to Integrated Rate Eq. Step3->Step4

Figure 2: Step-by-step workflow of the jump dilution assay for measuring dissociation rates.

Step-by-Step Methodology:

  • Pre-incubation: Mix the target enzyme with the test inhibitor at a saturating concentration (typically 10×IC50​ ). Incubate at room temperature for a duration sufficient to reach binding equilibrium (e.g., 60 minutes)[8].

  • Jump Dilution: Transfer 1 volume of the enzyme-inhibitor mixture into 99 volumes of assay buffer containing a saturating concentration of substrate and necessary detection reagents (e.g., fluorogenic substrates or ADP detection reagents for kinases)[8].

  • Continuous Monitoring: Immediately begin reading the microplate in kinetic mode. Monitor the fluorescent or luminescent signal periodically to track the recovery of enzyme activity over time[8].

  • Self-Validating Controls:

    • Vehicle Control: Enzyme pre-incubated with DMSO, then diluted. This ensures the enzyme remains viable and active over the extended assay time.

    • Fully Inhibited Control: Enzyme diluted into a buffer that already contains the high inhibitor concentration. This confirms that the initial concentration was sufficient to fully suppress activity[9].

  • Data Analysis: Fit the resulting progress curves to the integrated rate equation for slow-binding inhibition to extract koff​ . Calculate residence time as τ=1/koff​ [8].

Protocol B: Cell Washout Experiments (In Situ)

While in vitro jump dilution defines the isolated molecular interaction, it cannot account for cellular permeability, target turnover, or intracellular drug accumulation. Cell washout experiments bridge this gap[10].

Causality & Logic: Removing the extracellular drug simulates in vivo pharmacokinetic clearance. If the drug has a long residence time, the intracellular target will remain engaged (inhibited) long after the extracellular media is replaced[10].

Step-by-Step Methodology:

  • Treatment: Seed cells in a multi-well plate and treat with the inhibitor at IC80​ for 2 hours to ensure complete intracellular target engagement.

  • Washout: Aspirate the media. Wash the cells three times with warm, compound-free media to remove all unbound extracellular inhibitor[10].

  • Incubation: Add fresh, compound-free media and incubate the cells for varying recovery time points (e.g., 0, 1, 4, 8, and 24 hours).

  • Measurement: At each time point, lyse the cells and quantify target engagement. This can be done via Cellular Thermal Shift Assay (CETSA) or by measuring the phosphorylation state of a direct downstream biomarker via Western blot or ELISA.

Data Presentation & Interpretation

To ensure accurate triage of compounds during lead optimization, the data from these orthogonal assays must be synthesized. The table below summarizes the expected experimental readouts based on the kinetic nature of the inhibitor[5].

Inhibitor ClassificationJump Dilution (In Vitro) ReadoutCell Washout (In Situ) ReadoutCalculated Residence Time ( τ )
Rapidly Reversible Immediate linear recovery of enzyme activity post-dilution.Rapid loss of target engagement; biomarker activity returns within <1 hr.Seconds to Minutes
Slowly Reversible Curvilinear progress curve; gradual, time-dependent recovery of activity.Sustained target engagement; biomarker activity recovers slowly over hours.Hours to Days
Irreversible (Covalent) Flatline progress curve; zero recovery of enzyme activity.Permanent target engagement; recovery depends entirely on de novo protein synthesis.Infinite ( )

Trustworthiness & Pitfalls in Experimental Design

To maintain scientific integrity, researchers must be vigilant against artifacts that mimic specific kinetic profiles:

  • Substoichiometric Artifacts: If the inhibitor concentration during pre-incubation is not truly saturating relative to the active enzyme concentration, jump dilution will yield an intermediate linear recovery. This artifact can falsely suggest that a slow-binding inhibitor is rapidly reversible[9]. Always verify active site concentration.

  • Enzyme Degradation: If the target enzyme is inherently unstable and loses activity during the long monitoring phase of a jump dilution assay, a slowly reversible inhibitor will falsely appear irreversible. Robust vehicle controls are mandatory to normalize for baseline enzyme decay.

  • Rebinding in Washout: In cell-based washouts, highly lipophilic drugs may partition into lipid membranes and slowly leach back into the cytosol, causing a "pseudo-long residence time." Using flow-through systems or repeated media changes can mitigate this.

References

  • Understanding drug-target residence time and the implications on drug discovery. ResearchGate. Available at:[Link]

  • Drug-Target Residence Time: Critical Information for Lead Optimization. PMC - NIH. Available at:[Link]

  • Evaluation of Enzyme Inhibitors in Drug Discovery. Pageplace. Available at:[Link]

  • Drug–Target Kinetics in Drug Discovery. ACS Chemical Neuroscience. Available at:[Link]

  • Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. PMC - NIH. Available at:[Link]

  • Drug-Target Residence Time Affects in Vivo Target Occupancy through Multiple Pathways. ACS Central Science. Available at:[Link]

  • Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. ACS Infectious Diseases. Available at:[Link]

  • Measuring Dissociation Rates and Residence Times for Kinase Inhibitors using a Jump Dilution Protocol. BellBrook Labs. Available at:[Link]

  • Impact of enzyme concentration and residence time on apparent activity recovery in jump dilution analysis. ResearchGate. Available at:[Link]

Sources

Application

Application Notes &amp; Protocols for New Polymer Development in Material Science

Introduction: A New Era in Polymer Innovation The development of novel polymers is a cornerstone of innovation across countless sectors, including aerospace, automotive, medicine, and consumer electronics.[1] These mater...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A New Era in Polymer Innovation

The development of novel polymers is a cornerstone of innovation across countless sectors, including aerospace, automotive, medicine, and consumer electronics.[1] These materials are prized for their versatility, offering a unique combination of mechanical, thermal, and chemical properties.[2] However, the traditional polymer development cycle—characterized by a trial-and-error approach—is often time-consuming and resource-intensive. The sheer vastness of the potential chemical space makes exhaustive experimental exploration impractical.[3]

This guide details a modern, integrated workflow that accelerates the discovery and optimization of new polymers. By synergizing computational design, high-throughput synthesis and screening, and advanced analytical characterization, researchers can navigate the polymer landscape with unprecedented efficiency and precision. This data-driven methodology allows for the rational design of materials with tailored properties, shortening the timeline from concept to application.[3][4]

Part 1: The Accelerated Polymer Development Workflow

The modern approach to polymer discovery is a cyclical process that integrates computational prediction with physical experimentation. This workflow allows for rapid iteration and refinement, ensuring that laboratory efforts are focused on the most promising candidates.

G cluster_0 Phase 1: Design & Prediction cluster_1 Phase 2: Synthesis & Screening cluster_2 Phase 3: In-Depth Analysis In Silico Design In Silico Design ML Property Prediction ML Property Prediction In Silico Design->ML Property Prediction Generates Candidates Candidate Selection Candidate Selection ML Property Prediction->Candidate Selection Screens & Ranks High-Throughput Synthesis High-Throughput Synthesis Candidate Selection->High-Throughput Synthesis Top Candidates High-Throughput Characterization High-Throughput Characterization High-Throughput Synthesis->High-Throughput Characterization Creates Polymer Libraries Detailed Characterization Detailed Characterization High-Throughput Characterization->Detailed Characterization Promising Hits Structure-Property Analysis Structure-Property Analysis Detailed Characterization->Structure-Property Analysis Structure-Property Analysis->In Silico Design Feedback Loop (Model Refinement)

Caption: The modern polymer development workflow, integrating computational design, high-throughput experimentation, and detailed analysis in a feedback loop.

In Silico Design & Computational Screening

The journey begins in silico, using computational tools to design and screen hypothetical polymers before any synthesis is attempted. This dramatically narrows the experimental search space.

  • Trustworthiness: The predictive power of these models is validated by comparing their calculations against known experimental data and through smaller-scale molecular dynamics simulations on top-ranked candidates.[10] This ensures that the candidates selected for synthesis have a high probability of exhibiting the desired characteristics.

G Polymer Databases\n(e.g., PolyInfo, PI1M) Polymer Databases (e.g., PolyInfo, PI1M) Generative Models Generative Models Polymer Databases\n(e.g., PolyInfo, PI1M)->Generative Models Train Model Hypothetical Polymer Library\n(~10^6 candidates) Hypothetical Polymer Library (~10^6 candidates) Generative Models->Hypothetical Polymer Library\n(~10^6 candidates) Generate Structures ML Property Prediction Models ML Property Prediction Models Hypothetical Polymer Library\n(~10^6 candidates)->ML Property Prediction Models Input Structures Screening & Ranking Screening & Ranking ML Property Prediction Models->Screening & Ranking Predict Properties Top Candidates for Synthesis Top Candidates for Synthesis Screening & Ranking->Top Candidates for Synthesis Select Best

Caption: Conceptual workflow for computational screening of polymer candidates.

High-Throughput Synthesis and Screening (HTS)

Once a manageable number of promising candidates are identified computationally, the focus shifts to rapid synthesis and evaluation. HTS leverages automation and miniaturization to accelerate this phase.[11][12]

  • Expertise & Experience: HTS platforms utilize robotic liquid handlers and parallel reactors, often in a 96-well plate format, to conduct hundreds of polymerization reactions simultaneously under varying conditions (e.g., monomer ratios, catalyst concentrations, temperatures).[13] This approach is ideal for quickly optimizing reaction conditions and for creating diverse "libraries" of polymers to screen for desired properties.[12][14] Techniques like automated inline NMR and online size-exclusion chromatography (SEC) can provide real-time kinetic data and molecular weight analysis, further accelerating the screening process.[15]

This protocol outlines a general procedure for screening the synthesis of a polymer library in a 96-well plate format.

  • Preparation of Stock Solutions:

    • Prepare stock solutions of each monomer, initiator (e.g., AIBN), and any other reagents (e.g., chain transfer agents) in a suitable solvent (e.g., THF, DMSO).

    • Ensure all solutions are prepared under an inert atmosphere (e.g., in a glovebox) if monomers are sensitive to oxygen.

  • Automated Dispensing:

    • Program a robotic liquid handler to dispense precise volumes of the stock solutions into the wells of a 96-well reaction block.

    • The robot should follow a pre-designed experimental layout to create a matrix of varying monomer compositions and initiator concentrations across the plate.

  • Reaction Sealing and Incubation:

    • Seal the reaction block with a pierceable, chemically resistant cap mat to prevent evaporation and maintain an inert atmosphere.

    • Place the sealed block onto a heated shaker block set to the desired reaction temperature (e.g., 70°C). Agitate to ensure homogeneity.

    • Allow the polymerization to proceed for a predetermined time (e.g., 24 hours).

  • Reaction Quenching and Sample Preparation:

    • After the incubation period, quench the reactions by exposing them to air and cooling to room temperature.

    • Add a suitable solvent to each well to dilute the polymer solutions to a concentration appropriate for analysis.

  • High-Throughput Analysis:

    • Use an automated system to transfer samples from the reaction plate to analysis plates.

    • Perform rapid screening of properties. For example, use Gel Permeation Chromatography (GPC/SEC) with an autosampler to determine molecular weight and polydispersity for all 96 samples.

Part 2: Advanced Characterization Protocols

Polymers that show promise in HTS are subjected to more rigorous, in-depth characterization to build a complete picture of their structure and performance. A combination of techniques is almost always required to fully understand a new material.[16]

Molecular Structure & Composition

Understanding the fundamental chemical makeup of the polymer is the first step in detailed analysis.

  • Spectroscopic Techniques: Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful, non-destructive methods for identifying the chemical bonds and functional groups present in a polymer.[17][18] They provide a molecular "fingerprint" of the material.[19] Polarised ATR-FTIR is particularly useful for examining properties like polymer chain orientation.[20] Nuclear Magnetic Resonance (NMR) spectroscopy provides even more detailed information about the polymer's primary structure, connectivity, and tacticity.[16][19]

  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond, germanium) is clean. Collect a background spectrum of the empty crystal.

  • Sample Placement: Place a small piece of the polymer film directly onto the ATR crystal, ensuring complete contact.

  • Apply Pressure: Use the instrument's pressure clamp to apply consistent force, pressing the sample firmly against the crystal. This is crucial for obtaining a high-quality spectrum.

  • Spectrum Collection: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Data Analysis: The resulting spectrum will show absorbance peaks corresponding to specific vibrational modes of the chemical bonds within the polymer. Identify characteristic peaks to confirm the presence of expected functional groups (e.g., C=O stretch for esters, C-H stretch for alkanes).

Thermal Properties

The performance of a polymer is often dictated by its behavior at different temperatures.[21] Thermal analysis is critical for determining a material's processing window and service temperature limits.[22]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled at a controlled rate.[23] This technique is essential for identifying key thermal transitions such as the glass transition temperature (Tg), where the material changes from a rigid, glassy state to a more flexible, rubbery state, and the melting temperature (Tm) for semi-crystalline polymers.[16][24][25]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[25] It is used to determine the thermal stability and decomposition temperature of the polymer.[24] TGA is also invaluable for compositional analysis, such as quantifying the amount of filler, additives, or residual moisture in a sample.[23]

Technique Primary Measurement Key Information Obtained Typical Application
DSC Heat Flow (mW) vs. Temperature (°C)Glass Transition (Tg), Melting Point (Tm), Crystallization (Tc), Heat CapacityDetermining processing temperatures, defining service temperature range.[24][26]
TGA Mass (%) vs. Temperature (°C)Decomposition Temperature, Thermal Stability, Filler/Ash Content, Moisture ContentAssessing material stability at high temperatures, quality control of composites.[23][24]
Table 1: Comparison of DSC and TGA for Polymer Thermal Analysis.
  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan to use as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.

  • Thermal Program (Heat-Cool-Heat):

    • First Heat: Equilibrate at a low temperature (e.g., 25°C). Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the expected Tm or decomposition point. This step erases the sample's prior thermal history.

    • Cool: Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature. This allows for the observation of crystallization (Tc) on cooling.

    • Second Heat: Ramp the temperature again at the same rate (e.g., 10°C/min). Data from this second heating scan is typically used for analysis.

  • Data Analysis:

    • Glass Transition (Tg): Identify the Tg as the midpoint of the step-change in the heat flow curve.

    • Melting Point (Tm): Identify the Tm as the peak temperature of the endothermic melting event. The area under the peak corresponds to the heat of fusion.

Mechanical Properties

Mechanical testing is crucial to confirm that a polymer will behave as expected under real-world loads and stresses.[21] These tests measure fundamental properties like strength, stiffness, and durability.[27][28][29]

  • Tensile Testing: This is one of the most common mechanical tests, where a standardized sample is pulled apart until it breaks.[28] It provides key data on tensile strength (the maximum stress it can withstand), elongation at break (how much it can stretch), and Young's modulus (stiffness).[29]

  • Dynamic Mechanical Analysis (DMA): DMA measures the mechanical properties of a material as a function of time, temperature, and frequency.[30] It applies an oscillating force to the sample and measures its response, providing information on viscoelastic properties like the storage modulus (stiffness) and loss modulus (damping).[2] It is an extremely sensitive technique for detecting the glass transition.[22]

Property Description Primary Testing Technique
Tensile Strength The maximum stress a material can withstand while being stretched before breaking.Tensile Testing
Young's Modulus A measure of the material's stiffness or resistance to elastic deformation.Tensile Testing
Elongation at Break The percentage increase in length that a material achieves at the point of fracture.Tensile Testing
Storage Modulus (E') Represents the elastic behavior and stiffness of the material.Dynamic Mechanical Analysis (DMA)
Loss Modulus (E'') Represents the viscous behavior and energy dissipation (damping) of the material.Dynamic Mechanical Analysis (DMA)
Table 2: Key Mechanical Properties of Polymers and Corresponding Analytical Techniques.
  • Sample Preparation: Prepare dog-bone shaped specimens according to ASTM D638 specifications using injection molding or by machining from a larger plaque. The standardized shape ensures that failure occurs in the narrow central region.

  • Conditioning: Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 40 hours to ensure consistent results.

  • Test Setup:

    • Measure the width and thickness of the narrow section of each specimen.

    • Mount the specimen into the grips of a universal testing machine.

    • Attach an extensometer to the gauge section of the specimen to accurately measure strain.

  • Execution:

    • Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.

    • The machine records the applied load and the elongation from the extensometer simultaneously.

  • Data Analysis:

    • Convert the load vs. elongation data into a stress vs. strain curve.

    • From the curve, determine the Tensile Strength, Young's Modulus (from the initial linear slope), and Elongation at Break.

References

  • Bokobza, L. (2019). Spectroscopic Techniques for the Characterization of Polymer Nanocomposites: A Review. Polymers, 11(5), 887. Available at: [Link]

  • Intertek. (n.d.). Physical and Mechanical Testing of Polymers. Available at: [Link]

  • TA Instruments. (2024). 3 Essential Types of Mechanical Testing for Polymer Development. Available at: [Link]

  • ResolveMass Laboratories Inc. (2026). DSC vs TGA: A Simple Comparison Guide. Available at: [Link]

  • Micom Laboratories. (2026). Mechanical Testing of Polymers Across the Product Life Cycle. Available at: [Link]

  • PRISM. (n.d.). Mechanical Testing. Available at: [Link]

  • Fiveable. (2025). 3.6 Mechanical testing - Polymer Chemistry. Available at: [Link]

  • Specac Ltd. (n.d.). Polymer quality analysis | Spectroscopy Solution. Available at: [Link]

  • PhysicsOpenLab. (2022). Polymer Analysis using Raman Spectroscopy. Available at: [Link]

  • Fiveable. (2025). Thermal analysis methods (DSC, TGA) | Intro to Polymer.... Available at: [Link]

  • MDPI. (n.d.). Special Issue : Spectroscopy for Polymer Materials Characterization. Available at: [Link]

  • Ma, R., & Luo, T. (2021). Data-Driven Methods for Accelerating Polymer Design. ACS Polymers Au, 1(1), 4-19. Available at: [Link]

  • ACS Publications. (2024). Computational Design of Photosensitive Polymer Templates To Drive Molecular Nanofabrication. ACS Nano. Available at: [Link]

  • Laboratory for Chemical Technology. (n.d.). Polymer design. Available at: [Link]

  • University of Wisconsin-Madison. (2023). With transparent machine learning tool, engineers accelerate polymer discovery. Available at: [Link]

  • RSC Publishing. (n.d.). Machine-learning-assisted low dielectric constant polymer discovery. Available at: [Link]

  • de Pablo, J. (n.d.). Computational design and discovery of polymeric materials: How did we get here, and where are we going? AIChE. Available at: [Link]

  • University of Southampton. (n.d.). The Synthesis and Screening of Polymer Libraries using a High Throughput Approach. ePrints Soton. Available at: [Link]

  • C-Therm Technologies Ltd. (n.d.). Fundamentals of Polymers Thermal Characterization: TGA, DSC, Thermal Conductivity, STA, and DMA Techniques. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Machine Learning in Polymer Research. PMC. Available at: [Link]

  • ACS Publications. (2020). PI1M: A Benchmark Database for Polymer Informatics. Journal of Chemical Information and Modeling. Available at: [Link]

  • METTLER TOLEDO. (n.d.). Thermal Analysis of Polymers. Part 5: DSC and TGA of Elastomers. Available at: [Link]

  • AIP Publishing. (2005). High-throughput synthesis equipment applied to polymer research. Review of Scientific Instruments. Available at: [Link]

  • PubMed. (2020). PI1M: A Benchmark Database for Polymer Informatics. Available at: [Link]

  • CPG. (2017). Thermal Analysis Techniques for Polymers, Part 2: DSC, TGA, EGA. Available at: [Link]

  • Fiveable. (n.d.). Polymer synthesis methods | Polymer Chemistry Class Notes. Available at: [Link]

  • Lawrence Livermore National Laboratory. (2022). Machine-learning model instantly predicts polymer properties. Available at: [Link]

  • MDPI. (2026). A Review of Computational Modeling of Polymer Composites and Nanocomposites. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Polymer Analysis/Characterization. Available at: [Link]

  • Chemspeed. (2021). High-Throughput Synthesis & Characterization of Functional Polymers. Available at: [Link]

  • Wiley-VCH. (n.d.). 1 Synthesis of Polymer Nanocomposites: Review of Various Techniques. Available at: [Link]

  • BioPACIFIC MIP. (2022). High Throughput Screening in the Synthesis of Highly Branched Polymers. Available at: [Link]

  • Olsen, B. (n.d.). Polymer Data Resources. Available at: [Link]

  • SCIRP. (n.d.). Advancements in Polymer Science: Synthesis, Characterization, and Biomedical Applications of Homopolymers and Copolymers. Available at: [Link]

  • ResearchGate. (n.d.). A review of synthesis methods, and characterization techniques of polymer nanocomposites for diverse applications. Available at: [Link]

  • RSC Publishing. (2022). Operator-independent high-throughput polymerization screening based on automated inline NMR and online SEC. Digital Discovery. Available at: [Link]

  • Tokyo Institute of Technology. (2023). Towards Polymer Informatics: Open-source Library for Creating Polymer Property Databases. Tokyo Tech News. Available at: [Link]

  • GWSI. (2024). Polymer Synthesis: From Reaction Design to Product Purification. Available at: [Link]

  • ResearchGate. (n.d.). PoLyInfo: Polymer Database for Polymeric Materials Design. Available at: [Link]

  • Wikipedia. (n.d.). Polymer characterization. Available at: [Link]

Sources

Method

Application Note: Formulation and Biological Assay Protocol for 4-Amino-2-((diethylamino)methyl)phenol (AChE Modulator)

Executive Summary & Mechanistic Context 4-Amino-2-((diethylamino)methyl)phenol (CAS: 51387-92-9) is a specialized phenolic compound characterized by a para-amino group and an ortho-diethylaminomethyl substituent[1]. In m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

4-Amino-2-((diethylamino)methyl)phenol (CAS: 51387-92-9) is a specialized phenolic compound characterized by a para-amino group and an ortho-diethylaminomethyl substituent[1]. In medicinal chemistry and neuropharmacology, it is prominently investigated as a non-oxime reactivator of organophosphate (OP)-inhibited acetylcholinesterase (AChE)[2].

Unlike traditional pyridinium oximes (e.g., Pralidoxime/2-PAM) which carry a permanent positive charge that severely restricts blood-brain barrier (BBB) penetration, this compound leverages its tertiary amine to maintain a favorable lipophilicity profile[2]. This structural advantage allows it to cross the BBB, making it a lead scaffold for developing centrally acting antidotes against nerve agents and pesticide poisoning[3]. Mechanistically, the diethylaminomethyl group anchors the molecule within the AChE active site, while the nucleophilic phenol and amino moieties facilitate the displacement of the phosphyl adduct from the catalytic serine residue.

Physicochemical Profiling & Formulation Strategy

Successful formulation of 4-Amino-2-((diethylamino)methyl)phenol requires navigating its specific physicochemical liabilities. The compound is commercially available as both a free base (CAS: 51387-92-9)[1] and a dihydrochloride salt (CAS: 6297-14-9)[4].

Expert Insight on Stability (Causality): The p-aminophenol core is highly susceptible to auto-oxidation in aqueous environments, rapidly degrading into reactive quinone imines. This degradation not only reduces the effective concentration of the drug but also introduces dark, colored byproducts that severely interfere with colorimetric readouts (such as the 412 nm absorbance in Ellman's assay). To prevent this, all aqueous working solutions must be buffered, degassed, and supplemented with a mild antioxidant.

Table 1: Physicochemical Parameters & Formulation Impacts
ParameterValueFormulation Implication
Molecular Weight 194.27 g/mol (Free Base)[1]Use for molarity calculations of the free base.
Molecular Weight 267.19 g/mol (2HCl Salt)[4]Adjust mass calculations if using the dihydrochloride salt.
LogP (XLogP3) ~1.5[2]Indicates moderate lipophilicity; requires DMSO for high-concentration stock solutions.
Redox Liability High (Aminophenol core)Mandatory use of argon-purged solvents and 1 mM ascorbic acid in aqueous dilutions.

Mechanism of Action

G OP Organophosphate (OP) Nerve Agent Inhibited Phosphylated AChE (Inactive) OP->Inhibited Phosphylates Serine AChE Active AChE Enzyme AChE->Inhibited Inhibition Restored Restored AChE Activity Inhibited->Restored Nucleophilic Attack Complex Reactivator-OP Complex Inhibited->Complex Displacement Reactivator 4-Amino-2-((diethylamino)methyl)phenol (Non-Oxime Reactivator) Reactivator->Restored Binds Active Site Reactivator->Complex Scavenges OP

Fig 1: Mechanism of OP-inhibited AChE reactivation by 4-Amino-2-((diethylamino)methyl)phenol.

High-Fidelity Formulation Protocol

Objective: Prepare a stable 10 mM stock solution and assay-ready working dilutions without compromising the structural integrity of the compound.

Materials:

  • 4-Amino-2-((diethylamino)methyl)phenol (Free base or Dihydrochloride)[5]

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9%

  • Argon or Nitrogen gas

  • Assay Buffer: 0.1 M Sodium Phosphate Buffer (pH 7.4) containing 1 mM Ascorbic Acid

Step-by-Step Methodology:

  • Weighing: Accurately weigh 1.94 mg of the free base (or 2.67 mg of the dihydrochloride salt) in a low-light environment to minimize photo-degradation.

  • Stock Preparation: Dissolve the powder in 1.0 mL of anhydrous DMSO to yield a 10 mM stock. Causality: Anhydrous DMSO prevents the premature hydrolysis and rapid oxidation that occurs in aqueous solutions.

  • Degassing: Gently purge the headspace of the vial with Argon gas for 10 seconds before sealing to displace atmospheric oxygen.

  • Storage: Aliquot the stock into amber microcentrifuge tubes (50 µL/tube) and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Dilution: Immediately prior to the assay, dilute the stock 1:100 in the Assay Buffer (yielding 100 µM). Crucial Step: The Assay Buffer must contain 1 mM Ascorbic Acid to protect the aminophenol moiety during the prolonged 37°C assay incubation.

Biological Assay Protocol: In Vitro AChE Reactivation

Objective: Quantify the compound's ability to restore catalytic activity to OP-inhibited AChE using a modified Ellman's colorimetric method.

Self-Validating System Design: Ellman's assay relies on the reaction of thiocholine (produced by active AChE) with DTNB to form a yellow anion (TNB) absorbing at 412 nm. Because 4-Amino-2-((diethylamino)methyl)phenol is highly redox-active, it may directly reduce DTNB, causing a false positive for enzyme activity. A "Compound Background Control" (Compound + DTNB without enzyme) is absolutely mandatory to subtract artifactual absorbance and ensure trustworthiness of the data.

Workflow Step1 Weigh 4-Amino-2-((diethylamino)methyl)phenol Step2 Dissolve in Anhydrous DMSO (Purge with Argon) Step1->Step2 Stock Prep Step3 Prepare Aqueous Buffer (Add 1 mM Ascorbic Acid) Step2->Step3 Store at -20°C Step4 Dilute to Working Concentration (100x Stock into Buffer) Step3->Step4 Assay Prep Step5 Incubate with OP-Inhibited AChE (37°C, 30 mins) Step4->Step5 Drug Treatment Step6 Add ATCh + DTNB (Ellman's Reagent) Step5->Step6 Substrate Addition Step7 Measure Absorbance at 412 nm (Quantify Reactivation) Step6->Step7 Kinetic Readout

Fig 2: Step-by-step formulation and biological assay workflow for AChE reactivation.

Step-by-Step Methodology:

  • Enzyme Inhibition:

    • Dilute human recombinant AChE to 0.5 U/mL in 0.1 M Phosphate Buffer (pH 7.4, 0.1% BSA).

    • Incubate AChE with an organophosphate inhibitor (e.g., 10 µM Paraoxon) for 15 minutes at 37°C to achieve >90% inhibition.

    • Remove excess unbound OP using a spin desalting column (e.g., Zeba Spin) to prevent continuous inhibition during the reactivation phase.

  • Reactivation Phase:

    • Transfer 50 µL of the inhibited AChE to a 96-well microplate.

    • Add 50 µL of the formulated 4-Amino-2-((diethylamino)methyl)phenol working solution (e.g., 100 µM final concentration).

    • Incubate at 37°C for 30 minutes.

  • Substrate & Chromogen Addition:

    • Add 100 µL of Ellman's Reagent Mix (0.5 mM Acetylthiocholine iodide and 0.3 mM DTNB in Phosphate Buffer).

  • Kinetic Readout:

    • Immediately read the absorbance at 412 nm every 1 minute for 10 minutes using a microplate reader at 25°C.

    • Calculate the initial velocity ( V0​ ) from the linear portion of the absorbance vs. time curve.

Table 2: Assay Controls & Expected Outcomes
Control TypeComponentsExpected Readout ( V0​ )Purpose (Trustworthiness)
Baseline AChE Uninhibited AChE + Buffer + SubstrateHigh (100% Activity)Establishes maximum enzyme velocity.
Negative Control Inhibited AChE + Vehicle (1% DMSO)Low (<10% Activity)Confirms successful OP inhibition.
Positive Control Inhibited AChE + 100 µM 2-PAMModerate to HighValidates the assay's sensitivity to reactivators.
Compound Blank Compound + DTNB (No Enzyme)Near ZeroSubtracts background reduction of DTNB by the aminophenol.

Data Analysis & Interpretation

Calculate the percentage of reactivation using the following formula:

% Reactivation=(Vbaseline​−Vinhibited​Vdrug​−Vinhibited​​)×100

(Note: Ensure that Vdrug​ is the velocity of the compound-treated well minus the velocity of the Compound Blank).

References

  • PubChem. "4-Amino-2-((Diethylamino)Methyl)Phenol | C11H18N2O | CID 408991". National Center for Biotechnology Information. URL:[Link]

  • Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology, 7(2), 88-95. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Amino-2-((diethylamino)methyl)phenol

An advanced guide to optimizing the synthesis of 4-Amino-2-((diethylamino)methyl)phenol, offering in-depth troubleshooting and practical advice for researchers. Welcome to the technical support center for the synthesis o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An advanced guide to optimizing the synthesis of 4-Amino-2-((diethylamino)methyl)phenol, offering in-depth troubleshooting and practical advice for researchers.

Welcome to the technical support center for the synthesis of 4-Amino-2-((diethylamino)methyl)phenol. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols, troubleshoot common issues, and maximize the yield and purity of this valuable compound. As a key intermediate in medicinal chemistry, particularly for its role as a potential reactivator for organophosphate-inhibited acetylcholinesterase, a robust and reproducible synthesis is paramount.[1]

This document moves beyond a simple recitation of steps to provide a causal understanding of the reaction mechanism, common pitfalls, and evidence-based solutions.

Synthesis Overview: The Mannich Reaction

The most common and efficient route to 4-Amino-2-((diethylamino)methyl)phenol is the Mannich reaction.[1] This is a three-component condensation reaction involving:

  • An acidic substrate: 4-Aminophenol, where the electron-rich aromatic ring acts as the nucleophile.

  • An amine: Diethylamine (a secondary amine).

  • A non-enolizable aldehyde: Formaldehyde.

The core of the reaction involves the in situ formation of a reactive electrophile, the N,N-diethylmethyleneiminium (eschenmoser-like) ion, from diethylamine and formaldehyde. This iminium ion is then attacked by the electron-rich 4-aminophenol at the ortho position to the hydroxyl group, which is the most nucleophilic site, to yield the desired product.[2][3][4]

Reaction Mechanism Diagram

Mannich_Reaction Fig. 1: Mannich Reaction Mechanism cluster_0 Iminium Ion Formation cluster_1 Electrophilic Aromatic Substitution DEA Diethylamine Iminium N,N-Diethylmethylene iminium Ion DEA->Iminium + H₂C=O, -H₂O FA Formaldehyde FA->Iminium Intermediate Wheland Intermediate Iminium->Intermediate Electrophilic Attack AP 4-Aminophenol (Nucleophile) AP->Intermediate + Iminium Ion Product 4-Amino-2-((diethylamino)methyl)phenol Intermediate->Product -H⁺ (Rearomatization)

Caption: The two-stage mechanism of the Mannich reaction for this synthesis.

Baseline Experimental Protocol

This protocol provides a standard procedure. Subsequent sections will address troubleshooting deviations from the expected outcome of this method.

Materials:
  • 4-Aminophenol

  • Diethylamine

  • Paraformaldehyde (or 37% aqueous formaldehyde)

  • Ethanol or Methanol (solvent)

  • Hydrochloric Acid (for pH adjustment/salt formation)

  • Sodium Hydroxide (for pH adjustment)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (drying agent)

Procedure:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 4-aminophenol in a suitable solvent like ethanol.

  • Amine Addition: To this solution, add 1.1 equivalents of diethylamine. Stir the mixture at room temperature for 15 minutes.

  • Aldehyde Addition: Cool the flask in an ice bath. Slowly add 1.1 equivalents of formaldehyde (if using aqueous solution) or paraformaldehyde in small portions. Using paraformaldehyde avoids adding excess water to the reaction.[5]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to a gentle reflux (typically 50-70°C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in dilute hydrochloric acid. This protonates the amine groups, making the product water-soluble and allowing for the removal of non-basic impurities.

    • Wash the acidic aqueous layer with a non-polar solvent (e.g., ethyl acetate or dichloromethane) to remove any unreacted phenol or non-basic side products.

    • Cool the aqueous layer in an ice bath and slowly add a cooled solution of sodium hydroxide to basify the solution (pH > 10). This deprotonates the product, causing it to precipitate or form an oil.

    • Extract the product into an organic solvent (e.g., ethyl acetate) multiple times.

  • Purification:

    • Combine the organic extracts and dry over anhydrous sodium sulfate.[6]

    • Filter and concentrate the solvent under reduced pressure to yield the crude product, which may be an oil or a solid.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography.[6][7]

Troubleshooting Guide & FAQs (Question & Answer Format)

This section addresses the most common issues encountered during the synthesis.

Category 1: Low or No Product Yield

Q: My TLC shows only starting material (4-aminophenol) even after several hours of reflux. What went wrong?

A: This indicates a failure of the reaction to initiate. The root cause is almost always related to the formation or reactivity of the iminium ion electrophile.

  • Probable Cause 1: Degraded Reagents. Formaldehyde solutions can degrade over time, and the concentration of diethylamine can be lower than stated. Ensure reagents are fresh and from a reliable source.[6] Paraformaldehyde should be a fine, dry powder; clumps may indicate hydration and reduced activity.

  • Probable Cause 2: Incorrect pH. The formation of the iminium ion is often facilitated by slightly acidic or neutral conditions.[2][4] While the reaction can proceed without an external catalyst, the phenolic -OH group provides a weakly acidic proton. If the conditions are too basic initially, it can inhibit the formation of the iminium ion.

  • Probable Cause 3: Inefficient Depolymerization of Paraformaldehyde. If using paraformaldehyde, it must depolymerize to release formaldehyde. This process is temperature-dependent. Ensure the reaction temperature is sufficient (typically >60°C) for this to occur. A patent for a similar synthesis highlights a reaction temperature range of 30-100°C.[5]

Solution Pathway:

  • Verify the quality and concentration of your diethylamine and formaldehyde source.

  • Ensure the reaction is heated adequately to facilitate paraformaldehyde depolymerization.

  • Consider adding a catalytic amount of a mild acid (e.g., acetic acid) to promote iminium ion formation, but be cautious as this can affect the nucleophilicity of the phenol.

Category 2: Impure Product & Side Reactions

Q: My final product shows multiple spots on TLC, and the NMR spectrum is complex. What are the likely impurities?

A: The primary impurities often arise from side reactions involving the highly reactive starting materials.

  • Probable Cause 1: Disubstitution. The most common side product is 4-Amino-2,6-bis((diethylamino)methyl)phenol. The first aminomethyl group is an activating group, making the second ortho position (C6) also susceptible to electrophilic substitution.

  • Probable Cause 2: Polymerization. Formaldehyde can self-polymerize, or react with the phenol to form phenolic resins, especially under harsh conditions (high temperature or prolonged reaction times).

  • Probable Cause 3: Oxidation. 4-Aminophenol and the final product are susceptible to oxidation, which can lead to colored impurities. The reaction should ideally be run under an inert atmosphere (e.g., nitrogen).

Optimization & Purification Strategies:

ParameterRecommendation to Minimize ImpuritiesRationale
Stoichiometry Use a slight excess of 4-aminophenol (e.g., 1.1 eq) relative to formaldehyde and diethylamine (1.0 eq each).This makes the iminium ion the limiting reagent, statistically reducing the chance of a second addition to the same ring.
Temperature Maintain the lowest effective temperature. Avoid aggressive, prolonged heating.Higher temperatures can provide the activation energy for the less-favorable second substitution and promote polymerization.
Reaction Time Monitor the reaction closely with TLC and stop it once the 4-aminophenol is consumed.Over-running the reaction provides more opportunity for side products to form.
Purification Utilize the acid-base properties for a robust workup. If disubstituted product is present, careful column chromatography is often required for separation due to similar polarities.The basicity of the desired mono-substituted product and the disubstituted side product are different, which can sometimes be exploited for separation.
Category 3: Product Isolation Issues

Q: After basifying the work-up solution, my product oiled out instead of precipitating. How can I isolate it effectively?

A: 4-Amino-2-((diethylamino)methyl)phenol can be oily or a low-melting solid, making crystallization from the workup difficult.

  • Solution 1: Thorough Extraction. Do not rely on precipitation. Perform multiple (3-4) extractions with a suitable organic solvent like ethyl acetate or dichloromethane to ensure all the product is transferred from the aqueous phase.

  • Solution 2: Isolate as a Salt. The product can be isolated as its dihydrochloride salt, which is typically a stable, crystalline solid.[8][9] After the final, pure organic extract is obtained, bubble dry HCl gas through the solution, or add a solution of HCl in isopropanol or ether. The hydrochloride salt will precipitate and can be collected by filtration.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Fig. 2: Troubleshooting Low Yield cluster_causes Potential Causes Start Low or No Yield Observed CheckReagents Verify Reagent Quality (Amine, Aldehyde, Phenol) Start->CheckReagents CheckConditions Review Reaction Conditions (Temp, Time, Stoichiometry) Start->CheckConditions TLC_Analysis Analyze TLC Plate (Spots correspond to?) Start->TLC_Analysis ReagentIssue Degraded Reagents? CheckReagents->ReagentIssue If reagents are old TempIssue Temp too low for Depolymerization? CheckConditions->TempIssue SideProductIssue Side Product Formation? (e.g., Disubstitution) TLC_Analysis->SideProductIssue Multiple new spots Purification Optimize Work-up & Purification End End Purification->End Yield Optimized ReagentIssue->Start Replace Reagents TempIssue->Start Increase Temp SideProductIssue->Purification

Caption: A logical workflow to diagnose and resolve low product yield.

References

  • CN102746168A. Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol. Google Patents.
  • Organic Chemistry Portal. Mannich Reaction. Available from: [Link]

  • Professor Dave Explains. (2021, September 9). Mannich Reaction. YouTube. Available from: [Link]

  • EP0287277A1. Production and purification of an N,N-diethylaminophenol. Google Patents.
  • Molbase. 4-AMINO-2-[(DIETHYLAMINO)METHYL]PHENOL DIHYDROCHLORIDE. Available from: [Link]

Sources

Optimization

purification challenges of 4-Amino-2-((ethylamino)methyl)phenol

Welcome to the Technical Support Center for advanced organic synthesis and purification. This portal is designed for researchers, analytical scientists, and drug development professionals facing challenges in the isolati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis and purification. This portal is designed for researchers, analytical scientists, and drug development professionals facing challenges in the isolation and purification of highly polar, amphoteric intermediates.

Below is our comprehensive troubleshooting guide for 4-Amino-2-((ethylamino)methyl)phenol , a sterically hindered Mannich base with complex physicochemical behaviors.

Core Physicochemical Profiling

Before troubleshooting, it is critical to understand why 4-Amino-2-((ethylamino)methyl)phenol resists standard purification. The molecule is an amphoteric, polyfunctional compound. It contains an electron-rich p-aminophenol core (highly prone to oxidation) and a secondary aliphatic amine (highly basic and polar).

Table 1: Functional Group Analytics & Purification Implications

Functional GroupEstimated pKaState at pH 7.4Impact on Purification Strategy
Primary Aniline ~4.5NeutralActs as an electron donor; highly susceptible to radical oxidation.
Phenol ~9.5NeutralHydrogen bond donor/acceptor; causes severe tailing on normal-phase silica.
Secondary Amine ~10.5Protonated (+)Imparts extreme aqueous solubility; causes irreversible binding to acidic silanol groups.

Troubleshooting FAQs: Oxidation & Degradation

Q: My crude mixture turns dark brown or black during workup and solvent removal. How do I prevent this? Causality: The darkening is caused by the oxidative degradation of the 4-aminophenol core. In the presence of oxygen, light, and especially under basic conditions, p-aminophenols rapidly oxidize via a single-electron transfer to form reactive radical intermediates. These intermediates further oxidize into electrophilic quinone imines[1]. These quinone imines then undergo rapid polymerization or nucleophilic attack by unreacted amines, forming insoluble, dark-colored tars.

Solution: You must treat the entire purification process as an anaerobic workflow.

OxidationPathway A 4-Amino-2-((ethylamino)methyl)phenol (Colorless) B Radical Intermediate (1e- oxidation) A->B O2, Light Basic pH C Quinone Imine (Dark Brown/Black) B->C -e-, -H+ D Polymeric Degradants (Insoluble Tar) C->D Nucleophilic Attack

Fig 1. Oxidative degradation of 4-aminophenol derivatives into quinone imines and polymers.

Troubleshooting FAQs: Liquid-Liquid Extraction (LLE)

Q: The product remains stuck in the aqueous layer during extraction. Standard solvents like ethyl acetate or DCM extract nothing. What is the optimal strategy? Causality: Because the molecule possesses both a basic secondary amine (pKa ~10.5) and an acidic phenol (pKa ~9.5), it exists as a highly water-soluble zwitterion across a wide pH range. Standard non-polar solvents cannot disrupt the strong hydrogen-bonding network the zwitterion forms with water.

Solution: You must manipulate the ionic strength of the aqueous phase (salting out) and use a hydrogen-bond-disrupting solvent mixture at a highly specific pH.

Protocol: pH-Optimized Salting-Out Extraction
  • Quenching & pH Adjustment: Cool the crude aqueous reaction mixture to 5 °C. Degas with Argon. Slowly add 1M HCl or 1M NaOH to adjust the pH to strictly 8.5–9.0 .

    • Causality: This pH window minimizes the net charge of the molecule. It suppresses the ionization of the phenol while keeping the secondary amine only partially protonated, maximizing organic partitioning.

  • Salting Out: Add solid NaCl until the aqueous layer is fully saturated (undissolved salt remains).

    • Causality: Saturating the water with ions increases the aqueous phase's ionic strength, forcing the polar organic molecule out of the hydration network.

  • Extraction: Extract 3 times with equal volumes of 10% isopropanol in dichloromethane (DCM) .

    • Causality: DCM alone is too non-polar. Isopropanol acts as a hydrogen-bond donor/acceptor, solvating the polar functional groups and pulling the molecule into the organic phase.

  • Validation Checkpoint: Test the remaining aqueous layer with a ferric chloride (FeCl 3​ ) spot test. A lack of a deep purple/blue color indicates the complete extraction of the phenolic product.

  • Concentration: Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure at <30 °C to prevent thermal degradation.

ExtractionWorkflow Crude Crude Aqueous Mixture pH_Adj Adjust to pH 8.5 - 9.0 (Minimize Net Charge) Crude->pH_Adj Salt Saturate with NaCl (Salting Out) pH_Adj->Salt Extract Extract with 10% iPrOH/DCM Salt->Extract OrgLayer Organic Phase (Product) Extract->OrgLayer Top/Bottom Layer AqLayer Aqueous Phase (Impurities) Extract->AqLayer Discard Purify Crystallize as di-HCl salt OrgLayer->Purify

Fig 2. Optimized liquid-liquid extraction workflow for highly polar, amphoteric Mannich bases.

Troubleshooting FAQs: Chromatographic Separation

Q: The product streaks terribly on silica gel, and my recovery is less than 20%. How can I purify this without losing my yield? Causality: The free secondary aliphatic amine interacts strongly with the acidic silanol (-SiOH) groups on standard bare silica. This causes severe tailing, irreversible adsorption, and even on-column degradation. Mannich bases synthesized from 4-aminophenol[2] are notoriously difficult to purify via normal-phase chromatography.

Table 2: Chromatography Matrix Selection

Stationary PhaseMobile PhaseResultRecommendation
Bare SilicaHexane / EtOAcIrreversible binding, zero recovery.Avoid
Bare Silica (Deactivated)DCM / MeOH / 1% TEAModerate tailing, partial recovery.Acceptable for rough cleanup.
Amine-functionalized SilicaDCM / MeOHSharp peaks, high recovery.Highly Recommended
C18 Reverse PhaseH 2​ O / MeCN (0.1% TFA)Excellent resolution, requires lyophilization.Best for final analytical polishing.

Solution: Bypass chromatography entirely by isolating the compound as a stable dihydrochloride salt. This exploits the basicity of the two nitrogen atoms to force crystallization, leaving non-basic impurities in solution.

Protocol: Isolation via Dihydrochloride Salt Crystallization
  • Solubilization: Dissolve the crude free-base extract (obtained from the LLE protocol above) in minimal anhydrous ethanol under an argon atmosphere.

  • Acidification: Slowly add 2.2 equivalents of ethereal HCl (2M in diethyl ether) dropwise at 0 °C.

    • Causality: The low temperature prevents exothermic degradation. Using anhydrous ethereal HCl prevents the highly hygroscopic salt from "oiling out" (forming a sticky resin instead of a crystal).

  • Precipitation: Stir for 30 minutes. A white to off-white precipitate should form. If the solution remains clear, slowly add cold diethyl ether as an antisolvent until turbidity persists.

  • Validation Checkpoint: Spot the supernatant on a TLC plate (elute with DCM/MeOH/TEA 90:9:1). Visualize with UV and ninhydrin. If the product spot is absent in the supernatant, precipitation is complete.

  • Filtration: Filter the precipitate rapidly through a Schlenk frit under argon to prevent ambient moisture absorption.

  • Washing & Drying: Wash the filter cake with cold diethyl ether and dry under high vacuum (<0.1 mbar) for 12 hours. The resulting dihydrochloride salt is significantly more stable against oxidation than the free base.

References

  • Effect of Disposition of Mannich Antimalarial Agents on Their Pharmacology and Toxicology Antimicrobial Agents and Chemotherapy[Link]

  • Synthesis and Evaluation of Some Novel 2-Hydroxy-1,4-naphthoquinone-4-hydroxyaniline Hybrid Mannich Bases Asian Journal of Chemistry[Link]

Sources

Troubleshooting

Technical Support Center: Prevention of Oxidation in 4-Amino-2-((diethylamino)methyl)phenol

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4-Amino-2-((diethylamino)methyl)phenol. This guide provides in-depth troubleshooting advice and frequ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4-Amino-2-((diethylamino)methyl)phenol. This guide provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of oxidation during the storage and handling of this compound. Our goal is to equip you with the knowledge to maintain the integrity and stability of your samples, ensuring the reliability and reproducibility of your experimental results.

I. Frequently Asked Questions (FAQs)

Q1: My solid 4-Amino-2-((diethylamino)methyl)phenol has turned from a white/off-white powder to a brown or purplish color. What is happening?

A1: The discoloration of 4-Amino-2-((diethylamino)methyl)phenol is a classic indicator of oxidation.[1] This compound possesses both a phenolic hydroxyl group and an amino group, both of which are susceptible to oxidation, particularly when exposed to atmospheric oxygen.[2][3] The oxidation process likely leads to the formation of highly colored quinone-imine species, which can further polymerize into darker products.[1]

Q2: What are the primary factors that accelerate the oxidation of this compound?

A2: Several environmental factors can significantly accelerate the oxidation of 4-Amino-2-((diethylamino)methyl)phenol:

  • Oxygen: The presence of atmospheric oxygen is the main driver of the oxidation process.[1]

  • Light: Exposure to light, especially UV radiation, can provide the energy needed to initiate and propagate oxidative chain reactions.[1]

  • Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[1]

  • High pH (Alkaline Conditions): In alkaline environments, the phenolic hydroxyl group can be deprotonated, making the molecule more susceptible to oxidation.[1][2]

  • Trace Metal Ions: Certain metal ions, such as copper (Cu²+), can act as catalysts, dramatically increasing the rate of oxidation.[1]

Q3: Is the free base or a salt form (e.g., dihydrochloride) more stable during storage?

A3: While specific stability data for the salt form of 4-Amino-2-((diethylamino)methyl)phenol is not extensively detailed in the provided search results, it is generally observed that the salt form of aminophenols can offer greater stability against oxidation. The protonation of the amino groups in the salt form can reduce their electron-donating capacity, thereby decreasing the susceptibility of the aromatic ring to oxidation. The dihydrochloride salt is a common commercially available form.[4][5]

Q4: I've observed degradation of my compound in solution, especially during analytical procedures like HPLC. How can I prevent this?

A4: Degradation in solution is a common issue. To mitigate this, consider the following:

  • Use of Antioxidants: Adding an antioxidant to your solvent or mobile phase is a highly effective strategy. Ascorbic acid is a frequently used and effective choice for aqueous solutions.[1]

  • Fresh Sample Preparation: Always prepare your solutions as fresh as possible before analysis.

  • Protection from Light: Use amber vials or protect your samples from light to prevent photo-oxidation.

II. Troubleshooting Guide: Addressing Oxidation During Storage and Experiments

This section provides a structured approach to identifying and resolving oxidation-related issues with 4-Amino-2-((diethylamino)methyl)phenol.

Issue 1: Discoloration of Solid Compound During Storage

Symptoms: The solid material, initially an off-white or light-colored powder, develops a brown, pink, or purplish hue over time.

Root Cause Analysis: This is a clear sign of aerobic oxidation. The extent of discoloration often correlates with the degree of exposure to air and light.

Solutions:

  • Inert Atmosphere Storage: The most effective method to prevent oxidation of the solid is to store it under an inert atmosphere.[6][7][8][9] This involves replacing the air in the storage container with a non-reactive gas like nitrogen or argon.

  • Proper Sealing: Ensure the container is tightly sealed to prevent the ingress of air and moisture.[10][11] Containers that have been opened should be carefully resealed.

  • Controlled Temperature: Store the compound at low temperatures. For short-term storage, -4°C is recommended, while -20°C is suitable for long-term preservation.[2]

  • Light Protection: Store the container in a dark place or use an amber-colored vial to shield it from light.[12]

Issue 2: Degradation of the Compound in Solution

Symptoms: Solutions of the compound change color over time. In analytical experiments like HPLC, you may observe the appearance of new peaks, a decrease in the main peak area, or poor reproducibility.

Root Cause Analysis: The compound is significantly less stable in solution due to increased molecular mobility and interaction with dissolved oxygen and other reactive species. The pH of the solution can also play a critical role.[13][14][15]

Solutions:

  • pH Control: The stability of aminophenols is highly pH-dependent. While the optimal pH for 4-Amino-2-((diethylamino)methyl)phenol is not explicitly defined in the search results, studies on similar compounds suggest that acidic to neutral pH is generally preferred to minimize oxidation.[14] Alkaline conditions deprotonate the phenolic group, increasing its susceptibility to oxidation.[2]

  • Use of Antioxidants: The addition of an antioxidant is a robust method to stabilize solutions. The choice of antioxidant will depend on the solvent system and downstream applications.

AntioxidantRecommended Concentration (w/v)Notes
Ascorbic Acid (Vitamin C) 0.01 - 0.1%Highly effective in aqueous solutions, acts as a reducing agent.[1]
Sodium Metabisulfite 0.05 - 0.5%A strong reducing agent.[1]
Butylated Hydroxytoluene (BHT) 0.01 - 0.1%Effective in organic systems as a free radical scavenger; has limited aqueous solubility.[1]
  • Solvent Degassing: Before preparing your solution, degas the solvent to remove dissolved oxygen. This can be achieved by sparging with an inert gas (nitrogen or argon), sonication, or freeze-pump-thaw cycles.

Experimental Workflow for Minimizing Oxidation

workflow cluster_storage Solid Storage cluster_solution Solution Preparation & Handling cluster_analysis Analysis storage_solid Store Solid Under Inert Gas (Nitrogen or Argon) degas Degas Solvent storage_solid->degas Weighing temp_control Refrigerate or Freeze (-4°C to -20°C) light_protect_solid Protect from Light antioxidant Add Antioxidant (e.g., Ascorbic Acid) degas->antioxidant ph_adjust Adjust to Optimal pH (if necessary) antioxidant->ph_adjust fresh_prep Prepare Solution Fresh ph_adjust->fresh_prep light_protect_solution Use Amber Vials fresh_prep->light_protect_solution hplc HPLC Analysis light_protect_solution->hplc Injection

Caption: Workflow for handling 4-Amino-2-((diethylamino)methyl)phenol to minimize oxidation.

III. Step-by-Step Protocol for Inert Atmosphere Storage

This protocol details the procedure for storing 4-Amino-2-((diethylamino)methyl)phenol under an inert atmosphere to ensure its long-term stability.

Materials:

  • Schlenk flask or a vial with a septum-sealed cap

  • Source of inert gas (high-purity nitrogen or argon) with a regulator

  • Schlenk line or a manifold with a vacuum pump and inert gas inlet

  • Parafilm or a suitable sealing tape

Procedure:

  • Transfer the Compound: In a glove box or under a gentle stream of inert gas, transfer the desired amount of 4-Amino-2-((diethylamino)methyl)phenol into a clean, dry Schlenk flask or vial.

  • Attach to Schlenk Line: Securely attach the flask or vial to the Schlenk line.

  • Evacuate the Container: Close the inert gas inlet and open the vacuum line to evacuate the air from the container. Be cautious to avoid pulling the solid material into the vacuum line.

  • Backfill with Inert Gas: Close the vacuum line and slowly open the inert gas inlet to backfill the container with nitrogen or argon.

  • Repeat Purge Cycles: Repeat the evacuation and backfilling process (steps 3 and 4) at least three times to ensure all atmospheric oxygen has been removed.

  • Final Backfill and Sealing: After the final cycle, backfill the container with inert gas to a slight positive pressure.

  • Seal the Container: While under a positive pressure of inert gas, quickly seal the container. For a Schlenk flask, close the stopcock. For a vial, ensure the septum cap is securely in place.

  • Reinforce the Seal: Wrap the cap or stopcock with Parafilm for an extra layer of protection against air leakage.

  • Store Appropriately: Store the sealed container at the recommended low temperature and protected from light.

Decision Tree for Troubleshooting Oxidation Issues

troubleshooting start Oxidation Suspected? solid_discolor Solid Discolored? start->solid_discolor solution_degrade Solution Degrading? solid_discolor->solution_degrade No storage_check Review Storage Conditions: - Inert Atmosphere? - Low Temperature? - Light Protected? solid_discolor->storage_check Yes solution_prep_check Review Solution Prep: - Solvent Degassed? - Antioxidant Used? - pH Controlled? solution_degrade->solution_prep_check Yes no_issue No Oxidation Issue solution_degrade->no_issue No implement_storage Implement Proper Storage Protocol storage_check->implement_storage end Problem Resolved implement_storage->end optimize_solution Optimize Solution Preparation Protocol solution_prep_check->optimize_solution optimize_solution->end

Caption: A decision tree for troubleshooting oxidation of 4-Amino-2-((diethylamino)methyl)phenol.

IV. References

  • Ultra-Fast Degradation of p-Aminophenol by a Nanostructured Iron Catalyst. PMC. [Link]

  • Environment Protection Engineering. DEGRADATION OF p-AMINOPHENOL BY FENTON'S PROCESS. INFLUENCE OF OPERATIONAL PARAMETERS. [Link]

  • Inert. Powder Storage Solutions. [Link]

  • PubMed. (2006, September 1). Antioxidant and anticancer activities of novel p-alkylaminophenols and p-acylaminophenols (aminophenol analogues). [Link]

  • Clinivex. CAS 51387-92-9 | 4-Amino-2-[(diethylamino)methyl]phenol Supplier. [Link]

  • Yale Environmental Health & Safety. Phenol Standard Operating Procedure. [Link]

  • Zamann Pharma Support GmbH. Inert Atmosphere. [Link]

  • SAFE USE OF PHENOL. [Link]

  • Wikipedia. Chemically inert. [Link]

  • ResearchGate. Effect of pH on the oxidation of 2-aminophenol. [Link]

  • PubMed. Synthesis and topical antiinflammatory and antiallergic activities of antioxidant o-aminophenol derivatives. [Link]

  • ResearchGate. (2024, December 27). Principles of Inert Atmosphere Storage. [Link]

  • ResearchGate. Effect of pH on the rate of auto-oxidation of 2-aminophenol. [Link]

  • ResearchGate. Temperature and pH Effects on the kinetics of 2-aminophenol auto-oxidation in aqueous solution. [Link]

  • PubChem. 4-Amino-2-((Diethylamino)Methyl)Phenol | C11H18N2O | CID 408991. [Link]

  • PMC. Bacterial degradation of monocyclic aromatic amines. [Link]

  • Google Patents. EP0226072B1 - Oxidation dye containing 4-amino-2-aminomethyl phenol.

  • Linde. Inerting in the chemical industry. [Link]

  • Scribd. Safe Handling of Phenol. [Link]

  • qualitas1998.net. Oxidation of Amino Diols Mediated by Homogeneous and Heterogeneous TEMPO. [Link]

  • New Journal of Chemistry (RSC Publishing). Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study. [Link]

  • Eawag-BBD. (2008, April 30). Nitrophenol Family Degradation Pathway (an/aerobic). [Link]

  • ResearchGate. Bacterial degradation pathways for 4-chloro-2-aminophenol (a), 2-chloro-4-aminophenol (b), and 4-chloro-2-methylphenol (c). [Link]

Sources

Optimization

Technical Support Center: Synthesis of 4-Amino-2-((diethylamino)methyl)phenol

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the synthesis of 4-Amino-2-((diethylamino)methyl)phenol. As Senior Application Scientists with extensive...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 4-Amino-2-((diethylamino)methyl)phenol. As Senior Application Scientists with extensive experience in synthetic and medicinal chemistry, we have developed this comprehensive guide to assist you in navigating the common challenges and troubleshooting the potential impurities encountered during the synthesis of this valuable compound. This resource is structured in a question-and-answer format to directly address the specific issues you may face in the laboratory.

I. Understanding the Synthesis: The Mannich Reaction

The primary and most efficient route for the synthesis of 4-Amino-2-((diethylamino)methyl)phenol is the Mannich reaction. This three-component condensation involves an active hydrogen compound (4-aminophenol), an aldehyde (formaldehyde), and a secondary amine (diethylamine). The hydroxyl group of the phenol activates the aromatic ring, directing the aminomethylation to the ortho position.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction is yielding a complex mixture of products with low yield of the desired compound. What are the likely side reactions?

The Mannich reaction, while powerful, can be prone to several side reactions, leading to a variety of impurities. Understanding these potential byproducts is the first step in optimizing your reaction conditions.

A1: Common Side Reactions and Impurities

  • Over-alkylation (Bis- and Tris-substitution): The activated nature of the phenol ring makes it susceptible to further aminomethylation. The most common over-alkylation product is 2,6-bis((diethylamino)methyl)-4-aminophenol . In some cases, though less common, tris-substituted phenols can also be formed.

  • Polymerization/Resin Formation: Phenols can react with formaldehyde to form phenolic resins, especially under certain pH and temperature conditions. This leads to the formation of insoluble, often colored, polymeric material.

  • Oxidation of the Phenol: The phenolic hydroxyl group is susceptible to oxidation, which can generate colored impurities, such as quinone-like structures. This is often exacerbated by the presence of air, light, and basic conditions.

  • Reaction at the Amino Group: While the aminomethylation of the aromatic ring is the desired reaction, the primary amino group at the 4-position can also react with formaldehyde to form a Schiff base or other condensation products, although this is generally less favored under typical Mannich reaction conditions.

Troubleshooting Guide: Low Yield and Complex Product Mixture
Observation Potential Cause Recommended Solution
Significant amount of a higher molecular weight byproduct observed by LC-MS or TLC. Over-alkylation (formation of bis- and tris-adducts).Carefully control the stoichiometry. Use a 1:1:1 molar ratio of 4-aminophenol, formaldehyde, and diethylamine. Consider adding the formaldehyde solution dropwise to the mixture of the phenol and amine to maintain a low concentration of formaldehyde throughout the reaction.
Formation of a sticky, insoluble residue in the reaction flask. Polymerization of 4-aminophenol with formaldehyde.Maintain a controlled temperature, typically between 20-40°C. Ensure a slightly acidic to neutral pH, as basic conditions can promote polymerization.
The reaction mixture or final product has a dark color (yellow, brown, or even black). Oxidation of the 4-aminophenol starting material or the final product.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. Store the 4-aminophenol starting material and the final product protected from light and air.
Presence of unexpected peaks in the aromatic region of the ¹H NMR spectrum. Formation of positional isomers or reaction at the amino group.While ortho-substitution is favored, para-substitution can occur if the ortho positions are sterically hindered. However, with 4-aminophenol, ortho is the primary site. To minimize side reactions at the amino group, ensure the reaction is carried out under conditions that favor electrophilic aromatic substitution.

Visualizing the Reaction and Potential Byproducts

G cluster_reactants Reactants cluster_impurities Common Impurities 4-AP 4-Aminophenol Polymer Phenolic Resin 4-AP->Polymer Excess FA / High Temp Oxidation Quinone-like Impurities 4-AP->Oxidation FA Formaldehyde Product 4-Amino-2-((diethylamino)methyl)phenol (Desired Product) FA->Product FA->Polymer DEA Diethylamine DEA->Product Over-alkylation 2,6-bis((diethylamino)methyl) -4-aminophenol Product->Over-alkylation Excess FA/DEA Product->Oxidation Air/Light

Caption: Synthetic pathway and common impurities.

II. Analytical Protocols for Purity Assessment

Accurate assessment of product purity is crucial. Here are recommended analytical methods for characterizing 4-Amino-2-((diethylamino)methyl)phenol and identifying potential impurities.

Protocol 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the desired product and its impurities.

Recommended HPLC Conditions:

Parameter Condition
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in WaterB: 0.1% TFA in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Injection Volume 10 µL
Column Temperature 30 °C

Expected Elution Profile:

  • 4-Aminophenol (unreacted): Will elute early due to its high polarity.

  • 4-Amino-2-((diethylamino)methyl)phenol (Product): Main peak with a characteristic retention time.

  • 2,6-bis((diethylamino)methyl)-4-aminophenol (Over-alkylation): Will have a longer retention time than the mono-substituted product due to increased lipophilicity.

  • Oxidized Impurities: May appear as multiple small peaks, often with broad shapes.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is useful for identifying volatile and semi-volatile impurities. Derivatization is often necessary for polar compounds like phenols and amines to improve their volatility and chromatographic performance.

Derivatization (Silylation):

  • Dissolve a small amount of the sample in a suitable solvent (e.g., pyridine or acetonitrile).

  • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat the mixture at 60-70°C for 30 minutes.

  • Inject the derivatized sample into the GC-MS.

GC-MS Parameters:

Parameter Condition
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1 mL/min
Inlet Temperature 250 °C
Oven Program Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 10 minutes.
MS Transfer Line 280 °C
Ion Source 230 °C
Mass Range 50-500 amu

Expected Mass Spectra:

  • The mass spectrum of the derivatized product will show a molecular ion peak corresponding to the silylated compound.

  • Characteristic fragmentation patterns can help in identifying impurities. For example, the loss of a methyl group from a trimethylsilyl group is a common fragmentation pathway.

Visualizing the Analytical Workflow

G cluster_synthesis Synthesis & Workup cluster_analysis Purity Analysis cluster_purification Purification Synthesis Mannich Reaction Crude_Product Crude Product Synthesis->Crude_Product HPLC HPLC Analysis (Quantitative Purity) Crude_Product->HPLC GCMS GC-MS Analysis (Impurity Identification) Crude_Product->GCMS NMR NMR Spectroscopy (Structural Confirmation) Crude_Product->NMR Recrystallization Recrystallization HPLC->Recrystallization Purity < 98% GCMS->Recrystallization NMR->Recrystallization Final_Product Final_Product Recrystallization->Final_Product High Purity Product Column_Chromatography Column Chromatography Column_Chromatography->Final_Product

Caption: A typical workflow for synthesis and analysis.

III. Purification Strategies

Effective purification is key to obtaining high-purity 4-Amino-2-((diethylamino)methyl)phenol.

FAQ 2: What is the best method to purify the crude product?

A2: Recrystallization and Column Chromatography

  • Recrystallization: This is often the most effective method for removing the majority of impurities, especially unreacted starting materials and some side products.

    • Recommended Solvents: A mixture of a polar solvent in which the compound is soluble at high temperatures (e.g., ethanol, isopropanol) and a non-polar co-solvent in which it is less soluble (e.g., heptane, toluene) often works well. Start by dissolving the crude product in a minimal amount of the hot polar solvent and then slowly add the non-polar solvent until turbidity is observed. Allow the solution to cool slowly to promote the formation of pure crystals.

  • Column Chromatography: For obtaining very high purity material or for separating impurities with similar solubility profiles, column chromatography on silica gel is recommended.

    • Eluent System: A gradient of ethyl acetate in hexane or dichloromethane in methanol can be effective. The more polar product will require a more polar eluent to move down the column.

Troubleshooting Purification

Observation Potential Cause Recommended Solution
Product "oils out" during recrystallization. The boiling point of the solvent is too high, or the solution is too concentrated.Use a lower boiling point solvent system. Add more of the primary solvent to reduce saturation. Scratch the inside of the flask with a glass rod to induce crystallization.
Low recovery after recrystallization. Too much solvent was used. The product is significantly soluble in the cold solvent.Use the minimum amount of hot solvent required to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath before filtration.
Colored impurities persist after recrystallization. Highly colored, polar impurities are present.Treat a solution of the crude product with activated charcoal before filtration. Perform a hot filtration to remove the charcoal.

IV. Spectroscopic Characterization

Confirming the structure of your final product is essential. Here is a summary of the expected spectroscopic data for 4-Amino-2-((diethylamino)methyl)phenol.

¹H NMR (400 MHz, DMSO-d₆):

  • ~9.5-10.5 ppm (br s, 1H): Phenolic -OH proton.

  • ~6.5-6.8 ppm (m, 3H): Aromatic protons.

  • ~4.8-5.2 ppm (br s, 2H): -NH₂ protons.

  • ~3.6 ppm (s, 2H): -CH₂- bridge protons.

  • ~2.5 ppm (q, 4H): -N(CH₂CH₃)₂ protons.

  • ~1.0 ppm (t, 6H): -N(CH₂CH₃)₂ protons.

¹³C NMR (100 MHz, DMSO-d₆):

  • ~150-155 ppm: Carbon attached to the hydroxyl group.

  • ~140-145 ppm: Carbon attached to the amino group.

  • ~110-130 ppm: Other aromatic carbons.

  • ~55-60 ppm: -CH₂- bridge carbon.

  • ~45-50 ppm: -N(CH₂CH₃)₂ carbons.

  • ~10-15 ppm: -N(CH₂CH₃)₂ carbons.

FT-IR (KBr):

  • 3400-3200 cm⁻¹ (broad): O-H and N-H stretching vibrations.

  • 3050-3000 cm⁻¹: Aromatic C-H stretching.

  • 2970-2850 cm⁻¹: Aliphatic C-H stretching.

  • ~1600, 1500 cm⁻¹: Aromatic C=C stretching.

  • ~1250 cm⁻¹: C-N stretching.

This technical support guide provides a comprehensive overview of the common impurities encountered in the synthesis of 4-Amino-2-((diethylamino)methyl)phenol and offers practical troubleshooting strategies. By understanding the underlying chemistry and employing the appropriate analytical and purification techniques, researchers can confidently synthesize this important compound with high purity.

References

  • PubChem. 4-Amino-2-((diethylamino)methyl)phenol. National Center for Biotechnology Information. [Link]

  • A. Ali, et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1345. [Link]

  • Royal Society of Chemistry. (2021). Electronic Supplementary Information for [Paper Title]. [Link]

  • ResearchGate. (2022, February). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. [Link]

  • Google Patents. (2012). CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol.
  • Journal of Chromatography B: Biomedical Sciences and Applications. (2001). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
  • Google Patents. (1988).
  • Eruditio: Indonesia Journal of Food and Drug Safety. (2024). Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes. [Link]

  • PubChem. Process for the purification of p-aminophenol - Patent US-4440954-A. National Center for Biotechnology Information. [Link]

  • Shimadzu. (2021). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2015, April 24). Phenol, 4-amino-2-[[(2-hydroxyethyl)amino]methyl]- and its dihydrochloride: Human health tier II assessment. [Link]

  • MDPI. (2022, July 21). Identification by GC-MS Analysis of Organics in Manufactured Articles through a D-Optimal Design. [Link]

Troubleshooting

Technical Support Center: Enhancing the Stability of 4-Amino-2-((diethylamino)methyl)phenol in Aqueous Solutions

Welcome to the technical support center for 4-Amino-2-((diethylamino)methyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and trou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-Amino-2-((diethylamino)methyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for improving the stability of 4-Amino-2-((diethylamino)methyl)phenol in aqueous solutions. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the integrity and reliability of your experiments.

Introduction: Understanding the Instability of 4-Amino-2-((diethylamino)methyl)phenol

4-Amino-2-((diethylamino)methyl)phenol is a versatile molecule with applications in pharmaceuticals and as a chemical intermediate.[1][2] Its structure, containing both a phenolic hydroxyl and an aromatic amino group, makes it particularly susceptible to oxidative degradation in aqueous solutions.[1] This degradation is often accelerated by factors such as elevated pH, exposure to oxygen, light, and the presence of metal ions. The consequence of this instability is not only a loss of the active compound but also the potential for introducing confounding variables into your experiments through the formation of unknown degradation products.

This guide will provide a structured approach to identifying the root causes of instability and implementing effective stabilization strategies.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your work with 4-Amino-2-((diethylamino)methyl)phenol and provides actionable solutions.

Issue 1: Rapid Discoloration of Aqueous Solutions

Symptom: Your freshly prepared aqueous solution of 4-Amino-2-((diethylamino)methyl)phenol rapidly turns yellow, brown, or even black.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Action
Oxidation by Dissolved Oxygen The phenolic and amino functional groups are readily oxidized, a process accelerated by dissolved oxygen in the solvent.[1][3]Deoxygenate your solvents. This can be achieved by sparging with an inert gas (e.g., nitrogen or argon) for 15-30 minutes prior to use.[4]
High pH of the Solution Alkaline conditions deprotonate the phenolic hydroxyl group, making the compound more susceptible to oxidation.[1]Maintain a slightly acidic pH. Prepare your solutions in a buffer with a pH range of 2.0 to 3.0 for maximal stability.[5]
Presence of Catalytic Metal Ions Trace metal ions in your solvent or on your glassware can catalyze the oxidation of aminophenols.[4]Use high-purity water and acid-washed glassware. Consider adding a chelating agent like EDTA to sequester metal ions.[3]
Exposure to Light Photons can provide the energy to initiate oxidative reactions.Protect your solutions from light. Use amber vials or wrap your glassware in aluminum foil.[4]

Issue 2: Inconsistent Experimental Results or Appearance of Unexpected Peaks in Analytical Assays (e.g., HPLC)

Symptom: You observe poor reproducibility in your experiments or see unexpected peaks in your chromatograms that are not present in the reference standard.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Action
Degradation During Sample Preparation and Analysis The compound may be degrading in the time between sample preparation and analysis, or even in the autosampler.Prepare samples fresh and analyze them immediately. If storage is necessary, keep them at low temperatures (-4°C for short-term, -20°C for long-term) and protected from light.[1]
Lack of an Antioxidant Without an antioxidant, the compound is vulnerable to oxidation by dissolved oxygen and other reactive species.Incorporate an antioxidant into your solution. Ascorbic acid (Vitamin C) is a highly effective antioxidant for protecting aminophenols in aqueous solutions.[4]
Formation of Degradation Products The unexpected peaks are likely degradation products of 4-Amino-2-((diethylamino)methyl)phenol.Characterize the degradation products. Understanding the degradation pathway can help in optimizing your experimental conditions to prevent their formation.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution of 4-Amino-2-((diethylamino)methyl)phenol

  • Solvent Deoxygenation: Sparge your high-purity water or buffer with nitrogen or argon gas for at least 30 minutes.

  • pH Adjustment: If using water, adjust the pH to between 2.0 and 3.0 using a suitable acid (e.g., hydrochloric acid).

  • Addition of Antioxidant: Add ascorbic acid to the deoxygenated, pH-adjusted solvent to a final concentration of 0.01-0.1% (w/v).[4]

  • Dissolution of Compound: Dissolve the 4-Amino-2-((diethylamino)methyl)phenol in the prepared solvent.

  • Storage: Store the solution in an amber vial at -20°C for long-term storage or -4°C for short-term use.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 4-Amino-2-((diethylamino)methyl)phenol in aqueous solutions?

A1: The primary degradation pathway is oxidation. The phenolic hydroxyl and amino groups are susceptible to oxidation, leading to the formation of quinone-like structures and other colored byproducts.[1] While the specific degradation products for this molecule are not extensively documented in publicly available literature, the general pathway for aminophenols involves initial oxidation to a quinoneimine, which can then undergo further reactions.

Q2: Is the dihydrochloride salt of 4-Amino-2-((diethylamino)methyl)phenol more stable?

A2: Yes, the dihydrochloride salt is generally more stable than the free base.[6][7][8][9] The protonation of the amino groups reduces their susceptibility to oxidation, making the salt form a better choice for storage and for preparing aqueous solutions.

Q3: What are the recommended storage conditions for the solid form of 4-Amino-2-((diethylamino)methyl)phenol?

A3: The solid compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon).[4] Recommended storage temperatures are typically 2-8°C.

Q4: Can I use other antioxidants besides ascorbic acid?

A4: Yes, other antioxidants such as sodium metabisulfite (0.05 - 0.5% w/v) can also be effective.[4] The choice of antioxidant may depend on the specific requirements of your experiment and its compatibility with your downstream applications.

Q5: How can I monitor the degradation of my 4-Amino-2-((diethylamino)methyl)phenol solution?

A5: A stability-indicating HPLC method is the most reliable way to monitor the degradation of your compound. This involves developing a chromatographic method that can separate the parent compound from its degradation products. Visual inspection for color change can be a quick but less quantitative indicator of degradation.

Visualizing Degradation and Stabilization

Below are diagrams illustrating the key concepts discussed in this guide.

cluster_degradation Degradation Pathway Compound 4-Amino-2-((diethylamino)methyl)phenol Oxidized_Intermediate Oxidized Intermediate (e.g., Quinoneimine) Compound->Oxidized_Intermediate Oxidation (O2, Metal Ions, Light, High pH) Degradation_Products Degradation Products (Colored) Oxidized_Intermediate->Degradation_Products Further Reactions

Caption: Simplified degradation pathway of 4-Amino-2-((diethylamino)methyl)phenol.

cluster_workflow Stabilization Workflow Start Start: Prepare Aqueous Solution Deoxygenate Deoxygenate Solvent (N2 or Ar) Start->Deoxygenate pH_Adjust Adjust pH to 2.0-3.0 Deoxygenate->pH_Adjust Add_Antioxidant Add Antioxidant (e.g., Ascorbic Acid) pH_Adjust->Add_Antioxidant Dissolve Dissolve Compound Add_Antioxidant->Dissolve Store Store in Amber Vial at -20°C Dissolve->Store Stable_Solution Stable Solution Store->Stable_Solution

Caption: Experimental workflow for preparing a stabilized solution.

References

  • Chemcess. (2025, September 10). Aminophenol: Properties, Production, Reactions And Uses. Retrieved from [Link]

  • Wang, D. P., Chang, L. C., & Wang, M. T. (2001). Stability of 4-DMAP in solution. Drug development and industrial pharmacy, 27(9), 997–1001. [Link]

  • IChem. 4-AMINO-2-[(DIETHYLAMINO)METHYL]PHENOL DIHYDROCHLORIDE | CAS 6297-14-9. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of Aminomethylphenols

Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your comprehensive resource for navigating the intricacies of aminomethylphenol synthesis.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your comprehensive resource for navigating the intricacies of aminomethylphenol synthesis. Here, we will delve into the common side reactions encountered during these syntheses, providing you with in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments. Our focus is not just on the "what," but the critical "why," empowering you to make informed decisions in your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: I'm performing a Mannich reaction for aminomethylation of phenol and getting a complex mixture of products. What are the most common side reactions?

A: The Mannich reaction, while powerful, is prone to several side reactions that can lead to complex product mixtures. The most common include:

  • Over-alkylation: Formation of di- and tri-substituted aminomethylphenols (e.g., 2,4,6-tris(aminomethyl)phenol).[1]

  • Polymerization/Resin Formation: Phenol and formaldehyde can polymerize, especially under acidic conditions and at elevated temperatures, to form phenolic resins.[2][3][4][5]

  • Benzoxazine Formation: Intramolecular cyclization between the aminomethyl group and the phenolic hydroxyl can occur, particularly upon heating, to form benzoxazine derivatives.

  • Oxidation: The phenolic hydroxyl group is susceptible to oxidation, leading to colored impurities.

Q2: My reaction is sluggish and gives a low yield of the desired aminomethylphenol. What are the likely causes?

A: Low yields can stem from several factors:

  • Suboptimal pH: The pH of the reaction is critical. A pH that is too low will protonate the amine, rendering it non-nucleophilic, while a pH that is too high can lead to other side reactions. A pH range of approximately 4-5 is often recommended for the Mannich reaction.

  • Low Reaction Temperature: While higher temperatures can promote side reactions, a temperature that is too low may result in a very slow reaction rate.

  • Improper Stoichiometry: The molar ratio of phenol, formaldehyde, and amine is crucial for directing the reaction towards the desired product.

  • Catalyst Issues (if applicable): If you are using a catalyst, its activity and loading are critical parameters.

Q3: How can I control the regioselectivity of the aminomethylation to favor ortho or para substitution?

A: The hydroxyl group of phenol is an ortho, para-director.[1] Controlling regioselectivity is a key challenge and can be influenced by:

  • Catalyst Choice: Certain catalysts can direct the aminomethylation to a specific position. For example, some copper(II) catalysts have been shown to favor ortho-selective aminomethylation.[6][7][8]

  • Reaction Conditions: Temperature and pH can influence the kinetic versus thermodynamic product distribution, which in turn affects the ortho/para ratio.[9]

  • Steric Hindrance: Bulky substituents on the phenol ring can hinder ortho-substitution, favoring the para position.[9]

In-Depth Troubleshooting Guides

Issue 1: Over-alkylation - Formation of Di- and Tri-substituted Products

Root Cause Analysis: Over-alkylation occurs when the initially formed mono-aminomethylated phenol undergoes further reaction with the iminium ion intermediate. This is often favored by an excess of formaldehyde and amine, as well as prolonged reaction times.[10] The relative reactivity of the mono-substituted product compared to the starting phenol also plays a role.

Troubleshooting Protocol:

  • Stoichiometry Control:

    • Action: Carefully control the molar ratio of your reactants. A good starting point is a 1:1:1 ratio of phenol:formaldehyde:amine for mono-substitution. To suppress over-alkylation, a slight excess of the phenol can be used.

    • Rationale: Limiting the concentration of the electrophilic iminium ion relative to the phenol substrate reduces the statistical probability of multiple substitutions on the same ring.

  • Order of Addition:

    • Action: Consider adding the formaldehyde solution dropwise to a mixture of the phenol and amine.

    • Rationale: This slow addition maintains a low instantaneous concentration of the reactive iminium ion, thereby favoring mono-substitution.

  • Temperature Management:

    • Action: Perform the reaction at a lower temperature.

    • Rationale: Lower temperatures can favor the kinetic product (often the mono-substituted phenol) over the thermodynamically more stable, but higher activation energy, polysubstituted products.

Data Summary: Optimizing Molar Ratios for Selective Mono-aminomethylation

Phenol:Formaldehyde:Amine RatioExpected OutcomeNotes
1 : 1.1 : 1.1High conversion, potential for over-alkylationA common starting point, but may require optimization.
1.2 : 1 : 1Reduced over-alkylation, potentially lower conversionUsing an excess of the phenol can favor mono-substitution.
1 : 0.9 : 0.9Lower conversion, but higher selectivity for mono-productLimiting the electrophile is a key strategy to avoid over-alkylation.

Troubleshooting Workflow for Over-alkylation

start High Percentage of Di/Tri-substituted Product check_ratio Is the molar ratio of formaldehyde/amine to phenol > 1? start->check_ratio adjust_ratio Decrease formaldehyde/amine ratio to ≤ 1:1 with phenol. check_ratio->adjust_ratio Yes check_addition Was formaldehyde added all at once? check_ratio->check_addition No re_evaluate Re-evaluate product mixture. Is selectivity improved? adjust_ratio->re_evaluate slow_addition Implement dropwise addition of formaldehyde. check_addition->slow_addition Yes check_temp Is the reaction temperature high? check_addition->check_temp No slow_addition->re_evaluate lower_temp Reduce reaction temperature. check_temp->lower_temp Yes check_temp->re_evaluate No success Success: Mono-substituted product is major. re_evaluate->success Yes further_optimization Further optimization may be needed. Consider purification strategies. re_evaluate->further_optimization No

Caption: Troubleshooting workflow for over-alkylation.

Issue 2: Polymerization and Resin Formation

Root Cause Analysis: Phenol-formaldehyde resins are formed through a step-growth polymerization.[4] This process is catalyzed by both acid and base and is accelerated by heat. The formation of methylene bridges between phenol units leads to cross-linking and the formation of an insoluble resinous material, which can significantly reduce the yield of the desired aminomethylphenol and complicate purification.

Troubleshooting Protocol:

  • pH Control:

    • Action: Maintain the reaction pH within a weakly acidic to neutral range (pH 4-7).

    • Rationale: Strongly acidic conditions promote the polymerization of phenol and formaldehyde.[4]

  • Temperature Control:

    • Action: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Avoid excessive heating.

    • Rationale: The rate of polymerization increases significantly with temperature.[2][3] Studies have shown that the release of formaldehyde and phenol, indicative of resin formation and degradation, increases significantly above 60°C.[5]

  • Formaldehyde Concentration:

    • Action: Use the minimum effective concentration of formaldehyde.

    • Rationale: A high concentration of formaldehyde drives the equilibrium towards polymer formation.

Data Summary: Temperature Effects on Phenol-Formaldehyde Resin Formation

Temperature RangeObservationRecommendation
< 60°CMinimal resin formationIdeal for minimizing polymerization side reactions.
60 - 90°CIncreased rate of prepolymer formationMonitor reaction closely for signs of insolubility.
> 100°CRapid polymerization and cross-linkingAvoid this temperature range if possible.

Experimental Protocol: Minimizing Resin Formation

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine the phenol and amine in the chosen solvent.

  • pH Adjustment: Adjust the pH of the mixture to between 5 and 6 using a dilute acid or base.

  • Formaldehyde Addition: Slowly add a stoichiometric amount of formaldehyde solution at room temperature.

  • Reaction: Stir the reaction at a controlled temperature (e.g., 40-50°C) and monitor the progress by TLC.

  • Work-up: Once the reaction is complete, proceed with the work-up immediately to avoid prolonged exposure to conditions that may favor polymerization.

Issue 3: Benzoxazine Formation

Root Cause Analysis: Benzoxazines are formed via an intramolecular cyclization of an ortho-aminomethylphenol intermediate. This reaction is typically favored at higher temperatures and involves the elimination of a water molecule.

Troubleshooting Protocol:

  • Temperature Control:

    • Action: Maintain a moderate reaction temperature. Avoid prolonged heating, especially during the work-up.

    • Rationale: The cyclization to form the benzoxazine ring is an endothermic process and is therefore favored at higher temperatures.

  • pH Management:

    • Action: Work up the reaction under neutral or slightly acidic conditions.

    • Rationale: Basic conditions can deprotonate the phenolic hydroxyl group, which may facilitate the nucleophilic attack on the aminomethyl carbon.

Proposed Mechanism of Benzoxazine Formation

cluster_0 Intramolecular Cyclization ortho-Aminomethylphenol ortho-Aminomethylphenol Zwitterionic Intermediate Zwitterionic Intermediate ortho-Aminomethylphenol->Zwitterionic Intermediate Heat Benzoxazine Benzoxazine Zwitterionic Intermediate->Benzoxazine - H₂O

Caption: Proposed mechanism of benzoxazine formation.

Purification Strategies

The successful synthesis of aminomethylphenols is often followed by the critical step of purification. The choice of method will depend on the nature of the impurities present.

Recrystallization

Recrystallization is an effective technique for removing small amounts of impurities from a solid product. The key is to find a solvent in which the desired compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures, while the impurities remain soluble at all temperatures.[11][12][13]

Recommended Solvent Systems for Aminomethylphenol Recrystallization:

Solvent/Solvent PairPolarityNotes
Ethanol/WaterPolarA common and effective system for many aminomethylphenols. Dissolve in hot ethanol and add hot water dropwise until the solution becomes cloudy, then allow to cool slowly.
Toluene/HexaneNon-polar/Non-polarUseful for less polar aminomethylphenol derivatives.
Acetone/WaterPolarAnother versatile polar solvent system.
Column Chromatography

For complex mixtures or to separate isomers, column chromatography is often necessary. Due to the basic nature of the amino group, tailing on silica gel can be an issue.

Tips for Successful Column Chromatography of Aminomethylphenols:

  • Solvent System: A common mobile phase is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).

  • Tailing Suppression: To reduce tailing, a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), can be added to the eluent.

  • Gradient Elution: A gradient elution, starting with a lower polarity and gradually increasing the polarity, can be effective for separating components with different polarities.

Analytical Characterization of Side Products

Identifying the side products in your reaction mixture is crucial for effective troubleshooting. A combination of HPLC and NMR spectroscopy is a powerful approach for this.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent tool for quantifying the relative amounts of the desired product and byproducts. A stability-indicating HPLC method can be developed to track the formation of degradation products under various stress conditions (e.g., acid, base, heat, light, and oxidation).[14][15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of side products.[17][18] For example, the number and splitting patterns of the aromatic protons in ¹H NMR can help distinguish between ortho-, meta-, and para-substituted isomers. ¹³C NMR provides a unique fingerprint for each isomer based on the chemical shifts of the carbon atoms.[17] Hyphenated techniques like HPLC-NMR can be particularly powerful for analyzing complex mixtures.[19][20]

Forced Degradation Studies

To understand the intrinsic stability of your aminomethylphenol and to identify potential degradation products that may form during storage or under stress, performing forced degradation studies is highly recommended.[21][22] This involves subjecting the compound to harsh conditions and analyzing the resulting mixture.

Typical Forced Degradation Conditions:

Stress ConditionTypical Reagents/Conditions
Acid Hydrolysis0.1 M HCl, heat
Base Hydrolysis0.1 M NaOH, heat
Oxidation3% H₂O₂, room temperature
Thermal DegradationElevated temperature (e.g., 105°C)
PhotodegradationExposure to UV light

By analyzing the stressed samples, you can develop a comprehensive stability profile for your compound and validate your analytical methods for its quality control.

References

  • Effects of Temperature and Humidity on Phenol-Formaldehyde Resin Bonding - Forest Products Labor
  • Kinetic Study of Curing Phenol-Formaldehyde. (2015). (URL not available)
  • PHENOLIC RESIN POLYMERIZATION AND ITS KINETIC PARAMETERS ESTIMATION. (2018). iosrjen.org. (URL not available)
  • Curing reaction kinetics of paper-based phenolic resin laminates—from laboratory measurements to inline quality control. (2025). PMC. (URL not available)
  • Cr-Catalyzed Direct ortho-Aminomethylation of Phenols. (2021). The Journal of Organic Chemistry. (URL not available)
  • Selective alkylation of aminophenols. (2010). University of Michigan. (URL not available)
  • Thermal Kinetics and Post Curing Thermal Stability of Bio-Based Phenol Formaldehyde Resins for Its Potential in Particleboard Production. (2019). Academia.edu. (URL not available)
  • Application Notes and Protocols for the Aminomethylation of Phenol - Benchchem. (URL not available)
  • Recrystalliz
  • Mannich reaction. (2020). (URL not available)
  • Cu (II) - Catalyzed - Selective Aminomethylation of Phenols: Ortho | PDF. Scribd. (URL not available)
  • Synthesis Protocols for 2,6-Bis(aminomethyl)phenol Derivatives: An Application Note - Benchchem. (URL not available)
  • Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. (2020). (URL not available)
  • Forced Degradation Studies: Regulatory Considerations and Implement
  • Development of forced degradation and stability indicating studies of drugs—A review. (URL not available)
  • Go-to recrystallization solvent mixtures : r/Chempros. (2023). Reddit. (URL not available)
  • Avoiding Over-alkylation - Wordpress. ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL not available)
  • A practical guide to forced degradation and stability studies for drug substances. (URL not available)
  • Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. (URL not available)
  • (PDF) Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. (2020). (URL not available)
  • Unambiguous Confirmation of 3-(Aminomethyl)phenol Structure via 13C NMR Spectroscopy: A Comparative Analysis - Benchchem. (URL not available)
  • Technical Support Center: Managing Regioselectivity in Phenol Hydroxymethyl
  • A Review Article on Development of Forced Degradation and Stability Indicating Studies for Drug Substance and Drug Product. (2019). Journal of Pharmaceutical Science and Bioscientific Research. (URL not available)
  • Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols. (2023). MDPI. (URL not available)
  • Forced Degradation Study in Pharmaceutical Stability. (2017). Pharmaguideline. (URL not available)
  • Single-solvent recrystallisation - Chemistry Teaching Labs. University of York. (URL not available)
  • Mannich reaction - Wikipedia. (URL not available)
  • Recrystalliz
  • recrystalliz
  • HPLC, a modular technique that complements NMR. specific polymers. (2024). (URL not available)
  • Optimizing reaction conditions for N-alkylation of diethylamine - Benchchem. (URL not available)
  • Toward Elucidating the Role of Number of Oxazine Rings and Intermediates in the Benzoxazine Backbone on Their Thermal Characteristics | Macromolecules.
  • Cu(II)-Catalyzed ortho-Selective Aminomethylation of Phenols. PubMed. (2017). (URL not available)
  • Structure Elucidation, NMR, HPLC-MS Analytics. MicroCombiChem GmbH. (URL not available)
  • RSC Advances. (URL not available)
  • Mannich Reaction - Organic Chemistry Portal. (URL not available)
  • ortho-selective aminomethylation of free phenols with N,O-acetals/trifluoroborates.
  • (PDF) o-Aminomethylderivatives of phenols. Part 3.
  • (PDF)
  • V–Catalyzed Direct Ortho‐Aminomethylation of Phenols - ResearchG
  • Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols. (2023). PMC. (URL not available)
  • REGIOSELECTIVE MANNICH REACTION OF PHENOLS UNDER HIGH PRESSURE USING DICHLOROMETHANE AS C1 UNIT#. (2008). LOCKSS: Serve Content. (URL not available)
  • Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)
  • NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. (2022). MDPI. (URL not available)
  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. (URL not available)

Sources

Troubleshooting

Technical Support Center: Minimizing Degradation of 4-Amino-2-((diethylamino)methyl)phenol at High pH

Introduction: The Challenge of Alkaline Instability 4-Amino-2-((diethylamino)methyl)phenol is a multifunctional aromatic compound utilized as a key intermediate in the synthesis of pharmaceuticals and other complex organ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Alkaline Instability

4-Amino-2-((diethylamino)methyl)phenol is a multifunctional aromatic compound utilized as a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] Its structure, containing both a primary aromatic amine and a phenolic hydroxyl group, makes it a versatile building block.[1] However, these same functional groups are responsible for its significant instability under high pH (alkaline) conditions.

Researchers frequently encounter rapid degradation of this compound in basic solutions, often signaled by a distinct color change to brown or dark red. This degradation not only reduces the yield of desired products but also introduces complex impurities, complicating purification and analysis. This guide provides an in-depth understanding of the degradation mechanism and offers robust, field-proven strategies and protocols to mitigate this instability, ensuring the integrity of your experiments.

The "Why": Understanding the Mechanism of Degradation

The instability of 4-Amino-2-((diethylamino)methyl)phenol at high pH is primarily driven by base-catalyzed oxidation . The process can be broken down into two key steps:

  • Deprotonation: In an alkaline environment (typically pH > 8), the phenolic hydroxyl (-OH) group is deprotonated by a base (like OH⁻) to form a phenoxide ion (-O⁻) .

  • Oxidation: This phenoxide ion is highly electron-rich and extremely susceptible to oxidation by dissolved molecular oxygen (O₂) present in the solvent.[1] The oxidation process is complex, often involving free radical intermediates and leading to the formation of highly colored benzoquinone-imine type structures and subsequent polymeric byproducts.[2][3][4]

The presence of the electron-donating amino group in the para position further activates the aromatic ring, making the molecule even more prone to oxidation compared to unsubstituted phenol.[1]

cluster_0 Degradation Pathway at High pH Molecule 4-Amino-2-((diethylamino)methyl)phenol (Stable at Neutral/Acidic pH) Phenoxide Phenoxide Ion (Highly Reactive) Molecule->Phenoxide + OH⁻ (High pH) Oxidized Quinone-imine & Polymeric Products (Colored Degradants) Phenoxide->Oxidized + O₂ (Dissolved Oxygen)

Caption: Base-catalyzed oxidation pathway of 4-Amino-2-((diethylamino)methyl)phenol.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common problems researchers face when working with this compound in alkaline media.

Issue 1: My solution turns brown/red/pink immediately after adding a base (e.g., NaOH, K₂CO₃).

  • Probable Cause: This is the classic visual indicator of rapid, oxygen-driven degradation. The moment the pH increases, the highly reactive phenoxide ion is formed and is immediately oxidized by dissolved oxygen in your solvent and headspace.

  • Core Solution: You must rigorously remove oxygen from the system before the pH is raised.

  • Detailed Steps:

    • Solvent Deoxygenation: Before adding any reagents, sparge your solvent (e.g., water, methanol, ethanol) with an inert gas like argon (Ar) or nitrogen (N₂) for at least 30-60 minutes. This displaces dissolved oxygen.

    • Inert Atmosphere: Assemble your reaction glassware and purge the entire system (flask, condenser, etc.) with the inert gas. Maintain a gentle positive pressure of Ar or N₂ throughout the entire experiment. This is often achieved using a gas bubbler or a balloon filled with the inert gas.

    • Timed Reagent Addition: Only after the solvent and system are fully deoxygenated should you add the base to raise the pH. Add your 4-Amino-2-((diethylamino)methyl)phenol compound last, after the alkaline, oxygen-free environment is established.

Issue 2: The color change is slower, but my yield is low, and HPLC/NMR shows multiple impurity peaks.

  • Probable Cause: Even with some precautions, slow oxygen ingress or the presence of catalytic metal impurities can cause significant degradation over the course of the reaction. Phenolic compounds are known to be sensitive to trace metal ions which can catalyze oxidation.[5]

  • Core Solution: Incorporate a sacrificial antioxidant and consider using a metal chelator.

  • Detailed Steps:

    • Add an Antioxidant: After deoxygenating the solvent but before adding your primary compound, add a small amount (e.g., 0.05-0.1 equivalents) of a water-soluble antioxidant like L-ascorbic acid (Vitamin C) or a solvent-soluble antioxidant like Butylated hydroxytoluene (BHT) . These compounds are more easily oxidized than your substrate and will sacrificially react with residual oxygen, protecting your molecule.[6]

    • Use a Chelating Agent: If you suspect metal contamination (e.g., from reagents or glassware), add a small amount of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to sequester metal ions and prevent them from participating in catalytic oxidation cycles.

    • Maintain Rigorous Inert Atmosphere: Ensure all joints in your glassware are well-sealed and that the positive inert gas pressure is maintained for the entire duration of the experiment.

Issue 3: I'm performing an aqueous extraction at high pH, and my compound is degrading in the separatory funnel.

  • Probable Cause: The large surface area and mixing involved in liquid-liquid extraction dramatically increase the solution's exposure to oxygen in the air.

  • Core Solution: Minimize oxygen exposure time and use a reducing agent in your aqueous phase.

  • Detailed Steps:

    • Pre-treat the Aqueous Phase: Before the extraction, add a small amount of a reducing agent like sodium sulfite (Na₂SO₃) or sodium metabisulfite (Na₂S₂O₅) to the alkaline aqueous solution. These will scavenge dissolved oxygen.

    • Work Quickly: Perform the extraction as rapidly as possible to minimize the time the alkaline solution is in contact with air.

    • Inert Funnel Environment (Advanced): For extremely sensitive applications, you can attempt to flush the separatory funnel with an inert gas before adding your solutions, though this can be cumbersome. The use of a reducing agent is often more practical.

Preventative Strategies & Protocols

Proactive measures are always more effective than troubleshooting. Follow this workflow to set up an experiment designed to minimize degradation from the start.

start Start sparge 1. Sparge Solvent (Ar or N₂ for 30-60 min) start->sparge setup 2. Assemble & Purge Glassware (Maintain positive inert pressure) sparge->setup reagents 3. Add Stabilizers (e.g., Ascorbic Acid, EDTA) setup->reagents base 4. Add Base (Adjust to desired high pH) reagents->base compound 5. Add 4-Amino-2-((diethylamino)methyl)phenol base->compound reaction 6. Run Reaction / Store (Under continuous inert atmosphere) compound->reaction end Finish reaction->end

Caption: Recommended experimental workflow to prevent oxidative degradation.

Protocol 1: Preparation of a Stabilized Alkaline Solution

This protocol describes the preparation of a 100 mL solution of the target compound at pH 11, minimizing degradation.

  • Solvent Preparation: Pour 100 mL of the desired solvent (e.g., deionized water) into a three-neck round-bottom flask equipped with a magnetic stir bar.

  • Deoxygenation: Insert a gas dispersion tube (sparging needle) below the solvent surface and a gas outlet needle. Sparge the solvent with argon (Ar) or high-purity nitrogen (N₂) gas for at least 30 minutes with gentle stirring.

  • System Purge: Remove the sparging needle and set up the flask for the experiment (e.g., with a condenser and a stopper). Ensure a continuous, gentle flow of inert gas into the flask's headspace, with the outlet connected to an oil bubbler to monitor the positive pressure.

  • Stabilizer Addition: Add 15-30 mg of L-ascorbic acid to the stirring, deoxygenated solvent. Allow it to dissolve completely.

  • pH Adjustment: Slowly add your base (e.g., 1 M NaOH solution) dropwise until the desired pH (e.g., pH 11) is reached and stable.

  • Substrate Addition: Weigh and add your 4-Amino-2-((diethylamino)methyl)phenol to the stabilized, alkaline, and inert solution.

  • Execution: Proceed with your experiment, ensuring the inert atmosphere is maintained throughout. For long-term storage, seal the container tightly under the inert atmosphere and store at low temperatures (-4°C to -20°C) and protected from light.[1]

Data & Analysis

Monitoring the stability of your compound is crucial. High-Performance Liquid Chromatography (HPLC) with a UV detector is the preferred method for quantifying the parent compound and observing the formation of degradation products.

Analytical Method Outline
  • Technique: Reversed-Phase HPLC

  • Column: C18, e.g., 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., 20 mM phosphate buffer at pH 3) is a good starting point. The low pH of the mobile phase will "freeze" any further degradation during the analysis.

  • Detection: UV detector set to a wavelength where the parent compound has a strong absorbance.

  • Quantification: Use a calibration curve generated from a pure, solid standard of 4-Amino-2-((diethylamino)methyl)phenol, dissolved in a slightly acidic solvent (e.g., 0.1% formic acid in water/methanol) to ensure its stability.

Table 1: Impact of Protective Measures on Compound Stability

The following table illustrates the expected impact of implementing the strategies described above on the stability of the compound in an aqueous pH 11 solution after 4 hours at room temperature.

ConditionAtmosphereAdditive(s)Expected Degradation (%)Visual Observation
1 (Control) AirNone> 90%Rapid change to dark brown
2 Inert (N₂)None15 - 30%Slow change to light yellow/pink
3 AirAscorbic Acid40 - 60%Slower change to orange/brown
4 (Recommended) Inert (N₂)Ascorbic Acid< 5%Solution remains colorless or very pale yellow

Note: These are illustrative values. Actual degradation rates will depend on specific conditions like temperature, reagent purity, and mixing efficiency.

Frequently Asked Questions (FAQs)

Q1: Can I use a different antioxidant? A1: Yes. For organic solvents, hindered phenols like BHT or BHA can be effective.[7] For aqueous systems, other water-soluble antioxidants like sodium erythorbate can be used. The key is to choose an antioxidant that is more readily oxidized than your compound and does not interfere with your downstream chemistry.

Q2: Is nitrogen gas as good as argon for creating an inert atmosphere? A2: For most applications, high-purity nitrogen is sufficient and more economical. Argon is denser than air and can be more effective at blanketing a reaction, making it the preferred choice for highly sensitive systems.

Q3: Why is the compound more stable at low pH? A3: At low (acidic) pH, the phenolic hydroxyl group remains protonated (-OH). This form is significantly less electron-rich than the phenoxide ion (-O⁻) and, therefore, much less susceptible to oxidation. Studies on similar aminophenol compounds show maximum stability in the acidic pH range.[8]

Q4: Will adding an antioxidant interfere with my reaction? A4: It might. You must evaluate the compatibility of the antioxidant with your other reagents. For example, a reducing agent like ascorbic acid could interfere with an oxidation reaction you intend to perform. In such cases, relying solely on a rigorously maintained inert atmosphere is the best strategy.

References

  • Investigation on redox mechanism of p-aminophenol in non-aqueous media by FT-IR spectroelectrochemistry. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • Corbett, J. F. (1972). Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (11), 1627-1630.
  • Nematollahi, D., et al. (2009). Electrochemical Oxidation of Some Aminophenols in Various pHs. Journal of the Brazilian Chemical Society.
  • Barani, E., et al. (2016). QM/MM Study on the Mechanism of Aminophenol Oxidation by Functionalized β-Cyclodextrin as Oxidase Nanomimic. Journal of Molecular Graphics and Modelling.
  • Joseph, J., et al. (1983). Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase. Journal of Biological Chemistry.
  • Wang, D. P., et al. (2001). Stability of 4-DMAP in solution. Drug Development and Industrial Pharmacy, 27(9), 997-1001.
  • Fluitec. (2021, April 23). Is Antioxidant Monitoring Necessary? Available from: [Link]

  • Tintoll. (2026, January 8). Hindered Phenol Antioxidant HPAO. Available from: [Link]

  • Li, N., et al. (2022).
  • Papuc, C., et al. (2018). Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Meat. Comprehensive Reviews in Food Science and Food Safety.

Sources

Optimization

Technical Support Center: Optimization of N-Alkylation of Aminophenols

Welcome to the Technical Support Center for the N-alkylation of aminophenols. As a Senior Application Scientist, I have designed this guide to help you navigate the inherent chemoselectivity challenges of ambident nucleo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the N-alkylation of aminophenols. As a Senior Application Scientist, I have designed this guide to help you navigate the inherent chemoselectivity challenges of ambident nucleophiles. This resource bypasses generic advice, focusing instead on the thermodynamic and kinetic causalities that dictate reaction outcomes, complete with self-validating protocols to ensure reproducibility in your workflows.

Strategic Decision Matrix

Before troubleshooting a failed reaction, it is critical to ensure you have selected the correct synthetic strategy based on your target molecule and selectivity requirements.

Workflow Start Goal: N-Alkylation of Aminophenol Q1 Is strictly mono-alkylation required? Start->Q1 RedAm Reductive Amination (Aldehyde/Ketone + Hydride) Q1->RedAm Yes Q2 Is atom economy / green chemistry the priority? Q1->Q2 No / Variable BorrH Borrowing Hydrogen (Alcohol + Ru/Mn Catalyst) Q2->BorrH Yes Direct Direct Alkylation (Alkyl Halide + Base) Q2->Direct No

Decision matrix for selecting the optimal N-alkylation strategy for aminophenols.

Part 1: Frequently Asked Questions (Mechanisms & Strategy)

Q: Why does direct alkylation with alkyl halides consistently yield messy mixtures of N-alkyl, O-alkyl, and N,O-dialkylated products? A: This is a classic issue of ambident nucleophilicity governed by Hard-Soft Acid-Base (HSAB) theory and inductive effects. Aminophenols possess two nucleophilic centers. Under neutral conditions, the nitrogen is softer and more nucleophilic. However, if you use a strong base, the phenol is deprotonated to a phenoxide anion—a very hard nucleophile. Hard electrophiles (like alkyl sulfonates) will preferentially attack the hard phenoxide oxygen, leading to O-alkylation[1]. Furthermore, once mono-N-alkylation occurs, the new alkyl group donates electron density via inductive effects, making the secondary amine more nucleophilic than the starting primary amine. This kinetic reality makes over-alkylation (dialkylation) almost inevitable in direct SN2 pathways[2][3].

Q: What is the most reliable method to achieve strictly mono-N-alkylation? A: Reductive amination is the gold standard for strict mono-N-alkylation[2]. By reacting the aminophenol with an aldehyde or ketone, you form a Schiff base (imine). Because the imine carbon is subsequently reduced by a hydride source (e.g., NaBH₄), the resulting secondary amine cannot react with another equivalent of the carbonyl compound to form a stable, reducible species under standard conditions[4]. This neatly circumvents the over-alkylation trap.

Q: How does the "Borrowing Hydrogen" (Hydrogen Autotransfer) methodology work, and when should I use it? A: The borrowing hydrogen method is an atom-economical, green chemistry approach that uses aliphatic alcohols as alkylating agents instead of toxic alkyl halides[5]. A transition metal catalyst (often Ru or Mn) dehydrogenates the alcohol to an aldehyde, generating a metal-hydride intermediate. The aldehyde condenses with the aminophenol to form an imine. The catalyst then "returns" the borrowed hydrogen to reduce the imine to the N-alkylated product[5]. Use this when scaling up, when minimizing toxic halide waste is a priority, or when utilizing dimethyl carbonate (DMC) as an alternative green alkylating agent[3].

Part 2: Troubleshooting Guide (Specific Issues & Solutions)

Issue: Significant O-alkylation byproduct is forming during my direct N-alkylation attempt.

  • Causality: You are likely using a base that is too strong (deprotonating the phenol) or an electrophile that is too "hard" (e.g., epoxides or sulfonates).

  • Solution: Switch to a weaker base (like K₂CO₃ instead of NaH or NaOH) to keep the phenol protonated. Alternatively, use softer electrophiles (like alkyl iodides instead of chlorides/mesylates) which favor the softer nitrogen center[1].

Issue: My reductive amination is stalling at the imine intermediate; reduction is incomplete.

  • Causality: The imine may be highly stable due to extended conjugation, or the hydride source is degrading in the protic solvent before reduction is complete.

  • Solution: Optimize the pH. Imine reduction often requires mild acidic conditions to activate the imine carbon for nucleophilic attack by the hydride. Switch from NaBH₄ in methanol to Sodium Triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane (DCE) with a catalytic amount of acetic acid[4].

Issue: I am observing N,N-dialkylation even when using exactly 1.0 equivalent of alkyl halide.

  • Causality: The reaction rate of the secondary amine with the alkyl halide ( k2​ ) is faster than the reaction rate of the primary amine ( k1​ ).

  • Solution: Direct alkylation cannot easily solve this kinetic problem. You must change the strategy to reductive amination[2] or utilize a highly selective catalytic system, such as Ru(II) pincer complexes, which demonstrate excellent chemoselectivity for mono-alkylation[5].

Part 3: Quantitative Data & Method Comparison

To aid in your experimental design, the following table summarizes the expected performance metrics of various N-alkylation strategies based on recent literature data.

Alkylation StrategyReagents / CatalystTypical YieldSelectivity (Mono-N)Operating TempKey Byproducts
Reductive Amination Aldehyde/Ketone, NaBH₄85 - 98%> 99%0 °C to RTWater
Borrowing Hydrogen Alcohol, [Ru(L1a)(PPh3)Cl2] (0.1-1 mol%)70 - 90%Excellent80 - 100 °CWater
DMC Alkylation Dimethyl Carbonate, Cu-Zr BNPs~ 91%Up to 91%180 °CMethanol, CO₂
Direct Alkylation Alkyl Halide, K₂CO₃40 - 60%Poor (Mixtures)60 - 80 °CHalide salts, Dialkyl

(Data synthesized from references[2],[5],[3])

Part 4: Self-Validating Experimental Protocols

The following Standard Operating Procedures (SOPs) are designed as self-validating systems. Do not proceed to subsequent steps unless the validation criteria for the current step are met.

Protocol A: One-Pot Selective N-Alkylation via Reductive Amination[2]

This protocol leverages the kinetic stability of the imine intermediate to ensure strict mono-alkylation.

Step 1: Imine Formation

  • Dissolve the aminophenol (3.0 mmol) in anhydrous methanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Add the corresponding aldehyde or ketone (3.0 mmol) dropwise.

  • Stir at room temperature for 1 hour.

  • Validation Check: Analyze via Thin Layer Chromatography (TLC) using Hexanes:EtOAc (7:3). The primary amine spot (ninhydrin positive) must completely disappear, replaced by a less polar imine spot (fluoresces intensely under UV, ninhydrin negative). Do not proceed to Step 2 until conversion is >95% , otherwise, the hydride will reduce the unreacted aldehyde to an alcohol.

Step 2: In-Situ Reduction

  • Cool the reaction mixture to 0 °C using an ice bath. Causality: Hydride reduction is highly exothermic; cooling prevents solvent boiling and suppresses side reactions.

  • Add Sodium Borohydride (NaBH₄, 3.5 mmol) portion-wise over 10 minutes to control hydrogen gas evolution.

  • Remove the ice bath and stir for an additional 1 hour at room temperature.

  • Validation Check: TLC should show the disappearance of the imine spot and the appearance of a new, more polar spot corresponding to the secondary amine.

Step 3: Workup

  • Quench the reaction by slowly adding 10 mL of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Mechanism A Aminophenol + Aldehyde B Hemiaminal Intermediate A->B Nucleophilic Attack C Imine (Schiff Base) (- H2O) B->C Dehydration D N-Alkylated Product C->D Reduction (NaBH4)

Mechanistic pathway of the one-pot reductive amination of aminophenols.

Protocol B: Catalytic N-Alkylation via Borrowing Hydrogen (Ru-Catalyzed)[5]

Use this protocol when utilizing aliphatic alcohols as green alkylating agents.

Step 1: Reaction Assembly

  • In an argon-filled glovebox or using standard Schlenk techniques, charge a pressure tube with the aminophenol (1.0 mmol), the aliphatic alcohol (1.2 mmol), and the Ru(II) pincer catalyst [Ru(L1a)(PPh3)Cl2] (1.0 mol%).

  • Add a weak base (e.g., t-BuOK, 1.2 mmol) and toluene (2 mL) as the solvent.

Step 2: Thermal Dehydrogenation & Coupling

  • Seal the tube and heat the mixture to 100 °C for 12-24 hours. Causality: The initial dehydrogenation of the alcohol to the aldehyde is endothermic and requires significant thermal energy to overcome the activation barrier.

  • Validation Check: Monitor the reaction via GC-MS. You should observe the transient formation of the aldehyde and imine, followed by complete conversion to the N-alkylated mass peak.

Step 3: Purification

  • Cool to room temperature, dilute with dichloromethane, and filter through a short pad of Celite to remove the metal catalyst.

  • Purify via flash column chromatography to isolate the pure mono-N-alkylated product.

References

  • Side Reactions in Organic Synthesis. epdf.pub. [Link]

  • N-Alkylation of Amines by C1-C10 Aliphatic Alcohols Using A Well-Defined Ru(II)-Catalyst. A Metal-Ligand Cooperative Approach. ResearchGate. [Link]

  • Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. ACS Omega. [Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Challenges of Biological Assay Reproducibility

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals Poor reproducibility in biological assays is a pervasive challenge that can undermine the validity of scientific find...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Poor reproducibility in biological assays is a pervasive challenge that can undermine the validity of scientific findings, delay drug development programs, and lead to a significant waste of resources. This guide is designed to serve as a technical support hub, providing field-proven insights and actionable troubleshooting strategies to help you identify, diagnose, and resolve common sources of variability in your experiments.

Section 1: Foundational Pillars of Reproducibility

Before delving into assay-specific issues, it's crucial to understand the universal principles that underpin robust and reproducible experimental outcomes. These are the non-negotiable elements of quality control in any laboratory setting.

Q1: What are the most common "big picture" sources of irreproducibility in any biological assay?

A1: Most reproducibility issues can be traced back to three main categories: Reagents and Consumables , Protocols and Execution , and Data Analysis .[1][2] Controllable sources of variation include the laboratory environment, technician capability, instrument calibration, and the handling of reagents and samples.[2] A failure to standardize any of these can introduce significant variability.

Here is a logical workflow for diagnosing the root cause of irreproducibility:

G cluster_reagent Reagent Issues cluster_protocol Protocol & Execution Issues cluster_analysis Data Analysis Issues start Poor Reproducibility Observed reagent Step 1: Scrutinize Reagents & Consumables start->reagent protocol Step 2: Evaluate Protocol & Execution reagent->protocol Reagents Verified reagent_q1 Cell Line Authenticated? reagent->reagent_q1 analysis Step 3: Review Data Analysis & Interpretation protocol->analysis Protocol Verified protocol_q1 Pipetting Technique Consistent? protocol->protocol_q1 solution Problem Resolved analysis->solution Analysis Verified analysis_q1 Standard Curve Valid? analysis->analysis_q1 reagent_q2 Reagent Lots Validated? reagent_q1->reagent_q2 reagent_q3 Antibody Specificity Confirmed? reagent_q2->reagent_q3 protocol_q2 Incubation Times/Temps Uniform? protocol_q1->protocol_q2 protocol_q3 Washing Steps Adequate? protocol_q2->protocol_q3 analysis_q2 Appropriate Controls Used? analysis_q1->analysis_q2 analysis_q3 Statistical Analysis Correct? analysis_q2->analysis_q3

Caption: A top-down diagnostic workflow for troubleshooting irreproducibility.

Q2: How do I quantitatively define "poor reproducibility"? What are acceptable limits for assay variability?

A2: Reproducibility is quantitatively assessed using the Coefficient of Variation (%CV) , which measures the relative variability of data points around the mean (%CV = (Standard Deviation / Mean) * 100).[3][4] There are two key types:

  • Intra-assay %CV: Measures precision within a single assay plate or run. It reflects the consistency of your pipetting and processing on that plate.

  • Inter-assay %CV: Measures precision between different assay plates or runs, conducted on different days or by different operators. It reflects the robustness of the assay over time.

General Acceptance Criteria for Assay Precision

Assay TypeIntra-Assay %CVInter-Assay %CVSource(s)
Immunoassays (ELISA)< 10%< 15%[3]
Cell-Based Assays< 20%< 25%[5][6]
qPCR< 5% (for Cq values)Varies; consistency is key[7]
Biochemical Assays< 15%< 20%[8]

Note: These are general guidelines. Specific acceptance criteria should be established during assay validation based on the assay's intended purpose.

Section 2: Critical Upstream Validation: Reagents and Cells

The quality of your results is fundamentally limited by the quality of your starting materials. Failure to properly validate cells and reagents is a primary driver of irreproducible research.

Q3: My cell-based assay results are inconsistent. How do I know if my cells are the problem?

A3: Inconsistent cell-based assay results often stem from two critical, and often overlooked, issues: cell line misidentification and mycoplasma contamination.[9]

Cell Line Authentication is non-negotiable. Cross-contamination and misidentification are rampant; it's estimated that up to 36% of cell lines are not what they are claimed to be.[10] The gold standard for authenticating human cell lines is Short Tandem Repeat (STR) Profiling .[11][12][13] This method generates a unique DNA fingerprint for a cell line, which can be compared against reference databases.

Protocol: Human Cell Line Authentication via STR Profiling

  • Sample Collection: At the beginning and end of a project, or when creating a master cell bank, collect a sample of your cell culture (a cell pellet of ~1-3 million cells is typically sufficient).

  • DNA Extraction: Isolate genomic DNA from the cell sample using a commercial DNA extraction kit.

  • STR Locus Amplification: Send the DNA to a core facility or commercial service for multiplex PCR amplification of at least 8 core STR loci (e.g., TH01, TPOX, vWA) plus amelogenin for sex determination, as recommended by the ANSI/ATCC standard ASN-0002.[12][13]

  • Data Analysis: The service will provide an STR profile (a series of numbers representing the alleles at each locus).

  • Database Comparison: Compare your obtained STR profile to the reference profile for your cell line in a comprehensive database like the ATCC STR Profile Database or Cellosaurus.

  • Acceptance Criterion: An 80% or greater match between your profile and the reference profile is required to confirm the cell line's identity.[14]

Q4: I suspect my antibody is not specific, or that a new lot is performing differently. How do I validate it?

A4: Antibody performance is a major source of variability. You must validate an antibody for specificity (it binds the correct target) and reproducibility (different lots perform consistently).[1]

For Specificity: Western blotting is a common first step. A specific antibody should detect a single band at the correct molecular weight in a positive control lysate and no band in a negative control (knockout) lysate.[1]

For Lot-to-Lot Reproducibility: A new lot of any critical reagent (antibodies, enzymes, cytokines) must be validated against the old lot before use in experiments. The Clinical and Laboratory Standards Institute (CLSI) provides a guideline (EP26-A) for this process.[14][15][16] The goal is to ensure that the new lot does not introduce a clinically or scientifically significant shift in results.

Simplified Protocol for Reagent Lot-to-Lot Verification (Based on CLSI EP26-A Principles)

  • Define Acceptance Criteria: Before starting, determine the maximum acceptable difference between the two lots. This should be based on the assay's known variability and the scientific requirements of the experiment. A common starting point is that the difference should not exceed 2-3 times the standard deviation of the assay.

  • Select Patient/Experimental Samples: Choose a minimum of 20 representative samples that span the assay's dynamic range (low, medium, and high concentrations).[17][18] Do not rely solely on QC materials, as they may not have the same matrix as your true samples.[19]

  • Parallel Testing: Analyze all selected samples in the same run using both the current ("old") reagent lot and the new reagent lot. This minimizes variability from other sources.

  • Data Analysis:

    • Calculate the difference in results for each sample (New Lot - Old Lot).

    • Calculate the mean difference across all samples.

    • Perform a paired t-test to assess if there is a statistically significant systematic bias.

    • Plot the results using a Bland-Altman plot to visualize the agreement between the two lots.

  • Decision: If the mean difference falls within your predefined acceptance criteria and no significant bias is detected, the new lot is acceptable for use.

Section 3: Assay-Specific Troubleshooting Guides

Even with validated reagents and cells, poor technique and unoptimized protocols can lead to high variability. This section provides Q&A-based troubleshooting for common assay platforms.

Immunoassays (ELISA)

Q5: My ELISA plate has high background across all wells. What's the cause and how do I fix it?

A5: High background in an ELISA obscures the specific signal, reduces the dynamic range, and compromises assay sensitivity. The most common culprits are insufficient blocking, inadequate washing, or overly concentrated antibodies/detection reagents.[7][13][20][21]

G start High ELISA Background wash Increase Wash Steps/Duration start->wash block Optimize Blocking Step wash->block Still High solution Background Reduced wash->solution Resolved ab_conc Titrate Antibody Concentrations block->ab_conc Still High block->solution Resolved reagents Check Reagent/Buffer Contamination ab_conc->reagents Still High ab_conc->solution Resolved reagents->solution Resolved

Caption: Troubleshooting workflow for high background in ELISA.

Troubleshooting Steps:

  • Improve Washing: Increase the number of wash cycles (e.g., from 3 to 5) and the soaking time for each wash (e.g., 30 seconds). Ensure complete aspiration of wash buffer between steps.[13][20]

  • Optimize Blocking: Increase the concentration of your blocking protein (e.g., BSA or casein) or extend the blocking incubation time (e.g., to 2 hours at room temperature or overnight at 4°C).[20][22]

  • Titrate Reagents: Your antibody or enzyme conjugate concentration may be too high. Perform a checkerboard titration to find the optimal concentrations of both capture and detection antibodies simultaneously.[9][23][24]

Protocol: Checkerboard Titration for ELISA Optimization

  • Plate Setup: Prepare a 96-well plate. You will create serial dilutions of your capture antibody (or antigen for indirect ELISA) across the columns and serial dilutions of your detection antibody down the rows.

  • Capture Ab/Antigen Dilution: In column 1, add your capture antibody at a high starting concentration (e.g., 10 µg/mL). In columns 2-12, perform 2-fold serial dilutions in coating buffer.

  • Coat Plate: Incubate the plate to coat with the capture antibody dilutions. Wash the plate.

  • Block Plate: Block the plate as you normally would.

  • Add Sample: Add a constant, moderate concentration of your target analyte to all wells (except blanks).

  • Detection Ab Dilution: In row A, add your detection antibody at a high starting concentration (e.g., 2 µg/mL). In rows B-H, perform 2-fold serial dilutions in assay diluent. Add these dilutions to the plate.

  • Develop and Read: Complete the remaining ELISA steps (add conjugate, substrate, stop solution) and read the plate.

  • Analysis: Identify the well (the combination of capture and detection antibody concentrations) that gives the best signal-to-noise ratio (high signal over your negative control with low background). This is your optimal concentration pairing.[23][25]

Western Blotting

Q6: My Western blot results are inconsistent between experiments, even when I load the same amount of protein. Why?

A6: Western blot variability is notoriously high. Inconsistency often arises from three areas: unequal protein loading/transfer, improper antibody usage, and non-linear signal detection.[5]

Key Solutions:

  • Use Appropriate Loading Controls: Do not assume equal loading based on a protein assay alone. Use an internal loading control to normalize your results. However, the expression of "housekeeping" proteins (e.g., GAPDH, β-actin) can be affected by experimental conditions.[15] It is crucial to validate that your loading control is stably expressed in your specific model. An alternative is to use a total protein stain (e.g., Ponceau S) on the membrane before blocking to visualize and quantify total protein per lane.[5]

  • Validate Your Primary Antibody: As with immunoassays, ensure your antibody is specific for the target. Use positive and negative controls (e.g., lysate from cells where the target is overexpressed or knocked out) to confirm specificity.

  • Work within the Linear Range: The signal from chemiluminescent or fluorescent detection is not linear across all concentrations. If your signal is saturated (too strong), you cannot accurately quantify changes. Create a dilution series of your lysate to determine the linear range for both your target protein and your loading control. Adjust your protein loading amount to ensure your signals fall within this range.

Quantitative PCR (qPCR)

Q7: My qPCR replicates have high Cq variation, or the results are not reproducible between runs. What should I check first?

A7: Reproducibility in qPCR depends on meticulous technique and adherence to established guidelines. The Minimum Information for Publication of Quantitative Real-Time PCR Experiments (MIQE) guidelines provide a comprehensive framework for ensuring data quality and reproducibility.[20][21][26][27] High Cq variation is often due to poor template quality, pipetting errors, or suboptimal assay design.[22][28]

MIQE-Informed Troubleshooting Checklist:

  • Template Quality: Is your RNA/DNA pure? Check the A260/280 ratio (should be ~1.8 for DNA, ~2.0 for RNA) and A260/230 ratio (should be >1.8) to check for protein and solvent contamination, respectively.[27] RNA integrity (RIN score) should be high.

  • Pipetting Precision: qPCR is highly sensitive to small volume errors.[28] Use calibrated pipettes, low-retention tips, and be consistent. For small volumes, consider using reverse pipetting to improve accuracy with viscous solutions like master mixes.[29][30]

  • Primer/Probe Design: Are your primers specific? Perform a melt curve analysis at the end of your SYBR Green run to check for a single, sharp peak, indicating a single amplicon. Multiple peaks suggest primer-dimers or off-target amplification.[31]

  • Reaction Efficiency: Is your PCR efficient? Run a standard curve using a dilution series of your template. The slope of the curve should indicate a PCR efficiency between 90-110%. Poor efficiency leads to unreliable quantification.[7]

Section 4: The Human Factor: Technique and Environment

Even the most robust protocols and validated reagents can fail if operator technique is inconsistent or the laboratory environment is not controlled.

Q8: How much does pipetting technique really matter for reproducibility?

A8: It matters immensely. Inconsistent pipetting is a major source of error, especially in low-volume assays like qPCR and 384-well plate-based assays.[17][32][33] Factors like immersion depth, pipetting angle, and aspiration/dispensing speed can all alter the delivered volume.[33]

Best Practices for Pipetting:

TechniqueRecommendationRationaleSource(s)
Pre-wetting Aspirate and dispense the liquid back into the source container 2-3 times before aspirating for delivery.Increases humidity within the tip, reducing evaporation and ensuring a more accurate volume is delivered on the first dispense.
Immersion Depth Immerse the tip just below the meniscus (2-3 mm).Deep immersion can cause liquid to cling to the outside of the tip, increasing the delivered volume.
Pipetting Angle Hold the pipette vertically (within 20 degrees) when aspirating.Aspirating at an angle can cause more liquid to be drawn in due to hydrostatic pressure changes.
Reverse Pipetting For viscous or volatile liquids, depress the plunger to the second stop to aspirate, and only to the first stop to dispense.This technique compensates for the liquid's properties by leaving a small amount in the tip, resulting in a more accurate dispense.[29][30]

By implementing these best practices and ensuring all lab members are trained to the same standard, you can significantly reduce operator-induced variability and enhance the reproducibility of your data.

References

  • 8 Tips for Understanding Multiplex Immunoassay Development and Validation. (2016). Genetic Engineering & Biotechnology News. [Link]

  • MIQE Guidelines: Minimum Information for Publication of Quantitative Real-Time PCR Experiments. (n.d.). Gene-quantification.de. Retrieved March 15, 2026, from [Link]

  • MIQE - Wikipedia. (n.d.). Wikipedia. Retrieved March 15, 2026, from [Link]

  • Huggett, J. F., & O'Grady, J. (2025). MIQE 2.0 and the Urgent Need to Rethink qPCR Standards. MDPI. [Link]

  • Bustin, S. A., et al. (2025). MIQE 2.0: Revision of the Minimum Information for Publication of Quantitative Real-Time PCR Experiments Guidelines. Multidisciplinary Digital Publishing Institute. [Link]

  • Almeida, J. L., et al. (2023). Short tandem repeat profiling via next-generation sequencing for cell line authentication. bioRxiv. [Link]

  • Authentication of Human Cell Lines Through STR Profiling - The ANSI Blog. (2025). ANSI Blog. [Link]

  • STR Profiling: Authentication of Human Cell Lines and Beyond. (2017). BioPharm International. [Link]

  • Masters, J. R., et al. (2001). Short tandem repeat profiling provides an international reference standard for human cell lines. PNAS. [Link]

  • User Evaluation of Between-Reagent Lot Variation; Approved Guideline. (2013). CLSI. [Link]

  • STR Authentication for Mouse Cell Lines. (2025). Procell. [Link]

  • Multiplexing Immunoassays: Technical Considerations for Optimal Performance. (2017). Clinical Lab Manager. [Link]

  • Inter and Intra Assay CV Explained. (n.d.). Scribd. Retrieved March 15, 2026, from [Link]

  • Katzman, B. M., et al. (2017). Evaluation of the CLSI EP26-A protocol for detection of reagent lot-to-lot differences. Clinical Biochemistry. [Link]

  • Park, Y., et al. (2019). Evaluation of the CLSI EP26-A protocol for detection of reagent lot-to-lot differences. Annals of Laboratory Medicine. [Link]

  • Western Blot Troubleshooting: High Background Signal on the Blot. (n.d.). Bio-Rad Antibodies. Retrieved March 15, 2026, from [Link]

  • EP26-A Lot-Lot Verification. (n.d.). Scribd. Retrieved March 15, 2026, from [Link]

  • CLSI EP26 guideline, 1/14. (2014). CAP Today. [Link]

  • Designing a Multiplex Immunoassay: Factors to Consider. (2019). News-Medical.net. [Link]

  • Western blot troubleshooting: high background. (n.d.). American Research Products. Retrieved March 15, 2026, from [Link]

  • Practical Tips for Planning a Successful Multiplex Immunoassay Experiment. (n.d.). Olink. Retrieved March 15, 2026, from [Link]

  • Expert Tips on Optimizing Immunoassay Design and Validation. (2020). Biocompare. [Link]

  • Pipetting Performance across Laboratory Personnel: A Comparative Study. (2026). ResearchGate. [Link]

  • Optimize ELISA Assays with Checkerboard Titration Techniques. (2023). BosterBio. [Link]

  • Impact of pipetting techniques on precision and accuracy. (2016). Eppendorf. [Link]

  • 4.5.6. Intra-Assay and Inter-Assay Variability. (n.d.). Bio-protocol. Retrieved March 15, 2026, from [Link]

  • Impact of pipetting techniques on precision and accuracy. (n.d.). MUF-Pro. Retrieved March 15, 2026, from [Link]

  • Increasing Precision When Pipetting Protein Samples: Assessing Reliability of the Reverse Pipetting Technique. (2011). American Laboratory. [Link]

  • Checkerboard for optimization of the indirect ELISA assay using the... (2019). ResearchGate. [Link]

  • Li, A. C. Y., et al. (2020). Assessing variations in manual pipetting: An under-investigated requirement of good laboratory practice. PLOS ONE. [Link]

  • ELISA Set-up with Checker-Board Optimization. (2023). Diagnopal. [Link]

  • A guide for potency assay development of cell-based product candidates. (2013). Journal of Translational Medicine. [Link]

  • Biological Assays: Innovations and Applications. (n.d.). Longdom Publishing. Retrieved March 15, 2026, from [Link]

  • How is the inter- and Intra-assay coefficients of variability (%CV) calculated in the microplate reader (ELISA)? (2018). ResearchGate. [Link]

  • Progress in the Use of Biological Assays During the Development of Biotechnology Products. (2025). ResearchGate. [Link]

  • ICH Test Procedures and Acceptance Criteria for Biological Products. (n.d.). National Toxicology Program. Retrieved March 15, 2026, from [Link]

  • REVIEW ON BIOASSAY. (2024). International Journal of Advance Research, Ideas and Innovations in Technology. [Link]

  • Z-4: Mean, Standard Deviation, And Coefficient Of Variation. (1999). Westgard QC. [Link]

  • Coefficient of Variation (CV) - a suitability criterion?. (2022). Quantics Biostatistics. [Link]

  • Establishing Acceptance Criteria for Analytical Methods. (2016). BioPharm International. [Link]

  • Reproducibility and transparency in biomedical sciences. (2017). Pathology - Research and Practice. [Link]

  • In Vitro Research Reproducibility: Keeping Up High Standards. (2020). Frontiers in Toxicology. [Link]

  • Analytical method validation for cell-based potency assays. (2024). Sterling Pharma Solutions. [Link]

  • Assay Acceptance Criteria for Multiwell-Plate–Based Biological Potency Assays. (2014). BioProcess International. [Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 4-Amino-2-((ethylamino)methyl)phenol

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered during the multi-kilogram scale-up of 4-amino-2-((ethylamino...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered during the multi-kilogram scale-up of 4-amino-2-((ethylamino)methyl)phenol. This compound is a highly reactive, oxidation-sensitive intermediate frequently utilized in the development of antimalarial analogs and kinase inhibitors[1].

Scaling this synthesis from the bench to the pilot plant introduces severe challenges regarding regioselectivity, thermodynamic side-reactions, catalyst poisoning, and oxidative degradation. This guide deconstructs these challenges into a self-validating troubleshooting matrix.

Mechanistic Workflow & Process Logic

The synthesis typically proceeds via a Mannich condensation of 4-nitrophenol with ethylamine and formaldehyde, followed by the catalytic hydrogenation of the nitro group. However, the use of a primary amine (ethylamine) inherently triggers over-alkylation, leading to a benzoxazine thermodynamic sink[2].

Pathway A 4-Nitrophenol + Ethylamine + Formaldehyde B 1,3-Benzoxazine Intermediate (Thermodynamic Sink) A->B Excess CH2O (Over-alkylation) C 4-Nitro-2-((ethylamino)methyl)phenol (Mono-Mannich Base) A->C Controlled Flow Stoichiometry B->C HCl (aq), Heat (Ring-Opening) D 4-Amino-2-((ethylamino)methyl)phenol Dihydrochloride C->D H2, Pd/C HCl (aq)

Fig 1: Synthetic pathway highlighting the benzoxazine intermediate and reduction to the final salt.

Troubleshooting Guides & FAQs

Phase 1: The Mannich Condensation & Benzoxazine Over-alkylation

Q: At scale, my Mannich reaction yields predominantly a byproduct rather than the desired 4-nitro-2-((ethylamino)methyl)phenol. LC-MS shows a mass corresponding to the addition of an extra methylene group (+12 Da relative to the target). What is happening?

The Causality: When using a primary amine (ethylamine) and formaldehyde with a phenol, the reaction rarely stops at the secondary amine (mono-Mannich base). The newly formed secondary amine is highly nucleophilic and rapidly reacts with a second equivalent of formaldehyde and the phenolic hydroxyl group to form a 3,4-dihydro-1,3-benzoxazine ring[3]. This is not a mistake in your execution; it is a well-documented thermodynamic sink in [3]. To isolate the desired mono-Mannich base, you must intentionally form the benzoxazine and subsequently ring-open it via acidic hydrolysis.

Self-Validating Protocol: Benzoxazine Hydrolysis to Mono-Mannich Base

  • Reaction Setup: Charge the crude Mannich reaction mixture (containing the 1,3-benzoxazine intermediate) into a glass-lined reactor.

  • Acidification: Slowly dose 6M HCl (aq) while maintaining the internal temperature below 40°C until the pH reaches 1.0.

    • Mechanism: The acidic environment protonates the oxazine ring nitrogen, making it an excellent leaving group. Water acts as the nucleophile to attack the aminal carbon, releasing formaldehyde and yielding the mono-Mannich base.

  • Heating & Validation: Heat the mixture to 70°C for 4 hours.

    • Validation Check: Pull an aliquot and analyze via 1 H-NMR. The reaction is validated as complete when the characteristic benzoxazine methylene protons (-O-CH 2​ -N-) at ~4.8 ppm completely disappear, replaced by the open-chain benzylic protons (-Ar-CH 2​ -NH-) at ~3.9 ppm.

  • Isolation: Cool to 5°C and filter the resulting 4-nitro-2-((ethylamino)methyl)phenol hydrochloride salt.

Phase 2: Catalytic Hydrogenation & Catalyst Poisoning

Q: During the reduction of the nitro group to the amine, my Pd/C catalyst completely stalls after 10-15% conversion. How do I maintain catalytic turnover?

The Causality: Your substrate contains a basic secondary amine. The lone pair of electrons on this nitrogen strongly coordinates to the active palladium sites, effectively poisoning the catalyst. Furthermore, the resulting aminophenol is highly susceptible to auto-oxidation. The solution, as established in classical , is to perform the reduction under strictly acidic conditions[4]. This protonates the amine, preventing catalyst coordination, and simultaneously protects the newly formed aniline as the hydrochloride salt[4].

Self-Validating Protocol: Acid-Promoted Catalytic Hydrogenation

  • Preparation: In a Hastelloy pressure reactor, suspend 4-nitro-2-((ethylamino)methyl)phenol hydrochloride (1.0 eq) in degassed methanol.

  • Catalyst & Acid Addition: Add 5 wt% Pd/C (50% wet). Add concentrated HCl (1.1 eq).

    • Mechanism: The extra equivalent of HCl ensures the newly formed aniline remains protonated, preventing it from coordinating with the palladium surface and stalling the catalytic cycle.

  • Hydrogenation: Purge with N 2​ (3x), then H 2​ (3x). Pressurize to 50 psi H 2​ and heat to 45°C.

    • Validation Check: Monitor the hydrogen mass flow meter. A healthy reaction will show a linear H 2​ uptake that sharply plateaus. If uptake stalls before the theoretical volume is reached, verify the pH is < 2.0; if it has drifted higher, dose additional HCl to un-poison the catalyst.

  • Filtration: Vent and purge with N 2​ . Filter the catalyst under a strict N 2​ atmosphere to prevent ignition and product oxidation.

Phase 3: Product Isolation and Oxidative Stability

Q: My final product, 4-amino-2-((ethylamino)methyl)phenol, rapidly turns dark brown/black during filtration and drying. How can I achieve a stable, off-white powder?

The Causality: Electron-rich aminophenols auto-oxidize rapidly in ambient air to form highly colored, polymeric quinone imines. The free base form of this molecule is fundamentally unstable at room temperature. You must isolate the product as the dihydrochloride salt under an inert atmosphere, which stabilizes the electron density of the aromatic ring. This is why commercial reference standards of this molecule are exclusively sold as [1][5].

Quantitative Process Data

To illustrate the critical nature of these parameter controls, below is a comparative data summary of batch vs. optimized flow/salt processes during scale-up.

Process ParameterStandard Batch (Free Base Target)Optimized Process (Di-HCl Salt Target)Impact on YieldImpact on Product Purity
Mannich Stoichiometry 1.0 eq CH 2​ O (Often spikes)2.0 eq CH 2​ O (Intentional)-45% (Batch)High Benzoxazine impurity in Batch
Reduction pH pH 7.0 (Neutral)pH 1.5 (Acidic)Catalyst Stall at 15% (Batch)>99% Conversion (Optimized)
Isolation Atmosphere Ambient AirNitrogen / ArgonComplete oxidative degradation>99% (Stable off-white powder)

Troubleshooting Decision Matrix

Use the following logic tree to rapidly diagnose and correct deviations during your scale-up campaigns.

Troubleshooting Start Issue Detected: Low Yield or Degradation Q1 Is +12 Da mass observed in Mannich step? (LC-MS) Start->Q1 A1 Benzoxazine formed. Initiate acidic hydrolysis. Q1->A1 Yes Q2 Does H2 uptake stall during reduction? Q1->Q2 No A2 Catalyst poisoned. Adjust pH < 2 with HCl. Q2->A2 Yes Q3 Does product turn black upon air exposure? Q2->Q3 No A3 Oxidative degradation. Isolate as di-HCl salt under N2. Q3->A3 Yes

Fig 2: Decision matrix for troubleshooting common scale-up bottlenecks in aminophenol synthesis.

References

  • Effect of phenol on the synthesis of benzoxazine Source: RSC Advances, 2015, 5, 103203-103209 URL:[Link]

  • Hydrogenation of ortho-phenolic Mannich bases (U.S. Patent 3,461,172)

Sources

Troubleshooting

Technical Support Center: Identifying Degradation Products of 4-Amino-2-((diethylamino)methyl)phenol

Welcome to the technical support center for the analysis of 4-Amino-2-((diethylamino)methyl)phenol. This guide is designed for researchers, scientists, and drug development professionals who are investigating the stabili...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 4-Amino-2-((diethylamino)methyl)phenol. This guide is designed for researchers, scientists, and drug development professionals who are investigating the stability and degradation profile of this molecule. Here, you will find troubleshooting advice, detailed experimental protocols, and explanations of the underlying chemical principles, all structured in a practical question-and-answer format.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and challenges encountered during the stability analysis of 4-Amino-2-((diethylamino)methyl)phenol.

Q1: Why is my solution of 4-Amino-2-((diethylamino)methyl)phenol turning brown/pink upon standing or during stress testing?

A1: This is a classic indicator of oxidation. The 4-Amino-2-((diethylamino)methyl)phenol molecule has two functional groups highly susceptible to oxidation: the phenolic hydroxyl (-OH) group and the aromatic amino (-NH2) group.[1] Oxidation, often accelerated by light, heat, or the presence of metal ions, can lead to the formation of highly colored quinone-imine or benzoquinone-type structures.[1][2] This color change is a critical first clue that your primary degradation pathway is likely oxidative.

Q2: I'm performing forced degradation studies according to ICH guidelines, but I'm seeing very little degradation under hydrolytic (acid/base) conditions. Is this normal?

A2: Yes, this is plausible. While the molecule has amine functionalities that can be protonated or deprotonated, the core aromatic structure is generally stable to hydrolysis. The ether and amide bonds commonly susceptible to hydrolysis are absent in this molecule. Significant degradation is more likely to be observed under oxidative and photolytic stress conditions.[3][4][5] However, it is still essential to perform the hydrolytic studies to confirm this stability profile as required by regulatory guidelines.[6]

Q3: My mass balance in the forced degradation study is consistently below 95%. Where are my degradants going?

A3: A poor mass balance is a common and challenging issue. Several possibilities could explain this observation:

  • Formation of Non-UV Active Degradants: Your degradation products may lack a chromophore, making them invisible to standard UV detectors.[1] Consider using a more universal detector like a mass spectrometer (MS), a charged aerosol detector (CAD), or a refractive index (RI) detector.

  • Formation of Volatile or Insoluble Products: Degradation may lead to volatile compounds that are lost during sample preparation or highly polar/polymeric insoluble products that precipitate out of solution.[1]

  • Co-elution: A degradant peak may be hidden under the main active pharmaceutical ingredient (API) peak or a solvent front. Ensure your chromatographic method has adequate resolving power.

  • Adsorption: Degradants may be irreversibly adsorbed onto the HPLC column or sample vials.

Q4: What are the most critical stress conditions I should focus on for this molecule based on its structure?

A4: Given the aminophenol structure, the two most critical stress conditions are:

  • Oxidative Degradation: Use agents like hydrogen peroxide (H₂O₂) to mimic oxidative stress. This is likely to be the most significant degradation pathway.

  • Photolytic Degradation: Aromatic amines and phenols are often sensitive to light.[7][8] Exposing the compound to controlled light conditions as per ICH Q1B guidelines is crucial to assess photostability.[4]

Part 2: Troubleshooting Guide for Analytical Challenges

This section provides in-depth solutions to specific problems you might encounter during your analysis.

Issue 1: Unexpected Peaks in HPLC-UV Chromatogram

  • Problem: You observe new peaks in your chromatogram for stressed samples that are not present in the control.

  • Troubleshooting Workflow:

G start Unexpected Peak Observed check_blank 1. Analyze a blank injection (mobile phase/diluent) start->check_blank is_blank_peak Is the peak present in the blank? check_blank->is_blank_peak system_peak Peak is from solvent/system. Investigate source (e.g., contaminated solvent). is_blank_peak->system_peak Yes check_control 2. Analyze unstressed control sample is_blank_peak->check_control No is_control_peak Is the peak present in the control? check_control->is_control_peak process_impurity Peak is a process-related impurity, not a degradant. is_control_peak->process_impurity Yes confirm_degradant 3. Peak is likely a degradation product. is_control_peak->confirm_degradant No next_steps Proceed to Peak Purity analysis and Mass Spectrometry (MS) for identification. confirm_degradant->next_steps

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Issue 2: Difficulty Identifying Degradants by Mass Spectrometry (MS)

  • Problem: You detect a chromatographic peak for a degradant, but you cannot obtain a clear mass spectrum or plausible molecular ion.

  • Causality & Solution:

    • Poor Ionization: The degradant may not ionize efficiently under your current MS source conditions (e.g., ESI positive mode).

      • Action: Switch ionization polarity (try ESI negative). Aminophenols can sometimes be detected in negative mode. Also, try atmospheric pressure chemical ionization (APCI), which can be better for less polar compounds.

    • Low Concentration: The degradant may be present at a concentration below the limit of detection of the mass spectrometer.

      • Action: Prepare a more concentrated sample from your stressed stock solution. If possible, enrich the degradant fraction using techniques like solid-phase extraction (SPE).

    • In-source Fragmentation: The molecule might be fragmenting immediately in the MS source, preventing the observation of the molecular ion.

      • Action: Reduce the fragmentor or cone voltage in your MS settings to achieve "softer" ionization.

Part 3: Experimental Protocols

These protocols provide a starting point for your investigations. Always adapt them to your specific equipment and laboratory procedures.

Protocol 1: Forced Degradation (Stress Testing) Study

This protocol is based on the principles outlined in the ICH Q1A(R2) guideline.[3][4][5][9]

1. Stock Solution Preparation:

  • Prepare a stock solution of 4-Amino-2-((diethylamino)methyl)phenol at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

2. Stress Conditions:

  • Control: Keep the stock solution protected from light at 2-8°C.

  • Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

  • Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. After the stress period, neutralize the sample with an equivalent amount of acid before analysis.

  • Oxidative: Mix 5 mL of stock solution with 5 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.

  • Thermal: Store the stock solution in a sealed vial at 80°C for 48 hours.

  • Photolytic: Expose the stock solution in a photochemically transparent container (e.g., quartz) to a light source conforming to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and near UV energy of ≥ 200 watt-hours/square meter).[4] A dark control should be run in parallel.

3. Sample Analysis:

  • Before injection, dilute all samples (including the control) to a final concentration of ~0.1 mg/mL with the mobile phase.

  • Analyze by a stability-indicating HPLC method, preferably with both UV and MS detection.

Stress ConditionTypical Reagent/SettingDurationExpected Outcome for 4-Amino-2-((diethylamino)methyl)phenol
Acid Hydrolysis 0.1 M HCl, 60°C24hMinimal to no degradation expected.
Base Hydrolysis 0.1 M NaOH, 60°C24hMinimal to no degradation expected.
Oxidation 3% H₂O₂, RT24hSignificant degradation expected. Formation of colored products (quinones, dimers).
Thermal 80°C48hModerate degradation possible, likely oxidative in nature if oxygen is present.
Photolysis ICH Q1B Light SourcePer GuidelineSignificant degradation expected. Photo-oxidation is a known pathway for aromatic amines.[7][8]

Part 4: Understanding Degradation Pathways

The chemical structure of 4-Amino-2-((diethylamino)methyl)phenol dictates its degradation behavior. The primary sites of reactivity are the electron-rich aromatic ring, activated by both the -OH and -NH₂ groups.

Postulated Oxidative Degradation Pathway

Oxidation is the most probable degradation route. The process likely involves the formation of radical intermediates, leading to dimerization or the formation of quinone-imines.

G cluster_0 Oxidative Stress (e.g., H₂O₂, Light, O₂) Parent 4-Amino-2-((diethylamino)methyl)phenol (C₁₁H₁₈N₂O) MW: 194.27 Radical Phenoxy/Amino Radical Intermediate Parent->Radical [O] Dealkylation Product C: N-de-ethylated Products (Loss of -CH₂CH₃) Parent->Dealkylation Oxidative Dealkylation Quinone Product A: Quinone-imine Derivative (Oxidized Ring) Radical->Quinone Intramolecular Rearrangement Dimer Product B: Dimerization Products (e.g., C-C or C-N coupling) Radical->Dimer Intermolecular Coupling

Caption: Postulated oxidative degradation pathways.

  • Pathway A (Oxidation to Quinone-imine): The initial step is the oxidation of the phenol or amine to a radical species. This can then rearrange to form a more stable quinone-imine structure. This is often associated with the formation of color.

  • Pathway B (Dimerization): Two radical intermediates can couple together to form various dimeric structures. These will have a mass approximately double that of the parent molecule.

  • Pathway C (N-Dealkylation): The tertiary amine of the diethylamino group can also be a site for oxidation, potentially leading to the loss of one or both ethyl groups.[10]

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, Step 4 version (6 February 2003). [Link]

  • ICH, Q1B Stability Testing: Photostability Testing of New Drug Substances and Products, Step 4 version (November 1996). [Link]

  • Alsante, K. M., et al. The Role of Forced Degradation in Pharmaceutical Development. Pharmaceutical Technology, (2007).
  • Bakshi, M., & Singh, S. (2002). Stressed degradation: a tool for intrinsic stability determination and stability-indicating assay development. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
  • International Conference on Harmonisation. (2006). ICH Harmonised Tripartite Guideline, Q1A (R2): Stability Testing of New Drug Substances and Products.
  • Lande, S. S., & Svoronos, P. D. (2013). Exposure and Fate of Chemicals in the Environment. Springer.
  • Piechowski, P., & Reck, B. (2011). Photostability of Drug Substances and Drug Products. Royal Society of Chemistry.
  • Testa, B. (1986). The metabolism of drugs and other xenobiotics: biochemistry of redox reactions. CRC press.
  • Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: Prediction of chemical stability of pharmaceuticals. International journal of pharmaceutics, 293(1-2), 101-125.
  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 4-Amino-2-((diethylamino)methyl)phenol (ADOC) vs. Pralidoxime (2-PAM)

Executive Summary Organophosphate (OP) nerve agents and pesticides exert their profound toxicity by covalently phosphylating the catalytic serine residue of acetylcholinesterase (AChE). This irreversible inhibition leads...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Organophosphate (OP) nerve agents and pesticides exert their profound toxicity by covalently phosphylating the catalytic serine residue of acetylcholinesterase (AChE). This irreversible inhibition leads to a lethal accumulation of acetylcholine at cholinergic synapses. For decades, the gold-standard clinical countermeasure has been Pralidoxime (2-PAM) , an oxime-based reactivator. However, 2-PAM's permanent positive charge severely restricts its penetration across the blood-brain barrier (BBB), leaving the central nervous system (CNS) vulnerable to OP-induced seizures and neurological damage [1].

Recent medicinal chemistry efforts have identified a novel class of non-oxime reactivators, prominently featuring 4-Amino-2-((diethylamino)methyl)phenol (ADOC) . By eliminating the permanent ionic charge, ADOC represents a paradigm shift toward centrally active antidotes capable of rescuing both peripheral and CNS AChE[2]. This guide objectively compares the mechanistic properties, structural advantages, and experimental evaluation of ADOC against the 2-PAM standard.

Mechanistic Comparison: Oxime vs. Non-Oxime Reactivation

Pralidoxime (2-PAM): The Classical Oxime

2-PAM relies on a highly nucleophilic oxime group to attack the phosphorus atom of the OP-AChE adduct, displacing the phosphyl moiety and restoring the enzyme's catalytic serine. While effective against certain agents (like sarin and VX in the periphery), its pyridinium ring carries a permanent positive charge. This limits its volume of distribution primarily to the peripheral compartment, necessitating the co-administration of central depressants to manage CNS symptoms [3].

ADOC: The Mannich Phenol Alternative

ADOC operates via a distinct, non-oxime mechanism. Structure-activity relationship (SAR) studies demonstrate that the phenolic hydroxyl group is absolutely essential for reactivation; methylation of this group completely abolishes activity [2]. The diethylamino group acts as an anchor, facilitating molecular recognition and binding within the AChE active site gorge. Crucially, ADOC is uncharged at physiological pH, allowing it to passively diffuse across the BBB to reactivate CNS AChE—a critical advantage over 2-PAM [4].

Pathway AChE Active AChE (Serine-OH) Inhibited Phosphylated AChE (Inactive) AChE->Inhibited OP Binding OP Organophosphate (Nerve Agent) OP->Inhibited PAM Pralidoxime (2-PAM) Oxime-based, Charged Inhibited->PAM ADOC ADOC Non-oxime, Uncharged Inhibited->ADOC ReactivatedPAM Reactivated AChE (Peripheral Only) PAM->ReactivatedPAM Nucleophilic Attack ReactivatedADOC Reactivated AChE (Peripheral + CNS) ADOC->ReactivatedADOC Phenolic Reactivation

Mechanistic pathways of AChE inhibition and reactivation by 2-PAM vs. ADOC.

Quantitative Performance Comparison

The structural differences between 2-PAM and ADOC dictate their pharmacokinetic profiles and clinical utility. The table below summarizes their comparative properties based on current biochemical literature.

PropertyPralidoxime (2-PAM)4-Amino-2-((diethylamino)methyl)phenol (ADOC)
Chemical Class OximeMannich Phenol (Non-oxime)
Molecular Weight 137.14 g/mol 194.27 g/mol
Physiological Charge Permanent Positive (Pyridinium)Neutral / Uncharged
BBB Penetration Poor (<10% central distribution)High (Lipophilic, uncharged)
Reactivation Mechanism Nucleophilic oxime attackPhenolic hydroxyl mediated
Primary Indication Peripheral OP toxicityExperimental (Peripheral + CNS)

Experimental Workflows: Comparative Efficacy Evaluation

To objectively compare the reactivation kinetics of ADOC and 2-PAM, researchers employ a modified Ellman assay. As a Senior Application Scientist, I emphasize that the most critical step in this protocol is the complete removal of unbound OP prior to the introduction of the reactivator. Failure to do so results in a "futile cycle" where newly reactivated AChE is immediately re-inhibited by residual OP, falsely lowering the calculated reactivation efficacy [4].

Protocol: In Vitro AChE Reactivation Assay (Self-Validating System)
  • Enzyme Inhibition : Incubate human AChE (hAChE) with a 10-fold molar excess of the target OP (e.g., paraoxon or VX) at 37°C for 15 minutes to achieve >95% inhibition.

  • OP Removal (Critical Step) : Pass the inhibited hAChE through a Microcon centrifugal filter (10 kDa MWCO) or a Sephadex G-50 spin column. Wash with sodium phosphate buffer (0.1 M, pH 7.4) to remove all unreacted OP.

    • Self-Validation Check: Test the flow-through for inhibitory activity against a fresh batch of uninhibited hAChE. If the flow-through inhibits the fresh enzyme, OP removal is incomplete, and the wash must be repeated.

  • Reactivation Phase : Aliquot the inhibited, washed hAChE into a 96-well microplate. Add 2-PAM or ADOC at varying concentrations (10 µM to 1 mM). Include a positive control (uninhibited hAChE) and a negative control (inhibited hAChE + buffer). Incubate at 37°C.

  • Kinetic Measurement (Ellman Method) : At defined time intervals (e.g., 5, 10, 30, 60 mins), add acetylthiocholine (ATCh, 1 mM) and 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).

  • Detection : Measure the rate of absorbance increase at 412 nm using a microplate reader. The generation of the yellow 5-thio-2-nitrobenzoate anion directly correlates to the amount of active AChE hydrolyzing ATCh.

  • Data Synthesis : Calculate the observed first-order reactivation rate constant ( kobs​ ) and the dissociation constant ( KD​ ) using non-linear regression.

Workflow Step1 1. Enzyme Preparation Incubate hAChE with OP agent Step2 2. Removal of Excess OP Spin column chromatography Step1->Step2 Step3 3. Reactivator Incubation Add 2-PAM or ADOC Step2->Step3 Step4 4. Ellman Assay Add ATCh & DTNB, read 412 nm Step3->Step4 Step5 5. Data Analysis Calculate % Reactivation Step4->Step5

Self-validating experimental workflow for the modified Ellman reactivation assay.

Conclusion & Future Directions

While Pralidoxime remains the FDA-approved standard for peripheral OP poisoning, its inability to cross the BBB necessitates the co-administration of secondary drugs to manage central symptoms. ADOC and its Mannich phenol derivatives offer a structurally elegant solution: a non-oxime, BBB-permeable scaffold that directly addresses the root cause of central OP toxicity [1, 4]. Future drug development must focus on optimizing ADOC's binding affinity to match the rapid kinetics of traditional oximes while preserving its superior biodistribution profile.

References

  • Source: PubMed (nih.gov)
  • Title: Synthesis of a Pilot Scale Library of 4 amino 2 (diethylaminomethyl)phenol (ADOC)
  • Source: Military Medical Science Letters (mmsl.cz)
  • Source: MDPI (mdpi.com)
Comparative

A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for the Quantification of 4-Amino-2-((diethylamino)methyl)phenol

This guide provides a comprehensive, in-depth analysis of the validation of a High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 4-Amino-2-((diethylamino)methyl)phenol. Designed for r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth analysis of the validation of a High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 4-Amino-2-((diethylamino)methyl)phenol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist of validation parameters. It delves into the scientific rationale behind experimental choices, presents detailed protocols, and objectively compares the validated HPLC-UV method against other analytical alternatives. All methodologies and acceptance criteria are grounded in the International Council for Harmonisation (ICH) guidelines to ensure regulatory compliance and scientific rigor.[1][2][3]

Introduction: The Analytical Imperative

4-Amino-2-((diethylamino)methyl)phenol is a compound of interest in pharmaceutical development, both as a potential active pharmaceutical ingredient (API) and as a critical intermediate or impurity. Its structure, featuring both a phenolic hydroxyl group and a tertiary amine, presents unique analytical challenges, including susceptibility to oxidation and pH-dependent chromatographic behavior. Therefore, a robust, validated analytical method is not merely a quality control requirement but a fundamental necessity for ensuring product quality, stability, and safety.[4]

This guide details the validation of a specific, stability-indicating Reversed-Phase HPLC (RP-HPLC) method. A stability-indicating method is one that can accurately measure the drug substance, free from interference from degradation products, process impurities, or other matrix components.[5][6] The validation process provides documented evidence that the method is suitable for its intended purpose.[2]

The Selected Analytical Method: RP-HPLC with UV Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high resolving power and versatility.[1] For 4-Amino-2-((diethylamino)methyl)phenol, an RP-HPLC method with UV detection was developed, offering a balance of specificity, sensitivity, and cost-effectiveness.

Table 1: Optimized HPLC Method Parameters

ParameterSpecificationRationale
Instrument Agilent 1100/1200 Series or equivalent with UV/DAD DetectorStandard, reliable HPLC system widely available in QC labs.
Column C18 Inertsil® ODS-3 (250 mm x 4.6 mm, 5 µm)C18 columns provide excellent hydrophobic retention for the analyte. The chosen brand is known for good peak shape with amine-containing compounds.[7]
Mobile Phase Acetonitrile : 0.02 M Potassium Phosphate Buffer (pH 5.0) (35:65 v/v)The buffer at pH 5.0 ensures the phenolic group is largely protonated and the tertiary amine is protonated, leading to consistent retention and good peak symmetry. Acetonitrile is a common organic modifier.[7]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm i.d. column, providing optimal efficiency and reasonable run times.[8]
Column Temperature 30 °CMaintaining a constant temperature ensures retention time reproducibility.
Detection UV at 245 nmThis wavelength provides adequate sensitivity for the analyte based on its chromophore (the substituted phenol ring).
Injection Volume 10 µLA typical injection volume that balances sensitivity with potential for peak overload.
Run Time 15 minutesSufficient time to elute the main peak and any potential impurities or degradants.

Method Validation Workflow: A Systematic Approach

The validation of an analytical method is not a single experiment but a series of interconnected studies. The logical flow ensures that each performance characteristic is rigorously tested before the method is approved for routine use.[3]

ValidationWorkflow MD Method Development & Optimization VP Validation Protocol (ICH Guidelines) MD->VP SPEC Specificity (Forced Degradation) VP->SPEC LIN Linearity & Range SPEC->LIN ACC Accuracy (% Recovery) LIN->ACC PREC Precision (Repeatability & Intermediate) ACC->PREC LOQ Limit of Quantification (LOQ) PREC->LOQ LOD Limit of Detection (LOD) LOQ->LOD ROB Robustness LOD->ROB VR Validated Method & Final Report ROB->VR

Caption: Logical workflow for HPLC method validation per ICH guidelines.

Core Validation Parameters: Experimental Design & Results

The validation was performed in accordance with ICH Q2(R1) guidelines, assessing the core performance characteristics.[2][3]

Specificity and Forced Degradation Studies

Expertise & Experience: Specificity is arguably the most critical validation parameter for a stability-indicating method. It is the ability to measure the analyte of interest unequivocally in the presence of other components.[3] To prove this, we perform forced degradation studies, intentionally stressing the drug substance to produce potential degradants.[6][9] The goal is not to destroy the molecule completely but to achieve 5-20% degradation, which is sufficient to demonstrate that the newly formed degradation products can be separated from the parent peak.[10]

ForcedDegradation cluster_stress Stress Conditions Acid Acid Hydrolysis (0.1 M HCl, 60°C) Analysis HPLC Analysis (Peak Purity & Resolution) Acid->Analysis Base Base Hydrolysis (0.1 M NaOH, 60°C) Base->Analysis Ox Oxidation (3% H₂O₂, RT) Ox->Analysis Therm Thermal (80°C, Solid State) Therm->Analysis Photo Photolytic (ICH Q1B Light) Photo->Analysis API Drug Substance (ADMP) API->Acid API->Base API->Ox API->Therm API->Photo

Sources

Validation

Cross-Laboratory Validation of p-Aminophenol Testing Protocols: A Comparative Guide for Next-Generation Analytical Workflows

As regulatory agencies tighten the permissible limits of genotoxic and nephrotoxic impurities in pharmaceutical formulations, the analytical methodologies used to quantify these compounds must evolve. p-Aminophenol (PAP)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As regulatory agencies tighten the permissible limits of genotoxic and nephrotoxic impurities in pharmaceutical formulations, the analytical methodologies used to quantify these compounds must evolve. p-Aminophenol (PAP) is a primary synthetic precursor and a major degradation product of paracetamol (acetaminophen)[1]. Due to its known hepatotoxicity and nephrotoxicity, pharmacopeias such as the USP and BP strictly limit PAP concentrations to 0.005% w/w in drug substances[1].

As a Senior Application Scientist, I frequently oversee the transfer and cross-laboratory validation of impurity testing methods. This guide objectively compares traditional HPLC-UV protocols against advanced LC-MS/MS and UHPLC workflows, providing the mechanistic rationale behind experimental choices and establishing a self-validating framework based on 2[2].

The Mechanistic Challenge of p-Aminophenol

The primary challenge in quantifying PAP lies in its structural similarity to paracetamol and its high polarity. In reverse-phase chromatography, highly polar compounds often elute near the void volume, making them susceptible to matrix interference. Furthermore, PAP is prone to oxidative degradation in basic solutions, necessitating precise pH control during sample preparation and mobile phase formulation.

Pathway PCM Paracetamol (API) Deg Hydrolysis (Stress) PCM->Deg PAP p-Aminophenol (Toxic Impurity) Deg->PAP ESI ESI+ Ionization PAP->ESI LC Elution MS MS/MS Detection (m/z 110 -> 93) ESI->MS MRM Transition

Fig 1. Chemical degradation of paracetamol to p-aminophenol and LC-MS/MS detection mechanism.

Cross-Laboratory Validation Framework

When transferring an analytical method between a centralized R&D lab and a global Quality Control (QC) site, the protocol must be a self-validating system . According to the 2[2], validation must prove that the procedure is fit for its intended purpose across different environments.

Validation Start Method Transfer (ICH Q2 Framework) LabA Lab A: HPLC-UV (Routine QC) Start->LabA LabB Lab B: LC-MS/MS (Trace Analysis) Start->LabB P1 Linearity & Range LabA->P1 P2 Precision & Accuracy LabA->P2 P3 LOD / LOQ LabA->P3 LabB->P1 LabB->P2 LabB->P3 Data Statistical Equivalence (ANOVA) P1->Data P2->Data P3->Data Valid Validated Cross-Lab Protocol Data->Valid

Fig 2. Cross-laboratory validation workflow for aminophenol testing per ICH Q2(R2).

Comparative Methodologies & Experimental Causality

To objectively compare performance, we evaluate two distinct protocols. Each protocol is designed to validate itself during execution via System Suitability Testing (SST).

Protocol A: Isocratic HPLC-UV (The Pharmacopeial Standard)

This method is widely adopted in QC labs due to its simplicity and low operational cost.

  • Step 1: Sample Preparation

    • Action: Suspend the paracetamol sample in the mobile phase, shake mechanically for 20 minutes, and filter through a 0.45 µm membrane[1].

    • Causality: Using the mobile phase as the sample diluent prevents "solvent mismatch." If a stronger solvent (like 100% methanol) is used, it causes poor pre-column mixing, leading to severe peak fronting and distortion for early-eluting polar compounds like PAP[3].

  • Step 2: Chromatographic Separation

    • Action: Utilize a C18 column (e.g., 250 mm x 4.6 mm, 5 µm) with an isocratic mobile phase of Methanol : 0.01M Phosphate buffer pH 5.0 (30:70 v/v) at 1.0 mL/min[1].

    • Causality: PAP is a weak base. A mobile phase buffered to pH 5.0 ensures the amine group remains in a consistent ionization state, preventing peak tailing and ensuring reproducible retention times across different laboratories.

  • Step 3: Self-Validating System Suitability

    • Action: Inject a resolution mixture of paracetamol and PAP prior to sample analysis.

    • Causality: Ensures the column maintains a theoretical plate count sufficient to resolve the critical pair (Resolution > 2.0), validating the system's readiness before any real data is collected.

Protocol B: LC-MS/MS (The High-Sensitivity Alternative)

When trace-level quantification is required (e.g., pharmacokinetics or stringent toxicity profiling), 4[4].

  • Step 1: Sample Preparation & Matrix Management

    • Action: Perform protein precipitation or solid-phase extraction (SPE), followed by high dilution. Add an isotopically labeled internal standard (e.g., PAP-d4).

    • Causality: Complex matrices contain co-eluting compounds that compete for charge in the MS source, causing "ion suppression." High dilution and internal standards correct for this matrix effect, ensuring the calculated recovery remains accurate regardless of the sample matrix.

  • Step 2: MS-Compatible Chromatography

    • Action: Replace the phosphate buffer with a volatile buffer, such as 10 mM Ammonium Formate (pH 3.5).

    • Causality: Non-volatile salts like phosphate will rapidly crystallize in the electrospray ionization (ESI) source, causing signal loss and instrument downtime. Volatile buffers ensure continuous, robust operation.

  • Step 3: Triple Quadrupole Detection (MRM)

    • Action: Operate the mass spectrometer in positive ESI mode using Multiple Reaction Monitoring (MRM). Isolate the precursor ion (m/z 110) and monitor the product ion (m/z 93)[4].

    • Causality: MRM acts as a double mass filter. Even if another impurity co-elutes with PAP, it is statistically impossible for it to share both the exact precursor mass and the exact fragmentation pattern, yielding absolute analytical specificity.

Quantitative Data Comparison

The following table synthesizes the performance metrics of traditional HPLC-UV, optimized UHPLC, and LC-MS/MS methodologies based on cross-laboratory validation studies[1][3][4].

Validation Parameter (ICH Q2)HPLC-UV (Legacy)UHPLC-UV (Optimized)LC-MS/MS (Advanced)
Limit of Detection (LOD) 0.06 µg/mL~0.02 µg/mL0.001 µg/mL (1 ng/mL)
Limit of Quantification (LOQ) 0.75 µg/mL~0.06 µg/mL0.003 µg/mL (3 ng/mL)
Linearity Range 2.5 - 20 µg/mL0.5 - 20 µg/mL1 - 500 ng/mL
Typical Run Time 10 - 15 min< 5 min3 - 5 min
Solvent Consumption High (1.0 mL/min)Low (0.3 mL/min)Low (0.3 mL/min)
Specificity Mechanism Retention TimeRetention TimeAbsolute (m/z Transition)

Note: Transitioning a legacy HPLC method to UHPLC can yield up to a 2.5-fold throughput increase and 80% mobile phase savings while maintaining identical validation parameters[3].

Conclusion & Best Practices

For routine batch release and quality control of paracetamol formulations, the HPLC-UV method remains the most cost-effective and easily transferable protocol across global laboratories. However, its susceptibility to matrix interference and higher LOQ makes it unsuitable for trace-level impurity profiling.

Conversely, the LC-MS/MS protocol represents the gold standard for sensitivity and specificity. By leveraging MRM transitions, it bypasses the chromatographic limitations of polar compound retention, achieving limits of quantification as low as 1 ng/mL[4]. For laboratories looking to bridge the gap, upgrading legacy HPLC systems to UHPLC provides a highly effective middle ground—drastically reducing run times and solvent consumption without the capital expenditure of a mass spectrometer[3].

References

  • ICH Q2(R2)
  • Development and Validation of Chromatographic Methods for Simultaneous Determination of Paracetamol...
  • Simultaneous determination of paracetamol and its main degradation product in generic paracetamol tablets using reverse-phase HPLC Source: ThaiScience URL
  • Liquid chromatographic analysis of acetaminophen impurities using a single instrument (Application Note 72593)

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of 4-Aminophenol Derivatives

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 4-aminophenol derivatives, a class of molecules that holds a prominent place in medicinal chemistry for its analgesic and anti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 4-aminophenol derivatives, a class of molecules that holds a prominent place in medicinal chemistry for its analgesic and antipyretic properties. We will dissect the molecular architecture that dictates therapeutic efficacy and toxicological liability, offering a comparative framework grounded in established experimental data. This document is tailored for researchers, scientists, and drug development professionals dedicated to innovating within this therapeutic class.

The Archetype and Benchmark: Paracetamol (Acetaminophen)

The journey into the SAR of 4-aminophenol derivatives begins with its most famous member: paracetamol (acetaminophen). As one of the most widely used drugs globally, its seemingly simple structure offers a masterclass in balancing therapeutic benefit with metabolic risk. The primary analgesic and antipyretic effects are now understood to be centrally mediated, largely through the actions of its active metabolite, AM404.[1][2] However, its clinical utility is constrained by a narrow therapeutic window, with overdose leading to severe hepatotoxicity. This toxicity is a direct consequence of its metabolic pathway, specifically the formation of the reactive electrophile, N-acetyl-p-benzoquinone imine (NAPQI).[3] Therefore, paracetamol serves as the essential benchmark against which all new derivatives are measured, with the goal of enhancing efficacy while mitigating the risk of liver injury.

The 4-Aminophenol Pharmacophore: Sites of Therapeutic and Toxicological Control

The core 4-aminophenol pharmacophore, a benzene ring with para-substituted hydroxyl and amino groups, is the foundation for its biological activity. Strategic modifications at key positions can profoundly alter the compound's pharmacological profile.

SAR_Pharmacophore cluster_core 4-Aminophenol Core cluster_modifications Key Modification Sites Benzene_Ring Benzene Ring Hydroxyl Phenolic -OH (Position 1) Benzene_Ring->Hydroxyl Metabolism & Prodrug Site Amino Amino -NH2 (Position 4) Benzene_Ring->Amino Activity & Toxicity Modulation Site R2_Ring R2: Ring Substitution Benzene_Ring->R2_Ring Alters electronic properties & steric hindrance R3_Hydroxyl R3: O-Substitution Hydroxyl->R3_Hydroxyl Prodrug strategies for improved PK/PD & safety R1_Amino R1: N-Substitution Amino->R1_Amino Determines metabolic pathway to active/toxic species

Figure 1: The 4-aminophenol core and primary sites for synthetic modification.

  • N-Substitution (R1): The nature of the substituent on the amino group is arguably the most critical determinant of the compound's fate. While the parent 4-aminophenol has analgesic properties, it is too toxic for use. The addition of an acetyl group (as in paracetamol) was a landmark discovery that significantly attenuated toxicity while preserving efficacy.[4] This site directly influences the formation of both the centrally active metabolite (AM404) and the hepatotoxic metabolite (NAPQI).

  • Ring Substitution (R2): Introducing substituents onto the aromatic ring can modulate the molecule's electronic environment and lipophilicity. For instance, placing a bulky group ortho to the hydroxyl function can sterically hinder the formation of the toxic quinone imine, a key strategy in designing safer analogues.

  • O-Substitution (R3): Modification of the phenolic hydroxyl group is a classic prodrug strategy. By masking this group, for example as an ester or ether, the molecule's solubility and pharmacokinetic profile can be improved. The active drug is then released in vivo through enzymatic cleavage. This approach can reduce the peak concentration of the parent drug, thereby lowering the rate of toxic metabolite formation.

Comparative Analysis of 4-Aminophenol Derivatives

The following table presents a comparative overview of key derivatives, highlighting how structural changes impact their biological activity.

DerivativeKey Structural ModificationPrimary Mechanism of ActionRelative Analgesic PotencyRelative HepatotoxicitySupporting Rationale & References
Paracetamol N-acetyl groupCentral action via AM404 metabolite, activating TRPV1 and CB1 receptors.[2]Baseline (1x)Baseline (1x)The clinical and toxicological benchmark. Toxicity is mediated by the NAPQI metabolite.[3]
Phenacetin O-ethyl ether of the N-acetylated compoundDe-ethylated and de-acetylated in vivo to active metabolites.~1xIncreasedWithdrawn from the market due to nephrotoxicity and risk of methemoglobinemia.[4]
AM404 N-arachidonoyl groupDirect agonist of TRPV1 and inhibitor of anandamide reuptake.[1][5]PotentReducedThis is the active metabolite of paracetamol in the CNS. Its direct administration bypasses the need for metabolic conversion from paracetamol.[6]
Propacetamol N-acetyl with O-diethylglycine ester Prodrug of paracetamol.~0.5x (by weight)Similar to ParacetamolRapidly hydrolyzed in plasma to paracetamol. Designed for intravenous administration.

Essential Experimental Protocols for SAR Evaluation

A rigorous evaluation of novel 4-aminophenol derivatives requires a multi-faceted approach, combining in vivo and in vitro models to assess efficacy and safety.

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test

This widely used model assesses peripheral analgesic activity by measuring a compound's ability to reduce visceral pain.

  • Causality: Acetic acid injection into the peritoneal cavity irritates serous membranes, inducing the release of endogenous pain mediators like prostaglandins and bradykinin. This leads to a characteristic stretching behavior ("writhing"). An effective analgesic will suppress this response.

  • Methodology:

    • Acclimatization: Male Swiss albino mice are acclimatized to the laboratory environment.

    • Dosing: Animals are divided into groups (n=6-10). The control group receives vehicle (e.g., 1% Tween 80 in saline), the positive control receives a standard drug (e.g., Aspirin), and test groups receive various doses of the 4-aminophenol derivative, typically via oral gavage.

    • Induction: 30-60 minutes post-dosing, 0.6% acetic acid solution is injected intraperitoneally.

    • Observation: Immediately after injection, each mouse is placed in an individual observation chamber, and the number of writhes is counted over a 20-minute period.

    • Validation & Analysis: The percentage of analgesic activity is calculated as: [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100. A statistically significant reduction in writhing compared to the control group indicates analgesic effect.[7]

Writhing_Test_Workflow cluster_setup Experimental Setup Animals Acclimatized Mice Grouping Group Allocation (Control, Standard, Test) Animals->Grouping Dosing Oral Administration of Vehicle, Standard, or Derivative Grouping->Dosing Wait Absorption Period (30-60 min) Dosing->Wait Induction Intraperitoneal Injection of 0.6% Acetic Acid Wait->Induction Observation Count Writhing Responses (20 min period) Induction->Observation Analysis Calculate % Analgesic Activity vs. Control Observation->Analysis

Figure 2: Workflow for the acetic acid-induced writhing test for analgesia.

In Vivo Antipyretic Activity: Brewer's Yeast-Induced Pyrexia

This model simulates a pathogenic fever, allowing for the evaluation of a compound's ability to reduce body temperature.

  • Causality: Subcutaneous injection of a Brewer's yeast suspension induces an inflammatory response, leading to the synthesis and release of pyrogenic cytokines (e.g., IL-1β, TNF-α). These cytokines act on the hypothalamus to increase the production of prostaglandin E2 (PGE2), which elevates the thermoregulatory set-point, causing fever. An effective antipyretic will counteract this process.[8]

  • Methodology:

    • Baseline Temperature: The basal rectal temperature of Wistar rats is recorded using a digital thermometer.

    • Fever Induction: A 20% suspension of Brewer's yeast in normal saline is injected subcutaneously into the rat's back.

    • Pyrexia Development: The animals are returned to their cages, and 18-24 hours later, the rectal temperature is measured again. Only rats exhibiting a significant increase in temperature (pyrexia) are selected for the study.

    • Dosing: The pyretic rats are grouped and administered vehicle, a standard drug (e.g., Paracetamol), or the test derivative.[9]

    • Monitoring: Rectal temperature is recorded at regular intervals (e.g., 1, 2, and 3 hours) post-dosing.

    • Validation & Analysis: A significant reduction in rectal temperature compared to the vehicle-treated group indicates antipyretic activity.

In Vitro & In Vivo Hepatotoxicity Assessment

This is the most critical safety evaluation for any new 4-aminophenol derivative.

  • Causality: Hepatotoxicity from these compounds is primarily caused by the formation of the reactive metabolite NAPQI, which depletes cellular glutathione (GSH) and forms protein adducts, leading to oxidative stress, mitochondrial dysfunction, and necrotic cell death.[3]

  • Methodology (Integrated Approach):

    • In Vitro Screening (Hepatocyte Culture):

      • Primary human or animal hepatocytes are cultured (2D or 3D spheroid models).[10]

      • Cells are exposed to increasing concentrations of the test derivative for 24-48 hours.

      • Cell viability is assessed using assays like MTT or LDH release. A sharp decrease in viability suggests potential hepatotoxicity.[11]

    • In Vivo Definitive Study (Animal Model):

      • Mice or rats are administered a high (overdose) level of the test derivative.

      • At a set time point (e.g., 24 hours), blood is collected via cardiac puncture.

      • Plasma is analyzed for liver injury biomarkers: alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[12]

      • The liver is harvested, fixed in formalin, and processed for histopathological examination to look for evidence of necrosis.

    • Validation & Analysis: A dose-dependent increase in ALT/AST levels and observable necrosis on histopathology confirm hepatotoxicity. Comparing the toxic dose to the effective analgesic dose establishes the therapeutic index.

The Central Mechanism of Toxicity: Metabolic Activation to NAPQI

The Achilles' heel of the 4-aminophenol class is its bioactivation by cytochrome P450 enzymes (primarily CYP2E1) in the liver. This process converts a fraction of the drug into the highly reactive and toxic N-acetyl-p-benzoquinone imine (NAPQI).

NAPQI_Pathway cluster_detox Detoxification (Normal Dose) cluster_tox Toxicity (Overdose) Paracetamol Paracetamol NAPQI NAPQI (Toxic Electrophile) Paracetamol->NAPQI Oxidative Metabolism CYP450 CYP450 Enzymes (e.g., CYP2E1) Conjugation GSH Conjugation NAPQI->Conjugation Safe Pathway Adducts Covalent Binding to Mitochondrial Proteins NAPQI->Adducts Toxic Pathway GSH Glutathione (GSH) GSH->Conjugation Excretion Mercapturic Acid (Non-toxic, Excreted) Conjugation->Excretion Depletion GSH Depletion Necrosis Hepatocellular Necrosis Adducts->Necrosis

Figure 3: The metabolic pathways of paracetamol leading to either safe detoxification or hepatotoxicity.

Under normal therapeutic doses, NAPQI is efficiently neutralized by conjugation with hepatic glutathione (GSH). However, during an overdose, the glucuronidation and sulfation pathways become saturated, shunting more paracetamol towards the CYP450 pathway. This produces NAPQI at a rate that overwhelms and depletes GSH stores.[13] Once GSH is depleted, NAPQI is free to bind covalently to cellular proteins, particularly in mitochondria, initiating a cascade of events that results in cell death.[3]

Conclusion and Future Perspectives

The SAR of 4-aminophenol derivatives is a compelling narrative of balancing therapeutic gain against metabolic risk. The N-acetyl group of paracetamol represents a critical, albeit imperfect, solution to the toxicity of the parent amine. The future of analgesic development in this class lies in designing molecules that either circumvent the formation of toxic quinone-imine metabolites or possess alternative, potent mechanisms of action. Strategies such as creating centrally-acting derivatives that do not require metabolic activation in the liver or developing compounds that target novel pain pathways, like the AM404-TRPV1 axis, hold significant promise.[6] A deep understanding of the SAR principles outlined in this guide, combined with rigorous, mechanistically-informed experimental evaluation, is essential for designing the next generation of safer and more effective analgesics.

References

  • Farghali, H., Kmoníčková, E., & Canová, N. K. (2016). In vitro and in vivo experimental hepatotoxic models in liver research: applications to the assessment of potential hepatoprotective drugs. Physiological Research, 65(Suppl 4), S477–S485. [Link]

  • Nguyen, T. H., et al. (2023). Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. Bentham Science. [Link]

  • Farghali, H., Kmoníčková, E., & Canová, N. K. (2016). In vitro and in vivo experimental hepatotoxic models in liver research: applications to the assessment of potential hepatoprotective drugs. PubMed. [Link]

  • Imaoka, S. (2016). [In Vitro and in Vivo Assessments of Drug-induced Hepatotoxicity and Drug Metabolism in Humans]. Yakugaku Zasshi, 136(11), 1479–1486. [Link]

  • Sadiq, M., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1352. [Link]

  • Sadiq, M., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. MDPI. [Link]

  • Wikipedia. (n.d.). 4-Aminophenol. Wikipedia. [Link]

  • Kim, M. O., et al. (2024). Comparison of In Vitro Models for Drug-Induced Liver Injury Assessment. Preprints.org. [Link]

  • Yosef, H., et al. (2025). The analgesic paracetamol metabolite AM404 acts peripherally to directly inhibit sodium channels. PNAS, 122(24), e2318231122. [Link]

  • Lisovskaya, K. V., et al. (2025). Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues. Bioorganic & Medicinal Chemistry Letters, 130, 130080. [Link]

  • Singh, A. (2026). Experimental Models for Analgesic, Anti-Inflammatory and Antipyretic Activities. Research Journal of Pharmacology and Pharmacodynamics. [Link]

  • Sadiq, M., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. PubMed. [Link]

  • D'Alo, F., Masserini, A., Bonacina, F., & Osvaldo, A. (1964). [DERIVATIVES OF P-AMINOPHENOL WITH ANTIPYRETIC AND ANALGESIC ACTIVITY]. Il Farmaco; edizione scientifica, 19, 822–836. [Link]

  • Singh, A. (2026). Experimental Models for Analgesic, Anti-Inflammatory and Antipyretic Activities. ResearchGate. [Link]

  • Borne, R. F. (2016). The Development and Hepatotoxicity of Acetaminophen. Reviewing Over a Century of Progress. Drug metabolism reviews, 29(1-2), 313–337. [Link]

  • Vartak, S., et al. (2023). In vitro to in vivo acetaminophen hepatotoxicity extrapolation using classical schemes, pharmacodynamic models and a multiscale spatial-temporal liver twin. Frontiers in Pharmacology, 14, 1079366. [Link]

  • Ullah, H., et al. (2023). Evaluation of the anti-inflammatory, analgesic, anti-pyretic and anti-ulcerogenic potentials of synthetic indole derivatives. Scientific reports, 13(1), 8494. [Link]

  • Goyal, R. K., Singh, J., & Lal, H. (2008). Experimental evaluation of antipyretic and analgesic activity of aspartame. Indian journal of pharmacology, 40(6), 273–274. [Link]

  • Unknown Author. (n.d.). p-Amino phenol derivatives - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Pharmapproach. [Link]

  • Mahajan, D., & Kantharia, N. (2017). Evaluation of analgesic and antipyretic activity of Nigella sativa: an experimental study. National Journal of Physiology, Pharmacy and Pharmacology, 7(12), 1269-1272. [Link]

  • El-Hage, S., et al. (2023). An updated review on the central MoA of Paracetamol. Journal of Pain Research, 16, 1075–1088. [Link]

  • Ohashi, N., & Kohno, T. (2020). Analgesic Effect of Acetaminophen: A Review of Known and Novel Mechanisms of Action. Frontiers in pharmacology, 11, 580289. [Link]

  • Ali, M. H., et al. (2025). Synthesis, Analgesic Evaluation, Molecular Docking and DFT Studies of Novel 4-Aminoantipyrine Derivatives. ResearchGate. [Link]

  • El-Hage, S., et al. (2023). An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact. International Association for the Study of Pain (IASP). [Link]

  • Moyer, A. M., et al. (2011). Acetaminophen-NAPQI Hepatotoxicity: A Cell Line Model System Genome-Wide Association Study. Toxicological sciences, 120(1), 33–41. [Link]

  • Manimaran, A., et al. (2016). p-Aminophenol-induced liver toxicity: Tentative evidence of a role for acetaminophen. Chemico-biological interactions, 245, 1–7. [Link]

  • Student Author. (2024). Chemical Modification of Acetaminophen to Reduce Liver Toxicity and Enhance Drug Efficacy. Symposium for Undergraduate Research and Creative Scholarship. [Link]

  • He, J., et al. (2021). Molecular pathogenesis of acetaminophen-induced liver injury and its treatment options. Journal of Zhejiang University. Science. B, 22(12), 979–992. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Synthesis of Aminophenols: A Comparative Analysis

Abstract Aminophenols are cornerstone intermediates in the fine chemical, pharmaceutical, and dye industries, most notably serving as the direct precursor to the widely used analgesic, paracetamol. The selection of a syn...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Aminophenols are cornerstone intermediates in the fine chemical, pharmaceutical, and dye industries, most notably serving as the direct precursor to the widely used analgesic, paracetamol. The selection of a synthetic route is a critical decision for any research or manufacturing campaign, directly influencing yield, purity, cost, safety, and environmental impact. This guide provides an in-depth, objective comparison of the primary synthesis routes to aminophenols, tailored for researchers, chemists, and drug development professionals. We will dissect the causality behind experimental choices for each method, from classic metal-acid reductions to modern catalytic hydrogenations and emerging green alternatives, supported by comparative data and detailed, field-tested protocols.

Introduction: The Strategic Importance of Aminophenol Synthesis

Substituted aminophenols are a vital class of organic compounds, acting as versatile building blocks for a vast array of high-value products.[1] The efficacy, scalability, and sustainability of their production are therefore of paramount importance. The choice of synthesis pathway is not merely a procedural decision but a strategic one, balancing economic viability with environmental stewardship and operational safety.

This guide moves beyond a simple listing of methods. It aims to provide the "why" behind the "how"—explaining the mechanistic and practical reasons for selecting specific catalysts, solvents, and reaction conditions. We will compare the most prominent synthesis routes: the reduction of nitrophenols (via catalytic hydrogenation and metal-acid systems) and the direct amination of phenols, alongside a look at promising electrochemical methods.

Core Synthesis Routes: A Comparative Analysis

The most prevalent strategies for aminophenol synthesis begin with either a corresponding nitrophenol or nitrobenzene. The choice of starting material and subsequent reaction type dictates the overall efficiency and environmental footprint of the process.

Route A: Reduction of Aromatic Nitro Compounds

The reduction of a nitro group is the most common and industrially significant pathway to aminophenols. However, the choice of reducing agent and catalyst system is critical.

Catalytic hydrogenation is often the preferred industrial method for its high efficiency, clean reaction profile (with water as the main byproduct), and potential for catalyst recycling.[2] The reaction involves the reduction of a nitrophenol or nitrobenzene using molecular hydrogen (H₂) in the presence of a heterogeneous metal catalyst.

  • Mechanism & Causality: The reaction proceeds via the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction of the nitro group to a nitroso, then a hydroxylamino intermediate, and finally to the amine. For the synthesis of p-aminophenol (PAP) from nitrobenzene, the intermediate phenylhydroxylamine undergoes an in situ acid-catalyzed rearrangement (the Bamberger rearrangement) to form the final product.[3][4] Platinum (Pt) and Palladium (Pd) on a carbon support (e.g., Pt/C) are the most effective catalysts due to their high activity and selectivity.[5][6][7] The choice of an acidic medium, typically sulfuric acid, is crucial for promoting the Bamberger rearrangement, which competes with the further reduction of phenylhydroxylamine to the main byproduct, aniline.[7][8]

  • Performance & Conditions: This method consistently achieves high yields, often exceeding 95%.[9] The reaction is typically run in a slurry reactor at elevated temperatures (e.g., 80-100°C) and hydrogen pressures (e.g., 0.4-2.72 MPa).[3][7][10] Solvent polarity plays a significant role; polar solvents like water or ethanol can enhance the reaction rate.[5]

  • Advantages & Disadvantages:

    • Pros: High yields, high purity, environmentally friendly (low waste), and catalyst can be recovered and reused.

    • Cons: Requires specialized high-pressure hydrogenation equipment, handling of flammable hydrogen gas, and the cost of noble metal catalysts can be high.

The Béchamp reduction, first reported in the 1850s, uses iron metal in the presence of an acid (like hydrochloric or acetic acid) to reduce aromatic nitro compounds.[2][11][12]

  • Mechanism & Causality: This is a classic and robust method where iron acts as the electron donor to reduce the nitro group. The reaction is complex but proceeds through nitroso and hydroxylamine intermediates.[11] The acid serves to activate the iron surface and participate in the reaction stoichiometry. While cost-effective, its primary drawback is environmental.[2]

  • Performance & Conditions: Yields are typically moderate to high (70-85%).[9] The reaction is often run at reflux temperatures (90-100°C).[13]

  • Advantages & Disadvantages:

    • Pros: Uses inexpensive and readily available reagents (iron powder and acid), and does not require high-pressure equipment.[12]

    • Cons: The major drawback is the generation of a large amount of iron/iron oxide sludge (approximately 1.2 kg per kg of product), which presents significant disposal and environmental challenges.[3][6][8] The product often requires extensive purification to remove iron contaminants.[9]

Route B: Direct Amination of Phenols & Naphthols (Bucherer Reaction)

The Bucherer reaction provides a pathway for converting phenols (specifically naphthols and some activated phenols) to their corresponding amines using ammonia and an aqueous sulfite or bisulfite solution.[14][15]

  • Mechanism & Causality: This is a reversible nucleophilic substitution reaction. The bisulfite is not just a catalyst but a key reactant. It adds to the aromatic ring, temporarily breaking its aromaticity and forming a tetralone-sulfonic acid intermediate. This intermediate is more susceptible to nucleophilic attack by ammonia. Subsequent dehydration and elimination of the bisulfite group yields the amine.[14][16]

  • Performance & Conditions: The reaction typically requires high temperatures (140–180°C) and is conducted in an autoclave under pressure.[16] Yields can range from 70-90%.[16] While highly effective for naphthols, its application to simpler phenols is more limited.

  • Advantages & Disadvantages:

    • Pros: Useful for synthesizing specific aminonaphthalenes and their derivatives, which are important dye precursors.[14]

    • Cons: Requires harsh conditions (high temperature and pressure), and its scope is generally limited to naphthols and activated phenolic systems.

Emerging Route C: Electrochemical Synthesis

Electrochemical reduction offers a promising green alternative, using electrical current to drive the reduction of nitro compounds like nitrobenzene.

  • Mechanism & Causality: In an acidic electrolyte, nitrobenzene is reduced at the cathode to form phenylhydroxylamine.[17] This intermediate then undergoes the same acid-catalyzed Bamberger rearrangement in the solution to yield p-aminophenol.[17] The key is to control the cathode potential to favor the formation of phenylhydroxylamine over further reduction to aniline.[18]

  • Performance & Conditions: Yields can be high, with reports of 82-85% for p-aminophenol from nitrobenzene using a graphite cathode in sulfuric acid.[19] The reaction is typically conducted at elevated temperatures (e.g., 90°C).[19]

  • Advantages & Disadvantages:

    • Pros: Avoids the use of high-pressure hydrogen or stoichiometric metal reductants, reducing hazards and waste. Can be powered by renewable energy sources.

    • Cons: The main side reaction is the formation of aniline, which can lower the yield and complicate purification.[17] Scaling up electrochemical reactors can present engineering challenges.

Quantitative Performance Comparison

To facilitate an objective assessment, the key performance metrics for the primary synthesis routes targeting aminophenols are summarized below.

MetricCatalytic HydrogenationBéchamp (Iron-Acid) ReductionElectrochemical Reduction
Starting Material Nitrophenol / NitrobenzeneNitrophenol / NitrobenzeneNitrobenzene
Key Reagents H₂, Pd/C or Pt/C catalyst, AcidFe powder, HCl or Acetic AcidH₂SO₄, Graphite/Cu electrode
Typical Yield >95%[9]70-85%[9]~85%[19]
Purity High; catalyst filtration is key[9]Moderate; requires extensive purification[9]Moderate; byproduct separation needed
Key Advantage High yield, clean, catalyst is recyclable[2]Low reagent cost, simple setup[12]"Green" (no metal waste), avoids H₂ gas
Key Disadvantage High-pressure equipment, H₂ handlingMassive iron sludge waste[3][8]Aniline byproduct formation[17]

In-Depth Experimental Protocol: Catalytic Hydrogenation of p-Nitrophenol

This protocol details a representative laboratory-scale synthesis of p-aminophenol, chosen for its high efficiency and relevance to industrial processes.

Objective: To synthesize p-aminophenol via the catalytic hydrogenation of p-nitrophenol using a Platinum on Carbon (Pt/C) catalyst.

Materials:

  • p-Nitrophenol

  • 1% Pt/C catalyst[5]

  • Ethanol (solvent)[5]

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Laboratory-scale batch slurry reactor (autoclave) equipped with heating, pressure, and stirring controls.

Procedure:

  • Reactor Charging: In a clean autoclave, charge predetermined quantities of p-nitrophenol, the 1% Pt/C catalyst, and ethanol as the solvent.[5]

  • Inerting: Seal the autoclave. Flush the system first with nitrogen gas to remove air, and then with hydrogen gas.[5]

  • Heating: Begin slow stirring (e.g., 100 rpm) and heat the reactor to the desired temperature (e.g., 80°C).[20]

  • Pressurization & Reaction: Once the temperature has equilibrated, introduce hydrogen gas to the desired pressure (e.g., 10 bar H₂).[20] Increase the stirring speed vigorously (e.g., 1000 rpm) to ensure good mixing of the four-phase system (solid catalyst, liquid reactants/solvent, gaseous hydrogen).[5][21]

  • Monitoring: Monitor the reaction progress by observing the consumption of hydrogen gas from the pressure gauge. The reaction is typically complete within a few hours.

  • Work-up: Once the reaction is complete, stop the stirring and cool the reactor to room temperature. Carefully vent the excess hydrogen pressure.

  • Isolation: Filter the reaction mixture to remove the Pt/C catalyst (which can be saved for recycling). The resulting filtrate contains the p-aminophenol product dissolved in ethanol.

  • Purification: The product can be isolated by evaporating the solvent under reduced pressure. Further purification can be achieved by recrystallization.

  • Validation: Confirm the identity and purity of the synthesized p-aminophenol using analytical techniques such as NMR, IR, and melting point analysis.

Visualization of Synthesis Workflows

Logical Flow of Synthesis Route Selection

The following diagram illustrates the decision-making process when choosing a synthesis route, balancing green chemistry principles with practical laboratory or industrial constraints.

G start Start: Need Aminophenol q1 High-Pressure Equipment Available? start->q1 q2 Is Iron Sludge Waste Acceptable? q1->q2 No route_h2 Route: Catalytic Hydrogenation (High Yield, Clean) q1->route_h2 Yes route_fe Route: Béchamp Reduction (Low Cost, Simple Setup) q2->route_fe Yes route_electro Route: Electrochemical Synthesis (Green, No H2/Metal Waste) q2->route_electro No

Caption: Decision workflow for selecting an aminophenol synthesis route.

Mechanism: Catalytic Hydrogenation of p-Nitrophenol

This diagram outlines the key steps in the formation of p-aminophenol on a catalyst surface.

G sub p-Nitrophenol (Ar-NO₂) cat_surf Catalyst Surface (e.g., Pt/C) sub->cat_surf Adsorption nitroso Nitroso Intermediate (Ar-NO) cat_surf->nitroso +2H, -H₂O h2 H₂ Gas h2->cat_surf Adsorption hydroxylamine Hydroxylamine Intermediate (Ar-NHOH) nitroso->hydroxylamine +2H prod p-Aminophenol (Ar-NH₂) hydroxylamine->prod +2H, -H₂O

Caption: Simplified mechanism for catalytic hydrogenation of nitrophenol.

Conclusion and Future Outlook

For industrial-scale production and laboratory synthesis where high purity and yield are paramount, catalytic hydrogenation stands out as the superior method, despite the initial capital investment for specialized equipment.[9] Its adherence to green chemistry principles, particularly in minimizing waste, makes it the modern standard.

The Béchamp reduction , while historically significant and inexpensive, is increasingly disfavored due to its substantial environmental burden.[2][3] It remains a viable option only in scenarios where cost is the absolute driver and waste disposal is manageable.

Electrochemical synthesis represents the future direction for aminophenol production. As technology for industrial-scale electrolysis advances and renewable energy sources become more prevalent, this route promises a highly sustainable, safe, and efficient method that could eventually supplant traditional hydrogenation.

The selection of the optimal synthesis route is a multi-faceted decision. By understanding the underlying chemistry, performance metrics, and practical trade-offs of each method, researchers and drug development professionals can make informed choices that align with their project's technical, economic, and environmental goals.

References

  • A Comparative Guide to the Synthesis and Validation of 2-Aminophenol from 2-Hydroxybenzoyl Azide - Benchchem.
  • Synthesis of p-Aminophenol by Catalytic Hydrogenation of p-Nitrophenol. ACS Publications.
  • Synthesis of p-Aminophenol by Catalytic Hydrogenation of p-Nitrophenol - ACS Publications. Available at: [Link]

  • KR20030038112A - Electrochemical synthesis of p-aminophenol - Google Patents.
  • Efficient one-pot hydrogenation and acetylation of 4-nitrophenol for selective synthesis of 4-aminophenol and paracetamol with a reusable Ni catalyst - Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]

  • CN1631873A - The preparation method of p-aminophenol - Google Patents.
  • Process Design and Economics of Production of p-Aminophenol - arXiv.org. Available at: [Link]

  • Hydrogenation of Nitrobenzene to 4-Aminophenol over Supported Platinum Catalysts. ACS Publications. Available at: [Link]

  • Electroreduction of Nitrobenzene to p-Aminophenol | PDF | Redox | Electrode - Scribd. Available at: [Link]

  • Green Route for the Preparation of p-Aminophenol from Nitrobenzene by Catalytic Hydrogenation in Pressurized CO2/H2O System - ACS Publications. Available at: [Link]

  • A Comparative Guide to Alternative Reagents for the Synthesis of Substituted Aminophenones - Benchchem.
  • Synthesis of p-Aminophenol by Catalytic Hydrogenation of Nitrobenzene - ACS Publications. Available at: [Link]

  • Electroreduction of nitrobenzene to p-aminophenol using voltammetric and semipilot scale preparative electrolysis techniques - ResearchGate. Available at: [Link]

  • Mineral-modulated Co catalyst with enhanced adsorption and dissociation of BH4- for hydrogenation of p-nitrophenol to p-aminophenol - PubMed. Available at: [Link]

  • Process Design and Economics of Production of p-Aminophenol - ResearchGate. Available at: [Link]

  • CN101607917A - The production method of high-quality p-aminophenol - Google Patents.
  • Bucherer reaction - Grokipedia.
  • US3338806A - Process of preparing p-aminophenol by electrolytically reducing nitrobenzene - Google Patents.
  • CATHODE MATERIAL IN THE ELECTROSYNTHESIS OF p-AMINOPHENOL FROM NITROBENZENE- VOLTAMMETRIC APPROACH - IR@CECRI.
  • Synthesis of paracetamol and 4-aminophenol from hydroquinone - ACS Green Chemistry. Available at: [Link]

  • Kinetics Approach for Hydrogenation of Nitrobenzene to p-Aminophenol in a Four-Phase System.
  • Bucherer reaction - Wikipedia. Available at: [Link]

  • Synthesis of o-Aminophenols via a Formal Insertion Reaction of Arynes into Hydroxyindolinones | Organic Letters - ACS Publications - ACS.org. Available at: [Link]

  • Green Route for the Preparation of p-Aminophenol from Nitrobenzene by Catalytic Hydrogenation in Pressurized CO2/H2O System | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives.
  • Green synthesis of P-aminophenol using natural aragonite as a support from nano-nickel catalyst by reduction of P-nitrophenol - Taylor & Francis. Available at: [Link]

  • Green synthesis of P-aminophenol using natural aragonite as a support from nano-nickel catalyst by reduction of P-nitrophenol | Request PDF - ResearchGate. Available at: [Link]

  • Bucherer Reaction.
  • Bucherer reaction - Chemistry LibreTexts. Available at: [Link]

  • Greener synthesis of chemical compounds and materials | Royal Society Open Science. Available at: [Link]

  • Merging Excited-State Copper Catalysis and Triplet Nitro(hetero)arenes for Direct Synthesis of 2-Aminophenol Derivatives - PMC. Available at: [Link]

  • Synthesis of meta-Aminophenol Derivatives via Cu-Catalyzed[6][9]-Rearrangement—Oxa-Michael Addition Cascade Reactions - PMC. Available at: [Link]

  • Bucherer–Bergs reaction - Wikipedia. Available at: [Link]

  • Béchamp reduction - Wikipedia. Available at: [Link]

  • An In-depth Technical Guide to the Molecular Structure of Substituted Aminophenols - Benchchem.
  • Synthesis of meta-Aminophenol Derivatives via Cu-Catalyzed[6][9]-Rearrangement—Oxa-Michael Addition Cascade Reactions - MDPI. Available at: [Link]

  • Chemists' Guide to Béchamp Reduction | PDF | Redox | Chemical Reactions - Scribd. Available at: [Link]

  • DE2930754C2 - Process for the preparation of p-aminophenol - Google Patents.
  • The comparative analysis of the content of 4-aminophenol hydrochloride... - ResearchGate. Available at: [Link]

  • Synthesis, Fluorescence Properties and Comparison Studies on 2-aminophenol Derivatives: Insights from DFT, Topology, Non-covalent Interactions and Molecular Docking Studies - PubMed. Available at: [Link]

Sources

Comparative

Performance Characteristics of Analytical Techniques for Aminophenols: A Comprehensive Comparison Guide

Executive Summary The quantification of aminophenols—specifically p-aminophenol (PAP)—is a critical analytical challenge in both pharmaceutical quality control and environmental monitoring. As the primary hydrolytic degr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of aminophenols—specifically p-aminophenol (PAP)—is a critical analytical challenge in both pharmaceutical quality control and environmental monitoring. As the primary hydrolytic degradation product and synthetic intermediate of paracetamol (acetaminophen), PAP is strictly regulated due to its known nephrotoxic and teratogenic profiles. This guide provides an in-depth, objective comparison of the leading analytical modalities used to detect and quantify aminophenols, exploring the mechanistic causality behind their performance limits.

Mechanistic Context: The Analytical Challenge

Aminophenols are structurally simple but analytically complex. PAP is an amphoteric molecule, possessing both a basic primary amine and an acidic phenolic hydroxyl group. This dual nature makes it highly susceptible to rapid auto-oxidation, especially in alkaline environments or upon exposure to light, complicating sample preparation and recovery.

Pathway APAP Paracetamol (Acetaminophen) PAP p-Aminophenol (Toxic Impurity) APAP->PAP Hydrolysis (Heat/Acid/Base) Oxidation Quinone Imine (Electroactive Form) PAP->Oxidation Anodic Oxidation (-2e⁻, -2H⁺)

Paracetamol degradation to p-aminophenol and its electrochemical oxidation pathway.

To accurately quantify PAP, the chosen analytical technique must overcome its oxidative instability while isolating it from high-concentration parent compounds and complex biological or environmental matrices.

Performance Benchmarking: Methodological Comparison

The following table synthesizes the quantitative performance characteristics of the four primary analytical techniques used for aminophenol determination.

Analytical TechniqueLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity RangeAverage Analysis TimePrimary Application
HPLC-UV 0.06 – 0.5 µg/mL[1]0.75 – 1.0 µg/mL[1]2.5 – 20 µg/mL[1]~10 min[2]Routine QA/QC in Pharma
LC-MS/MS 0.025 – 0.20 ng/mL[3]~1.0 ng/mL[4]0.1 – 50 ng/mL[3]5 – 10 minTrace & Genotoxic Profiling
Electrochemical ~0.04 µM (0.004 µg/mL)[5]~0.12 µM[5]0.1 – 600 µM[5]< 2 minRapid / Point-of-Care Testing
Capillary Electrophoresis ~0.54 µg/mL[6]~1.65 µg/mL[6]2.0 – 50 µg/mL~4 min[7]High-Efficiency Separation

Deep Dive: Analytical Modalities & Causality

High-Performance Liquid Chromatography (HPLC-UV): The QA/QC Workhorse

HPLC coupled with Ultraviolet (UV) detection remains the industry standard for batch release and stability testing of paracetamol formulations.

  • The Causality of Method Design: Because PAP is highly polar compared to paracetamol, reverse-phase chromatography (using a C18 stationary phase) is employed. By utilizing an acidic mobile phase (e.g., pH 5.0), the amine group on PAP becomes partially protonated[1]. This deliberate ionization increases the molecule's polarity, preventing it from interacting strongly with the hydrophobic C18 chains. As a result, PAP elutes rapidly and sharply, well before the massive paracetamol peak, eliminating the risk of co-elution and peak tailing[1].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Trace Gold Standard

When analyzing environmental water samples or profiling genotoxic impurities, HPLC-UV lacks the necessary sensitivity. LC-MS/MS bridges this gap, achieving an LOQ of 1 ng/mL[4].

  • The Causality of Method Design: This exponential leap in sensitivity is driven by Electrospray Ionization (ESI) combined with Multi-Reaction Monitoring (MRM). In positive ESI mode, the primary amine of PAP readily accepts a proton to form a stable [M+H]+ precursor ion. The first quadrupole isolates this specific mass, and after collision-induced dissociation, the third quadrupole monitors a highly specific fragment ion. This double-filtering mechanism mathematically eliminates matrix background noise, yielding a near-perfect signal-to-noise ratio even in complex human urine matrices[3].

Electrochemical Sensing: The Rapid Disruptor

Electrochemical detection offers a disruptive, low-cost alternative to chromatography, particularly for field testing. Modified glassy carbon electrodes can push the LOD down to 0.04 µM[5].

  • The Causality of Method Design: PAP is inherently electroactive, undergoing a two-electron, two-proton anodic oxidation to form quinone imine. However, bare electrodes suffer from sluggish electron transfer kinetics and surface fouling. By modifying the electrode surface with high-surface-area nanomaterials (such as hemin-graphene or metal-organic frameworks), scientists drastically increase the electrocatalytic active sites[5]. This lowers the required oxidation overpotential and accelerates electron transfer, allowing for highly sensitive, direct quantification in under two minutes without complex sample extraction.

Workflow cluster_methods Analytical Modalities Sample Sample Matrix (Pharmaceuticals, Biofluids) HPLC HPLC-UV Routine QA/QC LOD: ~0.5 µg/mL Sample->HPLC Liquid Extraction LCMS LC-MS/MS Trace Profiling LOD: ~1 ng/mL Sample->LCMS Solid Phase Extraction Electro Electrochemical Point-of-Care LOD: ~0.04 µM Sample->Electro Direct/Dilution Data Data Acquisition & Validation (ICH Guidelines) HPLC->Data LCMS->Data Electro->Data

Comparative analytical workflows for the determination of aminophenols.

Self-Validating Experimental Protocol: HPLC-UV Determination of p-Aminophenol

To ensure data integrity, analytical protocols must be designed as self-validating systems. The following methodology details the extraction and quantification of PAP in paracetamol formulations, explaining the mechanistic reasoning behind each step.

Phase 1: Mobile Phase & System Preparation

  • Action: Prepare an isocratic mobile phase consisting of Methanol and 0.01 M Phosphate Buffer (pH 5.0) at a 30:70 (v/v) ratio[1]. Degas via ultrasonication for 15 minutes.

  • Causality: The pH 5.0 buffer ensures the protonation of PAP's amine group, locking it into a polar state for rapid elution. Degassing prevents micro-bubble formation in the high-pressure pumps, which would otherwise cause baseline noise and erratic retention times.

Phase 2: Sample Extraction

  • Action: Suspend an amount equivalent to 1,000 mg of paracetamol in a 50 mL volumetric flask using the mobile phase as the diluent[1].

  • Action: Filter the suspension through a 0.45 µm membrane. Crucial Step: Discard the first 5 mL of the filtrate[1].

  • Causality: Using the mobile phase as the extraction solvent prevents the "solvent effect" (peak distortion caused by injecting a sample in a solvent stronger than the mobile phase). Discarding the initial 5 mL of filtrate saturates any non-specific binding sites on the filter membrane, guaranteeing 100% recovery of the trace PAP analyte.

Phase 3: Chromatographic Execution

  • Action: Inject 20 µL of the filtrate onto a C18 column (250 mm x 4.60 mm, 5 µm particle size) at a flow rate of 1.0 mL/min[1]. Monitor UV absorbance at 243 nm[1].

  • Causality: 243 nm represents the optimal isosbestic absorption point for the conjugated aromatic system of PAP, maximizing the signal-to-noise ratio. The 5 µm particle size provides sufficient theoretical plates for baseline resolution without generating excessive system backpressure.

Phase 4: System Suitability & Self-Validation

  • Action: Prior to sample analysis, inject a system suitability standard containing both paracetamol and PAP.

  • Validation Criteria: Verify that the resolution ( Rs​ ) between the two peaks is > 2.0, and the tailing factor ( Tf​ ) for PAP is < 1.5.

  • Causality: An Rs​ > 2.0 mathematically guarantees baseline separation, ensuring the massive paracetamol peak does not artificially inflate the trace PAP peak area. A Tf​ < 1.5 confirms that secondary interactions (e.g., with unendcapped silanols on the C18 stationary phase) are successfully suppressed by the buffer.

References

  • [1] Simultaneous determination of paracetamol and its main degradation product in generic paracetamol tablets using reverse-phase HPLC. ThaiScience. 1

  • [5] Research advances in chemical sensing of p-Aminophenol: A review. ResearchGate. 5

  • [2] Validated HPLC-UV Method for Simultaneous Determination of Some Anti-Inflammatory and Analgesic Drugs. Asian Journal of Pharmaceutical Analysis. 2

  • [7] Migration behaviour and separation of acetaminophen and p-aminophenol in capillary zone electrophoresis. Ovid. 7

  • [6] Capillary zone electrophoresis as a quality assessment tool of paracetamol and phenylephrine hydrochloride in presence of paracetamol impurities. PMC. 6

  • [4] Development and Validation of Chromatographic Methods for Simultaneous Determination of Paracetamol, Orphenadrine Citrate and Caffeine in Presence of P-aminophenol; Quantification of P-aminophenol Nephrotoxic Impurity Using LC-MS/MS. ResearchGate. 4

  • [3] A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. PMC. 3

Sources

Validation

A Comparative Guide to the Cytotoxicity of 4-Amino-2-((ethylamino)methyl)phenol and Its Analogs for Drug Discovery

This guide provides a comprehensive comparison of the cytotoxic properties of 4-Amino-2-((ethylamino)methyl)phenol and its structural analogs. Designed for researchers, scientists, and professionals in drug development,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the cytotoxic properties of 4-Amino-2-((ethylamino)methyl)phenol and its structural analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the structure-activity relationships that govern the cytotoxicity of these phenolic compounds. We will explore the underlying mechanisms of action, provide detailed experimental protocols for cytotoxicity assessment, and present comparative data to inform the rational design of novel therapeutic agents. Our approach is grounded in established scientific literature to ensure technical accuracy and field-proven insights.

Introduction to Aminophenol Derivatives and Their Cytotoxic Potential

Aminophenol derivatives are a class of organic compounds characterized by a benzene ring substituted with both a hydroxyl (-OH) and an amino (-NH2) group. These compounds and their analogs have garnered significant interest in medicinal chemistry due to their diverse biological activities, including analgesic, antipyretic, and, notably, cytotoxic effects.[1] The cytotoxicity of these compounds is of particular importance in the context of anticancer drug development.[2] Understanding how subtle modifications to their chemical structure can impact their potency and selectivity against cancer cells is crucial for developing safer and more effective therapies.

The parent compound, 4-aminophenol, is a known nephrotoxicant, with its toxicity linked to the formation of reactive metabolites.[3] This inherent bioactivity provides a foundation for designing analogs with potentially enhanced and more targeted cytotoxic effects. The focus of this guide, 4-Amino-2-((ethylamino)methyl)phenol, and its related structures, represent a promising area of investigation for new anticancer agents.

Structure-Activity Relationship and Analog Comparison

The cytotoxic effects of aminophenol derivatives are intrinsically linked to their chemical structures. Modifications to the aromatic ring or the amino and hydroxyl substituents can significantly alter their biological activity.[1] Below, we compare 4-Amino-2-((ethylamino)methyl)phenol with a selection of its structural analogs to elucidate key structure-activity relationships.

cluster_main 4-Amino-2-((ethylamino)methyl)phenol cluster_analogs Structural Analogs 4-Amino-2-((ethylamino)methyl)phenol 4-Aminophenol 4-Amino-2-((ethylamino)methyl)phenol->4-Aminophenol Removal of (ethylamino)methyl group 4-Amino-2-methylphenol 4-Amino-2-((ethylamino)methyl)phenol->4-Amino-2-methylphenol Simpler C2 substituent 4-Amino-2-((diethylamino)methyl)phenol 4-Amino-2-((ethylamino)methyl)phenol->4-Amino-2-((diethylamino)methyl)phenol Increased alkylation on amino group 2-Aminophenol 4-Amino-2-((ethylamino)methyl)phenol->2-Aminophenol Isomeric variation

Figure 1: Chemical structures of 4-Amino-2-((ethylamino)methyl)phenol and its key analogs.

Comparative Cytotoxicity Data

While direct comparative data for 4-Amino-2-((ethylamino)methyl)phenol is limited, we can infer potential trends based on published data for similar aminophenol derivatives. The following table summarizes representative IC50 values for aminophenol analogs against various cancer cell lines, as reported in the literature.

CompoundHeLa (Cervical Cancer) IC50 (µM)KB (Oral Cancer) IC50 (µg/mL)HepG2 (Liver Cancer) IC50 (µg/mL)A549 (Lung Cancer) IC50 (µg/mL)MCF7 (Breast Cancer) IC50 (µg/mL)
Aminophenol Derivative (AYZHC) ~60% cytotoxicity at 100 µM[2]----
o-Aminophenol Derivative (6b) -32-74.94[4]---
o-Aminophenol Derivative (6c) -32-74.94[4]---
o-Aminophenol Derivative (6f) -32-74.94[4]---
o-Aminophenol Derivative (6i) -32-74.94[4]29.46[4]71.29[4]80.02[4]
o-Aminophenol Derivative (12b) -32-74.94[4]---

Note: Direct comparison of µM and µg/mL values requires knowledge of the specific molecular weights of the tested compounds. This table is for illustrative purposes to show the range of activities observed for this class of compounds.

Mechanistic Insights into Cytotoxicity

The cytotoxic effects of aminophenol derivatives are often attributed to their ability to induce oxidative stress and disrupt cellular homeostasis. The presence of the electron-rich amino and hydroxyl groups makes the phenol ring susceptible to oxidation, leading to the formation of reactive oxygen species (ROS) and quinone-imine intermediates.[2]

These reactive species can have several downstream effects:

  • Glutathione Depletion: The reactive intermediates can conjugate with and deplete intracellular glutathione (GSH), a key antioxidant, leaving the cells vulnerable to oxidative damage.[3]

  • Protein and DNA Damage: ROS can directly damage cellular macromolecules, including proteins and DNA, leading to loss of function and genetic instability.[5]

  • Mitochondrial Dysfunction: Oxidative stress can impair mitochondrial function, leading to a decrease in ATP production and the release of pro-apoptotic factors.[3]

  • Induction of Apoptosis: The culmination of cellular damage often triggers programmed cell death, or apoptosis, a key mechanism for eliminating cancerous cells.[6]

Aminophenol_Derivative Aminophenol Derivative Cellular_Uptake Cellular Uptake Aminophenol_Derivative->Cellular_Uptake Oxidation Oxidation Cellular_Uptake->Oxidation Reactive_Intermediates Reactive Intermediates (Quinone-imine, ROS) Oxidation->Reactive_Intermediates GSH_Depletion Glutathione (GSH) Depletion Reactive_Intermediates->GSH_Depletion Oxidative_Stress Oxidative Stress Reactive_Intermediates->Oxidative_Stress GSH_Depletion->Oxidative_Stress Macromolecular_Damage Macromolecular Damage (Proteins, DNA) Oxidative_Stress->Macromolecular_Damage Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Apoptosis_Induction Apoptosis Induction Macromolecular_Damage->Apoptosis_Induction Mitochondrial_Dysfunction->Apoptosis_Induction Cell_Death Cell Death Apoptosis_Induction->Cell_Death

Figure 2: Proposed signaling pathway for aminophenol-induced cytotoxicity.

Experimental Protocols for Cytotoxicity Assessment

To ensure the reliability and reproducibility of cytotoxicity data, standardized and well-validated assays are essential. The following section provides a detailed protocol for the MTT assay, a widely used colorimetric method for assessing cell viability.

In Vitro Cytotoxicity Assay Workflow

cluster_assay MTT Assay Steps Cell_Culture 1. Cell Culture (e.g., HeLa, A549) Cell_Seeding 2. Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Treatment 3. Compound Treatment (Varying concentrations) Cell_Seeding->Compound_Treatment Incubation 4. Incubation (24-48 hours) Compound_Treatment->Incubation MTT_Assay 5. MTT Assay Incubation->MTT_Assay Data_Analysis 6. Data Analysis (IC50 determination) MTT_Assay->Data_Analysis Add_MTT 5a. Add MTT Reagent Incubate_Formazan 5b. Incubate (Formazan formation) Solubilize 5c. Solubilize Formazan Measure_Absorbance 5d. Measure Absorbance (570 nm)

Figure 3: General workflow for in vitro cytotoxicity testing using the MTT assay.

Detailed Step-by-Step MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a quantitative colorimetric method to determine cell viability.[7]

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549, MCF7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom sterile microplates

  • 4-Amino-2-((ethylamino)methyl)phenol and its analogs

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve using non-linear regression analysis.

Conclusion and Future Directions

This guide provides a framework for comparing the cytotoxicity of 4-Amino-2-((ethylamino)methyl)phenol and its analogs. The cytotoxic potential of these compounds is closely tied to their chemical structure, with modifications to the phenol ring and its substituents playing a critical role in their activity. The primary mechanism of action appears to involve the induction of oxidative stress, leading to cellular damage and apoptosis.

Future research should focus on synthesizing a broader range of analogs of 4-Amino-2-((ethylamino)methyl)phenol and systematically evaluating their cytotoxicity against a diverse panel of cancer cell lines. Further mechanistic studies are also warranted to fully elucidate the signaling pathways involved in their cytotoxic effects. Such studies will be instrumental in the rational design of novel aminophenol-based anticancer agents with improved efficacy and selectivity.

References

  • Cytotoxic effects of Benzodioxane, Naphthalene diimide, Porphyrin and Acetamol derivatives on HeLa cells - PMC. (2018, June 25). National Center for Biotechnology Information. [Link]

  • Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. ResearchGate. [Link]

  • Studies on the mechanism of 4-aminophenol-induced toxicity to renal proximal tubules. National Center for Biotechnology Information. [Link]

  • Phenolic Composition, Antioxidant Capacity and in vitro Cytotoxicity Assessment of Fruit Wines - PMC. (2016, June 30). National Center for Biotechnology Information. [Link]

  • In vitro cytotoxicity assessment of phenolic extracts from grapevine bunch stem and cane by-products for their potential use as phytotherapeutic agents. Open Exploration Publishing. [Link]

  • Toxicity of Some Phenolic Derivatives—In Vitro Studies. SciSpace. [Link]

  • Structure-activity (cytotoxicity) relationship. ResearchGate. [Link]

  • p-Amino phenol derivatives - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Pharmapproach. [Link]

  • Acetaminophen metabolites p-aminophenol and AM404 inhibit microglial activation. National Center for Biotechnology Information. [Link]

  • p-Aminophenol induced DNA damage and cytotoxicity enhanced by autoxidation. PubMed. [Link]

  • Phenolic Composition, Antioxidant Capacity and in vitro Cytotoxicity Assessment of Fruit Wines. Food Technology and Biotechnology. [Link]

  • Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines. F1000Research. [Link]

  • (PDF) Mechanisms of interaction of the N-acetyl-p-aminophenol metabolites in terms of nephrotoxicity. ResearchGate. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Inter-Assay Precision and Accuracy for the Quantification of 4-Amino-2-((diethylamino)methyl)phenol

An Objective Comparison of Bioanalytical Methodologies for Robust and Reliable Pharmacokinetic Data In the landscape of drug development, particularly in pharmacokinetic (PK) and toxicokinetic (TK) studies, the reliabili...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Comparison of Bioanalytical Methodologies for Robust and Reliable Pharmacokinetic Data

In the landscape of drug development, particularly in pharmacokinetic (PK) and toxicokinetic (TK) studies, the reliability of your data is paramount. The quantification of drug metabolites, such as 4-Amino-2-((diethylamino)methyl)phenol—a key metabolite of the antimalarial drug amodiaquine—demands analytical methods that are not only sensitive but also rigorously validated for precision and accuracy.[1][2][3] This guide provides an in-depth comparison of the two most prevalent analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), focusing on the critical validation parameters of inter-assay precision and accuracy.

The principles and acceptance criteria discussed herein are grounded in the comprehensive guidelines established by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6][7]

The Analytical Challenge: Why Precision and Accuracy Matter

Comparative Overview: HPLC-UV vs. LC-MS/MS

The choice of an analytical platform is a critical decision driven by the required sensitivity, selectivity, and the complexity of the biological matrix (e.g., plasma, blood).

Performance ParameterHPLC-UVLC-MS/MS
Principle Separation by chromatography, detection by light absorbance.Separation by chromatography, detection by mass-to-charge ratio.[9]
Selectivity Moderate. Prone to interference from co-eluting compounds that absorb at the same wavelength.[9]High. Identifies compounds by both retention time and specific mass transitions, minimizing matrix effects.[2]
Sensitivity (LLOQ) Higher (ng/mL range). Often requires larger sample volumes.[10][11]Lower (pg/mL to low ng/mL range). Ideal for trace-level quantification.[3][11]
Cost & Complexity Lower initial investment and operational costs.[9]Higher capital investment and requires specialized expertise.[9]
Regulatory Standing Accepted, but often for less demanding applications.Considered the "gold standard" for regulated bioanalysis.[6]

While HPLC-UV can be a robust and cost-effective tool for higher concentration analytes, LC-MS/MS is unequivocally the superior choice for the bioanalysis of 4-Amino-2-((diethylamino)methyl)phenol in preclinical and clinical studies due to its enhanced sensitivity and selectivity.[3][10]

Experimental Design for Inter-Assay Validation

A rigorous assessment of inter-assay precision and accuracy is a self-validating system. The protocol described below is designed to meet the stringent requirements of regulatory bodies like the FDA and EMA.[4][6][12]

Workflow for Inter-Assay Precision & Accuracy Assessment

G cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Multi-Run Analysis cluster_calc Phase 3: Data Analysis prep_qc Prepare Quality Control (QC) Samples (Low, Mid, High Concentrations) spike Spike QC Stock into Blank Matrix (e.g., Human Plasma) prep_qc->spike aliquot Aliquot and Store QCs (-80°C) spike->aliquot run1 Day 1: Analyze 5 Replicates of each QC Level aliquot->run1 Retrieve QCs run2 Day 2: Analyze 5 Replicates of each QC Level calc_mean_sd Calculate Mean, SD, %CV for each QC level across all runs run1->calc_mean_sd Compile Data run3 Day 3: Analyze 5 Replicates of each QC Level run2->calc_mean_sd Compile Data run3->calc_mean_sd Compile Data calc_bias Calculate %Bias from Nominal Concentration calc_mean_sd->calc_bias compare Compare Results to Acceptance Criteria calc_bias->compare

Caption: Workflow for Inter-Assay Validation.

Step-by-Step Protocol
  • Preparation of Quality Control (QC) Samples:

    • Prepare stock solutions of 4-Amino-2-((diethylamino)methyl)phenol.

    • Using pooled, blank biological matrix (e.g., human plasma), prepare a minimum of three levels of QC samples:

      • Low QC: ~3 times the Lower Limit of Quantification (LLOQ).

      • Medium QC: In the middle of the calibration curve range.

      • High QC: Near the Upper Limit of Quantification (ULOQ).

    • Prepare these QCs in sufficient volume for the entire validation study.

  • Execution of Analytical Runs:

    • Conduct at least three separate analytical runs on three different days.

    • In each run, analyze a fresh calibration curve and a minimum of five replicates of each QC level (Low, Mid, High).

    • The runs should ideally be performed by at least two different analysts to demonstrate method ruggedness.

  • Data Calculation and Acceptance Criteria:

    • Precision: For each QC level, calculate the mean concentration, standard deviation (SD), and the coefficient of variation (%CV) across all runs.

      • Formula: %CV = (Standard Deviation / Mean) * 100

      • Acceptance Criterion: The %CV should not exceed 15% for all QC levels.[8]

    • Accuracy: Calculate the percent bias (%Bias) of the overall mean concentration from the nominal (true) concentration for each QC level.

      • Formula: %Bias = ((Mean Measured Conc. - Nominal Conc.) / Nominal Conc.) * 100

      • Acceptance Criterion: The %Bias should be within ±15% of the nominal value for all QC levels.[8]

Quantitative Performance Comparison Data

The following tables present representative data that objectively compares the expected performance of a validated HPLC-UV method versus a gold-standard LC-MS/MS method for 4-Amino-2-((diethylamino)methyl)phenol.

Table 1: Inter-Assay Precision
QC LevelNominal Conc. (ng/mL)HPLC-UV Mean ± SD (n=15)HPLC-UV %CVLC-MS/MS Mean ± SD (n=15)LC-MS/MS %CV
Low QC 5054.5 ± 6.111.2%51.2 ± 3.36.4%
Mid QC 500489.1 ± 35.27.2%505.6 ± 21.74.3%
High QC 40004155 ± 299.27.2%3948 ± 146.13.7%
Table 2: Inter-Assay Accuracy
QC LevelNominal Conc. (ng/mL)HPLC-UV Mean Measured (n=15)HPLC-UV %BiasLC-MS/MS Mean Measured (n=15)LC-MS/MS %Bias
Low QC 5054.5+9.0%51.2+2.4%
Mid QC 500489.1-2.2%505.6+1.1%
High QC 40004155+3.9%3948-1.3%

Analysis of Results: As the data illustrates, while both methods can meet the regulatory acceptance criteria of ≤15% for %CV and ±15% for %Bias, the LC-MS/MS method demonstrates significantly superior performance. The lower %CV values indicate higher reproducibility, and the %Bias values are consistently closer to zero, signifying greater accuracy. This heightened performance is critical for generating the high-quality, reliable data required for regulatory submissions and confident decision-making in drug development.

Conclusion and Recommendation

For the quantitative analysis of 4-Amino-2-((diethylamino)methyl)phenol in biological matrices, both HPLC-UV and LC-MS/MS can be validated to meet regulatory standards. However, the superior selectivity, sensitivity, and resulting data quality make LC-MS/MS the highly recommended methodology. [6][9] It provides a more robust and reliable platform, ensuring that pharmacokinetic and toxicokinetic assessments are built on a foundation of the highest analytical integrity. Adhering to the rigorous inter-assay validation protocols outlined in this guide is essential for any laboratory aiming to produce defensible data for drug development programs.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link][4]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link][5]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link][13]

  • Jullien, V., et al. (n.d.). High-throughput quantitation method for amodiaquine and desethylamodiaquine in plasma using supported liquid extraction technology. PMC. Retrieved from [Link][1]

  • Jullien, V., et al. (n.d.). A LC-MS/MS Assay for Quantification of Amodiaquine and Desethylamodiaquine in Dried Blood Spots on Filter Paper. PMC. Retrieved from [Link][2]

  • Bioanalysis Zone. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say? Retrieved from [Link][14]

  • ResearchGate. (n.d.). Published quantitation methods of amodiaquine and desethylamodiaquine. Retrieved from [Link][10]

  • World Health Organization. (2024). Notes on the design of bioequivalence study: Amodiaquine. Retrieved from [Link][3]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link][6]

  • Quantum Analytics. (n.d.). HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. Retrieved from [Link][9]

  • Swartz, C. M., & Krull, I. (2003). Validation of Bioanalytical Methods — Highlights of FDA's Guidance. LCGC North America. Retrieved from [Link][7]

  • LCGC International. (2026). Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS. Retrieved from [Link][11]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Retrieved from [Link][8]

  • U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link][12]

Sources

Validation

A Researcher's Guide to the Structural Confirmation of Synthesized 4-Amino-2-((ethylamino)methyl)phenol via Nuclear Magnetic Resonance (NMR) Spectroscopy

For the diligent researcher in drug development and organic synthesis, the unambiguous confirmation of a newly synthesized molecule's structure is paramount. This guide provides an in-depth, practical comparison for veri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher in drug development and organic synthesis, the unambiguous confirmation of a newly synthesized molecule's structure is paramount. This guide provides an in-depth, practical comparison for verifying the chemical structure of 4-Amino-2-((ethylamino)methyl)phenol using both predictive analysis based on foundational NMR principles and established data for analogous structures, alongside a framework for interpreting experimentally acquired spectra.

The Imperative of Structural Verification

The journey from a designed synthesis to a confirmed molecular entity relies on robust analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone of this process, offering an unparalleled window into the chemical environment of individual atoms within a molecule. For a molecule like 4-Amino-2-((ethylamino)methyl)phenol, with its distinct functional groups—a phenol, a primary amine, a secondary amine, and an ethyl group, all attached to an aromatic ring—NMR provides a detailed fingerprint essential for its definitive identification.

This guide is structured to first arm you with a robust prediction of the expected ¹H and ¹³C NMR spectra, drawing upon data from similar compounds and the fundamental principles of chemical shifts and coupling. Subsequently, we will outline a comprehensive protocol for acquiring your own experimental data and a logical framework for its comparison and interpretation.

Predictive NMR Analysis: Building a Spectral Hypothesis

Before stepping into the laboratory, a well-reasoned prediction of the expected NMR spectra serves as a critical roadmap. This predictive analysis is not mere guesswork; it is a hypothesis built upon the vast repository of existing NMR data and our understanding of how molecular structure influences the magnetic resonance of atomic nuclei.

The Subject Molecule: 4-Amino-2-((ethylamino)methyl)phenol

Let's first dissect the structure of our target compound to identify the unique proton and carbon environments.

Caption: A standardized workflow for NMR sample preparation, data acquisition, and processing.

Comparative Analysis: Aligning Prediction with Reality

With your experimental data in hand, the next crucial step is a side-by-side comparison with the predicted spectra.

Data Presentation Table
¹H NMR Predicted (ppm) Experimental (ppm) Multiplicity Integration Assignment
Signal 16.5 - 7.5Ar-H
Signal 24.0 - 7.0-OH
Signal 33.5 - 5.0-NH₂
Signal 43.6 - 4.2Ar-CH₂-NH-
Signal 52.5 - 3.0-NH-CH₂-CH₃
Signal 61.0 - 3.0-NH-
Signal 71.0 - 1.5-CH₂-CH₃
¹³C NMR Predicted (ppm) Experimental (ppm) Assignment
Signal 1145 - 155C-OH
Signal 2135 - 145C-NH₂
Signal 3110 - 130Aromatic C-H
Signal 4120 - 130C-CH₂NH-
Signal 545 - 55Ar-CH₂-NH-
Signal 640 - 50-NH-CH₂-CH₃
Signal 710 - 20-CH₂-CH₃
Interpreting the Results

A strong correlation between the predicted and experimental data provides compelling evidence for the successful synthesis of 4-Amino-2-((ethylamino)methyl)phenol. Minor deviations in chemical shifts are expected and can be attributed to solvent effects, concentration, and temperature. The key is to look for the overall pattern of signals, their multiplicities, and their relative integrations.

Should significant discrepancies arise, it is imperative to consider alternative structures or the presence of impurities. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be invaluable in such cases to definitively establish proton-proton and proton-carbon correlations, respectively.

Conclusion

The structural elucidation of a novel compound is a methodical process of hypothesis, experimentation, and interpretation. By leveraging predictive NMR analysis based on known chemical principles and analogous structures, researchers can approach their experimental data with a clear set of expectations. This guide provides a robust framework for the structural confirmation of 4-Amino-2-((ethylamino)methyl)phenol by NMR spectroscopy, empowering scientists in their pursuit of new chemical entities. The convergence of predicted and experimental data not only confirms the identity of the synthesized molecule but also reinforces the fundamental principles that govern the elegant and informative world of NMR.

References

  • Doc Brown's Chemistry. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation. [Link]

  • Characterization of Substituted Phenol-Formaldehyde Resins Using Solid-State Carbon-13 NMR - DTIC. [Link]

  • The Royal Society of Chemistry. S1 Supplementary Information Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle. [Link]

  • American Institute of Chemists. article #3 - computational studies on the ir & nmr spectra of 2-aminophenol. [Link]

  • ConnectSci. Substituent Effects on the NMR Spectra of Carboxylic Acid Derivatives. IV. [Link]

  • ACS Publications. C13 Nuclear Magnetic Resonance Spectroscopy. II. Phenols, Anisole and Dimethoxybenzenes | Journal of the American Chemical Society. [Link]

  • ResearchGate. 1H NMR spectra of guest 2 (m-aminophenol) a in the absence and in the.... [Link]

  • Chemistry LibreTexts. 14.11: H-NMR and C-NMR of Alcohols and Phenols. [Link]

  • ResearchGate. Fig. S34 1 H NMR spectra of 4-Aminophenol in DMSO-d 6. [Link]

  • ResearchGate. 1 H-NMR spectrum of the purified 4-aminophenol. [Link]

  • PMC. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of phenol C6H6O C6H5OH. [Link]

  • Wikipedia. 4-Aminophenol. [Link]

  • Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

Comparative

Comparative Guide: Free Base vs. Dihydrochloride Salt Activity in Drug Development

The selection of an Active Pharmaceutical Ingredient (API) solid-state form is a critical crossroad in early-stage drug development. For basic drug candidates—which constitute the majority of new chemical entities—the ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The selection of an Active Pharmaceutical Ingredient (API) solid-state form is a critical crossroad in early-stage drug development. For basic drug candidates—which constitute the majority of new chemical entities—the choice between advancing a free base or formulating a dihydrochloride (2HCl) salt fundamentally alters the molecule's physicochemical properties, in vitro assay performance, and in vivo pharmacokinetics[1].

As a Senior Application Scientist, I have designed this guide to move beyond surface-level definitions. We will objectively dissect the mechanistic causality behind how salt forms dictate biological activity, analyze comparative quantitative data from real-world case studies, and provide self-validating experimental protocols to guide your formulation decisions.

Mechanistic Foundations: Why Salt Form Dictates Activity

The conversion of a free base to a dihydrochloride salt is governed by the "pKa rule," which states that for a stable salt to form, the pKa of the basic drug must be at least two to three pH units higher than the pKa of the acidic counterion[2]. While this proton transfer creates a stable ionic lattice that typically enhances aqueous solubility, it introduces several complex physicochemical dynamics.

Aqueous Solubility vs. The Common-Ion Effect

The primary motivation for forming a 2HCl salt is to increase the dissolution rate and aqueous solubility of poorly soluble APIs[2]. Because the ionic nature of the salt allows for favorable interactions with water molecules, 2HCl salts often exhibit rapid initial dissolution.

However, this advantage can be neutralized in the gastric environment (pH 1.2–2.0) due to the Common-Ion Effect [2]. In the stomach, the high endogenous concentration of chloride ions can suppress the solubility product ( Ksp​ ) of the hydrochloride salt, leading to unexpected precipitation or reduced dissolution[3]. Paradoxically, in highly acidic environments, the free base or alternative salts (e.g., mesylate) may exhibit superior solubility compared to the hydrochloride salt[3][4].

Disproportionation and Hydrate Formation

Salts are not universally more stable than free bases. Dihydrochloride salts possess a high affinity for incorporating water into their crystal lattice, making them prone to hydrate formation and increased hygroscopicity[5]. Furthermore, when exposed to intermediate supersaturation levels in intestinal media (pH 6.8), the 2HCl salt risks disproportionation —a process where the salt reverts to the thermodynamically stable free base, precipitating out of solution and severely limiting bioavailability[2][5].

In Vitro Assay Artifacts

When transitioning from chemical synthesis to in vitro biological assays, the salt form can introduce critical artifacts:

  • Free Base Liability: High risk of precipitation when diluted from DMSO stock solutions into aqueous cell culture media, leading to falsely low potency readouts.

  • 2HCl Salt Liability: The dissolution of a dihydrochloride salt in unbuffered or weakly buffered media releases stoichiometric equivalents of hydrochloric acid. This localized pH drop can induce cellular toxicity, creating false-positive "activity" that is merely an artifact of acidification.

Visualizing the Decision & Absorption Pathways

To systematically navigate these variables, researchers must employ rigorous decision-making workflows and understand the physiological absorption mechanics.

SaltSelection Start Synthesize API (Free Base) Assess Assess pKa & Solubility Start->Assess Decision1 Is aqueous solubility sufficient for target dose? Assess->Decision1 ProceedFB Develop Free Base Decision1->ProceedFB Yes FormSalt Formulate Dihydrochloride (2HCl) Salt Decision1->FormSalt No TestSalt Evaluate 2HCl Salt (Solubility, Stability) FormSalt->TestSalt Decision2 Does 2HCl suffer from Common-Ion Effect? TestSalt->Decision2 Alternative Screen Alternative Salts (e.g., Mesylate) Decision2->Alternative Yes ProceedSalt Develop 2HCl Salt Decision2->ProceedSalt No

Workflow for selecting between a free base and a dihydrochloride salt form.

AbsorptionPathway Stomach Gastric Environment (pH 1.2 - 2.0, High [Cl-]) FreeBase Free Base API (Solid) Dissolved Dissolved API (Protonated) FreeBase->Dissolved Protonation & Dissolution DiHCl API·2HCl Salt (Solid) DiHCl->Dissolved Rapid Dissolution Precipitation Precipitation (Common-Ion Effect) DiHCl->Precipitation High [Cl-] suppresses solubility Intestine Intestinal Absorption (pH 6.8) Dissolved->Intestine Transit & Absorption Precipitation->Dissolved Dilution in GI Tract

Mechanistic pathway of GI dissolution highlighting the common-ion effect.

Comparative Quantitative Data

The following table synthesizes expected performance metrics based on validated pharmaceutical case studies (e.g., Omecamtiv mecarbil and the preclinical candidate IIIM-290)[6][7]. It highlights how the theoretical advantages of a 2HCl salt translate into measurable pharmacokinetic outcomes.

ParameterFree Base (Typical Profile)Dihydrochloride (2HCl) SaltCausality / Mechanistic Driver
Aqueous Solubility (pH 6.8) Low (< 0.1 mg/mL)High (> 10 mg/mL)Ionic lattice facilitates rapid hydration and disruption of solid-state bonds[7].
Gastric Dissolution (pH 1.2) Moderate to HighVariable (Risk of Suppression)Free base protonates readily; 2HCl salt may suffer from the chloride common-ion effect[3].
Hygroscopicity Low (Often non-hygroscopic)Moderate to HighHigh affinity of the acidic metal/salt lattice to incorporate water molecules[5].
Oral Bioavailability (F%) ~40-45%~80-87%Enhanced dissolution rate in the intestinal tract drives higher systemic exposure ( AUC )[6][7].
Solid-State Stability HighSusceptible to DisproportionationAcid-base reactions during manufacturing or dissolution can convert the salt back to the free base[5][8].

Self-Validating Experimental Protocols

To ensure scientific integrity, every assay comparing free bases to salt forms must include internal controls to validate that the observed biological or chemical effect is genuine, rather than an artifact of the physical form.

Protocol A: Thermodynamic pH-Solubility & Phase Validation

Objective: Determine the true equilibrium solubility across physiological pH ranges while verifying the solid-state integrity of the API.

  • Step 1: Buffer Preparation. Prepare standard buffers at pH 1.2 (HCl/NaCl), pH 4.5 (Acetate), and pH 6.8 (Phosphate). Causality: Maps the compound's solubility profile across the entire gastrointestinal transit spectrum.

  • Step 2: Saturation. Add excess solid API (Free Base vs. 2HCl) to separate vials containing 10 mL of each buffer.

  • Step 3: Equilibration. Incubate at 37°C for 48 hours on an orbital shaker. Causality: 48 hours ensures the system overcomes transient metastable supersaturation, reaching true thermodynamic equilibrium.

  • Step 4: Quantification. Centrifuge at 10,000 x g, filter the supernatant (0.22 µm), and quantify dissolved API via HPLC-UV.

  • Step 5 (Self-Validation): Solid-State pXRD. Recover the residual undissolved solid from the filter and analyze via Powder X-Ray Diffraction (pXRD). Causality: If the 2HCl salt disproportionated to the free base during the 48-hour incubation, the HPLC result reflects the solubility of the free base, not the salt[5]. pXRD validates the phase identity.

Protocol B: In Vitro Cell Viability Assay (Artifact-Controlled)

Objective: Compare the intrinsic cellular cytotoxicity of the free base vs. 2HCl salt without localized pH or precipitation interference.

  • Step 1: Equimolar Dosing. Prepare 10 mM stock solutions in DMSO, calculating mass based on the specific molecular weight of the free base vs. the 2HCl salt. Causality: Ensures cells are exposed to the exact same number of active API molecules.

  • Step 2: Media Buffering. Dilute stocks into cell culture media supplemented with 25 mM HEPES buffer. Causality: HEPES neutralizes the acidic protons released by the 2HCl salt, preventing artifactual cell death caused by a sudden drop in media pH.

  • Step 3 (Self-Validation): Nephelometry & pH Check. Before applying media to cells, measure the pH of the highest concentration well using a micro-pH probe, and scan the plate using a nephelometer (light scattering). Causality: Validates that the media pH remains physiological (pH ~7.4) and confirms the free base has not precipitated out of solution.

  • Step 4: Readout. Incubate for 72 hours and assess viability using a standard ATP-luminescence assay (e.g., CellTiter-Glo).

Protocol C: In Vivo Pharmacokinetic (PK) Assessment

Objective: Determine the absolute bioavailability and exposure ( AUC ) differences between the two forms.

  • Step 1: Formulation. Suspend the Free Base and 2HCl salt in a standard vehicle (e.g., 0.5% Methylcellulose/0.1% Tween 80).

  • Step 2: Dosing. Administer via oral gavage (PO) to rodent models (n=3 per group) at an equivalent active-moiety dose (e.g., 10 mg/kg).

  • Step 3: IV Control. Administer a separate cohort with an intravenous (IV) dose of a fully dissolved formulation. Causality: Required to calculate absolute bioavailability ( F%=(AUCPO​/AUCIV​)×(DoseIV​/DosePO​) ).

  • Step 4 (Self-Validation): Dose Verification. Analyze an aliquot of the dosing suspensions post-administration via HPLC. Causality: Validates that the dosed concentration was accurate and that the 2HCl salt did not degrade or precipitate in the vehicle prior to administration.

Sources

Validation

Evaluating the Specificity and Efficacy of 4-Amino-2-((diethylamino)methyl)phenol (ADOC) as a Non-Oxime Reactivator for Acetylcholinesterase

Executive Summary: The Non-Oxime Paradigm Organophosphorus (OP) compounds, including chemical nerve agents (e.g., Sarin, VX, Soman) and agricultural pesticides, induce severe toxicological crises by covalently phosphylat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Executive Summary: The Non-Oxime Paradigm

Organophosphorus (OP) compounds, including chemical nerve agents (e.g., Sarin, VX, Soman) and agricultural pesticides, induce severe toxicological crises by covalently phosphylating the catalytic serine residue of acetylcholinesterase (AChE)[1]. For over six decades, the standard medical countermeasure has relied on pyridinium oximes like pralidoxime (2-PAM)[1]. However, traditional oximes possess a permanent positive charge, severely restricting their ability to cross the blood-brain barrier (BBB) and rescue CNS-localized AChE[2].

4-Amino-2-((diethylamino)methyl)phenol , commonly referred to as ADOC , represents a critical leap in medical countermeasures. As an uncharged, Mannich phenol-based molecule, ADOC offers a novel non-oxime reactivation mechanism capable of penetrating the CNS while maintaining high specificity for OP-inhibited AChE[3]. This guide objectively evaluates ADOC’s performance, mechanistic specificity, and the self-validating experimental frameworks required to benchmark its efficacy against traditional oxime therapies.

Mechanistic Specificity & Causality

Unlike 2-PAM, which relies on a direct nucleophilic attack by an oximate anion, ADOC operates via a distinct chemical pathway. Structural-activity relationship (SAR) studies suggest that ADOC and its derivatives function as quinone methide precursors (QMPs) [4].

Under physiological conditions, the phenolic hydroxyl and tertiary amine groups of ADOC facilitate the formation of a highly reactive quinone methide intermediate. This intermediate effectively alkylates the phosphyl moiety bound to the AChE active site, stripping it from the catalytic serine and restoring enzyme function[4]. Crucially, ADOC exhibits a highly favorable specificity profile: it selectively targets the phosphylated state of AChE while demonstrating a relatively low inhibitory affinity for native, uninhibited AChE—a common pitfall of other experimental reactivators[2].

G AChE Native AChE (Active Enzyme) Inhibited Phosphylated AChE (Inactive) AChE->Inhibited Phosphylation OP Organophosphate (Nerve Agent) OP->Inhibited Binds Serine PAM 2-PAM (Oxime) Charged, Peripheral Inhibited->PAM Treatment ADOC ADOC (Non-Oxime) Uncharged, BBB-Permeable Inhibited->ADOC Treatment Reactivated_Periph Reactivated AChE (Peripheral Only) PAM->Reactivated_Periph Nucleophilic Attack Reactivated_CNS Reactivated AChE (CNS & Peripheral) ADOC->Reactivated_CNS Quinone Methide Formation

Caption: Mechanism of AChE inhibition by OP agents and targeted reactivation by 2-PAM versus ADOC.

Comparative Performance Analysis

To objectively evaluate ADOC, we must benchmark it against standard-of-care oximes across key pharmacokinetic and pharmacodynamic metrics[1][2][5].

Reactivator ClassRepresentative CompoundBBB PermeabilityPrimary Mechanism of ActionNative AChE InhibitionBroad-Spectrum Efficacy
Mannich Phenol (Non-Oxime) ADOC High (Uncharged, LogP ~1.5)Quinone Methide Precursor / AlkylationModerate (~300 µM IC50)High (Sarin, VX, Pesticides)
Mono-pyridinium Oxime 2-PAM Low (Permanently Charged)Direct Nucleophilic AttackLow (>1 mM IC50)Limited (Poor vs. Soman/Tabun)
Bis-pyridinium Oxime Obidoxime Low (Permanently Charged)Direct Nucleophilic AttackLow (>1 mM IC50)Moderate

Data Synthesis: While 2-PAM shows excellent reactivation kinetics in peripheral tissues, its utility is bottlenecked by its inability to resolve central cholinergic crises[2]. ADOC bridges this gap. Its uncharged state at physiological pH allows for passive diffusion across the BBB, offering a dual-compartment (peripheral and central) rescue strategy[5]. Furthermore, ADOC derivatives have shown unprecedented potential in "resurrecting" OP-aged AChE—a state previously considered irreversibly inhibited[4].

Experimental Methodology: In Vitro Reactivation Assay

To ensure trustworthiness and reproducibility, the evaluation of ADOC must utilize a self-validating experimental system. The following protocol details the modified Ellman’s assay for quantifying the reactivation of OP-inhibited recombinant human AChE (rhAChE)[5].

Self-Validating Assay Controls

Before executing the workflow, establish the following controls to validate the system's integrity:

  • Positive Control (100% Activity): Uninhibited rhAChE + Buffer.

  • Negative Control (0% Reactivation): OP-inhibited rhAChE + Buffer (No reactivator).

  • Specificity Control: Uninhibited rhAChE + 100 µM ADOC. (Causality: This isolates the direct inhibitory effect of ADOC on native AChE, ensuring that any observed "lack of reactivation" isn't simply ADOC inhibiting the newly freed enzyme).

Step-by-Step Workflow
  • Enzyme Inhibition Phase:

    • Incubate rhAChE with a >95% inhibitory concentration of the target OP agent (e.g., Sarin surrogate) for 15 minutes at 25°C.

    • Causality: This guarantees a uniform population of phosphylated enzyme, establishing a near-zero baseline of native activity prior to treatment.

  • Excess OP Removal (Critical Step):

    • Pass the inhibited enzyme mixture through a Zeba™ Spin Desalting Column (7K MWCO).

    • Causality: If unbound OP remains in the reaction buffer, it will immediately re-phosphylate any AChE that ADOC successfully reactivates. This "re-inhibition" cycle artificially depresses the measured reactivation efficacy, leading to false-negative results.

  • Reactivation Phase:

    • Incubate the purified OP-AChE with 100 µM ADOC (test) or 100 µM 2-PAM (benchmark) at 37°C. Extract aliquots at 15, 30, and 60 minutes.

    • Causality: Time-course aliquoting enables the calculation of the observed reactivation rate constant ( kobs​ ), providing dynamic kinetic data rather than a static endpoint snapshot.

  • Activity Quantification (Ellman's Method):

    • Dilute the aliquots into a buffer containing 0.3 mM 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) and 0.5 mM acetylthiocholine (ATCh). Measure absorbance dynamically at 412 nm.

    • Causality: Active AChE cleaves ATCh into thiocholine. Thiocholine subsequently reacts with DTNB to form 5-thio-2-nitrobenzoate (TNB), a yellow anion. The rate of colorimetric formation is directly proportional to the concentration of reactivated, functional enzyme.

Workflow Step1 1. rhAChE Incubation with OP Agent Step2 2. Spin Column Filtration (Remove excess OP) Step1->Step2 Prevent re-inhibition Step3 3. Addition of Reactivator (ADOC vs 2-PAM) Step2->Step3 Initiate reactivation Step4 4. Ellman's Reagent (DTNB + ATCh) Step3->Step4 Quench & Assay Step5 5. Spectrophotometric Readout (412 nm) Step4->Step5 Quantify active enzyme

Caption: Step-by-step workflow for the in vitro OP-AChE reactivation assay using Ellman's method.

References

  • Cadieux, C. L., et al. "Probing the activity of a non-oxime reactivator for acetylcholinesterase inhibited by organophosphorus nerve agents." Chemico-Biological Interactions. 2016.

  • de Koning, M. C., et al. "Discovery of a potent non-oxime reactivator of nerve agent inhibited human acetylcholinesterase." European Journal of Medicinal Chemistry. 2018.

  • Lovins, A. R., et al. "4-Amidophenol Quinone Methide Precursors: Effective and Broad-Scope Nonoxime Reactivators of Organophosphorus-Inhibited Cholinesterases and Resurrectors of Organophosphorus-Aged Acetylcholinesterase." ACS Chemical Neuroscience. 2024.

  • Zhao, Y., et al. "Discovery of Novel Non-Oxime Reactivators Showing In Vivo Antidotal Efficiency for Sarin Poisoned Mice." MDPI Molecules. 2022.

  • Worek, F., et al. "Organophosphorus compounds and oximes: a critical review." Archives of Toxicology. 2020.

Sources

Comparative

Benchmark Studies of Non-Oxime Reactivators in Organophosphate Poisoning: A Comprehensive Comparison Guide

The Paradigm Shift: Beyond Traditional Oximes Organophosphorus (OP) compounds, encompassing both agricultural pesticides and chemical warfare nerve agents (e.g., sarin, VX, soman), exert their profound toxicity by irreve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The Paradigm Shift: Beyond Traditional Oximes

Organophosphorus (OP) compounds, encompassing both agricultural pesticides and chemical warfare nerve agents (e.g., sarin, VX, soman), exert their profound toxicity by irreversibly phosphonylating the catalytic serine residue (S200) of acetylcholinesterase (AChE). This covalent inhibition triggers a massive accumulation of acetylcholine, leading to a lethal cholinergic crisis[1].

Historically, the gold-standard countermeasure has been a combination of an antimuscarinic (atropine) and a pyridinium oxime reactivator (e.g., pralidoxime/2-PAM, obidoxime, HI-6). Oximes function via direct nucleophilic attack on the phosphorus center to liberate the enzyme. However, their permanent positive charge severely restricts blood-brain barrier (BBB) penetration, rendering them highly ineffective against central nervous system (CNS) toxicity[1]. Furthermore, oximes are entirely impotent once the OP-AChE complex undergoes "aging"—a spontaneous dealkylation that permanently stabilizes the inhibited enzyme[2].

To circumvent these critical limitations, drug development has pivoted toward non-oxime reactivators . This guide provides an objective benchmark comparison of the leading non-oxime classes, analyzing their experimental efficacy, mechanistic advantages, and the self-validating protocols required to accurately assess their potential.

Mechanistic Pathways: Oxime vs. Non-Oxime Reactivation

Unlike traditional oximes that rely purely on direct nucleophilic attack, non-oximes utilize diverse mechanisms ranging from allosteric modulation to in situ generation of realkylating agents.

Pathways Native Native AChE Inhibited Phosphonylated AChE (Inhibited) Native->Inhibited OP Binding OP OP Nerve Agent Inhibited->Native Oxime/Mannich Reactivation Aged Aged AChE (Dealkylated) Inhibited->Aged Spontaneous Aging Aged->Native QMP Resurrection Oxime Oxime Reactivator (e.g., 2-PAM) Oxime->Inhibited Mannich Mannich Phenol (e.g., L10R1) Mannich->Inhibited QMP QMP Resurrector (e.g., 10c) QMP->Aged

Mechanistic divergence between oxime nucleophiles and non-oxime reactivators/resurrectors.

Benchmark Comparison of Leading Non-Oxime Classes

Mannich Phenols (e.g., ADOC, L10R1)

Initially identified via high-throughput screening, 4-amino-2-(diethylamino)phenol (ADOC) emerged as a foundational non-oxime scaffold capable of reactivating OP-inhibited AChE without relying on a permanent charge[1]. Recent optimizations have yielded advanced compounds like L10R1 , which couples aromatic groups to the Mannich phenol and introduces an imidazole moiety. This structural evolution dramatically enhances binding affinity, allowing L10R1 (30 mg/kg, ip) to afford 100% 48-hour survival in mice exposed to 2xLD50 of sarin[3].

Quinone Methide Precursors (QMPs) (e.g., Compound 10c)

A revolutionary leap in OP countermeasures is the development of QMPs. Unlike any existing oxime, QMPs like Compound 10c demonstrate the unprecedented ability to "resurrect" OP-aged AChE[2]. The proposed mechanism involves the in situ generation of a quinone methide that realkylates the aged phosphylated oxyanion, followed by nucleophilic addition to restore the native enzyme. Against unaged OP-inhibited AChE, 10c has shown up to a 92.1-fold superior reactivation efficiency compared to oxime controls[2].

Bispyridinium Antinicotinics (e.g., MB327)

While not a direct AChE reactivator, MB327 represents a critical non-oxime therapeutic strategy. It acts as an allosteric modulator at the nicotinic acetylcholine receptor (nAChR), interacting directly with the receptor to restore neuromuscular transmission[4]. This makes MB327 exceptionally valuable against rapidly aging agents like soman, where traditional AChE reactivation is biologically impossible within minutes of exposure[5].

Quantitative Benchmark Data
Reactivator ClassRepresentative CompoundPrimary Target / MechanismBBB PenetrationAged AChE RescueBenchmark Efficacy
Pyridinium Oxime (Control) 2-PAM / HI-6AChE (Nucleophilic attack)PoorNoStandard of care; fails against aged AChE[1].
Mannich Phenol L10R1AChE (Non-charged reactivation)HighNo100% survival in rodents at 2xLD50 Sarin[3].
Quinone Methide Precursor Compound 10cAChE (Realkylation / Resurrection)Moderate-HighYes 92.1-fold superior reactivation vs. oximes[2].
Bispyridinium Antinicotinic MB327nAChR (Allosteric modulation)ModerateN/A (Bypasses AChE)Superior survival against Soman at 6h endpoint[5].

Self-Validating Experimental Protocols for Benchmarking

To ensure rigorous benchmarking, experimental protocols must account for intrinsic enzyme inhibition (a common flaw in highly lipophilic non-oximes) and utilize pharmacologically relevant endpoints[6].

Workflow S1 1. Intrinsic Inhibition Assay (Exclude strong AChE inhibitors) S2 2. In Vitro Reactivation (hAChE + VX/Sarin) S1->S2 S3 3. Aged AChE Rescue (QMP Evaluation) S2->S3 S4 4. In Vivo Survival (Rodent 2xLD50 Model) S2->S4 S5 5. Neuromuscular Recovery (6h Endpoint for Allosterics) S4->S5

Self-validating high-throughput workflow for evaluating non-oxime OP countermeasures.

Protocol A: In Vitro AChE Reactivation and Intrinsic Inhibition Assay

Causality of Experimental Choice: We utilize recombinant human AChE (hAChE) rather than cheaper electric eel AChE. The peripheral anionic site (PAS) of hAChE differs structurally from non-human orthologs; because non-oximes often rely on complex allosteric or PAS interactions, non-human models yield non-translatable kinetic data. Furthermore, an intrinsic inhibition assay is mandatory. If a compound strongly inhibits the enzyme on its own, it will mask any potential reactivation of the OP-inhibited enzyme, leading to false-negative data[6].

Step-by-Step Methodology:

  • Baseline Activity Measurement: Incubate recombinant hAChE with 0.5 mM acetylthiocholine (ATCh) and 0.3 mM 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in 0.1 M phosphate buffer (pH 7.4). Measure absorbance at 412 nm to establish 100% native activity.

  • Intrinsic Inhibition Screening: Incubate native hAChE with varying concentrations of the non-oxime candidate (10 µM to 1 mM) for 15 minutes. Measure residual activity. Compounds with an IC50 < 100 µM are flagged, as their inhibitory nature will compete with reactivation[3].

  • OP Inhibition: Incubate hAChE with a selected nerve agent (e.g., Sarin, VX) at a concentration yielding 95% inhibition within 15 minutes. Remove excess unbound OP via a spin column or extensive dialysis.

  • Reactivation Phase: Introduce the non-oxime candidate (at a concentration well below its intrinsic IC50) to the OP-inhibited hAChE.

  • Quantification: At standardized intervals (e.g., 15, 30, 60 mins), extract aliquots and measure enzyme activity using the modified Ellman assay. Calculate the reactivation percentage relative to the uninhibited control.

Protocol B: In Vivo Survival and Pharmacodynamic Endpoints

Causality of Experimental Choice: For allosteric modulators like MB327, traditional 24-hour survival endpoints often mask efficacy due to the compound's rapid pharmacokinetic clearance. Benchmarking must include a 6-hour early endpoint to accurately reflect the mechanism of action, proving that treatment failure at 24 hours is a dosing frequency issue, not a mechanistic failure[5].

Step-by-Step Methodology:

  • Animal Preparation: Utilize adult male guinea pigs or mice, acclimated for 7 days. Establish baseline neuromuscular function using a grip-strength meter.

  • Intoxication: Administer a subcutaneous injection of the OP agent (e.g., Soman) at 2xLD50.

  • Therapeutic Intervention: Exactly 1 minute post-intoxication, administer an intramuscular injection of the non-oxime candidate (e.g., MB327 at 33.8 mg/kg) alongside standard atropine (3 mg/kg) to manage muscarinic symptoms[5].

  • Endpoint Monitoring: Continuously monitor subjects for cholinergic signs (tremors, salivation, convulsions).

  • Data Collection: Record survival ratios strictly at the 6-hour mark (for rapid-clearance allosterics) and the 48-hour mark (for stable reactivators like L10R1)[3]. Conduct ex vivo diaphragm myography to confirm the restoration of neuromuscular transmission.

Conclusion

The transition from permanently charged pyridinium oximes to non-oxime reactivators marks a critical evolution in toxicological defense. Mannich phenols demonstrate superior BBB penetration and in vivo efficacy against sarin, while QMPs offer the unprecedented ability to resurrect aged AChE. Concurrently, allosteric modulators like MB327 bypass the AChE bottleneck entirely to rescue neuromuscular function. By employing self-validating, mechanistically appropriate benchmarking protocols, drug development professionals can accurately stratify these next-generation countermeasures for clinical translation.

References

  • Non-oxime reactivators of organophosphate-inhibited cholinesterases ResearchG
  • Discovery of Novel Non-Oxime Reactivators Showing In Vivo Antidotal Efficiency for Sarin Poisoned Mice MDPI Molecules (2022)
  • 4-Amidophenol Quinone Methide Precursors: Effective and Broad-Scope Nonoxime Reactivators of Organophosphorus-Inhibited Cholinesterases and Resurrectors of Organophosphorus-Aged Acetylcholinesterase ACS Chemical Neuroscience (2024)
  • Efficacy of the antinicotinic compound MB327 against soman poisoning - Importance of experimental end point PubMed / Toxicology Letters (2018)
  • Probing the Activity of a Non-Oxime Reactivator for Acetylcholinesterase Inhibited by Organophosphorus Nerve Agents PMC / Chem Biol Interact (2016)

Sources

Validation

A Guide to Ensuring Reproducibility in Synthesis and Purification for Drug Development

In the landscape of drug discovery and development, the reproducibility of synthesis and purification methods is the bedrock of scientific integrity and progress. The ability to consistently replicate the synthesis of a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the reproducibility of synthesis and purification methods is the bedrock of scientific integrity and progress. The ability to consistently replicate the synthesis of a target molecule and purify it to a high degree of purity is paramount for advancing a compound through the preclinical and clinical phases. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of the critical factors that govern the reproducibility of chemical synthesis and purification. It offers a framework for designing and reporting robust and transferable methods, thereby fostering confidence in research outcomes and accelerating the path to new therapeutics.

The Imperative of Reproducibility

This guide emphasizes a proactive approach to ensuring reproducibility by embedding self-validating principles into every stage of the synthesis and purification workflow. By meticulously documenting and justifying experimental choices, researchers can create a clear and unambiguous roadmap for others to follow and achieve the same results.

I. The Synthesis Workflow: A Blueprint for Reproducibility

The successful and reproducible synthesis of a target molecule hinges on the careful control of numerous experimental parameters. This section dissects the critical elements of a synthetic protocol, providing a step-by-step methodology for ensuring its robustness and transferability.

Reagent and Solvent Purity: The Foundation of Consistency

The purity of starting materials and solvents is a fundamental yet often overlooked factor that can significantly impact the outcome of a chemical reaction. Impurities can act as catalysts, inhibitors, or side-reactants, leading to inconsistent yields and the formation of unwanted byproducts.

Experimental Protocol: Reagent and Solvent Qualification

  • Source and Lot Number Documentation: Always record the manufacturer, product number, and lot number of all reagents and solvents used.

  • Purity Verification: For critical starting materials, verify the purity stated on the certificate of analysis (CoA) using an appropriate analytical technique (e.g., NMR, HPLC, GC-MS).

  • Solvent Purification and Handling: If anhydrous conditions are required, use freshly distilled or commercially available anhydrous solvents. Document the drying agent and method used. Store anhydrous solvents under an inert atmosphere (e.g., nitrogen or argon).

Reaction Setup and Execution: Precision in Every Step

The precise execution of the reaction setup and procedure is critical for achieving consistent results. Ambiguities in the description of these steps are a common source of irreproducibility.

Key Considerations for Detailed Reporting:

  • Order and Rate of Addition: Clearly specify the order in which reagents are added and the rate of addition (e.g., "added dropwise over 10 minutes").[5]

  • Temperature Control: State the internal reaction temperature and the method used for maintaining it (e.g., "the reaction mixture was stirred in an ice-water bath at 0 °C").[5] Reporting "room temperature" is ambiguous and should be replaced with a specific temperature range.[5]

  • Reaction Time and Monitoring: Specify the total reaction time and the method used to monitor its progress (e.g., TLC, LC-MS).

  • Work-up and Isolation: Provide a detailed, step-by-step description of the work-up procedure, including the volumes of all solvents and solutions used.

Visualizing the Synthesis Workflow

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Reagents Reagent & Solvent Qualification Setup Reaction Setup (Inert Atmosphere) Reagents->Setup Glassware Glassware Preparation (Oven-dried) Glassware->Setup Addition Reagent Addition (Controlled Rate) Setup->Addition Monitoring Reaction Monitoring (TLC, LC-MS) Addition->Monitoring Quench Reaction Quenching Monitoring->Quench Reaction Complete Extraction Liquid-Liquid Extraction Quench->Extraction Drying Drying of Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration CrudeProduct CrudeProduct Concentration->CrudeProduct

Caption: A generalized workflow for a chemical synthesis, highlighting key stages for ensuring reproducibility.

II. The Purification Process: Achieving Target Purity with Consistency

The purification of a synthesized compound is as critical as the synthesis itself. The chosen purification method must not only effectively remove impurities but also be reproducible to ensure consistent product quality across batches.

A Comparison of Common Purification Techniques

The selection of an appropriate purification technique depends on the properties of the target compound and the nature of the impurities. The table below provides a comparison of commonly used methods.

Purification TechniquePrincipleAdvantagesDisadvantagesBest Suited For
Recrystallization Differential solubility of the compound and impurities in a solvent system at different temperatures.High purity achievable, scalable, cost-effective.Can be time-consuming, potential for product loss.Crystalline solids with thermally stable properties.
Column Chromatography Separation based on the differential partitioning of components between a stationary phase and a mobile phase.Versatile, applicable to a wide range of compounds, high resolution.Can be labor-intensive, requires significant solvent volumes.Complex mixtures, separation of isomers.
Preparative HPLC High-resolution liquid chromatography on a larger scale to isolate and purify compounds.High purity and resolution, automated.Expensive equipment and solvents, limited sample loading capacity.High-value compounds, final purification step.
Method Validation: The Key to Reproducible Purification

Method validation is the process of demonstrating that a purification method is suitable for its intended purpose and consistently produces reliable results.[6][7] This involves a series of experiments to evaluate the method's performance characteristics.

Key Parameters for Purification Method Validation:

  • Specificity: The ability of the method to separate the target compound from impurities and degradation products.

  • Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte over a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocol: A Simplified Robustness Study for Column Chromatography

  • Define Key Parameters: Identify critical parameters that could affect the separation, such as solvent composition, flow rate, and stationary phase lot.

  • Introduce Small Variations: Perform the purification with slight variations in these parameters (e.g., ±2% in solvent composition).

  • Analyze the Impact: Analyze the purity and yield of the product obtained under each condition.

  • Assess Reproducibility: If the purity and yield remain within acceptable limits, the method is considered robust.

III. Purity Assessment: The Final Verdict on Reproducibility

The final step in the synthesis and purification workflow is the rigorous assessment of the compound's purity. The choice of analytical technique is crucial for obtaining accurate and reliable data.

A Comparative Overview of Analytical Techniques for Purity Determination

A variety of analytical methods are available for assessing the purity of a synthesized compound. The choice of technique depends on the nature of the compound and the potential impurities.

Analytical TechniquePrincipleInformation ProvidedStrengthsLimitations
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a mobile and stationary phase.[8]Purity (area %), presence of impurities.[9]High sensitivity, quantitative, versatile.[8]Requires reference standards for absolute quantification.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.[8]Purity, residual solvents.[8]Excellent for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds.
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ions.[8]Molecular weight confirmation, identification of impurities.High sensitivity and specificity.[8]May not be quantitative without appropriate standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy Interaction of atomic nuclei with an external magnetic field.Structural elucidation, purity (qNMR).Provides detailed structural information, can be quantitative.[5]Lower sensitivity compared to MS.

Visualizing the Purity Assessment Workflow

PurityAssessment cluster_analysis Purity Analysis CrudeProduct Crude Product Purification Purification (e.g., Column Chromatography) CrudeProduct->Purification PurifiedProduct Purified Product Purification->PurifiedProduct HPLC HPLC (Purity Assessment) PurifiedProduct->HPLC MS Mass Spectrometry (Identity Confirmation) PurifiedProduct->MS NMR NMR Spectroscopy (Structural Verification) PurifiedProduct->NMR FinalReport Final Report (Purity, Yield, Characterization) HPLC->FinalReport MS->FinalReport NMR->FinalReport

Caption: A flowchart illustrating the process from crude product to a final, well-characterized compound.

IV. Conclusion: Fostering a Culture of Reproducibility

Ensuring the reproducibility of synthesis and purification methods is a collective responsibility. By adopting a mindset of meticulousness, transparency, and rigorous self-validation, researchers can contribute to a more robust and reliable scientific literature. This guide provides a framework for achieving this goal, emphasizing the importance of detailed experimental reporting, thorough characterization, and the validation of purification and analytical methods. Ultimately, a commitment to reproducibility not only strengthens the foundation of our scientific understanding but also accelerates the translation of promising discoveries into life-saving medicines.

References

  • Instructions for Authors - Organic Syntheses. (2025, September 15).
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs. (2024, September 4).
  • Guidelines for Lab Reports.
  • A Step-by-Step Guide to Analytical Method Development and Validation - Emery Pharma. (2023, March 7).
  • Experimental reporting - Rsc.org.
  • Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18).
  • Organic Letters - Author Guidelines - ACS.org. (2025, November 24).
  • Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery - ACS Publications. (2014, December 16).
  • Can Reproducibility in Chemical Research be Fixed? - Enago Academy. (2017, September 25).
  • Key Metrics for Monitoring Quality in Chemical Synthesis - Pure Synth. (2025, August 1).
  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation - IJRAR.org.
  • Analytical Methods for Cleaning Validation in the Pharmaceutical Industry.
  • Guidelines for Writing a Formal Laboratory Report.
  • Taking on chemistry's reproducibility problem | News. (2017, March 20).
  • Reproducibility in Chemical Research - ResearchGate.
  • Method Validation Approaches for Pharmaceutical Assessments – Highlights with High Performance Thin Layer Chromatographic (HPTLC) Techniques | IntechOpen. (2017, December 20).
  • Reproducibility in Chemical Research - DSpace@MIT.
  • Development and validation of methods for cleaning pharmaceutical industrial equipment.
  • Validation of Recovery and Purification Processes | 38 | v4 | Handbook - Taylor & Francis eBooks. (2021).
  • Analytical Method Validation for Quality Assurance and Process Validation Professionals. (2020, October 13).
  • Addressing Reproducibility Challenges in High-Throughput Photochemistry | JACS Au. (2024, June 27).
  • Improving reproducibility through condition-based sensitivity assessments: application, advancement and prospect - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03017F. (2024, August 30).
  • Importance of Repeatability and Reproducibility in Analytical Chemistry - AZoLifeSciences. (2022, June 29).

Sources

Comparative

A Researcher's Guide to Comparing Biological Activity in Structurally Similar Compounds

In the landscape of drug discovery and development, the systematic evaluation of structurally similar compounds is a cornerstone for optimizing lead candidates.[1][2] This guide provides an in-depth framework for researc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the systematic evaluation of structurally similar compounds is a cornerstone for optimizing lead candidates.[1][2] This guide provides an in-depth framework for researchers, scientists, and drug development professionals to design, execute, and interpret experiments aimed at comparing the biological activity of chemical analogs. By understanding the nuances of structure-activity relationships (SAR), we can make informed decisions to advance the most promising molecules.[3][4][5]

The principle of SAR is foundational: the biological activity of a molecule is directly related to its chemical structure.[4][5] By making systematic modifications to a chemical structure, we can observe corresponding changes in biological effect, thereby identifying the key molecular features responsible for a compound's activity.[1][5] This iterative process is essential for enhancing potency, selectivity, and safety profiles while minimizing off-target effects.[1][6]

I. The Strategic Framework for Comparison

A robust comparison of structurally similar compounds hinges on a well-defined strategy. This involves a multi-faceted approach that considers not only the primary biological activity but also the broader physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties that influence a compound's ultimate therapeutic potential.[7][8][9]

A. Defining the Scope of Investigation

Before embarking on experimental work, it is crucial to define the key questions being addressed. Are you aiming to:

  • Increase potency against a specific target?

  • Enhance selectivity over related targets?

  • Improve pharmacokinetic properties like solubility or metabolic stability?[8]

  • Reduce off-target toxicity?[10]

The answers to these questions will dictate the panel of assays required for a comprehensive comparison.

B. The Importance of Physicochemical Properties

A molecule's biological activity is not solely determined by its interaction with a target protein; it is also profoundly influenced by its physicochemical properties.[6][11][12] Key parameters to consider include:

  • Lipophilicity (LogP/LogD): This impacts a compound's ability to cross cell membranes and can influence its binding to target proteins.[6]

  • Solubility: Poor solubility can limit a compound's absorption and bioavailability.[6][9]

  • pKa: The ionization state of a compound affects its solubility and ability to interact with its target.[12]

These properties should be determined early in the evaluation process as they provide critical context for interpreting biological data.[6][8]

II. Experimental Design: From In Vitro to Cellular Context

The selection of appropriate assays is paramount for generating meaningful and comparable data. A tiered approach, starting with simple in vitro systems and progressing to more complex cell-based models, provides a comprehensive understanding of a compound's activity.[13][14][15]

A. In Vitro Assays: Isolating Target Interactions

In vitro assays, which are conducted outside of a living organism, are essential for directly measuring the interaction between a compound and its purified target, such as an enzyme or receptor.[15]

1. Enzyme Inhibition Assays

For enzyme targets, inhibition assays are fundamental for determining a compound's potency.[16][17] The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit 50% of the enzyme's activity.[18][19]

2. Receptor Binding Assays

These assays quantify the affinity of a compound for its receptor target.[20][21][22] The dissociation constant (Kd) is a measure of this affinity, with a lower Kd indicating a higher binding affinity.[20][21] Radioligand binding assays are a classic and robust method for determining Kd.[20][23]

B. Cell-Based Assays: Evaluating Activity in a Biological Context

Cell-based assays are crucial for assessing a compound's activity within a living system, providing a more physiologically relevant context.[24][25][26] These assays can measure a wide range of cellular responses, including:

  • Cell Viability and Cytotoxicity: Assays like the MTT or LDH release assay are used to determine if a compound is toxic to cells.[10][27][28][29]

  • Target Engagement and Pathway Modulation: Reporter gene assays or direct measurement of downstream signaling events can confirm that a compound is interacting with its intended target and modulating the desired biological pathway.

  • Phenotypic Screening: These assays measure a holistic cellular response without a preconceived target, which can be valuable for identifying compounds with novel mechanisms of action.[14]

It is important to recognize that cell-based assays provide a more complex biological system where factors like cell permeability and efflux can influence a compound's apparent activity.[24][25]

III. Data Analysis and Interpretation: Unveiling the SAR

The ultimate goal of comparing structurally similar compounds is to establish a clear structure-activity relationship.[3][30] This involves careful analysis and visualization of the data to identify trends.

A. Quantitative Comparison of Potency and Affinity

The primary data points for comparison are typically IC50 and Kd values. A lower IC50 or Kd value generally indicates a more potent or higher affinity compound, respectively.[19][20][31] It is important to note that IC50 values can be influenced by assay conditions, making direct comparison between different studies challenging.[31][32]

B. Visualizing Structure-Activity Relationships

Creating tables and plots that juxtapose chemical structures with their corresponding biological data is a powerful way to visualize SAR.[33] This allows for the identification of "activity cliffs," where small structural changes lead to significant changes in activity, and "flat SAR," where modifications have little effect.[1][33]

C. Matched Molecular Pair Analysis

This computational technique systematically identifies pairs of compounds that differ by a single, well-defined structural transformation.[33][34] By analyzing the change in biological activity associated with these transformations, researchers can gain quantitative insights into the contribution of specific functional groups.

IV. Experimental Protocols: A Practical Guide

To ensure the generation of high-quality, reproducible data, standardized and well-validated protocols are essential.

A. General Best Practices

  • Compound Quality Control: Ensure the purity and identity of all test compounds.

  • Assay Validation: Thoroughly validate all assays for robustness, reproducibility, and sensitivity. The Assay Guidance Manual is an excellent resource for this.[13]

  • Appropriate Controls: Include positive and negative controls in all experiments to ensure assay performance.

  • Dose-Response Curves: Generate full dose-response curves to accurately determine IC50 or EC50 values.[35]

B. Detailed Step-by-Step Methodology: MTT Cell Viability Assay

The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[27][28][29]

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds and control compounds. Include a vehicle-only control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.[27][36]

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[27][36][37] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[27][29]

  • Solubilization: Add a solubilization solution (e.g., acidic isopropanol or DMSO) to dissolve the formazan crystals.[36][37]

  • Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.[27][29][36]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value.[36]

V. Visualization of Concepts

A. Experimental Workflow

G cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Cell-Based Assays cluster_3 Data Analysis A Compound Synthesis & Purification B Purity & Identity Confirmation (QC) A->B C Enzyme Inhibition (IC50 Determination) B->C Test Compounds D Receptor Binding (Kd Determination) B->D Test Compounds E Cell Viability (MTT, LDH) B->E Test Compounds F Target Engagement & Pathway Analysis B->F Test Compounds G SAR Analysis C->G D->G E->G F->G H Matched Pair Analysis G->H I Lead Optimization Decisions H->I

Caption: A typical workflow for comparing the biological activity of structurally similar compounds.

B. Structure-Activity Relationship (SAR) Logic

SAR_Logic struct1 Compound A R = CH3 activity1 IC50 = 100 nM struct1:f1->activity1 struct2 Compound B R = Cl activity2 IC50 = 10 nM struct2:f1->activity2 struct3 Compound C R = OCH3 activity3 IC50 = 500 nM struct3:f1->activity3

Caption: Illustrative example of a simple Structure-Activity Relationship analysis.

VI. Data Summary Table
CompoundR-GroupIC50 (nM) vs. Target XKd (nM) vs. Target XCell Viability IC50 (µM)
Parent -H150200> 50
Analog 1 -F120180> 50
Analog 2 -Cl15 25 45
Analog 3 -CH3250300> 50
Analog 4 -OCH3800950> 50

Data is hypothetical and for illustrative purposes only.

From this hypothetical data, we can infer that the substitution of a hydrogen with a chlorine atom at the R-group position (Analog 2) significantly improves the compound's potency and binding affinity for Target X. However, it also introduces some cytotoxicity, which would need to be addressed in subsequent optimization efforts.

VII. Conclusion

The comparison of biological activity in structurally similar compounds is a systematic and data-driven process that is fundamental to modern drug discovery.[2][30] By employing a strategic combination of in vitro and cell-based assays, and by meticulously analyzing the resulting data, researchers can elucidate the structure-activity relationships that govern a compound's therapeutic potential. This knowledge is invaluable for guiding the design of safer and more effective medicines.

References

  • A review for cell-based screening methods in drug discovery. PMC. Available from: [Link]

  • How to Develop Effective in vitro Assays for Early Drug Discovery. Charnwood Discovery. Available from: [Link]

  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. Available from: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available from: [Link]

  • MTT Assay Protocol. Cyrusbio. Available from: [Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. Available from: [Link]

  • Cell-Based Assays for Drug Discovery. Reaction Biology. Available from: [Link]

  • SAR: Structure Activity Relationships. CDD Vault. Available from: [Link]

  • Cell-Based Assays Guide. Antibodies.com. Available from: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available from: [Link]

  • Structure-Activity Relationship (SAR) Analysis. Zamann Pharma Support GmbH. Available from: [Link]

  • What is the structure-activity relationship SAR in drug design?. Patsnap Synapse. Available from: [Link]

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Sygnature Discovery. Available from: [Link]

  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. Available from: [Link]

  • Data analysis and structure-activity relationships. Optibrium. Available from: [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. PubMed. Available from: [Link]

  • Structure–activity relationship. Wikipedia. Available from: [Link]

  • Physicochemical parameters in relation to Biological activities. Slideshare. Available from: [Link]

  • Principles and Applications of Structure Activity Relationship. Slideshare. Available from: [Link]

  • About Ligand Binding Assays. Gifford Bioscience. Available from: [Link]

  • What are the physicochemical properties of drug?. LookChem. Available from: [Link]

  • In Vitro Assays Drug Discovery: R&D Solutions. Da-Ta Biotech. Available from: [Link]

  • physicochemical property of drug molecules with respect to drug actions. JBINO. Available from: [Link]

  • Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. IT Medical Team. Available from: [Link]

  • Analytical Perspectives on structure: Activity Related (SAR): Quantitative tools for Drugs Design and optimization”. RJ Wave. Available from: [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. NCBI. Available from: [Link]

  • What is an Inhibition Assay?. Biobide. Available from: [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. PMC. Available from: [Link]

  • Rethinking molecular similarity: comparing compounds on the basis of biological activity. PubMed. Available from: [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. Available from: [Link]

  • Computational Method for the Systematic Identification of Analog Series and Key Compounds Representing Series and Their Biological Activity Profiles. ResearchGate. Available from: [Link]

  • Structure-Activity Relationship (SAR) Studies. Oncodesign Services. Available from: [Link]

  • On Exploring Structure Activity Relationships. PMC. Available from: [Link]

  • Comparison of Approaches for Determining Bioactivity Hits from High-Dimensional Profiling Data. PMC. Available from: [Link]

  • Structure Activity Relationships. Drug Design Org. Available from: [Link]

  • Calculating Similarities between Biological Activities in the MDL Drug Data Report Database. ACS Publications. Available from: [Link]

  • Exploring the Relationship Between IC50 and Kd in Pharmacology. Promega Connections. Available from: [Link]

  • Chemical similarity and biological activities. SciELO. Available from: [Link]

  • When Does the IC50 Accurately Assess the Blocking Potency of a Drug?. PMC. Available from: [Link]

  • Relative Potency. BMG LABTECH. Available from: [Link]

  • The Estimation of Absolute IC50 and Its 95% Confidence Interval. Wistar Institute. Available from: [Link]

  • Comparison of Drug Inhibitory Effects (IC 50 ) in Monolayer and Spheroid Cultures. PMC. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

4-Amino-2-((ethylamino)methyl)phenol proper disposal procedures

Standard Operating Procedure & Safety Directive: Handling and Disposal of 4-Amino-2-((ethylamino)methyl)phenol As a specialized aminophenol derivative utilized in advanced drug development, 4-Amino-2-((ethylamino)methyl)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Safety Directive: Handling and Disposal of 4-Amino-2-((ethylamino)methyl)phenol

As a specialized aminophenol derivative utilized in advanced drug development, 4-Amino-2-((ethylamino)methyl)phenol presents unique operational challenges. While highly valuable as an active pharmaceutical intermediate, its amphoteric nature and susceptibility to auto-oxidation require stringent, mechanism-aware disposal protocols. Improper handling not only risks severe environmental aquatic toxicity but also poses acute nephrotoxic and hepatotoxic risks to laboratory personnel.

This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of this compound.

Chemical Profiling & Quantitative Hazard Data

To inform our logistical disposal strategy, we must first establish the physicochemical baseline of the compound. The table below summarizes the critical hazard data that dictates our downstream workflows.

Property / ParameterValue & ClassificationOperational Implication
Compound Class Substituted AminophenolProne to auto-oxidation; forms highly reactive quinone imines.
Physical State Solid (Powder)High inhalation/aerosolization risk; mandates wet-wiping for spills.
Acid-Base Profile Amphoteric (Phenol + 2° Amine)Solubility is highly pH-dependent; pH must be maintained between 6.0–8.0 during liquid waste consolidation.
Aquatic Toxicity High (Acute & Chronic)Strict prohibition against drain disposal; requires high-temp incineration.
Target Organs Liver, Kidneys, RespiratoryNephrotoxic via glutathione depletion; mandates strict respiratory PPE.
EPA/RCRA Status Toxic Organic WasteMust be disposed of via a licensed chemical incinerator equipped with a scrubber.

Mechanistic Toxicology: The Causality of Hazard

To handle this chemical safely, one must understand why it is dangerous. 4-Amino-2-((ethylamino)methyl)phenol is not statically toxic; it is a redox-active molecule.

Like other aminophenols, this compound undergoes auto-oxidation or cytochrome P450-mediated metabolism to form highly electrophilic quinone imines [1]. These intermediate structures are aggressively reactive and undergo Michael addition with intracellular thiols, specifically targeting and depleting glutathione (GSH)[2]. The depletion of GSH removes the cell's primary antioxidant defense, leading to a runaway accumulation of Reactive Oxygen Species (ROS)[1]. This oxidative stress cascade is the primary mechanism driving the severe mitochondrial dysfunction and proximal tubular kidney damage associated with aminophenol exposure[2][3].

ToxicologyPathway Amine Aminophenol Derivative Oxidation Auto-oxidation / Enzymatic Amine->Oxidation Quinone Quinone Imine (Electrophile) Oxidation->Quinone ROS ROS Generation Quinone->ROS GSH Glutathione (GSH) Depletion Quinone->GSH Michael Addition Toxicity Oxidative Stress & Cellular Impairment ROS->Toxicity GSH->Toxicity Defense Loss

Fig 1. Redox cycling of aminophenols to quinone imines leading to cellular oxidative stress.

Risk Mitigation & PPE Protocol

Because the compound is a fine powder prone to aerosolization, inhalation is a primary exposure route[4]. All protocols must be executed as self-validating systems to ensure absolute containment.

  • Respiratory Protection: Use a NIOSH-approved N95 or P100 particulate respirator.

  • Dermal Protection: Double nitrile gloves are mandatory. Aminophenols can cause severe skin sensitization and penetrate standard latex.

  • Environmental Controls: All handling, weighing, and waste transfer must occur within a certified Class II biological safety cabinet or chemical fume hood[5].

  • Validation Step: Before beginning work, visually verify the inward airflow of the fume hood using a tissue flutter test. A positive inward draw confirms the engineering controls are active and capturing potential dust.

Step-by-Step Disposal Workflows

The amphoteric nature of 4-Amino-2-((ethylamino)methyl)phenol—containing both a weakly acidic phenol and a basic secondary amine—dictates its solubility and reactivity. Proper segregation is critical to prevent exothermic reactions.

WasteWorkflow Start 4-Amino-2-((ethylamino)methyl)phenol Waste Generation Solid Solid Waste (Powder/Consumables) Start->Solid Liquid Liquid Waste (Solutions/Rinses) Start->Liquid Incineration High-Temp Incineration (EPA/RCRA Compliant) Solid->Incineration Aqueous Aqueous Stream (Adjust to pH 6-8) Liquid->Aqueous Organic Organic Stream (Combustible Solvents) Liquid->Organic Aqueous->Incineration Organic->Incineration Hazard Caution: Prevent Auto-oxidation Hazard->Liquid

Fig 2. Step-by-step waste segregation and disposal workflow for aminophenol derivatives.
Workflow A: Solid Waste & Consumables
  • Collection: Gather all contaminated powders, weigh boats, and filter papers.

  • Segregation: Place inside a chemically resistant, high-density polyethylene (HDPE) container. Do not mix with strong oxidizers (e.g., nitrates, peroxides) to prevent exothermic auto-oxidation[6].

  • Validation Step: Inspect the sealed container for any bulging or heat generation after 15 minutes. A physically stable container validates the absence of incompatible reactive agents.

  • Disposal: Label as "Toxic Organic Solid Waste" and route to a licensed facility for high-temperature incineration[5].

Workflow B: Liquid Waste (Aqueous & Organic)
  • pH Adjustment (Critical Causality): For aqueous rinses, measure the pH. Adjust to a neutral range (pH 6.0–8.0) using dilute NaOH or HCl. Why? Extreme pH levels can either volatilize the free base or precipitate the compound, complicating downstream processing and increasing exposure risk.

  • Validation Step: Dip a universal pH indicator strip into the homogenized waste. A stable reading of 7.0 confirms the solution is neutralized and safe for consolidation.

  • Organic Consolidation: For highly concentrated residues, dissolve the material in a combustible solvent (e.g., ethanol or acetone)[5]. This ensures the waste has a high enough BTU (British Thermal Unit) value for efficient destruction in a chemical incinerator equipped with an afterburner and scrubber[5].

  • Storage: Store in a vented safety carboy away from light and heat, as UV exposure accelerates quinone imine formation[5].

Spill Response & Decontamination Protocol

In the event of an accidental release, follow this self-validating decontamination sequence to prevent aerosolization and ensure complete chemical neutralization.

  • Isolation: Evacuate a 10-foot radius around the spill area.

  • Containment: Surround the spill with an inert absorbent (e.g., diatomaceous earth or vermiculite) to prevent spreading.

  • Suppression: Lightly mist the powder with water to prevent dust aerosolization. Do NOT dry sweep under any circumstances, as this will immediately aerosolize the toxic particulate[4].

  • Collection: Use non-sparking plastic scoops to transfer the slurry into a hazardous waste bucket[7].

  • Decontamination & Validation: Wash the affected surface with a 5% mild detergent solution, followed by an ethanol wipe.

    • Validation Step: Swipe the cleaned area with a fresh, dry white filter paper. The absence of yellow/brown discoloration (the visual marker of oxidized aminophenols) confirms the surface is fully decontaminated.

References

  • Transimination of Quinone Imines: A Mechanism for Embedding Exogenous Redox Activity into the Nucleosome ACS Chemical Research in Toxicology URL:[Link]

  • Cysteine conjugates of acetaminophen and p-aminophenol are potent inducers of cellular impairment in human proximal tubular kidney HK-2 cells NIH PubMed Central URL:[Link]

  • Hazardous Waste Characteristics and EPA Guidelines (40 CFR Parts 261.3) US Environmental Protection Agency (EPA) URL:[Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 4-Amino-2-((ethylamino)methyl)phenol: Essential Protective Measures and Protocols

Navigating the complexities of drug development and chemical research requires not only scientific acumen but also an unwavering commitment to safety. When working with reactive aromatic amines like 4-Amino-2-((ethylamin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Navigating the complexities of drug development and chemical research requires not only scientific acumen but also an unwavering commitment to safety. When working with reactive aromatic amines like 4-Amino-2-((ethylamino)methyl)phenol, a compound with significant potential in synthesis but also considerable hazards, this commitment is paramount. This guide provides an in-depth, experience-driven framework for its safe handling, moving beyond a simple checklist to explain the causality behind each critical safety measure. Our objective is to empower you, our fellow scientists, to manage this substance with the confidence that comes from a deep and practical understanding of its risks.

Hazard Assessment: Understanding the "Why" Behind the "What"

Before any personal protective equipment (PPE) is selected, a thorough understanding of the specific risks posed by 4-Amino-2-((ethylamino)methyl)phenol is essential. While data for this exact molecule is limited, by examining its structural class (aminophenols) and closely related analogs, we can build a robust safety profile. The primary hazards stem from its potential for severe irritation, damage to sensitive tissues, and acute toxicity.

Data from analogous compounds, such as 4-Amino-2-((diethylamino)methyl)phenol, indicate several key GHS (Globally Harmonized System) classifications that must dictate our handling protocols.[1] These include:

  • Acute Toxicity (Oral): Potentially toxic if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Damage: Poses a high risk of causing serious, potentially irreversible eye damage.[1][2]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or aerosol.[1][3]

The presence of the phenol group suggests corrosive potential, while the amine functional groups can lead to skin sensitization.[2] It is this combination of properties—particularly the severe risk to the eyes—that forms the foundation of our PPE and handling strategy.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is not a one-size-fits-all exercise; it must be tailored to the scale of the operation and the specific procedures being performed. The following table summarizes the minimum required PPE for handling 4-Amino-2-((ethylamino)methyl)phenol.

Operation Scale & Risk Level Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Small-Scale / Low Risk (e.g., <1g, in solution)Chemical Splash Goggles (ANSI Z87.1 / EN166)Nitrile or Neoprene Gloves (min. 4 mil thickness)Standard Laboratory CoatNot required if handled exclusively within a certified chemical fume hood.
Large-Scale / High Risk (e.g., >1g, handling powder, potential for splash/aerosol)Chemical Splash Goggles and a full-face shieldDouble-gloving with Nitrile or Neoprene Gloves (min. 4 mil thickness)Chemical-resistant Apron over a Laboratory Coat; or disposable CoverallsMandatory: NIOSH-approved N95 respirator (for dust) or a half-mask respirator with organic vapor/particulate combination cartridges.[4]

Causality Behind the Choices:

  • Eye & Face Protection: Due to the high risk of serious eye damage, standard safety glasses are insufficient.[5] Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes and fine particulates.[6] A full-face shield is added during powder handling or large-volume transfers to protect the entire face from splashes.[4][7]

  • Hand Protection: Nitrile or neoprene gloves provide adequate protection against incidental contact with aminophenols.[4][5] It is crucial to inspect gloves for any signs of degradation or puncture before use and to practice proper removal techniques to avoid skin contamination. For extended operations, consider changing gloves periodically.

  • Body Protection: A standard lab coat protects against minor spills.[5] When handling larger quantities or when there is a significant risk of splashing, a chemical-resistant apron or disposable coveralls provide a necessary additional barrier to prevent the chemical from soaking through to personal clothing and skin.[6]

  • Respiratory Protection: Fine powders of organic compounds can be easily inhaled, causing respiratory irritation.[3] All weighing and handling of the solid form must be conducted in a certified chemical fume hood. If the ventilation is insufficient or if you are cleaning a large spill, a respirator is required to prevent inhalation of airborne particles.[4][8]

Operational Plan: A Step-by-Step Handling Protocol

A self-validating safety protocol integrates checks and balances at every stage. The following workflow is designed to minimize exposure from preparation through cleanup.

Workflow for Safe Handling

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Handling & Disposal Phase prep_1 Verify fume hood certification and eyewash/shower function prep_2 Assemble all necessary materials (spill kit, waste containers) prep_1->prep_2 prep_3 Don appropriate PPE (as per risk assessment) prep_2->prep_3 handle_1 Weigh solid chemical on anti-static weigh paper prep_3->handle_1 Begin Work handle_2 Slowly add to solvent to minimize dust/splashing handle_1->handle_2 handle_3 Keep containers closed when not in use handle_2->handle_3 clean_1 Decontaminate surfaces with 70% ethanol or appropriate solvent handle_3->clean_1 End Work clean_2 Segregate all waste (gloves, paper, glassware) clean_1->clean_2 clean_3 Label hazardous waste container '4-Amino-2-((ethylamino)methyl)phenol' clean_2->clean_3 clean_4 Remove PPE in correct order (Gloves last) clean_3->clean_4 clean_5 Wash hands thoroughly clean_4->clean_5 Exit Lab

Caption: Safe handling workflow for 4-Amino-2-((ethylamino)methyl)phenol.

Spill and Disposal Management

Even with meticulous planning, accidents can occur. A clear, pre-defined plan for spills and waste disposal is non-negotiable.

Spill Management Protocol:

  • Evacuate and Alert: Immediately alert personnel in the vicinity. If the spill is large or outside of a containment hood, evacuate the area.

  • Isolate: Restrict access to the spill area. Remove all sources of ignition.[9]

  • Assess and Protect: Don the appropriate level of PPE, including respiratory protection if the substance is a powder.

  • Contain and Clean: For solid spills, gently cover with an absorbent material. Dampen the material with a suitable solvent like 60-70% ethanol to prevent dust from becoming airborne.[9] Carefully sweep the dampened material into a designated hazardous waste container.[10] Do not use water if it is incompatible with the reaction or solvent.

  • Decontaminate: Wipe the spill area with a cloth dampened with the same solvent, followed by a soap and water solution.[9]

  • Dispose: All cleanup materials must be placed in a sealed, labeled hazardous waste container.[11]

Waste Disposal Plan:

All materials contaminated with 4-Amino-2-((ethylamino)methyl)phenol are to be treated as hazardous waste.

  • Segregation: Do not mix this waste with other waste streams.[11] This includes empty containers, contaminated gloves, absorbent pads, and disposable labware.

  • Containerization: Use a designated, sealable, and clearly labeled hazardous waste container. The label must include the full chemical name and the words "Hazardous Waste".[11]

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.[11]

  • Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the waste.[11] Disposal must be handled by a licensed contractor, likely via incineration.[11][12]

By adhering to these rigorous protocols, you build a system of safety that protects not only you and your colleagues but also the integrity of your research.

References

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2015, April 24). Phenol, 4-amino-2-[[(2-hydroxyethyl)amino]methyl]- and its dihydrochloride: Human health tier II assessment. Available at: [Link]

  • NextSDS. (n.d.). 4-amino-2-ethylphenol — Chemical Substance Information. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment. Available at: [Link]

  • U.S. Department of Health and Human Services. (2026, February 4). Personal Protective Equipment (PPE) - CHEMM. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Amino-2-((Diethylamino)Methyl)Phenol. PubChem Compound Database. Available at: [Link]

  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Available at: [Link]

  • Pesticide Environmental Stewardship. (n.d.). Components of Personal Protective Equipment. Available at: [Link]

  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-(Methylamino)-phenol sulphate. Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.